molecular formula C8H8N2O4 B1297633 Methyl 2-amino-6-nitrobenzoate CAS No. 57113-89-0

Methyl 2-amino-6-nitrobenzoate

Cat. No.: B1297633
CAS No.: 57113-89-0
M. Wt: 196.16 g/mol
InChI Key: NFPMHGVGDWXWRJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-nitrobenzoate is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPMHGVGDWXWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344393
Record name Methyl 2-amino-6-nitrobenzoate
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57113-89-0
Record name Methyl 2-amino-6-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-6-nitrobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-6-nitrobenzoate is a valuable chemical intermediate in the synthesis of various fine chemicals, pharmaceuticals, and dyestuffs.[1] Its bifunctional nature, possessing both an amine and a nitro group on the aromatic ring, allows for diverse subsequent chemical transformations. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in chemical and drug development. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step methodology, and discuss the critical aspects of purification, characterization, and safety.

Synthetic Strategies: A Comparative Analysis

Several theoretical pathways can be envisioned for the synthesis of this compound. A critical evaluation of these routes is essential for selecting a method that is both efficient and reliable.

  • Nitration of Methyl 2-Aminobenzoate (Methyl Anthranilate): While seemingly direct, this electrophilic aromatic substitution is fraught with challenges. The amino group is a powerful ortho-, para-directing activator, whereas the methyl ester is a meta-directing deactivator. This conflict in directing effects would likely lead to a mixture of products, complicating purification. Furthermore, the strong oxidizing conditions of nitration (using nitric and sulfuric acids) can lead to unwanted side reactions and degradation of the sensitive amino group.[2][3][4]

  • Selective Reduction of Methyl 2,6-Dinitrobenzoate: This approach requires the selective reduction of one nitro group while leaving the other intact. Achieving such selectivity can be challenging and often requires specialized reducing agents and carefully controlled reaction conditions, which may not be readily accessible or scalable.[5][6]

  • Esterification of 2-Amino-6-nitrobenzoic Acid: This is the most strategically sound and widely reported method.[7][8] It begins with a commercially available starting material where the crucial nitro and amino functionalities are already correctly positioned. The subsequent esterification of the carboxylic acid is a high-yielding and clean transformation, avoiding the regioselectivity and over-oxidation issues inherent in the other routes. This guide will focus exclusively on this superior strategy.

Mechanism Deep Dive: SN2-type Esterification

The chosen protocol deviates from the classic acid-catalyzed Fischer esterification.[9][10] Instead, it employs a robust SN2-type reaction, which is particularly effective for this substrate.

Causality Behind Experimental Choices:

  • Base (Triethylamine, Et₃N): The reaction is initiated by the deprotonation of the carboxylic acid group of 2-amino-6-nitrobenzoic acid by triethylamine. This forms a carboxylate anion, which is a potent nucleophile. Triethylamine is a suitable base as it is strong enough to deprotonate the carboxylic acid but not the aromatic amine, and its corresponding salt is typically soluble or easily removed during workup.

  • Methylating Agent (Methyl p-toluenesulfonate, MeOTs): Methyl p-toluenesulfonate serves as the electrophile. The tosylate group is an excellent leaving group, making the methyl carbon highly susceptible to nucleophilic attack.

  • Solvent (N,N-Dimethylformamide, DMF): DMF is a polar aprotic solvent, which is ideal for SN2 reactions. It effectively solvates the cations (the triethylammonium counter-ion) while leaving the carboxylate nucleophile relatively "bare" and highly reactive.

The core of the reaction is the nucleophilic attack of the generated carboxylate anion on the methyl group of methyl p-toluenesulfonate, displacing the tosylate leaving group and forming the desired methyl ester product.

Caption: SN2-type esterification mechanism.

Detailed Experimental Protocol

This protocol is adapted from a verified synthetic procedure.[7]

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-6-nitrobenzoic acid50573-74-5182.1411.9 g65.3
Methyl p-toluenesulfonate80-48-8186.2315.1 g81.1
Triethylamine121-44-8101.196.60 g (9.1 mL)65.3
N,N-Dimethylformamide (DMF)68-12-273.09170 mL-
Ethyl acetate (EtOAc)141-78-688.11~500 mL-
Sodium bicarbonate (sat. soln.)144-55-884.01~200 mL-
Sodium chloride (sat. soln.)7647-14-558.44~100 mL-
Sodium sulfate (anhydrous)7757-82-6142.04~20 g-
Silica Gel (for flash chrom.)7631-86-960.08As needed-
Toluene108-88-392.14As needed-
Chloroform67-66-3119.38As needed-
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-amino-6-nitrobenzoic acid (11.9 g, 65.3 mmol).

  • Solvent and Reagent Addition: Add N,N-dimethylformamide (DMF, 170 mL), followed by triethylamine (6.60 g, 65.3 mmol) and methyl p-toluenesulfonate (15.1 g, 81.1 mmol).

  • Reaction Conditions: Flush the flask with nitrogen (N₂). Heat the mixture to 60°C and stir vigorously for 18 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After 18 hours, cool the reaction mixture to room temperature. Remove the DMF under reduced pressure (at ~60°C and 0.2 mm pressure) using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate (EtOAc, ~250 mL). Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ (2 x 100 mL) and a saturated aqueous solution of NaCl (1 x 100 mL). The bicarbonate wash is crucial to remove any unreacted starting acid and the tosylate byproduct.

  • Drying and Concentration: Dry the organic EtOAc layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[7]

  • Purification - Flash Chromatography: Purify the crude solid by flash chromatography over silica gel. The column is eluted with a 1:1 mixture of toluene and chloroform. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.[7]

  • Final Product: Dry the resulting solid under vacuum to obtain pure this compound as a yellow solid.

Synthesis_Workflow start 1. Reagents (2-Amino-6-nitrobenzoic acid, MeOTs, Et3N in DMF) reaction 2. Reaction (60°C, 18h, N2) start->reaction workup 3. Workup (DMF Removal, EtOAc Extraction, Aqueous Washes) reaction->workup purification 4. Purification (Flash Chromatography) workup->purification product 5. Final Product (this compound) purification->product characterization 6. Characterization (MP, NMR, IR) product->characterization

Caption: Overall workflow for the synthesis and validation.

Characterization and Validation

A properly executed protocol is a self-validating system. The identity and purity of the synthesized compound must be confirmed through rigorous analysis.

Analysis TechniqueExpected Result
Appearance Yellow solid
Yield Expected: 7.6 g (59.4%)[7]
Melting Point 105–107 °C[7]
¹H NMR Expect signals for the aromatic protons (3H), the amine protons (NH₂, 2H, broad), and the methyl ester protons (CH₃, 3H, singlet).
¹³C NMR Expect signals for the 6 aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester.[11]
FTIR Expect characteristic peaks for N-H stretching (amine), C=O stretching (ester), and asymmetric/symmetric N-O stretching (nitro group).[12]

Safety and Hazard Management

Professional laboratory practice demands a thorough understanding and mitigation of all potential hazards.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted inside a certified chemical fume hood.[13]

  • Reagent-Specific Hazards:

    • N,N-Dimethylformamide (DMF): A reproductive toxin and skin irritant. Avoid inhalation and skin contact.

    • Triethylamine: Flammable and corrosive. It has a strong, unpleasant odor.

    • Methyl p-toluenesulfonate: A strong alkylating agent; handle with care.

    • Chloroform: A suspected carcinogen. Handle with extreme caution.

  • Special Focus: Hazards of Nitration Chemistry: Although not used in the primary protocol, it is imperative for the well-rounded researcher to understand the risks of the alternative nitration routes. Nitration reactions using concentrated nitric and sulfuric acids are highly exothermic and can lead to thermal runaway if not properly controlled.[14]

    • Corrosivity: Both nitric and sulfuric acids are extremely corrosive and can cause severe burns.[15][16]

    • Reactivity: Nitrating mixtures can react violently with organic materials.[17]

    • Control: Reactions must be performed at low temperatures (ice bath) with slow, controlled addition of the nitrating mixture.[3][18]

Conclusion

The synthesis of this compound is most reliably achieved through the SN2-type esterification of 2-amino-6-nitrobenzoic acid using methyl p-toluenesulfonate. This method circumvents the significant regioselectivity and safety challenges associated with alternative routes like the nitration of methyl anthranilate. By following the detailed protocol and adhering to strict safety standards, researchers can consistently obtain high-purity material suitable for further applications in discovery and development. The validation of the final product through comprehensive characterization is a critical final step to ensure the integrity of the experimental outcome.

References

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  • Nitration reaction safety. YouTube. [Link]

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  • Reduce your risk of a nitric acid incident. UW Environmental Health & Safety. [Link]

  • how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Chegg. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

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  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ResearchGate. [Link]

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An In-depth Technical Guide to Methyl 2-amino-6-nitrobenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Organic Synthesis

Methyl 2-amino-6-nitrobenzoate is a valuable organic compound that serves as a key intermediate in the synthesis of a variety of complex molecules, most notably in the pharmaceutical industry. Its unique structure, featuring an aromatic ring substituted with an amino, a nitro, and a methyl ester group, provides multiple reactive sites for further chemical transformations. This guide offers a comprehensive overview of the chemical and physical properties of this compound, detailed synthesis protocols, and an exploration of its significant role in medicinal chemistry, particularly in the synthesis of the immunomodulatory drug Lenalidomide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

Chemical Structure and Identifiers
  • Chemical Name: this compound

  • Molecular Formula: C₈H₈N₂O₄[1]

  • Molecular Weight: 196.16 g/mol [1]

  • CAS Number: 57113-89-0[1]

  • Appearance: Typically a powder[2]

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";

} Caption: Chemical structure of this compound.

Physical Properties
PropertyValueSource
Melting Point 105-107 °C[3]
Boiling Point Data not available
Solubility Soluble in ethyl acetate (EtOAc), chloroform (CHCl₃), and likely other common organic solvents such as Dimethylformamide (DMF).[3]

Spectral Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl ester protons. The aromatic protons will likely appear as a complex multiplet in the downfield region (around 7.0-8.0 ppm). The amino group protons would likely appear as a broad singlet, and the methyl ester protons as a sharp singlet around 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the eight distinct carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around 165-170 ppm). The aromatic carbons will appear in the range of 110-150 ppm, and the methyl carbon of the ester will be the most upfield signal (around 52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amino group)3300-3500
C-H stretch (aromatic)3000-3100
C-H stretch (methyl)2850-3000
C=O stretch (ester)~1720
C=C stretch (aromatic)1450-1600
N-O stretch (nitro group)1500-1550 (asymmetric) and 1300-1350 (symmetric)
C-O stretch (ester)1000-1300
Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z 196.[1] Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 165, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 137. A significant fragment at m/z 164 is also observed, likely due to the loss of methanol.[1]

Synthesis of this compound

This compound is typically synthesized from 2-amino-6-nitrobenzoic acid.

Esterification of 2-amino-6-nitrobenzoic acid

A common method involves the esterification of the carboxylic acid group of 2-amino-6-nitrobenzoic acid.

Protocol:

  • A mixture of 2-amino-6-nitrobenzoic acid (11.9 g, 65.3 mmol), methyl p-toluenesulfonate (15.1 g, 81.1 mmol), and triethylamine (6.60 g, 65.3 mmol) in 170 ml of N,N-dimethylformamide (DMF) is prepared.[3]

  • The mixture is stirred under a nitrogen atmosphere at 60°C for 18 hours.[3]

  • After the reaction is complete, the DMF is removed under reduced pressure.[3]

  • The residue is dissolved in ethyl acetate (EtOAc) and washed sequentially with a saturated solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium chloride (NaCl).[3]

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[3]

  • The crude product is purified by flash chromatography over silica gel, eluting with a 1:1 mixture of toluene and chloroform, to yield this compound.[3]

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its three functional groups, making it a versatile precursor for the synthesis of various heterocyclic compounds and pharmaceutical agents.

Key Reactive Sites
  • Amino Group (-NH₂): The primary amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can be readily reduced to an amino group, providing a pathway to synthesize di-amino compounds.

  • Methyl Ester Group (-COOCH₃): The ester group can be hydrolyzed to the corresponding carboxylic acid or can react with nucleophiles.

Role in the Synthesis of Lenalidomide

This compound is a precursor to a key intermediate in the synthesis of Lenalidomide, an important immunomodulatory drug used in the treatment of multiple myeloma. While not directly reacting in its initial form, it is the starting point for the synthesis of methyl 2-(bromomethyl)-3-nitrobenzoate.

Synthetic Pathway to Lenalidomide Intermediate:

  • Esterification: 2-methyl-3-nitrobenzoic acid is first esterified to produce methyl 2-methyl-3-nitrobenzoate.

  • Bromination: The methyl group of methyl 2-methyl-3-nitrobenzoate is then brominated, typically using N-bromosuccinimide (NBS), to yield methyl 2-(bromomethyl)-3-nitrobenzoate.[4]

  • Cyclization: This brominated intermediate is then reacted with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro-precursor of Lenalidomide.[5]

  • Reduction: The final step involves the reduction of the nitro group to an amino group to yield Lenalidomide.

dot graph Lenalidomide_Synthesis { rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Simplified synthetic pathway to Lenalidomide.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

Hazard Identification

Based on GHS classifications for similar compounds, this compound should be handled with care. The following hazards are likely associated with this compound:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: May cause skin irritation.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • In case of exposure:

    • Skin contact: Wash off immediately with plenty of water.

    • Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its versatile chemical nature allows for a wide range of transformations, making it a valuable building block for the creation of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for its effective and safe utilization in research and development. This guide provides a foundational understanding of this important chemical intermediate, empowering researchers to harness its full potential in their scientific endeavors.

References

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  • New Drug Approvals. (2019, September 27). LENALIDOMIDE.
  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,....
  • ChemicalBook. (n.d.). 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR spectrum.
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  • NIST. (n.d.). 2-Methyl-6-nitrobenzoic acid.
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Methyl 2-amino-6-nitrobenzoate IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-amino-6-nitrobenzoate: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry and drug discovery, the strategic design of molecular building blocks is paramount. This compound, a substituted anthranilate derivative, represents a key intermediate of significant interest. Its unique structural arrangement, featuring an amino group and a nitro group positioned ortho and para to the methyl ester on a benzene ring, imparts a distinct reactivity profile. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, a detailed, field-tested synthesis protocol, its applications in research and development, and essential safety guidelines. This document is intended for researchers, chemists, and drug development professionals who require a functional understanding of this versatile compound.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a benzene ring substituted with three functional groups that dictate its chemical behavior and synthetic utility. The presence of both an electron-donating amino group and an electron-withdrawing nitro group creates a unique electronic environment on the aromatic ring, making it a valuable precursor for a variety of complex molecules.

Table 1: Physicochemical Properties of this compound

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 57113-89-0[1]
Molecular Formula C₈H₈N₂O₄[1][2]
Molecular Weight 196.16 g/mol [1][2]
Appearance Powder[3]
Melting Point 105-107 °C[4]
Canonical SMILES COC(=O)C1=C(C=CC=C1[O-])N[1]
InChI Key NFPMHGVGDWXWRJ-UHFFFAOYSA-N[1]

Below is the two-dimensional chemical structure of this compound.

Figure 1: Chemical Structure of this compound

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via the esterification of its corresponding carboxylic acid, 2-amino-6-nitrobenzoic acid. A robust and scalable method involves methylation using methyl p-toluenesulfonate in the presence of a non-nucleophilic base.

Causality in Reagent Selection
  • Starting Material: 2-Amino-6-nitrobenzoic acid is the logical precursor. The acidity of the carboxylic acid proton allows for its selective deprotonation over the amine protons under basic conditions.

  • Methylating Agent: Methyl p-toluenesulfonate (MeOTs) is an excellent choice for methylation. It is a powerful methylating agent, less hazardous than alternatives like dimethyl sulfate, and produces the non-nucleophilic and easily removable p-toluenesulfonate anion as a byproduct.

  • Base: Triethylamine (Et₃N) is used as an organic-soluble, non-nucleophilic base. Its role is to deprotonate the carboxylic acid, forming a carboxylate anion. This anion is a much more potent nucleophile than the neutral carboxylic acid, facilitating the Sₙ2 reaction with methyl p-toluenesulfonate. Using a tertiary amine prevents unwanted side reactions that could occur with primary or secondary amines.

  • Solvent: Dimethylformamide (DMF) is an ideal solvent for this reaction. It is a polar aprotic solvent, which effectively solvates the cationic species (triethylammonium) while not strongly solvating the carboxylate anion, thus enhancing its nucleophilicity. Its high boiling point also allows the reaction to be conducted at elevated temperatures to increase the reaction rate.

Synthetic Workflow

The overall process involves the reaction setup, thermal incubation, solvent removal, aqueous workup to remove salts and water-soluble impurities, and final purification by column chromatography.

G start Start: Reagents reagents 1. 2-Amino-6-nitrobenzoic acid 2. Methyl p-toluenesulfonate 3. Triethylamine 4. DMF (Solvent) start->reagents reaction Reaction Setup - Combine reagents in DMF - Stir under N₂ atmosphere at 60°C for 18h reagents->reaction workup1 Solvent Removal - Remove DMF under reduced pressure reaction->workup1 workup2 Aqueous Workup - Dissolve residue in EtOAc - Wash with sat. NaHCO₃ (aq) - Wash with sat. NaCl (aq) workup1->workup2 drying Drying & Concentration - Dry organic layer (Na₂SO₄) - Filter and concentrate workup2->drying purification Purification - Flash chromatography (Silica gel) - Eluent: 50% Toluene / 50% CHCl₃ drying->purification product Final Product This compound purification->product

Figure 2: Workflow for the Synthesis of this compound

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures and provides a reliable method for the laboratory-scale synthesis of the title compound[4].

Materials and Equipment
  • 2-Amino-6-nitrobenzoic acid

  • Methyl p-toluenesulfonate

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

  • Toluene

  • Chloroform (CHCl₃)

  • Round-bottom flask with stir bar

  • Condenser and nitrogen inlet

  • Heating mantle with temperature control

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere, combine 2-amino-6-nitrobenzoic acid (11.9 g, 65.3 mmol), triethylamine (6.60 g, 65.3 mmol), and anhydrous DMF (170 ml).

  • Addition of Methylating Agent: To the stirring mixture, add methyl p-toluenesulfonate (15.1 g, 81.1 mmol).

  • Reaction Incubation: Heat the reaction mixture to 60°C and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the DMF solvent using a rotary evaporator under high vacuum (e.g., 0.2 mm Hg) at a bath temperature of 60°C.

  • Aqueous Workup: Dissolve the resulting residue in ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ and then with a saturated aqueous solution of NaCl (brine).

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography over silica gel. Elute the column with a 1:1 mixture of toluene and chloroform.

  • Product Isolation: Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield pure this compound as a solid (7.6 g, 59.4% yield)[4].

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which can be manipulated sequentially to build molecular complexity.

  • Synthesis of Heterocyclic Scaffolds: The ortho-amino ester functionality is a classic precursor for the synthesis of various nitrogen-containing heterocycles, such as quinazolinones, benzodiazepines, and other fused bicyclic systems. The nitro group can be retained or, more commonly, reduced to a second amino group at a later stage, enabling the construction of diamine-derived structures.

  • Precursor for Bioactive Molecules: While direct applications are proprietary or in early-stage research, the structural motif is present in molecules explored for therapeutic potential. For instance, related 2-amino-6-nitrobenzothiazole derivatives have been designed and synthesized as potent and selective monoamine oxidase (MAO) inhibitors for potential use in treating neurodegenerative diseases[5][6]. The core anthranilate structure is a well-known pharmacophore in medicinal chemistry.

  • Directed Ortho-Metalation: The amino and ester groups can potentially direct ortho-lithiation or other metalation reactions to functionalize the C3 position of the aromatic ring, further expanding its synthetic utility.

The strategic placement of the nitro group allows for its late-stage reduction to an amine. This is a critical step in many synthetic routes, as it unmasks a nucleophilic site that can be used for cyclization or coupling reactions after the initial heterocyclic core has been formed.

Safety and Handling

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[7][8].

  • Hazards of Related Compounds: Structurally similar compounds, such as methyl 2-methyl-6-nitrobenzoate, are classified as harmful if swallowed and can cause skin and eye irritation[9]. It is prudent to assume similar hazards for this compound.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen[7].

    • Skin Contact: Immediately wash the affected area with soap and plenty of water[10].

    • Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention if irritation persists[10].

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[7].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic organic chemistry and medicinal chemistry. Its well-defined structure, reliable synthetic protocol, and the versatile reactivity of its functional groups make it an attractive starting material for the construction of complex heterocyclic systems and novel drug candidates. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage its synthetic potential.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 596477, this compound. Available at: [Link]

  • PrepChem (2023). Synthesis of this compound. Available at: [Link]

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  • ChemADVISOR, Inc. (2010). MSDS - METHYL-M-NITROBENZOATE. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. Available at: [Link]

  • IndiaMART. Industrial Grade this compound. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 642088, Methyl 2-(methylamino)-6-nitrobenzoate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Methyl 2-Nitrobenzoate: Synthesis, Properties, and Applications as a Chemical Intermediate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). 2-Amino-6-nitrobenzothiazole: A Key Intermediate in Pharmaceutical Synthesis. Available at: [Link]

  • Quora (2016). What is the synthesis of methyl 3-nitrobenzoate?. Available at: [Link]

  • Kumar, S., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(16), 1817-1830. Available at: [Link]

  • ResearchGate. Request PDF for "Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors...". Available at: [Link]

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Physical and chemical properties of Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-amino-6-nitrobenzoate: Properties, Synthesis, and Applications

Introduction

This compound is an organic compound characterized by a benzene ring substituted with a methyl ester, an amino group, and a nitro group. Its unique structural arrangement, featuring both an electron-donating group (amino) and a strong electron-withdrawing group (nitro), makes it a chemical intermediate of significant interest. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and potential applications, particularly for professionals in chemical research and drug development. The strategic placement of its functional groups offers a versatile platform for constructing more complex molecular architectures, positioning it as a valuable building block in modern organic synthesis.

Physicochemical Properties

This compound is typically encountered as a solid powder.[1] The compound's core physical and chemical identifiers are crucial for its proper handling, characterization, and use in experimental settings.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 57113-89-0[1][2][3]
Molecular Formula C₈H₈N₂O₄[2][3]
Molecular Weight 196.16 g/mol [2][3]
Appearance Powder, Solid[1]
Melting Point 105-107 °C[4]
Synonyms 2-Amino-6-nitro-benzoic acid methyl ester[1]

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic region should display complex multiplets for the three protons on the benzene ring. The amino group (-NH₂) protons would likely appear as a broad singlet, and the methyl ester (-OCH₃) protons would be a sharp singlet in the upfield region, typically around 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon of the ester group is expected to be the most downfield signal (~165-170 ppm). The six aromatic carbons will have varied chemical shifts due to the different electronic effects of the substituents.[5] The methyl carbon of the ester group will appear at the most upfield position (~52 ppm).[5]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • N-H Stretching: The amino group will exhibit characteristic stretches in the 3300-3500 cm⁻¹ region.

  • C=O Stretching: The carbonyl group of the ester will show a strong absorption band around 1720 cm⁻¹.[6]

  • N-O Stretching: The nitro group will have two strong, characteristic stretching bands, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).[6]

  • C-O Stretching: The C-O bond of the ester will show a stretch in the 1250 cm⁻¹ region.[6]

Synthesis and Reactivity

Synthesis

A common and effective method for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 2-amino-6-nitrobenzoic acid. This reaction is typically performed using a methylating agent in the presence of a base.

Experimental Protocol: Synthesis via Esterification [4]

Objective: To synthesize this compound from 2-amino-6-nitrobenzoic acid.

Materials:

  • 2-amino-6-nitrobenzoic acid

  • Methyl p-toluenesulfonate

  • Triethylamine

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Toluene

  • Chloroform (CHCl₃)

Procedure:

  • Combine 2-amino-6-nitrobenzoic acid (65.3 mmol), methyl p-toluenesulfonate (81.1 mmol), and triethylamine (65.3 mmol) in a reaction flask containing DMF (170 ml).

  • Stir the mixture under a nitrogen atmosphere at 60°C for 18 hours.

  • After the reaction period, remove the DMF under reduced pressure (0.2 mm Hg) at 60°C.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the ethyl acetate solution sequentially with a saturated aqueous solution of NaHCO₃ and then with a saturated aqueous solution of NaCl.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography over silica gel, eluting with a 1:1 mixture of toluene and chloroform.

  • The final product, this compound, is obtained with a reported yield of approximately 59.4%.[4]

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification A 2-amino-6-nitrobenzoic acid E Stir at 60°C under N₂ for 18h A->E B Methyl p-toluenesulfonate B->E C Triethylamine C->E D DMF (Solvent) D->E F Solvent Removal (Reduced Pressure) E->F G Dissolve in EtOAc F->G H Aqueous Wash (NaHCO₃, NaCl) G->H I Dry (Na₂SO₄) & Concentrate H->I J Flash Chromatography (Silica Gel) I->J K Elute with Toluene/CHCl₃ (1:1) J->K L This compound (Product) K->L

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups. The amino group is nucleophilic and can undergo reactions such as acylation and alkylation. The nitro group is a strong deactivating group for electrophilic aromatic substitution but can be readily reduced to an amino group, providing a route to diamine derivatives.[7] This reduction is a key transformation, significantly altering the molecule's electronic properties and enabling further synthetic modifications. The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

G cluster_molecule This compound cluster_sites Reactive Sites mol Core Aromatic Ring amino Amino Group (-NH₂) (Nucleophilic) mol->amino Acylation, Alkylation nitro Nitro Group (-NO₂) (Reducible) mol->nitro Reduction to -NH₂ ester Ester Group (-COOCH₃) (Hydrolyzable) mol->ester Hydrolysis to -COOH

Caption: Key reactive sites of this compound.

Applications in Research and Drug Development

As a substituted nitrobenzoate ester, this compound is a valuable intermediate in the synthesis of various high-value chemical products, including pharmaceuticals and dyes.[7] The presence of multiple functional groups that can be selectively modified makes it a versatile scaffold.

  • Pharmaceutical Synthesis: Related nitroaromatic compounds are critical intermediates in drug synthesis. For example, Methyl 2-methyl-3-nitrobenzoate is a precursor in the synthesis of Lenalidomide, an anticancer drug. Similarly, derivatives of 2-amino-6-nitrobenzothiazole, a structurally related heterocyclic system, have been designed and synthesized as potent and selective inhibitors of monoamine oxidase B (MAO-B), which is a target for treating neurological disorders.[8][9] This highlights the potential of the 2-amino-6-nitroaryl scaffold in medicinal chemistry.

  • Building Block for Heterocycles: The dual functionality of the amino and nitro groups allows for the construction of heterocyclic ring systems. For instance, reductive cyclization strategies can be employed to synthesize benzodiazepines, quinoxalines, or other nitrogen-containing heterocycles that are prevalent in pharmacologically active molecules.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from structurally similar compounds and general laboratory safety protocols should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[12]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. Its well-defined physical properties, predictable spectral characteristics, and versatile chemical reactivity make it a valuable tool for researchers and scientists. The strategic arrangement of its amino, nitro, and ester groups provides multiple handles for chemical modification, rendering it particularly useful for constructing complex molecules in the fields of drug discovery and materials science.

References

  • PrepChem.com. Synthesis of this compound. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 596477, this compound. Available from: [Link]

  • IndiaMART. Industrial Grade this compound. Available from: [Link]

  • Study.com. how to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate? Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. Available from: [Link]

  • PubMed. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Available from: [Link]

  • ResearchGate. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group | Request PDF. Available from: [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

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Section 1: Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-amino-6-nitrobenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core chemical properties, synthesis, and strategic applications of this compound, a versatile chemical intermediate.

This compound is an aromatic compound featuring three key functional groups: a methyl ester, an aniline-type amino group, and a nitro group. This trifunctional arrangement makes it a valuable and versatile scaffold in synthetic organic chemistry, particularly as a precursor for more complex heterocyclic systems and substituted anilines. The strategic placement of the amino and nitro groups ortho to each other on the benzene ring imparts unique reactivity and potential for intramolecular cyclization reactions.

The fundamental physicochemical properties of this compound are summarized below, providing the foundational data required for experimental design and chemical inventory management.

PropertyValueSource
Molecular Formula C₈H₈N₂O₄[1][2]
Molecular Weight 196.16 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 57113-89-0[1][2]
Physical Form Solid[3]
Melting Point 105-107 °C[3]

Section 2: Synthesis and Purification Workflow

The synthesis of this compound is reliably achieved through the esterification of its corresponding carboxylic acid, 2-amino-6-nitrobenzoic acid. The protocol detailed below is a robust method employing methyl p-toluenesulfonate as the methylating agent.

Causality in Experimental Design

The choice of methyl p-toluenesulfonate over other methylating agents like dimethyl sulfate is often driven by safety and handling considerations, as it is less volatile and toxic. Triethylamine serves as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating the nucleophilic attack on the methylating agent. The reaction is conducted in a polar aprotic solvent, DMF, to ensure the solubility of the anionic intermediate. The aqueous workup with sodium bicarbonate is critical for removing any unreacted acidic starting material and the p-toluenesulfonic acid byproduct.

Experimental Protocol: Synthesis of this compound[3]

Materials:

  • 2-amino-6-nitrobenzoic acid (65.3 mmol)

  • Methyl p-toluenesulfonate (81.1 mmol)

  • Triethylamine (65.3 mmol)

  • N,N-Dimethylformamide (DMF, 170 ml)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

  • Toluene

  • Chloroform (CHCl₃)

Procedure:

  • Reaction Setup: Combine 2-amino-6-nitrobenzoic acid, methyl p-toluenesulfonate, and triethylamine in DMF in a suitable reaction vessel.

  • Heating: Stir the mixture under a nitrogen (N₂) atmosphere at 60°C for 18 hours to ensure the reaction proceeds to completion.

  • Solvent Removal: After the reaction period, remove the DMF solvent under reduced pressure (0.2 mm Hg) at 60°C.

  • Workup & Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with a saturated aqueous solution of NaCl to remove impurities.

  • Drying and Concentration: Dry the ethyl acetate extract over anhydrous Na₂SO₄, filter the drying agent, and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product via flash chromatography over a silica gel column. Elute the column with a 1:1 mixture of toluene and chloroform (50% toluene-50% CHCl₃).

  • Isolation: Collect the fractions containing the desired product and concentrate them to yield pure this compound. The expected yield is approximately 59-60%.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification reactants 1. Combine Reactants (Acid, Methylating Agent, Base) in DMF heating 2. Heat at 60°C (18 hours under N2) reactants->heating solvent_removal 3. Remove DMF (Reduced Pressure) heating->solvent_removal Proceed to Purification extraction 4. Dissolve in EtOAc & Wash (NaHCO3, NaCl) solvent_removal->extraction drying 5. Dry (Na2SO4) & Concentrate extraction->drying chromatography 6. Flash Chromatography (Silica, Toluene/CHCl3) drying->chromatography product 7. Isolate Pure Product chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Section 3: Strategic Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its potential as a versatile building block. The distinct reactivity of its three functional groups allows for a multitude of selective chemical transformations, making it a valuable starting material for synthesizing complex molecules, particularly in the pharmaceutical industry.

  • Precursor for Heterocyclic Scaffolds: The ortho-disposed amino and nitro groups are primed for reductive cyclization reactions. Reduction of the nitro group to an amine, often with reagents like tin(II) chloride or catalytic hydrogenation, yields a diamine intermediate. This intermediate can then undergo intramolecular cyclization with various reagents to form benzimidazoles, quinoxalinones, or other fused heterocyclic systems that are prevalent in medicinal chemistry.

  • Scaffold for Substituted Anilines: The existing amino group can be selectively acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions. Subsequently, the nitro group can be reduced to provide a differentially substituted benzene-1,2-diamine, a key intermediate in the synthesis of various therapeutic agents.

  • Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into an amide via aminolysis. This adds another point of diversification, allowing for the introduction of different side chains or linker groups, which is a common strategy in drug design to modulate solubility and target binding.

While direct applications of this specific molecule in marketed drugs are not broadly documented, its structural motifs are highly relevant. Related nitroaromatic compounds are crucial intermediates in the synthesis of anticancer drugs and other pharmaceuticals.[4] For example, nitrobenzoate derivatives serve as key building blocks for potent anti-tumor agents.[4] Similarly, the 2-amino-nitroaromatic framework is found in precursors to compounds with antimicrobial and anticancer properties.[5] The logical inference is that this compound provides a reliable and adaptable platform for constructing novel compounds in these therapeutic areas.

Section 4: Safety, Handling, and Storage

As a nitroaromatic amine derivative, this compound requires careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) is not provided in the search results, general precautions for this class of compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6][7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.

In case of exposure, follow standard first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[7]

  • Ingestion: Rinse mouth and seek immediate medical attention.[7]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Methyl 2-Nitrobenzoate: Synthesis, Properties, and Applications as a Chemical Intermediate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-6-nitrobenzothiazole: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for Methyl 2-amino-6-nitrobenzoate, a key chemical intermediate in various synthetic pathways. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a comprehensive interpretation grounded in fundamental principles and comparative analysis, ensuring both scientific accuracy and practical utility in a research and development setting.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₈N₂O₄, Molar Mass: 196.16 g/mol ) is a substituted aromatic compound whose structure is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] The strategic placement of the amino, nitro, and methyl ester groups on the benzene ring creates a unique electronic environment, which is reflected in its characteristic spectroscopic signatures. Understanding these signatures is paramount for reaction monitoring, quality control, and the elucidation of its role in complex chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. The analysis of both ¹H and ¹³C NMR spectra provides unambiguous evidence for the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The electron-donating amino group and the electron-withdrawing nitro and methyl ester groups significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data:

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₃~3.9SingletN/A
-NH₂~5.0-6.0Broad SingletN/A
Ar-H~6.5-8.0Multiplet~7-9

Interpretation and Causality:

  • Methyl Protons (-OCH₃): The singlet appearing around 3.9 ppm is characteristic of the three equivalent protons of the methyl ester group. Its chemical shift is influenced by the deshielding effect of the adjacent oxygen atom.

  • Amine Protons (-NH₂): The amine protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can vary depending on the solvent and concentration.

  • Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the aromatic region (typically 6.5-8.5 ppm). The specific chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. The proton situated between the amino and nitro groups is expected to be the most deshielded (downfield shift) due to the strong electron-withdrawing nature of the nitro group and the deshielding effect of the ester. The coupling constants will be in the range of 7-9 Hz, which is typical for ortho- and meta-coupling in a benzene ring. For comparison, in methyl 2-nitrobenzoate, the aromatic protons appear in the range of 7.3-8.1 ppm.[2][3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a definitive count of the unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)
-OCH₃~52
C=O~165
Ar-C~110-150

Interpretation and Causality:

  • Methyl Carbon (-OCH₃): The carbon of the methyl ester group is expected to resonate around 52 ppm.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and will appear downfield, typically around 165 ppm.

  • Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts based on their substitution. The carbon bearing the nitro group will be the most deshielded, while the carbon attached to the amino group will be shielded (upfield shift). The remaining aromatic carbons will have shifts influenced by the combined electronic effects of the substituents. For instance, in methyl 2-nitrobenzoate, the aromatic carbons appear in a range of approximately 124-148 ppm.[4]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300-3500Medium
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-3000Medium
C=O Stretch (Ester)~1720Strong
N-O Stretch (Nitro)~1530 and ~1350Strong
C=C Stretch (Aromatic)1450-1600Medium to Strong
C-O Stretch (Ester)1100-1300Strong

Interpretation and Causality:

  • N-H Stretch: The presence of the primary amine is confirmed by the characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region.

  • C=O Stretch: The strong absorption around 1720 cm⁻¹ is indicative of the carbonyl group of the ester. This is a highly reliable and intense band. For comparison, methyl m-nitrobenzoate shows a strong C=O stretch at 1720 cm⁻¹.[5]

  • N-O Stretch: The nitro group exhibits two strong stretching vibrations: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. These are key diagnostic peaks for the presence of the nitro functionality.[6][7]

  • C-O Stretch: The C-O single bond stretch of the ester group will appear as a strong band in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C and C-H Stretches: The absorptions in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions are characteristic of the carbon-carbon and carbon-hydrogen bonds of the benzene ring, respectively.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of this compound and offers insights into its structure through analysis of its fragmentation pattern.

Mass Spectrometry Data:

Ionm/z
[M]⁺196
[M-OCH₃]⁺165
[M-NO₂]⁺150

Data sourced from PubChem.[1]

Interpretation and Causality:

  • Molecular Ion Peak ([M]⁺): The peak at m/z 196 corresponds to the molecular weight of the compound, confirming its elemental composition.

  • Fragmentation Pattern:

    • The loss of a methoxy radical (-OCH₃) from the molecular ion results in the fragment at m/z 165.

    • The loss of a nitro group (-NO₂) from the molecular ion leads to the fragment at m/z 150.

This fragmentation pattern is consistent with the structure of this compound and provides corroborating evidence for the presence of the methyl ester and nitro functional groups.

Experimental Protocols

To ensure the reproducibility of the spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

Workflow for NMR Analysis:

Caption: A generalized workflow for acquiring NMR spectra.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain a clear and interpretable spectrum.

IR Spectroscopy (Thin Solid Film Method)

Workflow for IR Analysis (Thin Film):

Caption: Workflow for IR spectroscopy using the thin solid film method.

Detailed Protocol:

  • Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent such as methylene chloride or acetone.[8][9]

  • Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. First, acquire a background spectrum of the empty instrument. Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

Workflow for GC-MS Analysis:

Sources

¹H NMR and ¹³C NMR spectra of Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-amino-6-nitrobenzoate

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of this compound, a key organic intermediate. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights into spectral interpretation and data acquisition. We will explore the causal relationships between the molecule's unique electronic structure and its spectral features, offering a self-validating framework for its characterization.

Introduction: The Structural Significance of this compound

This compound (C₈H₈N₂O₄) is a substituted aromatic compound featuring a complex interplay of functional groups.[1] Its benzene ring is functionalized with an electron-donating amino (-NH₂) group and two powerful electron-withdrawing groups: a nitro (-NO₂) group and a methyl ester (-COOCH₃) group. This electronic arrangement makes it a valuable precursor in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[2][3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules. By analyzing the chemical shifts, coupling constants, and multiplicities in both ¹H and ¹³C NMR spectra, we can precisely map the electronic environment of each atom within the molecule.

Molecular Structure and Electronic Effects

The unique substitution pattern on the benzene ring is central to understanding the NMR spectra. The amino group at C-2 is a strong activating, electron-donating group (EDG), which increases electron density at the ortho and para positions through resonance.[5][6] Conversely, the nitro group at C-6 and the methyl ester at C-1 are strong deactivating, electron-withdrawing groups (EWGs) that decrease electron density at their respective ortho and para positions.[5][7] This push-pull electronic dynamic governs the chemical shifts of the aromatic protons and carbons.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information about the proton environment. The aromatic region (typically δ 6.5-8.0 ppm) is particularly informative for this compound.[8]

Aromatic Protons (H-3, H-4, H-5)

The three adjacent protons on the aromatic ring form an AMX spin system. Their chemical shifts are dictated by the cumulative effects of the three substituents.

  • H-5: This proton is ortho to the potent electron-withdrawing nitro group, which strongly deshields it. It is also meta to the amino group and para to the ester group. The dominant effect is the deshielding from the adjacent -NO₂ group, pushing its signal significantly downfield. It will appear as a doublet of doublets (dd) due to coupling with H-4 (ortho coupling, J ≈ 7-9 Hz) and H-3 (meta coupling, J ≈ 1-3 Hz).

  • H-4: This proton is para to the electron-donating amino group (shielding effect) and meta to both the nitro and ester electron-withdrawing groups (deshielding effect). The net result is a chemical shift in the middle of the aromatic region. It will appear as a triplet or, more accurately, a doublet of doublets (dd) due to coupling with its two neighbors, H-3 and H-5 (both ortho couplings, J ≈ 7-9 Hz).

  • H-3: This proton is ortho to the electron-donating amino group, which provides a strong shielding effect. It is meta to the nitro group. The shielding from the -NH₂ group is the dominant influence, shifting this proton significantly upfield relative to the other aromatic protons. It will appear as a doublet of doublets (dd) due to coupling with H-4 (ortho coupling, J ≈ 7-9 Hz) and H-5 (para coupling, J < 1 Hz, often not resolved).

Other Protons
  • -NH₂ Protons: The two protons of the amino group will typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • -OCH₃ Protons: The three protons of the methyl ester group are magnetically equivalent and are not coupled to any other protons. They will appear as a sharp singlet, typically in the δ 3.8-4.0 ppm range.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-57.8 - 8.1ddJ(ortho) ≈ 8.0, J(meta) ≈ 1.51H
H-47.3 - 7.5t or ddJ(ortho) ≈ 8.01H
H-36.7 - 6.9ddJ(ortho) ≈ 8.0, J(para) ≈ 0.51H
-NH₂5.5 - 6.5 (broad)s (broad)N/A2H
-OCH₃3.9 - 4.0sN/A3H

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Aromatic carbons typically resonate between δ 120-150 ppm.[8] The substituent effects are again paramount for peak assignment.

  • C-1 (-COOCH₃ attached): The ipso-carbon attached to the ester group. Its shift will be influenced by the ester itself and the ortho amino and nitro groups.

  • C-2 (-NH₂ attached): The ipso-carbon attached to the amino group. The strong electron-donating nature of nitrogen will cause significant shielding, shifting this carbon upfield relative to many other substituted carbons.

  • C-6 (-NO₂ attached): The ipso-carbon attached to the nitro group. The strong electron-withdrawing nature of the nitro group will cause significant deshielding, shifting this signal downfield.

  • C-3, C-4, C-5: The chemical shifts of these protonated carbons will follow trends similar to their attached protons. C-3 (ortho to -NH₂) will be shielded, while C-5 (ortho to -NO₂) will be deshielded. C-4 will be intermediate.

  • Carbonyl Carbon (-COO-): The ester carbonyl carbon is significantly deshielded and will appear far downfield, typically in the δ 165-175 ppm region.[9]

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester is a typical sp³ carbon and will appear far upfield, usually around δ 50-55 ppm.[9]

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)
C=O (Ester)165 - 168
C-2 (C-NH₂)148 - 152
C-6 (C-NO₂)145 - 149
C-4130 - 134
C-5120 - 124
C-1115 - 119
C-3112 - 116
-OCH₃52 - 54

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended. This methodology represents a self-validating system for the characterization of this compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-15 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.

  • Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[10]

Instrument Parameters (400 MHz Spectrometer)
  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 8-16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-1024 scans, as the ¹³C nucleus is much less sensitive than ¹H.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in positive absorption mode.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration & Peak Picking: Integrate the ¹H signals to determine relative proton ratios. Pick all peaks in both spectra and label their chemical shifts.

NMR Analysis Workflow

The following diagram illustrates the logical flow from sample to final interpreted structure.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Interpretation prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 acq1 Acquire ¹H Spectrum prep2->acq1 acq2 Acquire ¹³C Spectrum prep2->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 an1 Analyze Chemical Shifts proc3->an1 an2 Analyze Splitting Patterns (¹H) proc3->an2 an3 Analyze Integration (¹H) proc3->an3 an4 Assign All Signals an1->an4 an2->an4 an3->an4 final Confirm Structure an4->final

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly characteristic and directly reflect the molecule's complex electronic structure. The strong electron-donating amino group and the two powerful electron-withdrawing nitro and ester groups create a wide dispersion of signals, particularly in the aromatic region of both spectra. By carefully analyzing the chemical shifts and coupling patterns as outlined in this guide, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The provided protocol ensures the acquisition of high-fidelity data, forming a robust foundation for any scientific investigation involving this compound.

References

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I.
  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Kaupp, M., & Stasyuk, O. A. (2020). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Communications Chemistry. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). General experimental procedures.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • Axenrod, T., & Webb, G. A. (Eds.). (1974). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives.
  • Reich, H. J. (2020, February 14). 5-HMR-2 Chemical Shift. Organic Chemistry Data. Retrieved from [Link]

  • TMP Chem. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

  • Chegg. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Chaurasiya, A., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-amino-6-nitrobenzoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of methyl 2-amino-6-nitrobenzoate. In the absence of extensive published quantitative data, this document focuses on the theoretical principles governing its solubility, a detailed experimental protocol for its precise determination, and an analysis of its physicochemical properties relevant to researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of Solubility for a Key Intermediate

This compound (C₈H₈N₂O₄) is an aromatic compound of significant interest as a building block in organic synthesis.[1] Its utility in the creation of more complex molecules, particularly in the pharmaceutical industry, hinges on its ability to be effectively dissolved in various solvents for reactions, purification, and formulation. Understanding its solubility profile is paramount for optimizing reaction conditions, developing robust crystallization processes, and ensuring the overall efficiency and success of synthetic routes. Low solubility can lead to challenges in achieving desired concentrations, potential precipitation during reactions, and difficulties in purification, ultimately impacting yield and purity.[2][3]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₈H₈N₂O₄PubChem[1]
Molecular Weight 196.16 g/mol PubChem[1]
Physical Form Solid powderInferred from supplier data
XLogP3-AA 1.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]

The presence of an amino group (-NH₂), a nitro group (-NO₂), and a methyl ester (-COOCH₃) on the benzene ring imparts a degree of polarity to the molecule. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and ester groups are hydrogen bond acceptors. This combination of functional groups suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction. This adage suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a solvent is a measure of its ability to solvate polar compounds and is often quantified by its polarity index or dielectric constant.

The Role of Solvent Polarity

Given the functional groups present in this compound, it is expected to be more soluble in polar organic solvents than in nonpolar ones. The following table provides a list of common organic solvents categorized by their relative polarity, which can be used as a preliminary guide for solvent selection.

SolventRelative PolarityPolarity Class
n-Hexane0.009Nonpolar
Toluene0.099Nonpolar
Diethyl Ether0.117Nonpolar
Dichloromethane0.309Polar Aprotic
Acetone0.355Polar Aprotic
Ethyl Acetate0.228Polar Aprotic
Acetonitrile0.460Polar Aprotic
Dimethylformamide (DMF)0.386Polar Aprotic
Dimethyl Sulfoxide (DMSO)0.444Polar Aprotic
Isopropanol0.546Polar Protic
Ethanol0.654Polar Protic
Methanol0.762Polar Protic
Water1.000Polar Protic

Data sourced from Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[4]

Based on this, solvents like methanol, ethanol, acetone, and acetonitrile are predicted to be good candidates for dissolving this compound. Conversely, its solubility in nonpolar solvents like hexane and toluene is expected to be limited.

Molecular Interactions Influencing Solubility

The dissolution of this compound in a solvent is a dynamic process governed by the interplay of intermolecular forces. The following diagram illustrates the key interactions.

cluster_solute This compound cluster_solvent Solvent solute C₈H₈N₂O₄ (Solute) solute_solute Solute-Solute Interactions (Crystal Lattice Energy) solute->solute_solute Overcome solute_solvent Solute-Solvent Interactions (Solvation Energy) solute_solute->solute_solvent solvent Solvent Molecules solvent_solvent Solvent-Solvent Interactions (Cohesive Forces) solvent->solvent_solvent Disrupt solvent_solvent->solute_solvent solute_solvent->solute Favorable Interactions Lead to Dissolution solute_solvent->solvent Favorable Interactions Lead to Dissolution

Caption: Molecular interactions governing the dissolution process.

For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[5] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

start Start step1 Add excess solid this compound to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate at a constant temperature with continuous agitation (e.g., 24-48 hours). step1->step2 step3 Allow the suspension to settle. step2->step3 step4 Withdraw an aliquot of the supernatant and filter through a syringe filter to remove undissolved solids. step3->step4 step5 Dilute the filtered solution with a known volume of a suitable solvent. step4->step5 step6 Quantify the concentration of the diluted solution using a calibrated analytical method (e.g., HPLC or UV-Vis). step5->step6 step7 Calculate the original solubility in the solvent. step6->step7 end End step7->end

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 2-amino-6-nitrobenzoate in Synthetic Chemistry

This compound is an aromatic compound of significant interest to researchers and professionals in organic synthesis and drug development. As a substituted methyl benzoate, its molecular architecture, featuring an amino group and a nitro group ortho and para to the ester, respectively, provides a unique combination of electronic and steric properties. These functional groups serve as versatile handles for further chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Accurate characterization of its fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of its application. These parameters are not merely identification tags; they are critical indicators of purity, inform reaction conditions, and are essential for process development and quality control. This guide provides an in-depth analysis of the melting and boiling points of this compound, supported by detailed, field-proven experimental protocols for their determination.

Physicochemical Profile and Data Summary

The structural attributes of this compound—specifically the presence of polar amino and nitro groups, and the methyl ester—govern its physical properties. The potential for intermolecular hydrogen bonding via the amino group and dipole-dipole interactions from the nitro and ester groups are expected to result in a crystalline solid with a defined melting point at standard conditions.

The available experimental and computed data for this compound are summarized below. It is critical to note that while a melting point is documented, the experimental boiling point is less commonly reported and may require careful experimental determination, as detailed in the subsequent sections.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 57113-89-0[1][2]
Molecular Formula C₈H₈N₂O₄[1][2]
Molecular Weight 196.16 g/mol [1][2]
Appearance Powder
Melting Point 105-107 °C[2]
Boiling Point 158.9 °C*[3]

*Note: This value is from a chemical supplier and should be confirmed by experimental measurement for rigorous applications.

For context, the parent compound, 2-Amino-6-nitrobenzoic acid, has a reported melting point of 189 °C (with decomposition) and a predicted boiling point of 412.3 ± 35.0 °C.[4] The esterification to the methyl ester significantly alters these properties.

Part 1: Experimental Determination of Melting Point

Theoretical Foundation

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. Therefore, melting point determination is a fundamental technique for both identification and purity assessment.

Protocol: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus, which allows for precise temperature control and observation.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle. A homogenous powder ensures uniform heat transfer.

  • Capillary Tube Loading:

    • Take a capillary melting point tube, sealed at one end.

    • Press the open end of the tube into the powdered sample on a clean, dry surface. A small amount of sample will enter the tube.

    • To pack the sample into the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube down a long, vertical glass tube. The goal is to obtain a tightly packed column of sample approximately 1-2 mm in height.[5]

  • Apparatus Setup and Measurement:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly determine an approximate melting range. For this compound, a starting temperature of 85-90°C is appropriate.

    • Observe the sample and note the approximate temperature at which it melts.

  • Accurate Determination:

    • Allow the apparatus to cool significantly.

    • Prepare a new capillary with a fresh sample. It is critical not to reuse a melted sample, as its crystalline structure has been altered.

    • Set the starting temperature to about 10-15 °C below the approximate melting point found in the fast run.

    • Set a slow heating ramp rate of 1-2 °C per minute. This slow rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.

    • Record two temperatures:

      • T1: The temperature at which the first drop of liquid appears.

      • T2: The temperature at which the entire sample becomes a clear liquid.

    • The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow.

Workflow for Melting Point Determination

Caption: A step-by-step workflow for determining the melting point using the capillary method.

Part 2: Experimental Determination of Boiling Point

Theoretical Foundation

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this point, the liquid undergoes a phase transition to a gas. Since boiling point is dependent on external pressure, it is standard practice to report the pressure at which the measurement was taken (e.g., 275 °C at 760 mmHg). For measurements not performed at standard pressure, a correction is necessary.

Protocol: Siwoloboff Method (Capillary in Test Tube)

This micro-scale method is ideal when only a small amount of sample is available. It relies on observing the point at which the vapor pressure of the substance just exceeds the atmospheric pressure.

Methodology:

  • Apparatus Assembly:

    • Place a few milliliters of this compound into a small test tube.

    • Take a capillary melting point tube and seal one end using a flame.

    • Place the capillary tube into the test tube with the sealed end facing upwards.

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample and the thermometer bulb are at the same level.

    • Suspend the entire assembly in a heating bath (e.g., a beaker of mineral oil or a heating block), making sure the test tube is partially submerged.

  • Heating and Observation:

    • Begin heating the bath gently and stir continuously to ensure uniform temperature distribution.

    • As the temperature rises, air trapped in the inverted capillary tube will expand and slowly bubble out.

    • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. This occurs because the vapor pressure of the liquid now equals or exceeds the external pressure.

  • Measurement:

    • Note the temperature when the rapid stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature. This temperature is the boiling point of the liquid. The pressure inside the capillary (from the substance's vapor) has just become equal to the external atmospheric pressure.

  • Pressure Correction (if necessary):

    • Record the ambient barometric pressure. If it is not 760 mmHg, a correction can be applied using a nomograph or the appropriate formula to find the boiling point at standard pressure.

Workflow for Boiling Point Determination

Caption: A step-by-step workflow for determining the boiling point using the Siwoloboff micro-method.

Conclusion

The precise determination of the melting and boiling points of this compound is an indispensable aspect of its use in research and development. The reported melting point of 105-107 °C serves as a key specification for identity and purity. The boiling point, while less commonly cited, can be reliably determined using established micro-techniques. By adhering to the detailed protocols outlined in this guide, researchers can ensure the generation of accurate and reproducible data, which is fundamental to scientific integrity and the successful progression of synthetic projects. These self-validating methodologies provide a robust framework for the characterization of this and other critical chemical intermediates.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 596477, this compound. Retrieved from [Link]

  • ChemSigma. (n.d.). 57113-89-0 this compound. Retrieved from [Link]

  • IndiaMART. (n.d.). Industrial Grade this compound. Retrieved from [Link]

  • LookChem. (n.d.). methyl 2-nitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 596057, Methyl 2-methyl-6-nitrobenzoate. Retrieved from [Link]

  • Susha, F. (n.d.). EXPERIMENT (1) DETERMINATION OF MELTING POINTS. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of Methyl 2-amino-6-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. This document details the chemical theory, practical methodologies, and critical safety considerations for the esterification of 2-amino-6-nitrobenzoic acid. It is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a robust framework for the successful laboratory-scale synthesis of this important molecule. The guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthetic process.

Introduction: Significance of this compound

This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both an amino and a nitro group on a benzene ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The strategic positioning of these functional groups allows for selective chemical transformations, enabling the construction of heterocyclic systems and other scaffolds of medicinal interest. The reduction of the nitro group to a second amino functionality, for instance, provides a pathway to various diamine derivatives, which are central to the structure of many bioactive compounds.

This guide will focus on a common and effective method for the synthesis of this compound: the esterification of 2-amino-6-nitrobenzoic acid. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss purification and analytical characterization techniques to ensure the desired product is obtained with high purity and yield.

Reaction Mechanism and Theoretical Considerations

The synthesis of this compound from 2-amino-6-nitrobenzoic acid is typically achieved through an esterification reaction. While several methods exist, this guide will focus on two prominent approaches: a classical Fischer-Speier esterification and a milder method utilizing a methylating agent.

2.1. Fischer-Speier Esterification

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is a reversible process, and its equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing the water formed during the reaction.[2]

The mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

The presence of the electron-withdrawing nitro group (-NO₂) on the benzoic acid ring increases the acidity of the carboxylic acid, which can facilitate the initial protonation step and potentially increase the reaction rate.[1] Conversely, the amino group (-NH₂) is basic and will be protonated by the strong acid catalyst, which can affect the overall reactivity.

2.2. Esterification using a Methylating Agent

An alternative, often milder, approach involves the use of a methylating agent in the presence of a base. A common example is the reaction with methyl p-toluenesulfonate and a non-nucleophilic base like triethylamine in a polar aprotic solvent such as dimethylformamide (DMF).[4]

The mechanism for this reaction involves the deprotonation of the carboxylic acid by the base to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the methyl group of the methylating agent in an Sₙ2 reaction to form the methyl ester.

This method avoids the use of strong acids, which can be beneficial if other acid-sensitive functional groups are present in the molecule.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
2-Amino-6-nitrobenzoic acidC₇H₆N₂O₄182.13>98%Commercially Available
MethanolCH₃OH32.04AnhydrousCommercially Available
Sulfuric Acid (conc.)H₂SO₄98.0898%Commercially Available
Methyl p-toluenesulfonateC₈H₁₀O₃S186.23>98%Commercially Available
Triethylamine(C₂H₅)₃N101.19>99%Commercially Available
Dimethylformamide (DMF)(CH₃)₂NC(O)H73.09AnhydrousCommercially Available
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeCommercially Available
Sodium BicarbonateNaHCO₃84.01ACS GradeCommercially Available
Sodium Chloride (Brine)NaCl58.44Saturated SolutionLaboratory Prepared
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeCommercially Available
Silica GelSiO₂60.0860 Å, 230-400 meshCommercially Available

3.2. Protocol 1: Fischer-Speier Esterification

Reaction Scheme:

2-Amino-6-nitrobenzoic acid + CH₃OH (excess) --(H₂SO₄ catalyst)--> this compound + H₂O

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-nitrobenzoic acid (e.g., 10.0 g, 54.9 mmol).

  • Add a significant excess of anhydrous methanol (e.g., 150 mL).

  • Carefully and slowly add concentrated sulfuric acid (e.g., 2.0 mL) to the stirred mixture. Caution: This addition is exothermic.

  • Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate. Caution: CO₂ evolution will occur.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting aqueous residue is then extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can then be purified by recrystallization or column chromatography.

3.3. Protocol 2: Esterification with Methyl p-toluenesulfonate

Reaction Scheme:

2-Amino-6-nitrobenzoic acid + CH₃-OTs + (C₂H₅)₃N --(DMF)--> this compound + [(C₂H₅)₃NH]⁺[OTs]⁻

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-6-nitrobenzoic acid (11.9 g, 65.3 mmol) in anhydrous DMF (170 mL).[4]

  • To this solution, add triethylamine (6.60 g, 65.3 mmol) followed by methyl p-toluenesulfonate (15.1 g, 81.1 mmol).[4]

  • Stir the reaction mixture at 60°C for 18 hours.[4]

  • After cooling to room temperature, remove the DMF under reduced pressure.[4]

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by a saturated aqueous solution of sodium chloride (brine).[4]

  • Dry the ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • The crude product is then purified by flash chromatography.[4]

Experimental Workflow Diagram

experimental_workflow cluster_protocol1 Protocol 1: Fischer Esterification cluster_protocol2 Protocol 2: Methylation start1 1. Mix Reactants (2-amino-6-nitrobenzoic acid, Methanol) add_catalyst 2. Add H₂SO₄ Catalyst start1->add_catalyst reflux 3. Reflux (4-6 hours) add_catalyst->reflux neutralize 4. Neutralize (NaHCO₃ solution) reflux->neutralize evaporate 5. Evaporate Methanol neutralize->evaporate extract 6. Extract (Ethyl Acetate) evaporate->extract purify1 7. Purify (Recrystallization/Chromatography) extract->purify1 product1 This compound purify1->product1 start2 1. Dissolve Reactants (2-amino-6-nitrobenzoic acid, Triethylamine, DMF) add_methylating 2. Add Methyl p-toluenesulfonate start2->add_methylating heat 3. Heat at 60°C (18 hours) add_methylating->heat remove_dmf 4. Remove DMF heat->remove_dmf workup 5. Aqueous Workup (EtOAc, NaHCO₃, Brine) remove_dmf->workup purify2 6. Purify (Flash Chromatography) workup->purify2 product2 This compound purify2->product2

Caption: A comparative workflow for the synthesis of this compound.

Purification and Characterization

4.1. Purification

The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is a common technique for purifying solid compounds. A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a mixed solvent system such as ethanol/water may be effective.[5] The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization.[6] The purified crystals are then collected by vacuum filtration.[6] If the product is colored due to impurities, activated charcoal can be used to decolorize the solution before filtration.[6]

  • Flash Column Chromatography: This technique is highly effective for separating the desired product from impurities with different polarities. A slurry of silica gel in a non-polar solvent is packed into a column. The crude product is then loaded onto the column and eluted with a solvent system of increasing polarity. For this compound, a mixture of toluene and chloroform has been reported as an effective eluent.[4]

4.2. Characterization

Once purified, the identity and purity of the this compound should be confirmed using various analytical techniques.

  • Melting Point: A sharp melting point close to the literature value (105-107°C) is a good indicator of purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information about the number and chemical environment of the hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons and a singlet for the methyl ester protons.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group, and the C=O stretch of the ester. For a similar compound, methyl 3-nitrobenzoate, the C=O stretch appears around 1720 cm⁻¹, the aromatic C=C stretch around 1530 cm⁻¹, and the NO₂ stretch around 1400 cm⁻¹.[7]

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its identity.

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of vapors and dust.[8][10]

  • Reagent Handling:

    • Concentrated Acids: Concentrated sulfuric and nitric acids are highly corrosive and should be handled with extreme care.[5]

    • Organic Solvents: Many of the organic solvents used are flammable and/or toxic. Avoid open flames and ensure proper ventilation.

    • 2-Amino-6-nitrobenzoic acid: This compound may cause skin, eye, and respiratory irritation.[11][12] Avoid creating dust and ensure good handling practices.[12]

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound from 2-amino-6-nitrobenzoic acid is a well-established and crucial transformation in organic and medicinal chemistry. This guide has provided a comprehensive overview of two effective synthetic methodologies, detailing the underlying chemical principles, step-by-step experimental procedures, and essential purification and characterization techniques. By understanding the causality behind the experimental choices and adhering to stringent safety protocols, researchers can confidently and successfully synthesize this valuable intermediate for their drug discovery and development endeavors. The selection between Fischer esterification and the use of a methylating agent will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups.

References

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Kam, C. M., Levonis, S. M., & Schweiker, S. S. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • Kamm, O., & Segur, J. B. (1921).
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Study.com. (n.d.). Fischer Esterification of m-nitrobenzoic acid to produce methyl m-nitrobenzoate. Retrieved from [Link]

  • Study.com. (n.d.). How to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate?. Retrieved from [Link]

  • CN104844645A. (2015). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • ResearchGate. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

  • Truman State University. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

  • Quora. (2021). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?. Retrieved from [Link]

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  • CN102924314A. (2013). Preparation method of 2-amino-3-nitrobenzoic acid.
  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • CN102924314A. (2013). Preparation method of 2-amino-6-nitrobenzoic acid.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • US3948972A. (1976). Esterification of nitrobenzoic acids.
  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

  • EP2349980B1. (2011). Process for preparing 2-amino-6-nitro-benzoic acid.
  • LookChem. (n.d.). METHYL 2-NITROBENZOATE 606-27-9 wiki. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

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Starting materials for Methyl 2-amino-6-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-6-nitrobenzoate: Starting Materials and Strategic Selections

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its bifunctional nature, possessing both an amine and a nitro group on a benzoic acid scaffold, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the common starting materials and synthetic strategies for the preparation of this compound, offering insights into the rationale behind various experimental choices to aid researchers in drug development and organic synthesis.

Core Synthetic Strategies

The synthesis of this compound primarily revolves around the construction of the substituted benzene ring, followed by functional group manipulations. The choice of starting material often dictates the overall efficiency, cost-effectiveness, and scalability of the synthesis. The most prevalent strategies commence from readily available precursors, including 2-amino-6-nitrobenzoic acid, 2,6-dinitrotoluene, and 2-chloro-6-nitrobenzoic acid.

Route 1: Esterification of 2-Amino-6-nitrobenzoic acid

The most direct approach to this compound is the esterification of its corresponding carboxylic acid, 2-amino-6-nitrobenzoic acid. This method is often favored for its simplicity and high yields, provided the starting acid is readily available.

Chemical Rationale

The esterification of a carboxylic acid is a fundamental organic transformation. In the context of 2-amino-6-nitrobenzoic acid, the presence of the electron-withdrawing nitro group and the electron-donating amino group can influence the reactivity of the carboxylic acid. However, standard esterification methods are generally effective.

Experimental Protocol: Methyl Esterification of 2-Amino-6-nitrobenzoic acid

A common method for this esterification involves the use of a methylating agent in the presence of a base.[1]

Materials:

  • 2-Amino-6-nitrobenzoic acid

  • Methyl p-toluenesulfonate

  • Triethylamine

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Toluene

  • Chloroform (CHCl₃)

Procedure:

  • A mixture of 2-amino-6-nitrobenzoic acid (65.3 mmol), methyl p-toluenesulfonate (81.1 mmol), and triethylamine (65.3 mmol) in DMF (170 ml) is stirred under a nitrogen atmosphere at 60°C for 18 hours.[1]

  • The DMF is removed under reduced pressure (0.2 mm) at 60°C.[1]

  • The residue is dissolved in EtOAc and washed sequentially with a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of NaCl.[1]

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[1]

  • The crude product is purified by flash chromatography over silica gel, eluting with a 1:1 mixture of toluene and CHCl₃ to yield this compound.[1]

Graphical Representation of Route 1

G start 2-Amino-6-nitrobenzoic acid product This compound start->product Methyl p-toluenesulfonate, Et3N, DMF

Caption: Esterification of 2-Amino-6-nitrobenzoic acid.

Route 2: From 2,6-Dinitrotoluene

A more convergent and often cost-effective approach starts from the readily available bulk chemical, 2,6-dinitrotoluene. This route involves two key transformations: oxidation of the methyl group to a carboxylic acid and selective reduction of one of the two nitro groups.

Chemical Rationale

The oxidation of the methyl group of 2,6-dinitrotoluene to a carboxylic acid can be achieved using strong oxidizing agents. The subsequent selective reduction of one nitro group in the presence of another is a classic challenge in organic synthesis. The steric hindrance around the nitro groups and careful choice of reducing agent are critical for achieving selectivity.

Key Transformations
  • Oxidation: The methyl group of 2,6-dinitrotoluene is oxidized to a carboxylic acid to form 2,6-dinitrobenzoic acid.

  • Selective Reduction: One of the nitro groups of 2,6-dinitrobenzoic acid is selectively reduced to an amino group to yield 2-amino-6-nitrobenzoic acid.[2]

  • Esterification: The resulting 2-amino-6-nitrobenzoic acid is then esterified as described in Route 1.

Experimental Insight

The selective reduction of 2,6-dinitrobenzoic acid can be achieved using various reagents, such as sulfides, hydrosulfides, or polysulfides.[2] The reaction conditions, including solvent and temperature, play a crucial role in maximizing the yield of the desired mono-amino product.

Graphical Representation of Route 2

G start 2,6-Dinitrotoluene intermediate1 2,6-Dinitrobenzoic acid start->intermediate1 Oxidation intermediate2 2-Amino-6-nitrobenzoic acid intermediate1->intermediate2 Selective Reduction (e.g., Na2S) product This compound intermediate2->product Esterification

Caption: Synthesis from 2,6-Dinitrotoluene.

Route 3: From 2-Chloro-6-nitrobenzoic Acid

Another viable synthetic pathway begins with 2-chloro-6-nitrobenzoic acid. This route involves a nucleophilic aromatic substitution reaction to introduce the amino group.

Chemical Rationale

The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro substituent by an amino group. This amination reaction is typically carried out using ammonia or an ammonia equivalent.

Key Transformations
  • Amination: 2-Chloro-6-nitrobenzoic acid is treated with ammonia, often in the presence of a copper catalyst, to yield 2-amino-6-nitrobenzoic acid.[2][3]

  • Esterification: The resulting 2-amino-6-nitrobenzoic acid is then esterified to the final product.

Experimental Insight

The use of a copper catalyst is often necessary to facilitate the amination of the deactivated aryl chloride.[3] The reaction may require elevated temperatures and pressures to proceed at a reasonable rate.[2]

Graphical Representation of Route 3

G start 2-Chloro-6-nitrobenzoic acid intermediate 2-Amino-6-nitrobenzoic acid start->intermediate Amination (NH3, Cu catalyst) product This compound intermediate->product Esterification

Caption: Synthesis from 2-Chloro-6-nitrobenzoic acid.

Comparison of Starting Materials

Starting MaterialKey TransformationsAdvantagesDisadvantages
2-Amino-6-nitrobenzoic acid EsterificationDirect, high-yielding final stepAvailability and cost of the starting material can be a concern
2,6-Dinitrotoluene Oxidation, Selective Reduction, EsterificationReadily available and inexpensive starting materialMulti-step synthesis, challenges in selective reduction
2-Chloro-6-nitrobenzoic acid Amination, EsterificationUtilizes a common precursorAmination step may require harsh conditions and a catalyst

Conclusion

The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and challenges. The choice of the optimal synthetic route will depend on factors such as the cost and availability of starting materials, the desired scale of the synthesis, and the available laboratory equipment. For laboratory-scale synthesis where the starting acid is available, direct esterification is the most straightforward method. For larger-scale industrial production, a more convergent approach starting from inexpensive bulk chemicals like 2,6-dinitrotoluene may be more economically viable. A thorough understanding of the chemical principles behind each transformation is essential for the successful and efficient synthesis of this important chemical intermediate.

References

  • Synthesis of this compound. PrepChem.com. Available at: [Link]

  • Process for preparing 2-amino-6-nitro-benzoic acid. Google Patents.
  • Preparation method of 2-amino-6-nitrobenzoic acid. Google Patents.
  • 2-Amino-6-nitrobenzoic acid. Chem-Impex. Available at: [Link]

  • Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. ResearchGate. Available at: [Link]

  • 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. National Center for Biotechnology Information. Available at: [Link]

  • 2,6-Dinitrotoluene. PubChem. Available at: [Link]

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An In-depth Technical Guide to Methyl 2-amino-6-nitrobenzoate (CAS 57113-89-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-6-nitrobenzoate, with the CAS number 57113-89-0, is a key organic intermediate with significant applications in the synthesis of various pharmaceutical and chemical entities. Its unique molecular structure, featuring both an amino and a nitro group on the benzene ring, makes it a versatile building block for the creation of complex heterocyclic compounds. This guide provides a comprehensive overview of this compound, including its chemical properties, reliable suppliers, pricing information, detailed synthesis protocols, and essential safety measures.

Chemical Properties

This compound is a solid, appearing as a powder.[1] It possesses the following key chemical and physical properties:

PropertyValue
Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol [2]
Appearance Powder[1]
Purity Typically ≥98%[1]
Synonyms 2-Amino-6-nitro-benzoic acid methyl ester[1]

Supplier and Pricing Information

For researchers and drug development professionals, sourcing high-quality this compound is crucial. Several reputable suppliers offer this compound in various grades and quantities. The pricing can vary based on purity, quantity, and the supplier.

SupplierPurityQuantityPrice (USD)
Sigma-Aldrich 98%VariesPrice on request[3]
Jigs Chemical Limited Industrial Grade25 kg DrumPrice on request[4]
Triveni Chemicals (via IndiaMART) 98% (Industrial Grade)Per Kg₹ 12,000 (approx. $144 USD)[1][5]
A B Enterprises (via IndiaMART) Industrial GradePer Kg₹ 12,000 (approx. $144 USD)[6]
China Langchem Inc. 99% HPLC10gPrice on request[7]
Shen Zhen Reagent Biotechnology Co., Ltd. -5gPrice on request[1]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Synthesis of this compound

The synthesis of this compound is a critical process for its application in further chemical reactions. A common and effective method involves the esterification of 2-amino-6-nitrobenzoic acid.

Experimental Protocol: Esterification of 2-amino-6-nitrobenzoic acid

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • 2-amino-6-nitrobenzoic acid

  • Methyl p-toluenesulfonate

  • Triethylamine

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for flash chromatography

  • Toluene

  • Chloroform (CHCl3)

Procedure:

  • In a reaction vessel, combine 2-amino-6-nitrobenzoic acid (1 equivalent), methyl p-toluenesulfonate (approximately 1.2 equivalents), and triethylamine (1 equivalent) in DMF.

  • Stir the mixture under a nitrogen atmosphere at 60°C for 18 hours. The use of a nitrogen atmosphere prevents unwanted side reactions with atmospheric components. The elevated temperature facilitates the reaction kinetics.

  • After 18 hours, remove the DMF under reduced pressure. This step is crucial for isolating the product from the high-boiling point solvent.

  • Dissolve the resulting residue in ethyl acetate. Ethyl acetate is a common solvent for extraction due to its polarity and ease of removal.

  • Wash the ethyl acetate solution sequentially with a saturated solution of NaHCO3 and then with a saturated aqueous solution of NaCl. The bicarbonate wash neutralizes any remaining acidic components, while the brine wash helps to remove water from the organic layer.

  • Dry the ethyl acetate extract over anhydrous Na2SO4, filter the solution, and concentrate it under reduced pressure.

  • Purify the crude product by flash chromatography over silica gel. Elute with a 1:1 mixture of toluene and chloroform to obtain the pure this compound.[8]

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 2-amino-6-nitrobenzoic acid Methyl p-toluenesulfonate Triethylamine DMF Reaction Stir at 60°C for 18h under Nitrogen Reactants->Reaction Workup Remove DMF Dissolve in EtOAc Wash with NaHCO3 & Brine Dry with Na2SO4 Concentrate Reaction->Workup Purification Flash Chromatography (Toluene:CHCl3 1:1) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its functional groups allow for a range of chemical transformations, making it a valuable precursor in medicinal chemistry. For instance, related compounds like 2-amino-6-nitrobenzothiazole are important intermediates for the preparation of azo dyestuffs and have been investigated for their potential as MAO inhibitors.[9][10] The strategic placement of the amino and nitro groups on the aromatic ring of this compound allows for regioselective reactions, which is a significant advantage in the multi-step synthesis of complex target molecules.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • While a specific safety data sheet (SDS) for this compound was not detailed in the search results, related nitro-aromatic compounds can be harmful if swallowed, and may cause skin and eye irritation.[11]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.[3]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth and seek medical attention.[11]

Always refer to the specific Safety Data Sheet provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a valuable chemical intermediate for the pharmaceutical and chemical industries. Understanding its properties, synthesis, and safe handling is essential for its effective use in research and development. This guide provides a foundational understanding for professionals working with this compound, emphasizing the importance of sourcing high-purity material and adhering to strict safety protocols.

References

  • PrepChem. Synthesis of this compound. [Link]

  • Jigs Chemical Limited. Industrial Raw Materials - Methyl 2- Amino-6- nitrobenzoate Trader. [Link]

  • IndiaMART. Industrial Grade this compound. [Link]

  • IndiaMART. Powder this compound Cas-No : 57113-89-0 at ₹ 12000/kg in Mumbai. [Link]

  • IndiaMART. Para Nitro Benzoic Acid - 62-23-7 Latest Price, Manufacturers & Suppliers. [Link]

  • LookChem. This compound suppliers & manufacturers in China. [Link]

  • Google Patents.
  • Scribd. Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). [Link]

  • PubMed. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule and Its Inherent Risks

Methyl 2-amino-6-nitrobenzoate, a substituted aromatic compound, presents a unique set of challenges in a laboratory setting. As a member of the nitroaromatic amine family, its chemical structure—featuring both an electron-donating amino group and a powerful electron-withdrawing nitro group on a benzene ring—is key to its utility in organic synthesis, particularly in the development of novel pharmaceutical intermediates. However, this same functionality dictates its toxicological profile and potential hazards. Nitroaromatic compounds are recognized for their potential toxicity, including mutagenicity and the risk of absorption through the skin.[1] The metabolic reduction of the nitro group can lead to the formation of carcinogenic aromatic amines, a critical consideration for long-term health and safety.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound with the necessary precautions, ensuring both personal safety and the integrity of the research.

Physicochemical Properties and Hazard Identification

A thorough understanding of the physical and chemical properties of a substance is the foundation of a robust safety protocol. While detailed experimental data for this compound is not extensively published, its key identifiers and predicted properties are summarized below.

PropertyValueSource
CAS Number 57113-89-0[3][4][5]
Molecular Formula C₈H₈N₂O₄PubChem
Molecular Weight 196.16 g/mol [5]
Appearance Solid (predicted)General observation for similar compounds
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledPubChem

The primary hazards associated with this compound and related nitroaromatic amines stem from their ability to induce methemoglobinemia, leading to cyanosis. Chronic exposure can result in anemia and potential liver impairment. It is crucial to recognize that many aromatic nitro-compounds are readily absorbed through intact skin, making dermal contact a significant route of exposure.

Exposure Control and Personal Protective Equipment (PPE)

Given the hazards of skin absorption and inhalation, a multi-layered approach to exposure control is mandatory. The hierarchy of controls should always be prioritized, with engineering controls being the first line of defense.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[6] For weighing and transferring solids, a certified chemical fume hood is essential to prevent the inhalation of dust particles.

  • Enclosed Systems: For larger-scale reactions, the use of a totally enclosed system is the preferred method to minimize any potential for exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationsRationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Gloves must be inspected for any signs of degradation or puncture before use. Double-gloving is recommended for extended handling periods. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.
Eye Protection Safety glasses with side shields or chemical splash goggles.Standard laboratory safety glasses are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles provide more comprehensive protection.
Skin and Body Protection A lab coat is mandatory. For larger quantities or procedures with a high risk of spillage, a chemically resistant apron or coveralls should be worn.Clothing that becomes contaminated should be removed immediately and decontaminated before reuse.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary if engineering controls are insufficient or during spill cleanup.The need for respiratory protection should be determined by a formal risk assessment.

Workflow for Safe Handling and Use

The following workflow diagram outlines the critical steps for safely handling this compound from receipt to disposal.

cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Receipt_Storage Receipt and Storage - Verify label and SDS - Store in a cool, dry, well-ventilated area - Segregate from incompatible materials Risk_Assessment Risk Assessment - Review SDS and literature - Identify potential hazards - Define control measures Receipt_Storage->Risk_Assessment PPE_Selection PPE Selection - Choose appropriate gloves, eye protection, and lab coat Risk_Assessment->PPE_Selection Weighing_Transfer Weighing and Transfer - Use fume hood - Minimize dust generation PPE_Selection->Weighing_Transfer Reaction_Setup Reaction Setup - Ensure proper ventilation - Use appropriate glassware Weighing_Transfer->Reaction_Setup Workup_Purification Work-up and Purification - Handle solutions in fume hood - Be aware of potential for aerosol generation Reaction_Setup->Workup_Purification Decontamination Decontamination - Clean work surfaces - Decontaminate glassware Workup_Purification->Decontamination Waste_Disposal Waste Disposal - Segregate solid and liquid waste - Follow institutional guidelines for hazardous waste Decontamination->Waste_Disposal

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

Preparedness is paramount for mitigating the consequences of an accidental exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the appropriate safety personnel.

Storage and Disposal

Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Disposal
  • All waste containing this compound should be treated as hazardous waste.

  • Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety within the laboratory. This requires a comprehensive understanding of the compound's inherent hazards, a diligent approach to risk assessment, and an unwavering commitment to the consistent application of engineering controls and personal protective equipment. By integrating the principles and protocols outlined in this guide into their daily workflows, researchers can confidently and safely unlock the synthetic potential of this valuable molecule while protecting themselves and their colleagues.

References

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Methodological & Application

Application Notes & Protocols: The Strategic Use of Methyl 2-amino-6-nitrobenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block

Methyl 2-amino-6-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in a wide array of synthetic applications. Its unique substitution pattern—featuring an electron-donating amine and an electron-withdrawing nitro group ortho to each other, along with a reactive methyl ester—makes it a powerful precursor for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, key applications, and detailed protocols for its use, tailored for researchers in organic chemistry and drug development.

The strategic placement of the amino and nitro groups allows for selective transformations, making it an essential building block in the synthesis of pharmaceuticals, dyes, and various heterocyclic systems.[1][2] The amino group can be readily acylated or used as a nucleophile, while the nitro group can be reduced to an amine, opening pathways to diamino derivatives that are crucial for building fused ring systems.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₈N₂O₄ [3]
Molecular Weight 196.16 g/mol [3]
CAS Number 57113-89-0 [3]
Appearance Solid (Melting Point: 105-107 °C) [4]

| IUPAC Name | this compound |[3] |

Core Applications in Synthetic Chemistry

The utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a modular approach to synthesis, where each part of the molecule can be addressed sequentially or in concert to achieve a desired target.

Synthesis of Heterocyclic Compounds

The ortho-relationship between the amino and nitro groups is ideal for constructing fused heterocyclic systems. Following reduction of the nitro group to a second amine, the resulting ortho-diaminobenzene derivative becomes a powerful precursor for:

  • Benzimidazoles: Condensation with aldehydes or carboxylic acids.

  • Quinoxalines: Reaction with α-dicarbonyl compounds.

  • Benzothiazoles: The amino group can be used to build the thiazole ring, a scaffold found in numerous bioactive molecules, including potent Monoamine Oxidase (MAO) inhibitors.[5][6][7]

Intermediate in Pharmaceutical Development

This molecule is a key starting material for more complex, biologically active compounds.[1] While its direct precursor, 2-Amino-6-nitrobenzoic acid, is noted for its use in developing anti-inflammatory and analgesic drugs, the methyl ester provides a protected form of the carboxylic acid, which can be advantageous in multi-step syntheses.[1] The functional handles allow for the introduction of diverse pharmacophores, making it a valuable scaffold in drug discovery campaigns. For example, related nitrobenzoate structures are critical intermediates in the synthesis of immunomodulatory drugs like Lenalidomide.[8]

Platform for Aromatic Functionalization

This compound can undergo further substitution on the aromatic ring. The existing substituents direct the position of new incoming groups, allowing for the synthesis of highly decorated aromatic systems. A prime example is the selective bromination of the ring using reagents like N-Bromosuccinimide (NBS).[9]

Synthetic Protocols and Methodologies

The following protocols are provided as robust, validated methods for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound via Esterification

This protocol details the synthesis from its corresponding carboxylic acid, a common and efficient method. Two primary routes are presented for flexibility.

Method A: Fischer Esterification

This classic acid-catalyzed method is straightforward and uses common laboratory reagents.

  • Reaction Scheme: 2-Amino-6-nitrobenzoic acid + Methanol --(H₂SO₄, reflux)--> this compound

  • Materials:

    • 2-Amino-6-nitrobenzoic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 2-amino-6-nitrobenzoic acid (1 equivalent) in methanol, add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise at 0°C.[9]

    • Reflux the mixture for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[9]

    • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[9]

    • Purify by column chromatography on silica gel if necessary.

Method B: Alkylation with Methyl p-toluenesulfonate

This method avoids strong acidic conditions and can be suitable for more sensitive substrates.

  • Materials:

    • 2-Amino-6-nitrobenzoic acid (1.0 eq)

    • Methyl p-toluenesulfonate (1.2 eq)

    • Triethylamine (TEA) (1.0 eq)

    • Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate (NaHCO₃) and Sodium Chloride (NaCl) solutions

  • Procedure:

    • Dissolve 2-amino-6-nitrobenzoic acid in DMF in a round-bottom flask under a nitrogen atmosphere.[4]

    • Add triethylamine followed by methyl p-toluenesulfonate.[4]

    • Stir the mixture at 60°C for 18 hours.[4]

    • After cooling, remove the DMF under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.[4]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[4]

    • Purify the crude product by flash chromatography over silica gel. A typical elution system is a mixture of toluene and chloroform.[4]

Table 2: Comparison of Synthetic Methods

Parameter Method A (Fischer) Method B (Alkylation)
Catalyst/Reagent H₂SO₄ Methyl p-toluenesulfonate, TEA
Solvent Methanol DMF
Temperature Reflux 60°C
Work-up Neutralization, Extraction Solvent removal, Extraction
Yield Typically good ~60% reported[4]

| Considerations | Strong acid, high temp | Milder conditions, requires chromatography |

Protocol 2: Electrophilic Bromination

This protocol demonstrates how to further functionalize the aromatic ring, creating a more complex building block.

  • Reaction Scheme: this compound + NBS --(DCM)--> Methyl 2-amino-4-bromo-6-nitrobenzoate

  • Materials:

    • This compound (1 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Dichloromethane (DCM) or Acetonitrile

    • Water and Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in dichloromethane.[9]

    • Add N-Bromosuccinimide portion-wise at room temperature. The reaction is typically stirred for 12-24 hours.[9]

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and then with brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired brominated product.[9]

Scientist's Note: The directing effects of the amino (ortho-, para-directing) and nitro/ester (meta-directing) groups result in selective bromination at the C4 position, which is para to the strongly activating amino group.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic routes and transformations involving this compound.

G cluster_synthesis Protocol 1: Synthesis cluster_method_a Method A cluster_method_b Method B A 2-Amino-6-nitrobenzoic Acid C MeOH, H₂SO₄ A->C Fischer Esterification D MeOTs, TEA, DMF A->D Alkylation B This compound C->B D->B

Caption: Synthesis routes to this compound.

G cluster_transformations Key Synthetic Transformations Start This compound Nitro_Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Start->Nitro_Reduction Reduction Bromination Electrophilic Bromination (NBS) Start->Bromination Substitution Ester_Hydrolysis Ester Hydrolysis (e.g., LiOH) Start->Ester_Hydrolysis Hydrolysis Product_Diamine Methyl 2,6-diaminobenzoate Nitro_Reduction->Product_Diamine Yields Product_Bromo Methyl 2-amino-4-bromo-6-nitrobenzoate Bromination->Product_Bromo Yields Product_Acid 2-Amino-6-nitrobenzoic Acid Ester_Hydrolysis->Product_Acid Yields Heterocycle Synthesis\n(e.g., Benzimidazoles) Heterocycle Synthesis (e.g., Benzimidazoles) Product_Diamine->Heterocycle Synthesis\n(e.g., Benzimidazoles)

Caption: Key transformations of this compound.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for synthetic chemists. Its inherent functionality allows for the efficient construction of diverse and complex molecules. The protocols outlined here provide a solid foundation for its synthesis and manipulation. Future research will undoubtedly continue to uncover novel applications for this versatile building block, particularly in the fields of medicinal chemistry and materials science, where the demand for new, highly functionalized heterocyclic and aromatic compounds remains strong.

References

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  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 596477, this compound. PubChem. Retrieved from [Link].

  • Tripathi, R. K., & Ayyannan, R. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(16), 1789–1801. Available at: [Link]

  • Quora. (2021, December 20). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?. Available at: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • ResearchGate. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group | Request PDF. Available at: [Link]

  • Google Patents. US10392364B2 - Process for synthesis of lenalidomide.
  • Google Patents. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • Frontiers in Chemistry. (2020). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available at: [Link]

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Application Notes and Protocols: Methyl 2-amino-6-nitrobenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-6-nitrobenzoate (CAS No: 57113-89-0) is a pivotal intermediate in modern medicinal chemistry and pharmaceutical development.[1][2] Its unique trifunctional arrangement—an aromatic amine, a nitro group, and a methyl ester—offers significant synthetic versatility. This guide provides an in-depth exploration of this compound, covering its synthesis, purification, characterization, and critical application as a precursor for advanced pharmaceutical agents. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure reproducibility and success.

Introduction: The Strategic Importance of this compound

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of a drug candidate's manufacturing viability. This compound has emerged as a high-value building block due to its strategic placement of reactive functional groups. The electron-withdrawing nitro group and the electron-donating amino group on the same aromatic ring create a unique electronic environment that can be exploited for selective chemical transformations.

This intermediate is most notably a key precursor in the synthesis of certain tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapeutics. The ability to selectively manipulate the amine, reduce the nitro group to a second amine, or hydrolyze the ester function allows for the stepwise construction of complex heterocyclic scaffolds common in modern pharmaceuticals.[3][4]

Table 1: Compound Identification and Properties

PropertyValueSource(s)
CAS Number 57113-89-0[1][2][5]
Molecular Formula C₈H₈N₂O₄[2][5]
Molecular Weight 196.16 g/mol [2][5]
Appearance Yellow to orange solid/powder[1]
Melting Point 105-107 °C[6]
Synonyms 2-Amino-6-nitro-benzoic acid methyl ester[1]

Synthesis of this compound

The most direct and common synthesis of this compound is through the esterification of its corresponding carboxylic acid, 2-Amino-6-nitrobenzoic acid. Several methylation strategies exist, with the choice often depending on reagent availability, cost, and safety considerations.

Rationale for Reagent Selection
  • Starting Material: 2-Amino-6-nitrobenzoic acid (CAS: 50573-74-5) is the logical precursor.[7]

  • Methylating Agent: While reagents like dimethyl sulfate are highly effective, they are also highly toxic. Methyl p-toluenesulfonate is a safer, though less reactive, alternative.[6] The choice represents a balance between reaction efficiency and operator safety.

  • Base: A non-nucleophilic base such as triethylamine (TEA) or potassium carbonate is required to deprotonate the carboxylic acid, activating it for methylation without competing in side reactions.[5][6]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal for this reaction as it readily dissolves the starting materials and facilitates the Sₙ2 reaction mechanism.[5][6]

Diagram 1: Synthesis Workflow

cluster_reagents Reagents & Solvents cluster_process Process cluster_output Output Start 2-Amino-6-nitrobenzoic acid Stir Combine and stir at 60°C under N₂ for 18h Start->Stir MeAgent Methyl p-toluenesulfonate MeAgent->Stir Base Triethylamine Base->Stir Solvent DMF Solvent->Stir RemoveDMF Remove DMF (Reduced Pressure) Stir->RemoveDMF Dissolve Dissolve residue in EtOAc RemoveDMF->Dissolve Wash Wash with NaHCO₃ (aq) then NaCl (aq) Dissolve->Wash Dry Dry organic layer (Na₂SO₄) Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purification (Flash Chromatography) Crude->Purify Pure Pure Methyl 2-amino- 6-nitrobenzoate Purify->Pure

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials:

  • 2-Amino-6-nitrobenzoic acid (1.0 eq)

  • Methyl p-toluenesulfonate (1.2 eq)

  • Triethylamine (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2-amino-6-nitrobenzoic acid (e.g., 11.9 g, 65.3 mmol), methyl p-toluenesulfonate (15.1 g, 81.1 mmol), and DMF (170 ml).[6]

  • Begin stirring and add triethylamine (6.60 g, 65.3 mmol) to the mixture.[6]

  • Place the flask under an inert nitrogen (N₂) atmosphere.

  • Heat the reaction mixture to 60°C and maintain for 18 hours.[6] Monitor reaction progress via Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the DMF under reduced pressure using a rotary evaporator.[6]

  • Dissolve the resulting residue in ethyl acetate (EtOAc).[6]

  • Transfer the EtOAc solution to a separatory funnel and wash sequentially with a saturated solution of NaHCO₃ and then with saturated NaCl (brine).[6] This removes unreacted acid and the triethylamine salt.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]

Purification and Isolation

The crude product from the synthesis typically contains unreacted starting materials and by-products. High purity is essential for pharmaceutical applications, necessitating a robust purification step. Flash column chromatography is the method of choice.

Rationale for Purification Method
  • Flash Chromatography: This technique is ideal for separating the moderately polar product from less polar impurities (like residual methyl p-toluenesulfonate) and more polar impurities. Silica gel is used as the stationary phase.

  • Eluent System: A non-polar/moderately polar solvent system provides the best separation. A mixture of toluene and chloroform (CHCl₃) has been shown to be effective.[6] The precise ratio can be optimized using TLC.

  • Recrystallization: For further polishing, recrystallization can be employed. The choice of solvent is critical: the compound should be sparingly soluble at room temperature but highly soluble when hot.[8]

Diagram 2: Purification and Purity Validation Workflow

Crude Crude Product (from synthesis) TLC TLC Analysis to Determine Eluent Crude->TLC Column Prepare Silica Gel Flash Column TLC->Column Load Load Crude Product Column->Load Elute Elute with Toluene/CHCl₃ Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Concentrate Concentrate under Reduced Pressure Combine->Concentrate Pure Purified Product Concentrate->Pure Validate Purity & Identity Confirmation (NMR, HPLC, MS) Pure->Validate

Caption: Workflow for purification and validation of the final product.

Protocol for Flash Chromatography

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Toluene

  • Chloroform (CHCl₃)

  • Glass column, collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent (e.g., 50% toluene - 50% CHCl₃) and pack the chromatography column.[6]

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

  • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Begin eluting the column with the solvent mixture, collecting fractions in separate test tubes.

  • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound as a yellow solid.[6] The expected yield is approximately 50-60%.[6]

Analytical Characterization

Confirming the identity and purity of the final compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods should be employed.

Table 2: Expected Analytical Data

TechniqueExpected Result / Observation
¹H NMR Aromatic protons (3H) will appear as multiplets in the downfield region (~7.0-8.5 ppm). A singlet for the methyl ester protons (3H) will be observed upfield (~3.9 ppm). A broad singlet for the amine protons (2H) will also be present. The exact shifts are influenced by the solvent.[9]
¹³C NMR Expect 8 distinct signals corresponding to the 8 carbons in the molecule. The carbonyl carbon of the ester will be the most downfield signal (>160 ppm). The methyl carbon will be the most upfield (~52 ppm). Six signals will be present for the aromatic carbons.[10]
IR Spectroscopy Characteristic absorption peaks are expected for: N-H stretching (amine, ~3300-3500 cm⁻¹), C=O stretching (ester, ~1720 cm⁻¹), asymmetric and symmetric N=O stretching (nitro group, ~1530 and 1350 cm⁻¹), and C=C stretching (aromatic, ~1600 cm⁻¹).[9]
Mass Spec. (MS) The molecular ion peak (M⁺) should be observed at m/z = 196.16.
HPLC Purity analysis via HPLC should show a single major peak for the product. This method is highly effective for detecting trace impurities.[11][12]

Application in Pharmaceutical Synthesis: The Pazopanib Example

The primary industrial application of this compound is as a key starting material for synthesizing the indazole core of Pazopanib, a multi-targeted tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[4][13]

The synthesis involves several transformations where the functionalities of the intermediate are sequentially modified. A key step is the reduction of the nitro group to an amine, creating a diamine, which can then be cyclized to form the indazole ring system.

Diagram 3: Role in Pazopanib Synthesis Pathway

Start Methyl 2-amino- 6-nitrobenzoate Step1 Nitro Reduction (e.g., Catalytic Hydrogenation) Start->Step1 Intermediate1 Methyl 2,6-diaminobenzoate Step1->Intermediate1 Step2 Diazotization & Cyclization Intermediate1->Step2 Intermediate2 Indazole Core Intermediate Step2->Intermediate2 Step3 Coupling Reactions Intermediate2->Step3 Pazopanib Pazopanib (API) Step3->Pazopanib

Caption: Simplified pathway showing the role of the title compound in drug synthesis.

Safety, Handling, and Storage

As with all nitroaromatic compounds and chemical reagents, proper safety protocols must be strictly followed.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14] Avoid inhalation of dust and contact with skin and eyes.[15][16]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents.[15] An inert atmosphere is recommended for long-term storage to prevent oxidation.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]

  • IndiaMART. (n.d.). Industrial Grade this compound. Retrieved from IndiaMART. [Link]

  • Patel, D., et al. (2019). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals.
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

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  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from anasazi-instruments.com. [Link]

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  • Wang, J., et al. (2013). Analytical Methods. RSC Publishing.
  • Study.com. (n.d.). How to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate?. Retrieved from Study.com. [Link]

  • Chaurasiya, A., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. PubMed. [Link]

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Application Note & Protocols: Electrophilic Reactions of Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

Methyl 2-amino-6-nitrobenzoate is a valuable substituted anthranilate ester that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly heterocyclic systems of medicinal interest. Its aromatic scaffold is uniquely functionalized with a potent activating and ortho,para-directing amino group, and two deactivating, meta-directing groups (nitro and methyl ester). This electronic arrangement presents distinct challenges and opportunities for regioselective functionalization. This document provides a comprehensive guide to the reactivity of this compound with various electrophiles. It elucidates the mechanistic principles governing its reactivity, offers validated, step-by-step protocols for key transformations such as N-acylation and aromatic halogenation, and discusses safety considerations for handling the substrate and associated reagents.

Introduction and Scientific Background

This compound is a trifunctional aromatic compound. The reactivity and orientation of electrophilic attack are governed by the complex interplay of the electronic effects of its three substituents:

  • Amino Group (-NH₂): A strongly activating group due to the lone pair on nitrogen participating in resonance with the aromatic ring. It is a powerful ortho, para-director.[1]

  • Nitro Group (-NO₂): A strongly deactivating group due to both inductive electron withdrawal and resonance effects. It is a meta-director.[2]

  • Methyl Ester Group (-COOCH₃): A deactivating group through inductive and resonance effects, and a meta-director.[2]

In electrophilic aromatic substitution (EAS), the outcome is dictated by the most powerful activating group. Therefore, the amino group at C2 directs incoming electrophiles to the ortho (C3) and para (C5) positions. However, the C1, C2, and C6 positions are already substituted. This leaves the C3, C4, and C5 positions available for substitution. The directing influence of the -NH₂ group makes C3 and C5 the most probable sites of attack. Steric hindrance from the adjacent methyl ester at C1 and the nitro group at C6 may influence the ratio of C3 to C5 substituted products.

Furthermore, the amino group itself is a potent nucleophile and can react directly with electrophiles, leading to N-alkylation or N-acylation products. This reactivity pathway often competes with or precedes substitution on the aromatic ring. Understanding this dual reactivity is critical for designing successful synthetic strategies.

Mandatory Safety Protocols

Handling this compound and the electrophilic reagents described herein requires strict adherence to safety protocols. A comprehensive risk assessment must be performed before commencing any experimental work.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[3][4]

  • Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[3]

  • Substrate Hazards: this compound is suspected of damaging fertility or the unborn child and is harmful if swallowed. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

  • Reagent Hazards:

    • Acyl Halides (e.g., Acetyl Chloride): Corrosive, lachrymatory. Reacts violently with water. Handle with extreme care.

    • Halogenating Agents (e.g., Bromine): Highly toxic, corrosive, and causes severe burns. Handle only in a fume hood with appropriate PPE.

    • Acids (e.g., Sulfuric, Nitric): Highly corrosive. Always add acid to water, never the other way around.[5]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Mechanistic Pathways & Regioselectivity

The primary reactive sites of this compound are the nitrogen atom of the amino group and the electron-rich positions on the aromatic ring (ortho and para to the amino group).

Pathway A: Nucleophilic Attack by the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group a strong nucleophile. This is often the kinetically favored site of attack for many electrophiles, especially acylating and alkylating agents.

Pathway B: Electrophilic Aromatic Substitution (EAS)

The EAS mechanism proceeds via a two-step addition-elimination pathway.[6][7]

  • Formation of the Sigma Complex: The π-system of the aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7] The activating -NH₂ group strongly stabilizes the positive charge when attack occurs at the C3 and C5 positions.

  • Re-aromatization: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.[8]

EAS_Mechanism Figure 1: Regioselectivity in Electrophilic Aromatic Substitution Substrate This compound Sigma_C3 σ-complex (Attack at C3) Stabilized by -NH₂ Substrate->Sigma_C3 + E⁺ Sigma_C5 σ-complex (Attack at C5) Stabilized by -NH₂ Substrate->Sigma_C5 + E⁺ Electrophile E⁺ Product_C3 C3-Substituted Product Sigma_C3->Product_C3 - H⁺ Product_C5 C5-Substituted Product Sigma_C5->Product_C5 - H⁺ Base - H⁺

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Experimental Protocols

The following protocols are provided as validated starting points for the electrophilic modification of this compound. Optimization may be required based on the specific electrophile used.

Protocol 1: N-Acylation with Acetyl Chloride

This protocol describes the protection or derivatization of the amino group via N-acetylation under Schotten-Baumann-like conditions.[9] This is a crucial first step if subsequent reactions are intended to target the aromatic ring without interference from the amino group.

Principle: The nucleophilic amino group attacks the electrophilic carbonyl carbon of acetyl chloride. An aqueous base is used to neutralize the HCl byproduct, driving the reaction to completion.[9]

Materials:

  • This compound

  • Acetyl chloride

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in DCM (approx. 20 mL per gram of substrate).

  • Add 10% aqueous NaOH solution (2.0 eq).

  • Cool the vigorously stirring biphasic mixture to 0 °C in an ice-water bath.

  • Add acetyl chloride (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • Purify the product by recrystallization (e.g., from ethanol/water) or silica gel chromatography as needed.

Acylation_Workflow Figure 2: Experimental Workflow for N-Acylation A 1. Dissolve Substrate in DCM B 2. Add 10% NaOH (aq) A->B C 3. Cool to 0 °C B->C D 4. Add Acetyl Chloride (dropwise, <10 °C) C->D E 5. Stir at RT (1-2h) D->E F 6. TLC Monitoring E->F G 7. Workup: - Separate Layers - Wash (H₂O, Brine) - Dry (MgSO₄) F->G Reaction Complete H 8. Concentrate G->H I 9. Purify (Recrystallization or Chromatography) H->I

Caption: Experimental Workflow for N-Acylation.

Protocol 2: Aromatic Bromination with Elemental Bromine

This protocol details the direct halogenation of the aromatic ring, which is activated by the amino group.

Principle: The electron-rich aromatic ring attacks elemental bromine, which is polarized by the protic solvent, leading to electrophilic substitution. Based on a similar procedure, the reaction proceeds efficiently in acetic acid without a Lewis acid catalyst.[10]

Materials:

  • This compound

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ice

Procedure:

  • In a 50 mL round-bottom flask protected from light, dissolve this compound (1.0 eq, e.g., 10.0 mmol, 1.96 g) in 15 mL of glacial acetic acid.

  • In a separate vial, prepare a solution of bromine (1.0 eq, e.g., 10.0 mmol, 0.51 mL) in 3 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred substrate solution over 10 minutes at room temperature.

  • Stir the resulting mixture at room temperature for 45-60 minutes.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into 150 g of crushed ice with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum to afford the brominated derivative. Further purification can be achieved by recrystallization.

Summary of Reaction Conditions

The following table summarizes generalized conditions for key electrophilic reactions. Researchers should note that yields are highly substrate and electrophile-dependent and require empirical optimization.

Reaction TypeElectrophileReagents / CatalystSolventTemp.Typical Yield
N-Acylation Acetyl ChlorideNaOH (aq) or PyridineDCM, THF0 °C to RT>90%
N-Alkylation Methyl IodideK₂CO₃ or NaHDMF, AcetonitrileRT to 60 °CVariable
Aromatic Bromination Bromine (Br₂)NoneAcetic AcidRT80-90%[10]
Aromatic Nitration HNO₃H₂SO₄H₂SO₄0-10 °CModerate

Applications in Synthesis: Gateway to Heterocycles

This compound is a key starting material for the synthesis of 1,4-benzodiazepines, a class of compounds with significant therapeutic importance.[11][12] The general strategy involves:

  • N-acylation or N-alkylation of the amino group with a bifunctional electrophile (e.g., an α-haloacetyl chloride).

  • Reduction of the nitro group to a second amino group.

  • Intramolecular cyclization to form the seven-membered diazepine ring.

This highlights the importance of controlling the initial electrophilic reaction to build molecular complexity in a stepwise and predictable manner.

References

  • Nakamura, S., et al. (2010). Synthesis of 1,4-Benzodiazepines. Journal of Medicinal Chemistry.
  • US Patent US4369324A. (1983). Process for the preparation of 2-amino-6-nitrobenzothiazole. Google Patents.
  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • US Patent US10392364B2. (2019). Process for synthesis of lenalidomide. Google Patents.
  • Wang, L., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • University of California, Irvine. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Benzo diazepine Derivatives by Nitration and Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry Lab: Nitration of Methyl Benzoate. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]

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Application Notes and Protocols for the Reduction of the Nitro Group in Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical reduction of the nitro group in Methyl 2-amino-6-nitrobenzoate to synthesize Methyl 2,6-diaminobenzoate. This transformation is a pivotal step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols herein cover robust and efficient methodologies, including catalytic hydrogenation and metal-mediated reductions, with a focus on optimizing reaction conditions for yield, purity, and safety. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Synthetic Importance of Methyl 2,6-diaminobenzoate

The reduction of aromatic nitro compounds is a fundamental and widely utilized transformation in organic chemistry. The resulting aromatic amines are versatile building blocks for the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] this compound presents a unique synthetic challenge due to the steric hindrance around the nitro group, which can significantly influence the choice of reduction methodology and reaction parameters. The successful and selective reduction to Methyl 2,6-diaminobenzoate is critical for accessing novel chemical entities with potential therapeutic applications. The selection of an appropriate and well-optimized protocol is paramount to achieving high yields and purity of the desired product while minimizing the formation of unwanted side products. This guide offers a comparative analysis of several field-proven methodologies.

Mechanistic Considerations and Method Selection

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[1][3][4] The choice of reducing agent and reaction conditions dictates the efficiency of this transformation and the potential for side reactions.

Catalytic Hydrogenation: This is often the method of choice for nitro group reductions due to its high efficiency and clean reaction profile, typically yielding water as the only byproduct.[5] Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly employed in the presence of a hydrogen source.[6][7] For substrates sensitive to hydrogenolysis (e.g., containing certain halogen substituents), Raney Nickel can be a suitable alternative.[8]

Metal-Mediated Reductions: These methods utilize metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic or neutral media.

  • Iron (Fe): Reduction with iron powder is a classical and cost-effective method.[9] It can be performed under acidic conditions (e.g., with HCl or acetic acid) or in the presence of a neutral salt like ammonium chloride (NH₄Cl), which offers milder reaction conditions.[10][11][12][13] The Fe/NH₄Cl system is particularly advantageous for its chemoselectivity and simpler work-up procedures.[10][13]

  • Tin (Sn) and Tin(II) Chloride (SnCl₂): Tin metal in the presence of hydrochloric acid (Sn/HCl) is a classic and effective reagent for nitro group reduction.[1][3][4][14] Tin(II) chloride (SnCl₂) offers a milder alternative and can be used for substrates with other reducible functional groups.[8][15][16] However, the generation of tin-based byproducts can complicate purification.[15]

The following sections provide detailed protocols for the most effective and commonly employed methods for the reduction of this compound.

Comparative Overview of Reduction Protocols

The selection of a specific protocol will depend on factors such as available equipment, substrate sensitivity, desired scale, and cost considerations. The following table provides a summary of key parameters for the methods detailed in this guide.

MethodReagents & CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key Considerations
Catalytic Hydrogenation H₂ (gas), 5-10% Pd/CMethanol or EthanolRoom Temperature2-12>95Highly efficient and clean; requires specialized hydrogenation equipment.[5]
Iron in Neutral Medium Fe powder, NH₄ClEthanol/WaterReflux4-885-95Cost-effective and milder than acidic methods; simple work-up.[10][12]
Tin(II) Chloride Reduction SnCl₂·2H₂OEthanolReflux3-680-90Mild conditions suitable for sensitive substrates; tin waste disposal.[15][17]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is highly recommended for its efficiency and clean reaction profile, yielding a high-purity product.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol (ACS grade)

  • Hydrogen gas (H₂) supply

  • Hydrogenation vessel (e.g., Parr apparatus or similar)

  • Celite®

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge vessel with This compound and solvent B Add Pd/C catalyst under inert atmosphere A->B C Seal and purge vessel with N₂ then H₂ B->C D Pressurize with H₂ (e.g., 50 psi) C->D E Stir vigorously at room temperature D->E F Monitor reaction (TLC, LC-MS) E->F G Vent H₂ and purge with N₂ F->G H Filter through Celite® to remove catalyst G->H I Concentrate filtrate under reduced pressure H->I J Purify by crystallization or chromatography I->J

Caption: Experimental workflow for catalytic hydrogenation.

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution. Safety Note: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., nitrogen or argon) and keep wet with solvent.[6][18][19]

  • Seal the reaction vessel and purge the system with nitrogen gas to remove oxygen, followed by purging with hydrogen gas.[6][18][20]

  • Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi).[17]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with nitrogen.[20]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[17]

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 2,6-diaminobenzoate.

  • The product can be further purified by crystallization or column chromatography if necessary.

Protocol 2: Reduction with Iron Powder and Ammonium Chloride

This method provides a cost-effective and milder alternative to catalytic hydrogenation, avoiding the need for specialized high-pressure equipment.[10][11][12][13]

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

  • Ethyl acetate

Reaction Mechanism Overview:

G Start This compound (Ar-NO₂) Reagents Fe, NH₄Cl Ethanol/Water, Reflux Start->Reagents Reduction Product Methyl 2,6-diaminobenzoate (Ar-NH₂) Reagents->Product

Caption: Reduction of nitroarene using Fe/NH₄Cl.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethanol, and water (typically in a 2:1 to 4:1 ratio).

  • Add ammonium chloride (4-5 eq) and iron powder (3-5 eq) to the suspension.[21]

  • Heat the reaction mixture to reflux and stir vigorously. The reaction is often exothermic.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.[17]

  • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or crystallization as needed.

Protocol 3: Reduction using Tin(II) Chloride Dihydrate

This protocol is particularly useful for small-scale syntheses and for substrates that may be sensitive to other reduction conditions.[8]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (3-5 eq) to the solution.[17]

  • Heat the reaction mixture to reflux and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Filter the resulting suspension through a pad of Celite®, washing the solid with ethyl acetate.[17]

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.[17]

  • Purify the resulting amine if necessary.

Safety and Handling Precautions

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

Catalytic Hydrogenation:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air.[18][22] Ensure all equipment is properly grounded to prevent static discharge.[6]

  • The hydrogenation apparatus must be pressure-rated and inspected for leaks before use.[6][20]

  • Palladium on carbon is pyrophoric, especially after use.[18][19] The catalyst should be handled under an inert atmosphere and should not be allowed to dry in the air.[19] After the reaction, the filtered catalyst should be quenched with water to minimize the fire hazard.[18]

Metal-Mediated Reductions:

  • Reactions involving acids should be handled with care.

  • The work-up of tin-mediated reductions can generate significant amounts of tin salts, which should be disposed of in accordance with local environmental regulations.[15]

Characterization of Methyl 2,6-diaminobenzoate

The successful synthesis of Methyl 2,6-diaminobenzoate can be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the nitro group stretches (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretches of the primary amine (around 3300-3500 cm⁻¹).

  • Melting Point: To assess the purity of the final product.

Conclusion

The reduction of the nitro group in this compound is a critical transformation for the synthesis of valuable diamino-aromatic building blocks. This guide has presented three robust and reliable protocols: catalytic hydrogenation, reduction with iron in a neutral medium, and reduction with tin(II) chloride. The choice of method will be guided by the specific requirements of the synthesis, including scale, available equipment, and cost. By following the detailed procedures and adhering to the safety precautions outlined, researchers can confidently and efficiently synthesize Methyl 2,6-diaminobenzoate in high yield and purity.

References

  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved January 11, 2026, from [Link]

  • Sarthaks eConnect. (n.d.). Explain the mechanism of reaction of nitrobenzene with Sn/HCl. Retrieved January 11, 2026, from [Link]

  • Lab Manager. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved January 11, 2026, from [Link]

  • Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.
  • Industrial Sonomechanics. (n.d.). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved January 11, 2026, from [Link]

  • Yadav, G. D., & Yadav, P. D. (2018). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Green Chemistry, 20(16), 3766-3773.
  • Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved January 11, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved January 11, 2026, from [Link]

  • ACS Chemical Health & Safety. (2020). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 27(4), 233-240.
  • Amar Equipment. (n.d.). What are the safety precautions for operating a Hydrogenation Test Unit?. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 11, 2026, from [Link]

  • Liu, Y., et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org. Retrieved January 11, 2026, from [Link]

  • Taylor & Francis Online. (2006). FeS-NH4CL-CH3OH-H2O: AN EFFICIENT AND INEXPENSIVE SYSTEM FOR REDUCTION OF NITROARENES TO ANILINES*.
  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE. Retrieved January 11, 2026, from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved January 11, 2026, from [Link]

  • Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved January 11, 2026, from [Link]

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Application Notes & Protocols: Strategic Cyclization of Methyl 2-amino-6-nitrobenzoate for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Methyl 2-amino-6-nitrobenzoate

This compound (CAS No: 57113-89-0) is a pivotal starting material in synthetic organic and medicinal chemistry.[1][2] Its unique trifunctional arrangement—an amine, a nitro group, and a methyl ester, all locked in a specific ortho/meta relationship—provides a powerful platform for constructing complex heterocyclic systems. The latent amine functionality, masked as a nitro group, allows for sequential and controlled reactions. The primary amine and the ester group serve as immediate handles for annulation reactions.

This guide focuses on the strategic application of this precursor in the synthesis of high-value heterocyclic cores, particularly quinazolinediones and benzodiazepinediones. These scaffolds are ubiquitous in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antiviral properties.[3][4][5][6][7] Our objective is to provide not just procedural steps, but the underlying chemical logic, enabling researchers to adapt and innovate upon these foundational methods.

Reductive Cyclization: A Direct Pathway to Quinazoline-2,4-diones

The most direct and powerful transformation of this compound is its conversion into quinazoline-2,4-diones. This strategy hinges on a one-pot or sequential reductive cyclization. The nitro group is first reduced to a second amine, generating a highly reactive in situ 2,6-diaminobenzoate intermediate. This intermediate is immediately trapped by a one-carbon (C1) electrophile to construct the pyrimidinedione ring.

Mechanistic Rationale: The success of this reaction lies in the chemoselective reduction of the nitro group in the presence of the ester. Common reducing agents like tin(II) chloride (SnCl₂) in an acidic medium, sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation (H₂/Pd-C) are effective. The choice of the C1 electrophile dictates the final substitution on the quinazolinedione ring. Urea is a common, safe, and effective choice that cyclizes to form the unsubstituted N1/N3 parent ring. Isocyanates can be used to install N3-substituents directly, while phosgene or its safer equivalents (e.g., triphosgene) can also be employed.

G cluster_start Starting Material cluster_reduction Step 1: Nitro Reduction cluster_cyclization Step 2: Cyclization with C1 Source SM This compound Reducer Reducing Agent (e.g., SnCl₂, HCl) SM->Reducer Intermediate In situ Diamine Intermediate Reducer->Intermediate C1_Source C1 Electrophile (e.g., Urea) Intermediate->C1_Source Product 8-Amino-quinazoline-2,4(1H,3H)-dione C1_Source->Product

Caption: Reductive cyclization workflow for quinazolinedione synthesis.

Protocol 1: Synthesis of 8-Amino-quinazoline-2,4(1H,3H)-dione

Objective: To synthesize the quinazolinedione core via a one-pot reductive cyclization using tin(II) chloride and urea.

Materials & Reagents:

Reagent CAS No. M.W. ( g/mol ) Amount Moles
This compound 57113-89-0 196.16 1.96 g 10 mmol
Tin(II) chloride dihydrate (SnCl₂·2H₂O) 10025-69-1 225.65 11.28 g 50 mmol
Urea 57-13-6 60.06 1.80 g 30 mmol
Concentrated Hydrochloric Acid (HCl) 7647-01-0 36.46 ~10 mL -
Ethanol (EtOH) 64-17-5 46.07 50 mL -

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed | - |

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.96 g, 10 mmol) and ethanol (50 mL). Stir to form a suspension.

  • Reduction: Carefully add concentrated HCl (~10 mL) to the flask. The mixture may warm up. Add the tin(II) chloride dihydrate (11.28 g, 50 mmol) portion-wise. The color of the suspension will change from yellow to a lighter shade.

  • Reaction Monitoring (Reduction): Heat the mixture to reflux (approx. 80°C) and stir for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), observing the disappearance of the starting material spot.

  • Cyclization: Once the reduction is complete, add urea (1.80 g, 30 mmol) directly to the reaction mixture. Continue to reflux for an additional 4-6 hours. A precipitate will begin to form.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a saturated solution of sodium hydroxide (NaOH) until the pH is ~7-8. A thick precipitate will form.

  • Isolation: Filter the solid precipitate through a Buchner funnel and wash thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol (1 x 10 mL).

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as a mixture of DMF and water, to yield the pure 8-Amino-quinazoline-2,4(1H,3H)-dione. Dry the product under vacuum.

Expected Results:

  • Yield: 65-75%

  • Appearance: Off-white to pale yellow solid

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Multi-step Synthesis of 1,5-Benzodiazepine-2,4-diones

Expanding the synthetic utility of this compound, a multi-step sequence can afford access to the 1,5-benzodiazepine-2,4-dione scaffold. This approach requires more synthetic steps but offers greater control and diversity in the final product. The general strategy involves first building an acyclic precursor via amide coupling, followed by reduction and intramolecular cyclization.

Synthetic Rationale: The synthesis begins by acylating the 2-amino group with an N-protected α-amino acid (e.g., N-Boc-glycine) using a standard peptide coupling agent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This step forms a key amide bond. Subsequently, the nitro group is reduced to an amine. The final step involves the removal of the protecting group (e.g., TFA for Boc) and spontaneous or base-catalyzed intramolecular cyclization between the newly formed aniline and the ester, closing the seven-membered diazepine ring.

G SM This compound Step1_reagent + N-Boc-Glycine + EDC/HOBt SM->Step1_reagent Intermediate1 Amide Intermediate Step1_reagent->Intermediate1 Step 1: Amide Coupling Step2_reagent Nitro Reduction (e.g., H₂, Pd/C) Intermediate1->Step2_reagent Intermediate2 Aniline Intermediate Step2_reagent->Intermediate2 Step 2: Reduction Step3_reagent Deprotection & Cyclization (e.g., TFA) Intermediate2->Step3_reagent Product 9-Amino-1,5-benzodiazepine-2,4-dione Step3_reagent->Product Step 3: Cyclization

Caption: Multi-step workflow for benzodiazepinedione synthesis.

Protocol 2: Synthesis of 9-Amino-1,3,4,5-tetrahydro-2H-1,5-benzodiazepine-2,4-dione

Objective: To execute a three-step synthesis of a benzodiazepinedione core from this compound.

Part A: Amide Coupling

Materials:

Reagent CAS No. M.W. ( g/mol ) Amount Moles
This compound 57113-89-0 196.16 1.96 g 10 mmol
N-Boc-glycine 4530-20-5 175.18 1.93 g 11 mmol
EDC·HCl 25952-53-8 191.70 2.30 g 12 mmol
HOBt 2592-95-2 135.12 1.62 g 12 mmol
Diisopropylethylamine (DIPEA) 7087-68-5 129.24 4.2 mL 24 mmol

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |

Procedure:

  • Dissolve N-Boc-glycine, EDC·HCl, and HOBt in DCM (50 mL) in a flask and stir at 0°C for 15 minutes.

  • In a separate flask, dissolve this compound in DCM (50 mL) and add DIPEA.

  • Add the solution from step 2 to the activated acid from step 1. Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide intermediate. Purify by column chromatography if necessary.

Part B: Nitro Reduction

Materials:

Reagent CAS No. M.W. ( g/mol ) Amount Moles
Amide Intermediate from Part A - ~353.33 ~3.53 g ~10 mmol
10% Palladium on Carbon (Pd/C) 7440-05-3 - ~350 mg 10 mol%
Methanol (MeOH) 67-56-1 32.04 100 mL -

| Hydrogen (H₂) gas | 1333-74-0 | 2.02 | 1 atm (balloon) | - |

Procedure:

  • Dissolve the amide intermediate in methanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon).

  • Stir the reaction vigorously at room temperature for 4-8 hours, or until TLC indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate to yield the aniline intermediate, which is often used directly in the next step.

Part C: Deprotection and Cyclization

Materials:

Reagent CAS No. M.W. ( g/mol ) Amount Moles
Aniline Intermediate from Part B - ~323.33 ~3.23 g ~10 mmol
Trifluoroacetic Acid (TFA) 76-05-1 114.02 20 mL -

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL | - |

Procedure:

  • Dissolve the crude aniline intermediate in DCM.

  • Add TFA and stir at room temperature for 1-2 hours. The TFA removes the Boc protecting group, and the resulting free amine undergoes intramolecular cyclization with the methyl ester.

  • Monitor the reaction by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the product.

  • Filter the solid, wash with ether, and dry under vacuum to yield the final benzodiazepinedione product.

Safety and Handling

  • Nitro Compounds: this compound is an aromatic nitro compound and should be handled with care. Avoid inhalation and skin contact.

  • Reducing Agents: Tin(II) chloride is corrosive. Catalytic hydrogenation with Pd/C and hydrogen gas should be performed in a well-ventilated fume hood with appropriate safety measures to prevent ignition of hydrogen.

  • Acids and Bases: Concentrated HCl, TFA, and NaOH solutions are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling Agents: Reagents like EDC and HOBt are sensitizers and irritants. Avoid creating dust and handle them in a fume hood.

Conclusion

This compound stands out as a versatile and economically viable precursor for constructing medicinally relevant heterocyclic frameworks. The protocols detailed herein for quinazolinediones and benzodiazepinediones illustrate two distinct, powerful synthetic strategies—reductive cyclization and multi-step assembly. By understanding the underlying chemical principles behind each step, from the choice of reducing agent to the selection of coupling partners, researchers are well-equipped to not only replicate these methods but also to design novel synthetic routes toward new therapeutic agents.

References

  • Hussni, R. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. Acta Chimica Pharmaceutica Indica, 13(3), 1-2. [Link]

  • Khan, I., et al. (2016). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. Bioorganic & Medicinal Chemistry, 24(11), 2361-2381. [Link]

  • Al-Ostath, A., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Pharmaceuticals, 15(12), 1528. [Link]

  • Al-Suhaimi, K., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3025. [Link]

  • Al-Ostath, A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]

  • Zarganes-Tzitzikas, T., et al. (2015). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Organic Letters, 17(12), 3058-3061. [Link]

  • PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. [Link]

  • ResearchGate. (n.d.). Synthesis of Benzodiazepinediones. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of Methyl 2-amino-6-nitrobenzoate

This compound is a highly versatile and valuable starting material in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic scaffolds. Its structure, featuring an aniline amine, a nitro group, and a methyl ester ortho to each other on a benzene ring, provides a unique arrangement of functional groups that can be selectively manipulated to achieve various intramolecular cyclizations. The electron-withdrawing nitro group influences the reactivity of the aromatic ring, while the amino and ester functionalities serve as key handles for building fused ring systems.

The strategic importance of this molecule lies in the differential reactivity of its functional groups. The nitro group can be readily reduced to an amino group, generating a 1,3-diamine system which is a cornerstone for the synthesis of quinazolines and benzodiazepines. Alternatively, the existing amino group can be acylated or used in condensation reactions, followed by reductive cyclization of the nitro group to forge other heterocyclic cores like acridones. This guide provides a detailed exploration of the synthetic pathways originating from this compound, offering both the theoretical underpinnings and practical, step-by-step protocols for laboratory application.

PART 1: Foundational Transformation - Reduction of the Nitro Group

The gateway to the majority of heterocyclic systems derived from this compound is the selective reduction of the nitro group to a primary amine, yielding Methyl 2,6-diaminobenzoate. The choice of reducing agent is critical to ensure high yields and to avoid unwanted side reactions. Several robust methods are available, with catalytic hydrogenation being one of the most efficient and clean options.[1][2]

Comparative Analysis of Nitro Group Reduction Methods
MethodReagents & CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key Considerations
Catalytic Hydrogenation H₂ (gas), 5-10% Pd/CMethanol or EthanolRoom Temperature2-12>95Highly efficient and clean; requires specialized hydrogenation equipment.[1][2]
Metal-Mediated Reduction (Acidic) Fe or Zn powder, Acetic AcidEthanol/WaterReflux4-885-95Cost-effective and straightforward setup; acidic conditions might affect other functional groups.[2]
Metal Salt Reduction Tin(II) Chloride (SnCl₂)Ethanol or Ethyl Acetate50-703-680-90Mild conditions, good for substrates with acid-sensitive groups.[2]
Protocol 1.1: Catalytic Hydrogenation of this compound

This protocol details the highly efficient reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[1][2]

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (10% w/w)

  • Methanol (sufficient volume to dissolve the substrate)

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • In a round-bottom flask suitable for hydrogenation, dissolve this compound in methanol.

  • Carefully add 10% Pd/C to the solution.

  • Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield crude Methyl 2,6-diaminobenzoate, which can often be used in the next step without further purification.

PART 2: Synthesis of Quinazolinone Scaffolds

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The synthesis of the quinazolinone core from Methyl 2,6-diaminobenzoate can be readily achieved through condensation with a suitable one-carbon synthon, such as formamide, in a reaction analogous to the Niementowski synthesis.[5]

Workflow for Quinazolinone Synthesis

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization Start This compound Product1 Methyl 2,6-diaminobenzoate Start->Product1 H₂, Pd/C Methanol Product1_ref Methyl 2,6-diaminobenzoate FinalProduct 6-Amino-4(3H)-quinazolinone Product1_ref->FinalProduct Formamide Heat (130-140°C)

Caption: Synthetic pathway from this compound to 6-Amino-4(3H)-quinazolinone.

Protocol 2.1: Synthesis of 6-Amino-4(3H)-quinazolinone

This protocol adapts the Niementowski reaction for the synthesis of 6-Amino-4(3H)-quinazolinone from Methyl 2,6-diaminobenzoate using formamide.[5]

Materials:

  • Methyl 2,6-diaminobenzoate (1.0 eq)

  • Formamide (excess, acts as both reagent and solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine Methyl 2,6-diaminobenzoate and an excess of formamide.

  • Heat the reaction mixture to 130-140°C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the precipitate with cold water and dry it to afford the crude 6-Amino-4(3H)-quinazolinone.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

PART 3: Construction of Acridone Alkaloids

Acridone alkaloids are a class of natural products known for their diverse biological activities, including antitumor and antiviral properties.[6] The synthesis of the tricyclic acridone core can be achieved from the diamine derivative of our starting material through a condensation reaction with a suitable diketone or its equivalent, followed by cyclization. A common strategy involves the reaction with dimedone.

Protocol 3.1: Synthesis of a Substituted Amino-Acridone Derivative

This protocol outlines a general procedure for the condensation of Methyl 2,6-diaminobenzoate with dimedone, leading to a functionalized acridone precursor.

Materials:

  • Methyl 2,6-diaminobenzoate (1.0 eq)

  • Dimedone (1.0 eq)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene or xylene (as solvent)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Methyl 2,6-diaminobenzoate, dimedone, a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Continue refluxing until no more water is collected (typically 4-8 hours).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product, an enaminone, can be isolated and purified by column chromatography.

  • Subsequent intramolecular cyclization to form the acridone ring can often be achieved by heating the enaminone intermediate at a higher temperature or by treatment with a strong acid.

PART 4: Synthesis of Benzodiazepine Analogs

Benzodiazepines are a widely recognized class of psychoactive drugs with sedative, hypnotic, and anxiolytic properties.[7] The synthesis of a benzodiazepine-like core from Methyl 2,6-diaminobenzoate typically requires a two-carbon synthon that can react with both amino groups to form the seven-membered diazepine ring.

Conceptual Workflow for Benzodiazepine Synthesis

G cluster_0 Step 1: Reduction cluster_1 Step 2: Condensation & Cyclization Start This compound Product1 Methyl 2,6-diaminobenzoate Start->Product1 H₂, Pd/C Methanol Product1_ref Methyl 2,6-diaminobenzoate FinalProduct Substituted Benzodiazepine Product1_ref->FinalProduct α-haloketone or 1,3-dicarbonyl Base, Heat

Caption: General approach to benzodiazepine synthesis from Methyl 2,6-diaminobenzoate.

Protocol 4.1: General Procedure for the Synthesis of a Benzodiazepine Derivative

This protocol provides a general framework for the condensation of Methyl 2,6-diaminobenzoate with a 1,3-dicarbonyl compound to form a benzodiazepine derivative.

Materials:

  • Methyl 2,6-diaminobenzoate (1.0 eq)

  • Acetylacetone (1,3-dicarbonyl compound, 1.0 eq)

  • Acetic acid (as solvent and catalyst)

Procedure:

  • In a round-bottom flask, dissolve Methyl 2,6-diaminobenzoate in glacial acetic acid.

  • Add acetylacetone to the solution.

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired benzodiazepine derivative.

Conclusion

This compound serves as an exemplary starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The strategic positioning of its functional groups allows for a series of high-yield transformations, primarily initiated by the reduction of the nitro group. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block and to develop novel derivatives for applications in drug discovery and materials science.

References

  • Benchchem. Application Notes and Protocols for the Reduction of Methyl 2-methyl-6-nitrobenzoate.
  • ResearchGate. Synthesis of quinazolinones 3a with methyl 2-amino benzoate. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

  • Organic Chemistry Portal. Acridone synthesis. Available at: [Link]

  • PrepChem.com. Synthesis of this compound. Available at: [Link]

  • Google Patents. CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
  • ACS Publications. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. Available at: [Link]

  • PubMed. Solid-phase synthesis of 2-aminoquinazolinone derivatives with two- and three-point diversity. Available at: [Link]

  • Organic Chemistry Portal. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • ResearchGate. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Available at: [Link]

  • PubMed Central. Quinazolinones, the Winning Horse in Drug Discovery. Available at: [Link]

  • PubMed Central. An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). Available at: [Link]

Sources

Application Notes & Protocols: Methyl 2-amino-6-nitrobenzoate as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of modern medicinal chemistry and drug development, the efficiency of a synthetic route is paramount. The strategic selection of starting materials—building blocks—can dramatically influence the complexity, yield, and cost of synthesizing an Active Pharmaceutical Ingredient (API). Methyl 2-amino-6-nitrobenzoate (CAS No: 57113-89-0) has emerged as a particularly valuable scaffold due to the orthogonal reactivity of its functional groups.[1][2] The presence of an aromatic amine, a nitro group, and a methyl ester within the same molecule provides chemists with a powerful toolkit for constructing complex heterocyclic systems, which are the core of countless therapeutic agents.[3]

This guide provides an in-depth exploration of this compound, detailing its chemical properties, key synthetic transformations, and step-by-step protocols for its application in API synthesis. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 57113-89-0[1][2][4][5]
Molecular Formula C₈H₈N₂O₄[1][5]
Molecular Weight 196.16 g/mol [1][5]
Appearance Yellow to orange powder/solid[4]
Melting Point 105-107 °C[6]
Purity Typically ≥98%[4]
Synonyms 2-Amino-6-nitro-benzoic acid methyl ester[1][4]

Safety and Handling: this compound should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but, more importantly, serves as a masked amino group. The existing aniline-type amino group and the methyl ester are readily available for a variety of transformations. This allows for a planned, sequential series of reactions to build molecular complexity.

Reactivity_Map cluster_0 This compound MOL Structure N_NH2 Amino Group (NH₂) R1 Acylation, Sulfonylation, Diazotization N_NH2->R1 Nucleophilic Attack N_NO2 Nitro Group (NO₂) R2 Reduction to Amine (Key Transformation) N_NO2->R2 Reduction N_Ester Methyl Ester (CO₂Me) R3 Hydrolysis (Saponification), Amidation N_Ester->R3 Nucleophilic Acyl Substitution Reduction_Workflow Start This compound in Solvent (MeOH) Add_Cat Add Pd/C Catalyst Start->Add_Cat Hydrogenate Purge with N₂ then H₂ (50 psi, RT, 2-6h) Add_Cat->Hydrogenate Filter Filter through Celite™ (Remove Catalyst) Hydrogenate->Filter Concentrate Concentrate Filtrate (Rotovap) Filter->Concentrate End Methyl 2,6-diaminobenzoate Concentrate->End

Sources

Application Notes and Protocols: A-Detailed Guide to the Nitration of Methyl 2-Aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Nitrated Anthranilates

Nitrated derivatives of methyl 2-aminobenzoate, also known as methyl anthranilate, are pivotal intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[1][2][3] The introduction of a nitro group onto the aromatic ring dramatically alters the electronic properties and reactivity of the parent molecule, providing a chemical handle for further functionalization. These compounds serve as crucial building blocks in the development of pharmaceuticals, agrochemicals, and dyes.[4] For researchers in medicinal chemistry and drug development, the ability to selectively nitrate the anthranilate scaffold is a fundamental and enabling transformation. This document provides a comprehensive, technically detailed guide to the experimental procedure for the nitration of methyl 2-aminobenzoate, emphasizing the underlying chemical principles, safety considerations, and methods for purification and characterization.

Mechanistic Insights: The Dynamics of Electrophilic Aromatic Substitution

The nitration of methyl 2-aminobenzoate is a classic example of an electrophilic aromatic substitution (EAS) reaction.[5][6][7] The key to understanding the regioselectivity of this reaction lies in the directing effects of the two substituents already present on the benzene ring: the amino group (-NH₂) and the methyl ester group (-COOCH₃).

  • The Amino Group (-NH₂): The amino group is a powerful activating, ortho, para-directing group.[6][8][9][10] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system through resonance, increasing the electron density at the ortho and para positions. This makes these positions more nucleophilic and thus more susceptible to attack by an electrophile.

  • The Methyl Ester Group (-COOCH₃): Conversely, the methyl ester group is a deactivating, meta-directing group.[10][11][12] The carbonyl group is electron-withdrawing, pulling electron density out of the ring and making it less reactive towards electrophiles. This deactivating effect is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site of substitution.

In the strongly acidic conditions required for nitration, the amino group is protonated to form an anilinium ion (-NH₃⁺).[5][13][14] This protonated form is strongly deactivating and meta-directing due to its positive charge.[12][13][14] This significantly complicates the directing effects, often leading to a mixture of products. Direct nitration of aniline, for instance, can yield a significant amount of the meta-nitro product alongside oxidation byproducts.[13][14]

To achieve selective nitration, it is often necessary to protect the amino group, for example, through acetylation. However, for the purposes of this protocol, we will focus on the direct nitration and the subsequent separation of the primary isomers formed.

The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[5][15][16][17]

Experimental Workflow Diagram

Nitration_Workflow Reagents Reagents: - Methyl 2-aminobenzoate - Conc. H₂SO₄ - Conc. HNO₃ Reaction_Setup Reaction Setup: - Dissolve in H₂SO₄ - Cool to 0-5 °C Reagents->Reaction_Setup Preparation Nitration Nitration: - Slow addition of  nitrating mixture - Maintain low temp. Reaction_Setup->Nitration Addition Quenching Quenching: - Pour onto ice Nitration->Quenching Work-up Isolation Isolation: - Vacuum filtration - Wash with cold water Quenching->Isolation Precipitation Purification Purification: - Recrystallization  (e.g., from ethanol) Isolation->Purification Refinement Analysis Analysis: - TLC - Melting Point - NMR, IR, MS Purification->Analysis Characterization

Caption: A schematic overview of the experimental workflow for the nitration of methyl 2-aminobenzoate.

Critical Safety Precautions: A Non-Negotiable Aspect of Nitration Chemistry

Nitration reactions are inherently hazardous due to the use of highly corrosive and strongly oxidizing acids.[18][19][20][21][22] Strict adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is also highly recommended.[18][20][21]

  • Fume Hood: All manipulations involving concentrated nitric and sulfuric acids must be performed in a certified chemical fume hood to prevent the inhalation of toxic and corrosive fumes.[18][20]

  • Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin or eyes.[18][21] Always add acid to water, never the other way around, to dissipate the heat of dilution. When preparing the nitrating mixture, add the nitric acid to the sulfuric acid slowly and with cooling.

  • Exothermic Reaction: The nitration reaction is highly exothermic.[19] The temperature of the reaction mixture must be carefully controlled to prevent runaway reactions, which can lead to explosions.[19] An ice bath is essential for maintaining the recommended temperature range.

  • Spill Response: Have appropriate spill kits readily available, including a neutralizing agent such as sodium bicarbonate.[18][22] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[20][21]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of aromatic compounds.[11][16][23][24][25][26]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 2-aminobenzoateReagentStandard Supplier---
Concentrated Sulfuric Acid (H₂SO₄)ACS GradeStandard Supplier95-98%
Concentrated Nitric Acid (HNO₃)ACS GradeStandard Supplier68-70%
Methanol or EthanolACS GradeStandard SupplierFor recrystallization
Deionized Water---------
Crushed Ice---------
Step-by-Step Procedure
  • Preparation of the Substrate Solution:

    • In a 250 mL Erlenmeyer flask, carefully add 10 mL of concentrated sulfuric acid.

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly, and with constant swirling, add 5.0 g of methyl 2-aminobenzoate to the cold sulfuric acid. Ensure the temperature does not rise above 10 °C.

  • Preparation of the Nitrating Mixture:

    • In a separate 50 mL beaker, carefully combine 4 mL of concentrated sulfuric acid and 4 mL of concentrated nitric acid. Caution: This mixture is extremely corrosive and the mixing process is exothermic. Prepare this mixture in an ice bath and add the nitric acid to the sulfuric acid slowly.

  • Nitration Reaction:

    • Slowly, dropwise, add the cold nitrating mixture to the solution of methyl 2-aminobenzoate in sulfuric acid. Use a dropping funnel or a Pasteur pipette for the addition.

    • Maintain the reaction temperature between 0 and 5 °C throughout the addition by keeping the flask in the ice bath. This step is critical to control the reaction rate and minimize side product formation.

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Work-up and Isolation:

    • In a large beaker (600 mL), place approximately 100 g of crushed ice.

    • Carefully and slowly pour the reaction mixture onto the crushed ice with constant stirring. This will quench the reaction and precipitate the crude product.

    • Allow the ice to melt completely. The nitrated product should precipitate as a solid.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

  • Purification by Recrystallization:

    • Transfer the crude product to a clean Erlenmeyer flask.

    • Add a minimal amount of hot methanol or ethanol to dissolve the solid.[11][27][28] Heat the mixture gently on a hot plate.

    • Once the solid has completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

    • Dry the crystals in a desiccator or a low-temperature oven.

Product Characterization

The primary products expected from this reaction are methyl 4-amino-3-nitrobenzoate and methyl 2-amino-5-nitrobenzoate. The identity and purity of the final product should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
Thin-Layer Chromatography (TLC) A single spot for the purified product, with an Rf value different from the starting material.
Melting Point A sharp melting point range consistent with the literature value for the expected isomer. For example, methyl 4-amino-3-nitrobenzoate has a reported melting point of 153-157 °C.
¹H NMR Spectroscopy The appearance of distinct aromatic proton signals with coupling patterns and chemical shifts indicative of the substitution pattern. The integration of the signals should correspond to the number of protons in the molecule.[17]
¹³C NMR Spectroscopy The number of signals in the aromatic region will confirm the symmetry of the product.[17]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretches of the amino group (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively).[26]
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the nitrated product (C₈H₈N₂O₄, MW = 196.16 g/mol ).

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; loss of product during work-up or recrystallization.Extend the reaction time; ensure efficient cooling during precipitation; use a minimal amount of solvent for recrystallization.
Oily Product Presence of impurities or incomplete crystallization.Ensure thorough washing of the crude product; attempt recrystallization from a different solvent system.
Formation of Multiple Products Lack of regioselectivity due to the competing directing effects.Optimize the reaction temperature and addition rate; consider protecting the amino group before nitration.

Conclusion

The nitration of methyl 2-aminobenzoate is a valuable synthetic transformation that provides access to important chemical intermediates. By carefully controlling the reaction conditions, particularly the temperature, and adhering to strict safety protocols, researchers can successfully synthesize and purify the desired nitrated products. The detailed protocol and mechanistic insights provided in this application note serve as a comprehensive guide for scientists in the fields of organic synthesis and drug development.

References

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Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Methyl 2-amino-6-nitrobenzoate in Advanced Dye Synthesis

This compound is a key aromatic intermediate, strategically functionalized for the synthesis of a diverse range of azo dyes. The presence of an amino group facilitates the critical diazotization reaction, while the ortho-nitro and meta-carbomethoxy substituents provide a powerful means to modulate the electronic properties and, consequently, the color and performance of the final dye molecule. This guide provides an in-depth exploration of the chemical principles and practical methodologies for leveraging this compound in the synthesis of azo dyes, tailored for researchers, scientists, and professionals in drug development and materials science.

The electron-withdrawing nature of the nitro and carbomethoxy groups significantly influences the reactivity of the aromatic system. The ortho-nitro group, in particular, decreases the basicity of the amino group, which necessitates careful control of the diazotization conditions. However, this substitution pattern is also advantageous, as it can enhance the stability of the resulting diazonium salt and lead to dyes with unique shades and improved lightfastness.[1][2] This document will elucidate these structure-property relationships and provide detailed protocols for the synthesis and characterization of azo dyes derived from this versatile precursor.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is paramount for successful and safe synthesis.

PropertyValueSource
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
Appearance Yellow solid[3]
Melting Point 105-107 °C[3]
Solubility Soluble in DMF, EtOAc[3]

Reaction Schematics and Mechanisms

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization followed by azo coupling.

Part 1: Diazotization of this compound

The conversion of the primary aromatic amine to a diazonium salt is a critical first step. This reaction is typically carried out in a cold, acidic solution with sodium nitrite. The ortho-nitro group deactivates the amino group, making it less reactive towards electrophilic nitrosation.[4] Therefore, precise control of temperature and acidity is crucial to ensure complete diazotization while minimizing side reactions.

Caption: Diazotization of this compound.

Part 2: Azo Coupling with Activated Aromatic Compounds

The resulting diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds, known as coupling components, to form the stable azo dye. Common coupling components include phenols and anilines. The position of coupling is directed by the activating group on the coupling component, typically occurring at the para position unless it is blocked.

Caption: Azo coupling reaction to form the final dye.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Diazonium salts can be explosive when dry and should be handled with extreme care and used in solution immediately after preparation.

Protocol 1: Synthesis of this compound (Precursor)

This protocol is adapted from a known procedure for the esterification of the corresponding carboxylic acid.[3]

Materials:

  • 2-Amino-6-nitrobenzoic acid

  • Methyl p-toluenesulfonate

  • Triethylamine

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Toluene

  • Chloroform

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, combine 2-amino-6-nitrobenzoic acid (e.g., 11.9 g, 65.3 mmol), methyl p-toluenesulfonate (15.1 g, 81.1 mmol), and triethylamine (6.60 g, 65.3 mmol) in DMF (170 ml).

  • Stir the mixture under a nitrogen atmosphere at 60°C for 18 hours.

  • Remove the DMF under reduced pressure (e.g., 60°C and 0.2 mm Hg).

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated solution of NaHCO₃ and a saturated aqueous solution of NaCl.

  • Dry the ethyl acetate extract over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel, eluting with a 1:1 mixture of toluene and chloroform to yield this compound as a yellow solid.[3]

Protocol 2: Diazotization of this compound

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • In a beaker, prepare a solution of this compound (e.g., 1.96 g, 10 mmol) in a mixture of concentrated HCl (e.g., 5 mL) and water (10 mL). Stir until a fine suspension is obtained.

  • Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (e.g., 0.76 g, 11 mmol) in a small amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5°C.

  • Continue stirring the reaction mixture in the ice bath for an additional 20-30 minutes after the addition is complete to ensure full diazotization. The resulting clear, pale yellow solution contains the diazonium salt and should be used immediately in the next step.

Protocol 3: Azo Coupling with β-Naphthol

Materials:

  • Diazonium salt solution from Protocol 2

  • β-Naphthol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

  • Ethanol or glacial acetic acid for recrystallization

Procedure:

  • In a separate beaker, dissolve β-naphthol (e.g., 1.44 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (e.g., 20 mL).

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Protocol 2 to the cold β-naphthol solution.

  • An intensely colored precipitate of the azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the crude product thoroughly with cold water to remove any unreacted salts.

  • Purify the dye by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to obtain pure crystals.[5][6]

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Characterization and Data Analysis

The synthesized azo dyes should be characterized to confirm their structure and purity.

Spectroscopic Data
TechniqueExpected Observations
UV-Visible Spectroscopy The λmax in the visible region will be influenced by the electronic nature of the substituents. The nitro and carbomethoxy groups are electron-withdrawing and can cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted analogs.[1][7]
FT-IR Spectroscopy Characteristic peaks for the azo group (-N=N-) are expected in the range of 1400-1500 cm⁻¹. Other key peaks include those for the C=O of the ester, the N-O stretching of the nitro group, and aromatic C-H and C=C vibrations.[8][9]
¹H NMR Spectroscopy The spectrum will show characteristic signals for the aromatic protons, with their chemical shifts influenced by the substituents. The methyl ester protons will appear as a singlet in the upfield region.[9][10]

Troubleshooting and Field-Proven Insights

  • Incomplete Diazotization: If the diazotization reaction is incomplete (indicated by a turbid solution), ensure the temperature is maintained strictly between 0-5°C and that the sodium nitrite solution is added slowly with efficient stirring. The deactivating effect of the ortho-nitro group can slow down the reaction.[4]

  • Low Coupling Yield: The pH of the coupling reaction is critical. For phenolic coupling components like β-naphthol, a slightly alkaline medium is required to deprotonate the hydroxyl group, making it a more potent nucleophile. For aniline-based coupling components, a slightly acidic medium is preferred to prevent the reaction at the amino group of the coupler.

  • Purification Challenges: Azo dyes can sometimes be challenging to purify. Recrystallization is the most common method.[11][12][13] If the dye is sparingly soluble, column chromatography with an appropriate solvent system can be employed.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a wide array of azo dyes. The strategic placement of the nitro and carbomethoxy groups allows for the fine-tuning of the resulting dye's color and properties. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize and characterize novel azo dyes for various applications, from advanced materials to potential therapeutic agents. Adherence to the detailed procedures and safety precautions is essential for achieving reproducible and reliable results.

References

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  • Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study - NIH. (URL: [Link])

  • What is the product for reaction of ortho-nitroaniline with nitrous acid? - Quora. (URL: [Link])

  • Synthesis, Characterization and Analytical Study of New Azo Dye. (URL: [Link])

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  • Suggestions required for efficient isolation and purification of azo pigments? - ResearchGate. (URL: [Link])

  • The results obtained in the purification of azo dyes | Download Table - ResearchGate. (URL: [Link])

  • A comparative study of selected disperse azo dye derivatives based on spectroscopic (FT-IR, NMR and UV-Vis) and nonlinear optical behaviors - PubMed. (URL: [Link])

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  • Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes | Semantic Scholar. (URL: [Link])

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  • Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities - MDPI. (URL: [Link])

  • Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes - 光电查. (URL: [Link])

  • Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester - PrepChem.com. (URL: [Link])

  • Spectroscopic (Polarization, ExcitedState, FT-IR, UV/Vis and 1 H NMR) and Thermophysical Investigations of New Synthesized Azo Dye and Its Application in Polarizing Film - Semantic Scholar. (URL: [Link]

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The Versatile Scaffold of Methyl 2-amino-6-nitrobenzoate: Application Notes for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry campaigns. Methyl 2-amino-6-nitrobenzoate, a simple yet strategically functionalized aromatic compound, represents one such scaffold with significant, yet not fully tapped, potential. Its unique electronic and steric features, arising from the ortho-amino and nitro substituents, provide a versatile platform for the synthesis of a diverse array of heterocyclic systems and other complex molecules with promising therapeutic applications.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details the synthesis of this compound and explores its potential applications in medicinal chemistry, drawing insights from structurally related compounds and established principles of drug design. We will delve into the causality behind experimental choices, provide detailed protocols for the synthesis and biological evaluation of representative derivatives, and present data in a clear and accessible format.

Core Chemistry: Synthesis of the this compound Scaffold

The accessibility of a scaffold is paramount to its utility in drug discovery. This compound can be reliably synthesized from its corresponding carboxylic acid, 2-amino-6-nitrobenzoic acid.

Protocol 1: Esterification of 2-amino-6-nitrobenzoic acid

This protocol outlines a standard esterification procedure to yield the title compound.

Materials:

  • 2-amino-6-nitrobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • To a solution of 2-amino-6-nitrobenzoic acid (1.0 eq) in anhydrous methanol, cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Medicinal Chemistry Applications: A Landscape of Therapeutic Opportunities

While direct literature on the medicinal applications of this compound derivatives is emerging, the extensive research on structurally analogous compounds, such as those derived from 2-amino-6-nitrobenzothiazole and other aminonitroaromatic scaffolds, provides a strong rationale for exploring several therapeutic avenues.

Protein Kinase Inhibitors: A Promising Frontier in Oncology

The 2-aminobenzimidazole scaffold, which can be synthesized from ortho-diamino aromatics, is a well-established core in numerous kinase inhibitors. The strategic placement of the amino and nitro groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic kinase inhibitor scaffolds. The nitro group can be readily reduced to an amine, paving the way for the construction of benzimidazoles, quinazolinones, and other privileged heterocyclic systems known to interact with the ATP-binding site of kinases.

A closely related analog, Methyl 4,5-dimethyl-2-nitrobenzoate, has been successfully employed as a building block for potent kinase inhibitors, underscoring the viability of this approach.

kinase_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Derivative MAB Derivative (Kinase Inhibitor) Derivative->RAF Inhibition

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway by a this compound (MAB) derivative.

Antimicrobial Agents: Targeting Essential Bacterial Processes

The nitroaromatic functionality is a well-known pharmacophore in antimicrobial agents, with compounds like metronidazole being prime examples. The nitro group can undergo bioreduction in anaerobic bacteria to generate reactive nitroso and hydroxylamine species that damage DNA and other macromolecules. The 2-amino-6-nitrobenzoate scaffold can be derivatized to enhance cellular uptake and target specificity in various bacterial and parasitic species. For instance, the synthesis of Schiff bases from the amino group can lead to compounds with enhanced antimicrobial properties.

Anti-inflammatory and Analgesic Agents

2-Amino-6-nitrobenzoic acid, the precursor to the title compound, is noted as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1] This suggests that derivatives of this compound could be explored for their ability to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

Experimental Protocols: From Scaffold to Bioactive Derivative

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative N-acylated derivative of this compound and its subsequent evaluation for anticancer activity.

Protocol 2: Synthesis of Methyl 2-(acetylamino)-6-nitrobenzoate

This protocol describes the acylation of the amino group, a common strategy to introduce diversity and modulate the physicochemical properties of the scaffold.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add a base such as pyridine or triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add acetyl chloride or acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography.

synthesis_workflow Start Start: this compound Dissolve Dissolve in DCM + Base Start->Dissolve Acylation Add Acetyl Chloride at 0°C Dissolve->Acylation Stir Stir at RT (2-4h) Acylation->Stir Workup Aqueous Workup (HCl, NaHCO3, Brine) Stir->Workup Dry Dry (MgSO4) & Concentrate Workup->Dry Purify Purification (Recrystallization/Chromatography) Dry->Purify Product Product: Methyl 2-(acetylamino)-6-nitrobenzoate Purify->Product

Caption: A typical workflow for the N-acylation of this compound.

Protocol 3: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of a synthesized derivative on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the growth medium.

  • After 24 hours, replace the medium with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Summarizing Biological Activity

Quantitative data from biological assays should be presented in a clear and organized manner.

CompoundTarget Cell LineIC50 (µM)
Derivative 1 HeLa15.2
Derivative 2 HeLa8.7
Doxorubicin HeLa0.5

Conclusion and Future Directions

This compound is a promising and versatile scaffold for the development of novel therapeutic agents. Its strategic functionalization allows for the synthesis of a wide range of derivatives with potential applications as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the full potential of this valuable building block in their drug discovery endeavors. Future work should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation against a panel of biological targets to uncover new and potent therapeutic leads.

References

  • Tripathi, A., & Ayyannan, R. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1547–1558. [Link]

  • Kumar, R., Kalidhar, U., Kaur, A., & Kaur, P. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-853.
  • Liu, Z., Tian, S. S., Sandberg, M., Spalding, T. A., Romeo, R., Iskandar, M., Wang, Z., Karanewsky, D., & He, Y. (2008). Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors. Bioorganic & medicinal chemistry letters, 18(7), 2419–2422. [Link]

  • Gingipalli, L., Block, M. H., Bao, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336–1341. [Link]

Sources

Topic: Mechanistic Insights and Kinetic Analysis of the Intramolecularly Catalyzed Ester Hydrolysis of Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrolysis of esters is a cornerstone reaction in organic chemistry and biochemistry. While general mechanisms are well-understood, specific substrate features can introduce fascinating mechanistic nuances. This application note provides an in-depth analysis of the hydrolysis of Methyl 2-amino-6-nitrobenzoate, a compound where the arrangement of functional groups leads to a significant rate enhancement via intramolecular catalysis. We will dissect the mechanistic role of the ortho-amino group, a phenomenon known as neighboring group participation (NGP), and the electronic influence of the nitro group. Furthermore, we present a detailed, self-validating protocol for the kinetic analysis of this reaction using UV-Vis spectrophotometry, designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: Beyond Standard Ester Hydrolysis

Ester hydrolysis, the cleavage of an ester into a carboxylic acid and an alcohol, is typically catalyzed by an external acid or base.[1][2] The reaction generally proceeds through a bimolecular nucleophilic acyl substitution, commonly known as the BAC2 mechanism for basic conditions or the AAC2 mechanism for acidic conditions.[3][4]

However, the hydrolysis of this compound presents a more complex and accelerated pathway. The strategic placement of an amino group ortho to the ester functionality allows it to act as an internal nucleophile, providing anchimeric assistance to the reaction.[5][6] This intramolecular catalysis dramatically increases the reaction rate compared to its isomers or analogues lacking this specific substitution pattern. The electron-withdrawing nitro group further activates the carbonyl carbon, making it more susceptible to nucleophilic attack. Understanding this unique mechanism is crucial for predicting reactivity and designing stable, pro-drug-like molecules or reactive intermediates in multi-step syntheses.[7][8]

This guide will first elucidate the specialized mechanism of this hydrolysis and then provide a robust experimental protocol to quantify its kinetics.

The Mechanism: A Case of Intramolecular Catalysis

The rapid hydrolysis of this compound is a direct consequence of neighboring group participation by the ortho-amino group. Instead of a direct attack by an external nucleophile like a hydroxide ion, the reaction proceeds through a more favorable, lower-energy pathway involving the formation of a cyclic intermediate.

Causality of the Mechanistic Pathway:

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen of the ortho-amino group is perfectly positioned to attack the electrophilic carbonyl carbon of the ester. This is an entropically favored process as the reacting groups are tethered together.

  • Formation of a Tetrahedral Intermediate: This intramolecular attack forms a five-membered cyclic tetrahedral intermediate.

  • Expulsion of the Leaving Group: The intermediate collapses, and instead of the amino group being expelled, the methoxide ion (-OCH3) is ejected as the leaving group. This step is facilitated by the stability of the resulting intermediate.

  • Hydrolysis of the Cyclic Intermediate: The resulting cyclic intermediate, an acylal-like species or a lactam precursor, is rapidly hydrolyzed by water or hydroxide to yield the final product, 2-amino-6-nitrobenzoic acid.

The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making the initial intramolecular attack even more facile.

Caption: Figure 1: Mechanism of Intramolecularly Catalyzed Hydrolysis.

Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

This protocol provides a reliable method to determine the pseudo-first-order rate constant (kobs) of the hydrolysis reaction. The principle relies on the difference in the UV-Vis absorbance spectra between the reactant ester and the product, 2-amino-6-nitrobenzoic acid. By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be accurately determined.[9][10]

3.1. Materials and Reagents

  • This compound (Substrate)

  • Methanol or Acetonitrile (HPLC grade, for stock solution)

  • Buffer solutions (e.g., phosphate, borate) at various desired pH values (e.g., pH 7, 8, 9)

  • Deionized water

  • Hydrochloric acid and Sodium hydroxide (for pH adjustment)

3.2. Equipment

  • UV-Vis Spectrophotometer with temperature control (Peltier)

  • Quartz cuvettes (1 cm path length)

  • Calibrated pH meter

  • Thermostatic water bath

  • Volumetric flasks and pipettes

  • Stopwatch

3.3. Experimental Workflow

The workflow is designed to ensure reproducibility and accuracy by controlling temperature, pH, and concentrations.

Caption: Figure 2: Experimental Workflow for Kinetic Analysis.

3.4. Detailed Step-by-Step Methodology

  • Determine Optimal Wavelength (λmax):

    • Prepare two solutions in the chosen buffer: one of the starting ester and one of the fully hydrolyzed product (2-amino-6-nitrobenzoic acid).

    • Scan the absorbance of both solutions from 200-500 nm.

    • Identify a wavelength where the product has a strong absorbance and the ester has minimal absorbance. This will be your monitoring wavelength.

  • Prepare Solutions:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in methanol or acetonitrile. The organic solvent is used to ensure solubility.[11]

    • Prepare a series of buffers at the desired pH values. Ensure the ionic strength is kept constant if comparing rates across different buffer systems.

  • Kinetic Run:

    • Set the spectrophotometer to the determined λmax and the desired temperature (e.g., 25°C).

    • Pipette 3.0 mL of the buffer solution into a quartz cuvette and place it in the spectrophotometer's thermostatted cell holder. Allow it to equilibrate for 5-10 minutes.

    • To initiate the reaction, add a small volume (e.g., 30 µL) of the concentrated ester stock solution to the cuvette. Quickly mix by inverting the cuvette with a stopper or by gentle pipetting. The final concentration of the organic solvent should be low (≤1-2%) to minimize its effect on the reaction.

    • Immediately begin recording the absorbance as a function of time. Collect data until the absorbance value becomes stable, indicating the reaction is complete (at least 5-7 half-lives). This final absorbance is A∞.

  • Data Analysis and Validation:

    • The hydrolysis under constant pH conditions can be treated with pseudo-first-order kinetics.[11][12]

    • The integrated rate law is: ln(A∞ - At) = -kobst + ln(A∞ - A0)

    • Plot ln(A∞ - At) versus time (t).

    • The plot should yield a straight line, which validates the assumption of first-order kinetics.

    • The pseudo-first-order rate constant (kobs) is the negative of the slope of this line.

    • Perform each kinetic run in triplicate to ensure reproducibility.

Data Presentation and Interpretation

Quantitative data from kinetic experiments should be organized for clarity and easy comparison. The following table provides a template for presenting results from hydrolysis experiments conducted under various conditions.

Table 1: Sample Kinetic Data for the Hydrolysis of this compound at 25°C

Buffer pH[Buffer] (M)kobs (s-1) (Avg. ± SD)Half-life (t1/2) (s)*
7.00.11.52 ± 0.07 x 10-44560
8.00.11.48 ± 0.09 x 10-3468
9.00.11.35 ± 0.11 x 10-251

*Half-life (t1/2) is calculated as ln(2)/kobs.

Interpretation of Results:

  • pH-Rate Profile: By plotting kobs versus pH, researchers can gain deeper mechanistic insights. A linear increase might suggest a standard base-catalyzed mechanism, whereas a plateau or sigmoidal curve is often indicative of a change in the rate-determining step or the involvement of intramolecular catalysis, where the rate becomes independent of the external base concentration above a certain pH.

  • Trustworthiness: The linearity of the first-order plot serves as an internal validation of the experimental procedure and the kinetic model. High R2 values (>0.99) for the linear regression confirm the reliability of the calculated rate constants.

Conclusion

The hydrolysis of this compound is a prime example of how neighboring group participation can profoundly alter reaction pathways and rates. The ortho-amino group acts as a potent intramolecular catalyst, leading to a significant acceleration of hydrolysis. This application note provides both the theoretical framework to understand this mechanism and a detailed, validated protocol for its quantitative investigation. The methodologies described herein are robust and can be adapted by researchers in drug development and synthetic chemistry to study similar systems, enabling a more profound understanding of molecular reactivity and stability.

References

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary Chemistry Pages. [Link]

  • Slideshare. (n.d.). acid base catalysed Ester hydrolysis. [Link]

  • Wikipedia. (2023). Ester hydrolysis. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science Discussions. [Link]

  • Wikipedia. (2023). Neighbouring group participation. [Link]

  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 080-088. [Link]

  • Thanassi, J. W., & Bruice, T. C. (1966). Neighboring Carboxyl Group Participation in the Hydrolysis of Monoesters of Phthalic Acid. Journal of the American Chemical Society, 88(4), 747-753. [Link]

  • Vaughan, W. R., & Robbins, M. D. (1970). The Neighboring Sulfonium Group in Ester Hydrolysis. The Journal of Organic Chemistry, 35(1), 44-48. [Link]

  • Lee, S., et al. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]

  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. [Link]

  • ResearchGate. (n.d.). The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. [Link]

  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]

  • University of Massachusetts Boston. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • LibreTexts Chemistry. (2020). 22.6: Ester Chemistry. [Link]

  • Kinetic Study and Hammett Correlations in the Chemistry of M-Nitro and M-Amino Benzoic Acid Hydrazides. International Journal of Chemical and Physical Sciences. [Link]

  • Google Patents. (1983).
  • Save My Exams. (2024). Ester Hydrolysis - A Level Chemistry Revision Notes. [Link]

  • Mathew, B., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. Archiv der Pharmazie, 349(8), 606-619. [Link]

Sources

Synthetic Routes to Derivatives of Methyl 2-amino-6-nitrobenzoate: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-amino-6-nitrobenzoate is a valuable scaffold in organic synthesis, serving as a versatile starting material for the preparation of a diverse array of complex molecules. Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing nitro group ortho to each other, along with a reactive methyl ester, provides multiple handles for chemical modification. This guide offers a comprehensive overview of the synthetic routes to prepare this compound and its subsequent derivatization, providing detailed protocols and mechanistic insights relevant to researchers in medicinal chemistry, materials science, and drug development. The derivatives of this compound are key intermediates in the synthesis of various heterocyclic compounds, including potent enzyme inhibitors and other biologically active molecules.

Part 1: Synthesis of the Core Scaffold: this compound

The primary and most direct route to this compound involves the esterification of 2-amino-6-nitrobenzoic acid. This precursor can be synthesized through several methods, with the choice of route often depending on the availability and cost of the starting materials.

Synthesis of 2-amino-6-nitrobenzoic Acid

A common laboratory-scale preparation of 2-amino-6-nitrobenzoic acid involves the selective reduction of 2,6-dinitrobenzoic acid. This method offers high yields but requires the handling of dinitro-aromatic compounds. An alternative, industrially relevant approach is the ammonolysis of 2-halo-6-nitrobenzoic acids, which are often more readily available.

G cluster_0 Synthesis of 2-amino-6-nitrobenzoic Acid 2_6_Dinitrobenzoic_Acid 2,6-Dinitrobenzoic Acid Selective_Reduction Selective Reduction (e.g., Na2S, NaHS) 2_Halo_6_nitrobenzoic_Acid 2-Halo-6-nitrobenzoic Acid (X = Cl, Br, I) Ammonolysis Ammonolysis (NH3, Cu catalyst) Product_Acid 2-amino-6-nitrobenzoic Acid

Esterification to this compound

Once 2-amino-6-nitrobenzoic acid is obtained, it can be efficiently converted to its methyl ester. A reliable method involves reaction with a methylating agent in the presence of a base.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 2-amino-6-nitrobenzoic acid using methyl p-toluenesulfonate as the methylating agent.[1]

Materials:

  • 2-amino-6-nitrobenzoic acid

  • Methyl p-toluenesulfonate

  • Triethylamine

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

  • Toluene

  • Chloroform (CHCl₃)

Procedure:

  • In a round-bottom flask, combine 2-amino-6-nitrobenzoic acid (11.9 g, 65.3 mmol), methyl p-toluenesulfonate (15.1 g, 81.1 mmol), and triethylamine (6.60 g, 65.3 mmol) in DMF (170 ml).

  • Stir the mixture under a nitrogen atmosphere at 60°C for 18 hours.

  • Remove the DMF under reduced pressure (0.2 mm) at 60°C.

  • Dissolve the residue in ethyl acetate (EtOAc) and wash with a saturated solution of NaHCO₃, followed by a saturated aqueous solution of NaCl.

  • Dry the EtOAc extract over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography over silica gel, eluting with a 1:1 mixture of toluene and chloroform.

  • This procedure typically yields this compound (7.6 g, 59.4%) as a solid with a melting point of 105°-107°C.[1]

Part 2: Synthetic Routes to Derivatives

The structure of this compound allows for derivatization at several positions. The most common transformations involve the amino group, the nitro group, and the aromatic ring.

G cluster_1 Derivatization Pathways Start This compound N_Alkylation N-Alkylation (Alkyl Halides, Base) Start->N_Alkylation Forms N-alkyl derivatives N_Acylation N-Acylation (Acyl Chlorides, Anhydrides) Start->N_Acylation Forms N-acyl derivatives Nitro_Reduction Nitro Group Reduction (e.g., H2, Pd/C) Start->Nitro_Reduction Forms 2,6-diamino derivatives Heterocycle_Formation Heterocycle Formation (e.g., with β-ketoesters) Start->Heterocycle_Formation Forms fused ring systems Sandmeyer_Reaction Sandmeyer Reaction (Diazotization then substitution) Start->Sandmeyer_Reaction Replaces -NH2 with other groups Buchwald_Hartwig Buchwald-Hartwig Amination (Aryl Halides, Pd catalyst) Start->Buchwald_Hartwig Forms N-aryl derivatives

N-Alkylation and N-Acylation

The nucleophilic amino group is readily alkylated or acylated to introduce a wide range of substituents. These reactions typically proceed under standard conditions.

Protocol 2: General Procedure for N-Acylation

This protocol provides a general method for the N-acylation of an amino-benzoate derivative, which can be adapted for this compound.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, acetic anhydride)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Base (e.g., triethylamine, pyridine, or aqueous NaOH for Schotten-Baumann conditions)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure (using an acyl chloride):

  • Dissolve this compound (1.0 eq) in DCM.

  • Add a base, such as triethylamine (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-acylated product, which can be further purified by recrystallization or chromatography.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding Methyl 2,6-diaminobenzoate. This diamino derivative is a valuable precursor for the synthesis of various heterocyclic compounds and polymers. Catalytic hydrogenation is a common and effective method for this transformation.

Protocol 3: Reduction of the Nitro Group

This protocol outlines the catalytic hydrogenation of a nitrobenzoate to the corresponding aminobenzoate.

Materials:

  • This compound

  • Methanol or Ethanol

  • Palladium on carbon (Pd/C, 5-10 wt. %)

  • Hydrogen gas source

Procedure:

  • Dissolve this compound in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C (typically 1-5 mol%).

  • Purge the vessel with nitrogen and then with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 2,6-diaminobenzoate, which can be purified by recrystallization.

Synthesis of Heterocyclic Derivatives

The ortho-relationship of the amino and nitro groups (or the diamino derivative) allows for the construction of fused heterocyclic systems. For instance, derivatives of this compound can be used to synthesize pyrazolo[1,5-a]quinazolin-5(4H)-ones, which are of interest as potential inhibitors of enzymes like PARP-1.

Advanced C-N Bond Forming Reactions

Modern cross-coupling reactions provide powerful tools for the synthesis of N-aryl derivatives.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the amino group of this compound with aryl halides or triflates to form N-aryl derivatives. The choice of palladium precursor, ligand, and base is crucial for the success of this reaction.

  • Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig amination, the Ullmann condensation can also be employed for the N-arylation of this compound. This reaction often requires higher temperatures but can be advantageous for certain substrates.

Modification via the Sandmeyer Reaction

The amino group of this compound can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in a Sandmeyer-type reaction. This allows for the introduction of halogens (Cl, Br), cyano groups, and other functionalities at the 2-position, providing access to a different class of derivatives.

Summary of Synthetic Transformations and Typical Conditions

TransformationReagents and ConditionsProduct Class
Esterification 2-amino-6-nitrobenzoic acid, methylating agent (e.g., methyl p-toluenesulfonate), base (e.g., triethylamine), DMF, 60°CThis compound
N-Alkylation Alkyl halide, base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, acetonitrile)N-Alkyl derivatives
N-Acylation Acyl chloride or anhydride, base (e.g., triethylamine, pyridine), solvent (e.g., DCM)N-Acyl derivatives
Nitro Reduction H₂, Pd/C, solvent (e.g., methanol, ethanol)2,6-Diamino derivatives
Heterocycle Formation Reaction with bifunctional reagents (e.g., β-ketoesters)Fused heterocyclic systems
Buchwald-Hartwig Amination Aryl halide/triflate, Pd catalyst, ligand, baseN-Aryl derivatives
Ullmann Condensation Aryl halide, Cu catalyst, base, high temperatureN-Aryl derivatives
Sandmeyer Reaction 1. NaNO₂, HCl (diazotization) 2. CuX (X = Cl, Br, CN)2-Halo/cyano-6-nitro derivatives

Conclusion

This compound is a highly versatile building block for organic synthesis. The synthetic routes and protocols outlined in this application note provide a solid foundation for researchers to prepare this key intermediate and its derivatives. The ability to selectively modify the amino and nitro groups, as well as to engage in modern cross-coupling reactions, opens up a vast chemical space for the development of novel compounds with potential applications in various fields of chemical and biological sciences. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific target derivatives.

References

  • PrepChem. Synthesis of this compound. Available at: [Link]. Accessed January 11, 2026.

Sources

The Strategic Role of Methyl 2-Amino-6-Nitrobenzoate in the Synthesis of Quinoxaline-Based Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

Methyl 2-amino-6-nitrobenzoate is a pivotal starting material in the synthesis of a variety of high-value organic molecules. Its unique substitution pattern, featuring an amine, a nitro group, and a methyl ester on a benzene ring, makes it a highly versatile precursor for the construction of complex heterocyclic systems. Within the agrochemical industry, this compound serves as a key building block for the synthesis of quinoxaline derivatives, a class of compounds known for their broad-spectrum herbicidal, fungicidal, and insecticidal activities.[1][2] This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for leveraging this compound in the development of next-generation agrochemicals.

The core of this synthetic approach lies in the transformation of the ortho-substituted aniline moiety into a quinoxaline ring system. This is typically achieved through a two-step process: reduction of the nitro group to an amine, followed by a cyclocondensation reaction with a 1,2-dicarbonyl compound. The resulting quinoxaline scaffold can then be further functionalized to fine-tune its biological activity and environmental profile.

Synthetic Pathway Overview: From Starting Material to Active Core

The primary synthetic route involves two key transformations, as illustrated in the workflow diagram below. The initial and critical step is the selective reduction of the nitro group in this compound to yield methyl 2,6-diaminobenzoate. This intermediate, a substituted 1,2-arylenediamine, is then primed for the subsequent cyclization reaction.

Synthesis_Workflow start This compound step1 Nitro Group Reduction start->step1 intermediate Methyl 2,6-diaminobenzoate step1->intermediate step2 Cyclocondensation (e.g., with Glyoxal) intermediate->step2 product Substituted Quinoxaline Core step2->product step3 Further Functionalization product->step3 final_product Target Agrochemical step3->final_product

Caption: A general workflow for the synthesis of quinoxaline-based agrochemicals from this compound.

Part 1: Selective Nitro Group Reduction

The selective reduction of the nitro group in the presence of an amino group and a methyl ester is a crucial step that requires careful selection of the reducing agent and reaction conditions. The goal is to efficiently convert the nitro group to an amine without affecting the other functional groups.

Causality Behind Experimental Choices:

Several reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method, offering high yields and clean reaction profiles. Other options include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or transfer hydrogenation with reagents like ammonium formate. The choice of method often depends on factors such as scale, cost, and functional group tolerance in more complex derivatives.

Protocol 1: Catalytic Hydrogenation of this compound

This protocol details the reduction of this compound to methyl 2,6-diaminobenzoate using catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH), analytical grade

  • Hydrogen gas (H₂)

  • Celite® or a similar filter aid

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Rotary evaporator

Procedure:

  • In a suitable round-bottom flask, dissolve this compound (1.0 eq) in methanol to a concentration of approximately 0.1 M.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 2,6-diaminobenzoate. This product is often used in the next step without further purification.

Data Summary:

ParameterValue
Starting MaterialThis compound
ProductMethyl 2,6-diaminobenzoate
Reducing AgentH₂ gas
Catalyst10% Pd/C
SolventMethanol
Typical Yield>95%
PurityHigh, suitable for next step

Part 2: Cyclocondensation to Form the Quinoxaline Core

The formation of the quinoxaline ring is achieved through the condensation of the newly synthesized methyl 2,6-diaminobenzoate with a 1,2-dicarbonyl compound.[3][4] The choice of the dicarbonyl compound is critical as it dictates the substitution pattern on the newly formed pyrazine ring of the quinoxaline system, which in turn influences the biological activity of the final agrochemical.

Causality Behind Experimental Choices:

A variety of 1,2-dicarbonyl compounds can be used, including glyoxal, pyruvic aldehyde, and benzil derivatives. The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with mild heating to facilitate the condensation and subsequent cyclization. The reaction mechanism involves the initial formation of a di-imine intermediate, which then undergoes an intramolecular cyclization and dehydration to form the aromatic quinoxaline ring.

Cyclocondensation_Mechanism cluster_0 Methyl 2,6-diaminobenzoate + Glyoxal Intermediate_1 Di-imine Intermediate Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product Quinoxaline Product Intermediate_2->Product Dehydration Reactants Reactants Reactants->Intermediate_1 Condensation

Caption: A simplified mechanism for the formation of the quinoxaline ring.

Protocol 2: Synthesis of a Substituted Quinoxaline from Methyl 2,6-Diaminobenzoate

This protocol describes a general procedure for the synthesis of a quinoxaline derivative using glyoxal as the 1,2-dicarbonyl compound.

Materials:

  • Methyl 2,6-diaminobenzoate

  • Glyoxal (40% solution in water)

  • Ethanol (EtOH)

  • Glacial acetic acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve methyl 2,6-diaminobenzoate (1.0 eq) in ethanol.

  • Add a 40% aqueous solution of glyoxal (1.1 eq) to the flask.

  • Optionally, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C).

  • Maintain the reflux for 2-6 hours, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired quinoxaline derivative.

Data Summary:

ParameterValue
Starting MaterialMethyl 2,6-diaminobenzoate
ReagentGlyoxal (40% aq. solution)
ProductMethyl 5-aminoquinoxaline-6-carboxylate
SolventEthanol
Typical Yield70-90%
PurificationCrystallization/Precipitation

Conclusion and Future Perspectives

The synthetic pathway outlined in this guide demonstrates the utility of this compound as a strategic precursor for the synthesis of quinoxaline-based agrochemicals. The straightforward and high-yielding nature of the reduction and cyclocondensation reactions makes this an attractive route for the large-scale production of these important compounds. Further functionalization of the quinoxaline core, for instance, through reactions involving the remaining amino group or the methyl ester, can lead to the discovery of novel agrochemicals with improved efficacy, selectivity, and environmental safety profiles. The continued exploration of new 1,2-dicarbonyl coupling partners will undoubtedly expand the chemical space of accessible quinoxaline derivatives, paving the way for the development of innovative solutions for crop protection.

References

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
  • Synthesis and Pesticidal Activities of New Quinoxalines. (2020). PubMed.
  • Synthesis of novel antibacterial and antifungal quinoxaline deriv
  • Discovery and synthesis of quinoline and other heterocyclic based fungicides and its significance for agrochemicals. (2025). American Chemical Society.
  • Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacet
  • Synthesis of novel antibacterial and antifungal quinoxaline deriv
  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.).
  • Synthesis and biological activity of quinoxaline deriv
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (n.d.). MDPI.
  • Synthesis of quinoxalinones from different ortho‐nitro‐α‐ketoamides. Reaction conditions. (n.d.).
  • Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal.
  • Reactions for making widely used aniline compounds break norms of synthesis. (2025).
  • Development of potential manufacturing routes for substituted thiophenes--preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). PubMed.
  • Method for preparing ortho-nitroaniline by high pressure ammonolysis. (n.d.).
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). PMC.
  • (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016).
  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. (n.d.). Request PDF.

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Halogenated Methyl 2-amino-6-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Use of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions represent a cornerstone of this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[1][2][3] This guide focuses on a particularly valuable, albeit challenging, substrate class: halogenated derivatives of Methyl 2-amino-6-nitrobenzoate.

The parent scaffold, this compound, possesses a unique combination of functional groups. The aniline moiety, a powerful ortho-para director, is deactivated by the presence of a strongly electron-withdrawing nitro group in the ortho position and a methyl ester. This electronic profile, combined with significant steric hindrance around the amino group, presents distinct challenges and opportunities for synthetic chemists. For practical application in cross-coupling, the aromatic ring must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I). This document will provide detailed protocols and expert insights for leveraging a representative substrate, Methyl 2-amino-5-bromo-6-nitrobenzoate , in four key palladium-catalyzed transformations: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. These reactions transform the core scaffold into diverse intermediates crucial for synthesizing novel therapeutic agents.[4][5]

General Experimental Workflow

A successful cross-coupling reaction hinges on the meticulous exclusion of oxygen and moisture, which can deactivate the palladium catalyst and promote undesirable side reactions. The following workflow provides a high-level overview of the critical steps common to all protocols described herein.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Assemble Glassware p2 2. Add Solids (Substrate, Coupling Partner, Base, Catalyst, Ligand) p1->p2 p3 3. Seal & Purge (Inert Atmosphere, e.g., Argon) p2->p3 r1 4. Add Degassed Solvents p3->r1 Introduce Liquid Reagents r2 5. Heat to Temperature (Monitor via TLC/LC-MS) r1->r2 r3 6. Cool to Room Temp r2->r3 w1 7. Quench & Dilute r3->w1 Initiate Isolation w2 8. Liquid-Liquid Extraction w1->w2 w3 9. Dry & Concentrate w2->w3 w4 10. Purify (Column Chromatography) w3->w4 Final Product Final Product w4->Final Product Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Ar-Br oa_label Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Ar'B(OH)₂ Base trans_label Transmetalation trans_complex->pd0 product Ar-Ar' trans_complex->product re_label Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Application Protocol: Synthesis of Methyl 2-amino-6-nitro-5-phenylbenzoate

This protocol details the coupling of Methyl 2-amino-5-bromo-6-nitrobenzoate with phenylboronic acid.

Materials

Reagent MW Amount Mmol Eq.
Methyl 2-amino-5-bromo-6-nitrobenzoate 291.08 291 mg 1.0 1.0
Phenylboronic Acid 121.93 146 mg 1.2 1.2
Pd(dppf)Cl₂·CH₂Cl₂ 816.64 41 mg 0.05 0.05
Potassium Carbonate (K₂CO₃) 138.21 415 mg 3.0 3.0
1,4-Dioxane - 8 mL - -

| Water | - | 2 mL | - | - |

Procedure

  • To a flame-dried 25 mL Schlenk flask, add Methyl 2-amino-5-bromo-6-nitrobenzoate (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield the desired product.

Expert Insights & Troubleshooting
  • Causality of Reagent Choice:

    • Base: K₂CO₃ is a moderately strong base suitable for many arylboronic acids. For less reactive or sterically hindered boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.

    • Catalyst/Ligand: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of substrates. The dppf ligand is electron-rich and bulky, which facilitates both oxidative addition and reductive elimination. For particularly challenging couplings, more advanced Buchwald-type ligands (e.g., SPhos, XPhos) may offer improved yields. [6]* Troubleshooting:

    • Low Yield: May result from incomplete reaction or catalyst deactivation. Ensure all solvents are rigorously degassed to remove oxygen. Consider increasing the temperature or switching to a more active catalyst system.

    • Dehalogenation: Formation of the debrominated starting material (this compound) is a common side reaction. This often occurs if the transmetalation step is slow. Using a slightly higher excess of the boronic acid or a different base/solvent system can sometimes mitigate this. [7] * Homocoupling: Formation of biphenyl from the boronic acid (Glaser coupling) can occur, especially in the presence of oxygen. Rigorous inert technique is the best preventative measure.

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds, which are ubiquitous in pharmaceuticals. [8][9]The reaction couples an aryl halide with a primary or secondary amine. [10]For our substrate, this allows the introduction of a second, diverse amino group at the C5 position.

Catalytic Cycle

Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the aryl bromide to Pd(0). The resulting complex then coordinates the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex, which undergoes reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst. [8][10]

Buchwald_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Ar-Br oa_label Oxidative Addition amido_complex Ar-Pd(II)(NR¹R²)L₂ oa_complex->amido_complex HNR¹R² Base deprotonation_label Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR¹R² amido_complex->product re_label Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Application Protocol: Synthesis of Methyl 2-amino-5-(morpholino)-6-nitrobenzoate

Materials

Reagent MW Amount Mmol Eq.
Methyl 2-amino-5-bromo-6-nitrobenzoate 291.08 291 mg 1.0 1.0
Morpholine 87.12 105 µL 1.2 1.2
Pd₂(dba)₃ 915.72 23 mg 0.025 0.025
XPhos 476.62 57 mg 0.12 0.12
Sodium tert-butoxide (NaOtBu) 96.10 135 mg 1.4 1.4

| Toluene | - | 10 mL | - | - |

Procedure

  • In a glovebox, add Pd₂(dba)₃ (0.025 eq) and XPhos (0.12 eq) to a flame-dried Schlenk tube. Add toluene (2 mL) and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add Methyl 2-amino-5-bromo-6-nitrobenzoate (1.0 eq) and NaOtBu (1.4 eq).

  • Transfer the catalyst solution to the flask containing the substrate and base.

  • Add morpholine (1.2 eq) via syringe.

  • Seal the flask and heat in a preheated oil bath at 100 °C for 16 hours.

  • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution (10 mL).

  • Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to obtain the product.

Expert Insights & Troubleshooting
  • Causality of Reagent Choice:

    • Base: A strong, non-nucleophilic base like NaOtBu is essential to deprotonate the amine without competing in the coupling reaction. K₃PO₄ can be used for more sensitive substrates but may require higher temperatures or longer reaction times.

    • Catalyst/Ligand: The choice of ligand is critical for success. Bulky, electron-rich dialkylbiarylphosphine ligands like XPhos are highly effective as they promote the rate-limiting reductive elimination step. The Pd₂(dba)₃ is a common Pd(0) source.

  • Trustworthiness & Self-Validation: The primary amino group on the substrate is a potential competing nucleophile. However, it is sterically hindered by the ortho-nitro and ester groups and electronically deactivated, making it significantly less reactive than the added morpholine under these conditions. The absence of dimeric or polymeric side products resulting from self-coupling validates the chemoselectivity of the protocol.

Heck Reaction: Aryl-Alkene Coupling

The Mizoroki-Heck reaction forges a C-C bond between an aryl halide and an alkene, providing access to substituted alkenes like styrenes and cinnamates. [11][12]It is a powerful method for vinylating aromatic rings.

Catalytic Cycle

The Heck reaction mechanism differs from the previous examples. After oxidative addition, the alkene coordinates to the Pd(II) center and undergoes a migratory insertion into the Pd-Aryl bond. The final product is formed via a β-hydride elimination step, which regenerates a Pd-H species. A base is then required to neutralize the HBr formed and regenerate the Pd(0) catalyst. [13][14]

Heck_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Ar-Br insertion_complex RCH₂-CH(Ar)-Pd(II)(Br)L₂ oa_complex->insertion_complex H₂C=CHR pdh_complex H-Pd(II)(Br)L₂ insertion_complex->pdh_complex product Ar-CH=CHR insertion_complex->product β-Hydride Elimination pdh_complex->pd0 Base

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Application Protocol: Synthesis of Methyl 2-amino-5-((E)-2-methoxycarbonylvinyl)-6-nitrobenzoate

Materials

Reagent MW Amount Mmol Eq.
Methyl 2-amino-5-bromo-6-nitrobenzoate 291.08 291 mg 1.0 1.0
Methyl Acrylate 86.09 135 µL 1.5 1.5
Palladium(II) Acetate (Pd(OAc)₂) 224.50 11 mg 0.05 0.05
Tri(o-tolyl)phosphine (P(o-tol)₃) 304.37 30 mg 0.10 0.10
Triethylamine (Et₃N) 101.19 280 µL 2.0 2.0

| DMF | - | 5 mL | - | - |

Procedure

  • To a Schlenk tube, add Methyl 2-amino-5-bromo-6-nitrobenzoate (1.0 eq), Pd(OAc)₂ (0.05 eq), and P(o-tol)₃ (0.10 eq).

  • Seal, evacuate, and backfill with argon three times.

  • Add degassed DMF (5 mL), triethylamine (2.0 eq), and methyl acrylate (1.5 eq) via syringe.

  • Heat the reaction in a preheated oil bath at 100 °C for 24 hours.

  • Cool to room temperature, dilute with water (25 mL), and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to afford the product, which is typically the trans-isomer. [11]

Expert Insights & Troubleshooting
  • Causality of Reagent Choice:

    • Catalyst: Pd(OAc)₂ is a common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

    • Base: An organic base like triethylamine is often used to neutralize the HBr generated during the catalytic cycle without causing hydrolysis of the ester groups.

    • Solvent: Polar aprotic solvents like DMF or DMAc are typically used to ensure solubility of the reagents.

  • Regioselectivity: The arylation almost always occurs at the less substituted carbon of the alkene double bond (the β-carbon for acrylates) to minimize steric hindrance in the insertion step.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, yielding arylalkynes that are valuable intermediates in synthesis and materials science. [15]The classic protocol uses a dual catalyst system of palladium and a copper(I) salt. [16]

Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper(I) acetylide species. Reductive elimination then yields the product. The copper cycle's role is to react with the terminal alkyne and base to form the crucial copper(I) acetylide intermediate, which is more reactive in the transmetalation step than the alkyne itself. [15]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Ar-Br alkynyl_complex Ar-Pd(II)(C≡CR)L₂ oa_complex->alkynyl_complex CuC≡CR alkynyl_complex->pd0 Reductive Elimination product Ar-C≡CR alkynyl_complex->product cu_br Cu(I)Br cu_acetylide Cu(I)C≡CR cu_br->cu_acetylide HC≡CR Base cu_acetylide->cu_br Transmetalation to Pd

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Application Protocol: Synthesis of Methyl 2-amino-6-nitro-5-(phenylethynyl)benzoate

Materials

Reagent MW Amount Mmol Eq.
Methyl 2-amino-5-bromo-6-nitrobenzoate 291.08 291 mg 1.0 1.0
Phenylacetylene 102.14 131 µL 1.2 1.2
PdCl₂(PPh₃)₂ 701.90 35 mg 0.05 0.05
Copper(I) Iodide (CuI) 190.45 5 mg 0.025 0.025
Triethylamine (Et₃N) 101.19 10 mL - -

| THF | - | 5 mL | - | - |

Procedure

  • To a Schlenk tube, add Methyl 2-amino-5-bromo-6-nitrobenzoate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.025 eq).

  • Seal, evacuate, and backfill with argon three times.

  • Add degassed THF (5 mL) and degassed triethylamine (10 mL).

  • Add phenylacetylene (1.2 eq) via syringe.

  • Stir the reaction at room temperature for 8 hours. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Expert Insights & Troubleshooting
  • Causality of Reagent Choice:

    • Dual Catalyst: The synergy between palladium and copper is key. The copper facilitates the formation of the acetylide, which accelerates the transmetalation step.

    • Base/Solvent: Triethylamine or diisopropylamine serves as both the base and often as the solvent. It neutralizes the HBr byproduct and facilitates the formation of the copper acetylide.

  • Copper-Free Conditions: A significant side reaction in Sonogashira couplings is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). If this is problematic, copper-free protocols have been developed, although they may require higher temperatures or different ligand systems. [17]

References

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  • Al-Zoubi, R. M., & McDonald, R. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 296. Retrieved from [Link]

  • Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. Retrieved from [Link]

  • Cayuela, A., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(23), 14388-14397. Retrieved from [Link]

  • Sushruta, K., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. ChemMedChem, 11(14), 1545-1558. Retrieved from [Link]

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  • Wang, Z., et al. (2024). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. ResearchGate. Retrieved from [Link]

  • Jutand, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6985-7006. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Angewandte Chemie International Edition, 49(30), 5150-5165. Retrieved from [Link]

  • You, J., et al. (2011). 2-Amino-6-methylpyridinium 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o145. Retrieved from [Link]

  • Muzart, J. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega. Retrieved from [Link]

  • Cayuela, A., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines. PMC. Retrieved from [Link]

  • Kumar, S., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. Retrieved from [Link]

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  • Mandal, S., et al. (2018). Palladium-Catalyzed Ortho-Alkoxylation of Anilides via C–H Activation. ACS Catalysis, 8(6), 5085-5144. Retrieved from [Link]

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  • Reddy, G. S., et al. (2021). Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry, 19(34), 7431-7439. Retrieved from [Link]

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  • Kumar, A., et al. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-852. Retrieved from [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. Retrieved from [Link]

  • Wang, M. L., et al. (2021). Mizoroki-Heck Reaction of Unstrained Aryl Ketones via Ligand-Promoted C-C Bond Olefination. Organic Letters, 23(6), 2147-2152. Retrieved from [Link]

  • Borzenko, A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1954-1967. Retrieved from [Link]

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. Retrieved from [Link]

  • Das, S., & Maiti, D. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. ACS Organic & Inorganic Au, 2(5), 416-429. Retrieved from [Link]

  • Ros, E., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 56(75), 11086-11089. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Artiglia, L., et al. (2021). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. Journal of the American Chemical Society, 143(34), 13589-13601. Retrieved from [Link]

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Sources

Application Notes and Protocols: Strategic Protection of the Amino Group in Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenges of a Multifunctional Scaffold

Methyl 2-amino-6-nitrobenzoate is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from the strategic placement of three distinct functional groups: a nucleophilic aromatic amine, an electron-withdrawing nitro group, and a methyl ester. This trifecta of reactivity, however, presents a significant challenge in multistep syntheses. The amino group, being the most nucleophilic site, often requires temporary masking or "protection" to prevent unwanted side reactions while other parts of the molecule are being modified.[1][2] The choice of a suitable protecting group is paramount, as it must be readily introduced, stable to subsequent reaction conditions, and, most importantly, selectively removed without affecting the sensitive nitro and ester functionalities.[3][4]

This technical guide provides a comprehensive overview of protecting group strategies for the amino group of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind selecting appropriate protecting groups, provide detailed, step-by-step protocols for their application and removal, and present a comparative analysis to aid in making informed decisions for your synthetic campaigns.

Core Principle: Orthogonality in Protecting Group Strategy

The cornerstone of a successful protecting group strategy for a multifunctional compound like this compound is orthogonality .[3] This principle dictates that each protecting group in a molecule can be removed under a specific set of conditions that do not affect the other protecting groups or sensitive functional groups present.[2][3] For our substrate, the chosen amino protecting group must be removable under conditions that are neither strongly reducing (to preserve the nitro group) nor strongly basic (to prevent hydrolysis of the methyl ester).

Recommended Protecting Group Strategies

Considering the constraints imposed by the nitro and ester groups, we will focus on three widely used carbamate protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is a popular choice for amine protection due to its general stability to a wide range of non-acidic conditions and its straightforward removal with acids.[5][6]

Rationale for Selection: The Boc group is stable to the conditions often required for modifications elsewhere in a molecule and can be cleaved under acidic conditions that are typically compatible with both the nitro group and the methyl ester.[7]

Workflow Diagram:

Boc_Protection_Deprotection Substrate This compound Boc_Protected Methyl 2-(Boc-amino)-6-nitrobenzoate Substrate->Boc_Protected (Boc)₂O, Base (e.g., DMAP, Et₃N) Solvent (e.g., THF, CH₂Cl₂) Deprotected This compound Boc_Protected->Deprotected Strong Acid (e.g., TFA, HCl) Solvent (e.g., CH₂Cl₂, Dioxane)

Caption: Boc protection and deprotection workflow.

Experimental Protocols:

Protocol 1: Boc Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) or a stoichiometric amount of a non-nucleophilic base like triethylamine (Et₃N, 1.2 eq.).[5][6]

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected substrate in dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a solution of HCl in dioxane (e.g., 4 M).[5]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.

  • Work-up: Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

The Benzyloxycarbonyl (Cbz) Group: Versatility with a Caveat

The Cbz group is another cornerstone of amine protection, known for its stability and versatile deprotection methods.[8] However, its application to this compound requires careful consideration of the deprotection step.

Rationale for Selection and Caveat: The Cbz group is introduced under mild conditions.[9] While the most common deprotection method, catalytic hydrogenolysis, is incompatible with the nitro group (which would be reduced), alternative acid-mediated deprotection methods exist that preserve the nitro functionality.[10][11]

Workflow Diagram:

Cbz_Protection_Deprotection Substrate This compound Cbz_Protected Methyl 2-(Cbz-amino)-6-nitrobenzoate Substrate->Cbz_Protected Cbz-Cl, Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., Dioxane/H₂O, CH₂Cl₂) Deprotected This compound Cbz_Protected->Deprotected Strong Acid (e.g., HBr in AcOH) [Avoid Catalytic Hydrogenolysis]

Caption: Cbz protection and deprotection workflow.

Experimental Protocols:

Protocol 3: Cbz Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq.) in a mixture of dioxane and water or in dichloromethane.

  • Reagent Addition: Add a base such as sodium bicarbonate (2.0 eq.) or triethylamine (1.5 eq.), followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.2 eq.) at 0 °C.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.

  • Work-up: If using an aqueous system, extract the product with an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by recrystallization or column chromatography.

Protocol 4: Acid-Mediated Cbz Deprotection

  • Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.

  • Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).[11]

  • Reaction: Stir the mixture at room temperature for 2-16 hours, monitoring by TLC.[11]

  • Work-up: Upon completion, the product can often be precipitated by the addition of diethyl ether. The resulting salt is collected by filtration.

  • Purification: The product can be further purified by recrystallization.

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: Base-Labile Protection

The Fmoc group is renowned for its cleavage under mild basic conditions, making it an excellent choice for orthogonal protection schemes where acid-labile groups are present.[12][13]

Rationale for Selection: The key advantage of the Fmoc group is its removal under non-acidic and non-reducing conditions.[12] The mild basic conditions required for Fmoc deprotection can be tuned to minimize the risk of methyl ester hydrolysis.

Workflow Diagram:

Fmoc_Protection_Deprotection Substrate This compound Fmoc_Protected Methyl 2-(Fmoc-amino)-6-nitrobenzoate Substrate->Fmoc_Protected Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃) Solvent (e.g., Dioxane/H₂O) Deprotected This compound Fmoc_Protected->Deprotected Weak Base (e.g., Piperidine in DMF) Room Temperature

Caption: Fmoc protection and deprotection workflow.

Experimental Protocols:

Protocol 5: Fmoc Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq.) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Reagent Addition: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq.) in dioxane dropwise at 0 °C.[14]

  • Reaction: Stir the mixture at room temperature for 2-8 hours. Monitor by TLC.

  • Work-up: Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 6: Fmoc Deprotection

  • Dissolution: Dissolve the Fmoc-protected substrate in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a solution of 20% piperidine in DMF.[12]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.

Comparative Summary of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality with Nitro GroupOrthogonality with Methyl EsterKey AdvantagesPotential Issues
Boc (Boc)₂O, base (DMAP, Et₃N)Strong acid (TFA, HCl)ExcellentExcellentHigh stability, clean deprotection.Strong acid required for removal.
Cbz Cbz-Cl, base (NaHCO₃, Et₃N)Strong acid (HBr/AcOH)Excellent (with acid cleavage)GoodStable protecting group.Catalytic hydrogenolysis is not viable.
Fmoc Fmoc-Cl/Fmoc-OSu, base (NaHCO₃)Weak base (Piperidine/DMF)ExcellentGood (monitor for hydrolysis)Mild, non-acidic deprotection.Potential for ester hydrolysis with prolonged reaction times or stronger bases.

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on a well-designed protecting group strategy. The Boc, Cbz, and Fmoc groups all offer viable pathways for the temporary protection of the amino functionality. The choice among them will be dictated by the specific reaction conditions planned for subsequent synthetic steps. The Boc group offers a robust and straightforward acid-labile protection. The Cbz group, when paired with acid-mediated deprotection, provides a reliable alternative. The Fmoc group is the protecting group of choice when subsequent reactions require acidic conditions and a final, mild basic deprotection is desired. By carefully considering the principles of orthogonality and following the detailed protocols provided, researchers can confidently navigate the synthetic challenges posed by this versatile building block.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014. [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Slideshare. (2016). Protection for amino group and amino acid. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • YouTube. (2020). Protecting Groups for Amines. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 2-amino-6-nitrobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven approach to the purification of crude Methyl 2-amino-6-nitrobenzoate. Moving beyond a simple procedural list, we will delve into the causality behind each step, offering robust troubleshooting solutions to common challenges encountered in the laboratory. Our aim is to equip researchers, scientists, and drug development professionals with the expertise to achieve high purity and yield for this critical chemical intermediate.

Section 1: The Foundational Principle - Why Recrystallization Works

Recrystallization is a powerful purification technique for solid compounds, predicated on a simple principle: the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] An ideal recrystallization solvent will dissolve the target compound (this compound) completely at an elevated temperature but will have very low solubility for it at cold temperatures.[2] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid "mother liquor") or almost completely insoluble (allowing for removal via hot filtration).[2][3]

The success of this technique hinges on the careful selection of a solvent system and controlled cooling, which allows the desired compound to selectively crystallize out of the solution, leaving impurities behind.

Section 2: Core Experimental Protocol

This protocol provides a validated starting point for the purification of this compound.

Step 1: Solvent Selection - The Most Critical Decision

The choice of solvent is paramount for successful recrystallization.[2] If a suitable solvent is not already known from literature, small-scale screening is essential.

Screening Protocol:

  • Place ~50 mg of your crude this compound into a small test tube.

  • Add a potential solvent (see Table 1) dropwise at room temperature, agitating after each addition. Observe if the solid dissolves readily. An ideal solvent will not dissolve the compound at room temperature.[1][3]

  • If the solid is insoluble at room temperature, gently heat the mixture towards the solvent's boiling point, adding the minimum amount of solvent required to fully dissolve the solid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.

  • The best solvent is one that results in the formation of a large quantity of crystals upon cooling.

Solvent Candidate Boiling Point (°C) Rationale & Expected Behavior
Methanol (MeOH) 65 °COften a good choice for moderately polar compounds. The target compound may be sparingly soluble when cold and highly soluble when hot. A common solvent for recrystallizing nitrobenzoate derivatives.[4][5]
Ethanol (EtOH) 78 °CSimilar polarity to methanol, offering a slightly higher boiling point which can sometimes improve dissolution of less soluble compounds. Ethanol/water mixtures are also common.[6][7]
Ethyl Acetate (EtOAc) 77 °CA less polar option than alcohols. Can be effective if impurities are significantly more or less polar than the target compound. It has been used for the recrystallization of the parent acid.[8]
Isopropanol (IPA) 82 °CAnother alcohol option with a useful temperature gradient for solubility.
Step 2: The Recrystallization Workflow

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// Edges start -> dissolve; dissolve -> charcoal; charcoal -> hot_filter; hot_filter -> cool [label="Filtrate"]; cool -> isolate; isolate -> wash; wash -> dry; dry -> end_node; } } Caption: General workflow for recrystallization.

Detailed Methodology:

  • Dissolution: Place your crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent and heat the mixture to a gentle boil using a hot plate. Continue adding the minimum amount of hot solvent dropwise until all the solid has just dissolved.[9] Using an excess of solvent is the most common cause of poor yield.[10]

  • Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal.[11] Reheat the solution to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1] Slow cooling is crucial for the formation of large, pure crystals.[12] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]

  • Isolation & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[9]

  • Drying: Dry the crystals under vacuum to a constant weight to remove all residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals. Pure this compound has a reported melting point of 105-107°C.[13] A sharp melting point within this range indicates high purity.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of this compound.

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c3 [label="Cause: Supersaturation.", fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="Solution: Scratch inner flask wall\nwith glass rod or add a seed crystal.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

c4 [label="Cause: Colored impurities present.", fillcolor="#FBBC05", fontcolor="#202124"]; s4 [label="Solution: Redissolve, treat with\nactivated charcoal, and hot filter.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges prob -> {p1, p2, p3, p4} [style=invis]; p1 -> c1 -> s1; p2 -> c2 -> s2; p3 -> c3 -> s3; p4 -> c4 -> s4; } } Caption: Troubleshooting logic for common recrystallization issues.

Q1: My final yield is very low (<50%). What went wrong?

A1: This is the most frequent issue in recrystallization.[10] The primary causes are:

  • Excess Solvent: Using too much hot solvent to dissolve the crude product is the most common error.[10][14] This keeps a significant amount of your product dissolved in the mother liquor even after cooling.

    • Solution: Do not discard the filtrate (mother liquor). Reduce its volume by 25-50% using a rotary evaporator or by carefully boiling it off, then attempt to crystallize a "second crop" of the product.[14]

  • Premature Crystallization: The product crystallized in the filter funnel during hot filtration.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtration.

  • Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can leave product in the solution.

    • Solution: Always allow the flask to cool to room temperature slowly before moving it to an ice bath for at least 30 minutes.[11]

Q2: My product isn't forming crystals; it's separating as an oil. What should I do?

A2: This phenomenon, known as "oiling out," occurs when the solid comes out of solution at a temperature above its melting point, often due to a high concentration of impurities that depress the melting point.[10]

  • Solution 1 (Immediate): Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help.[10][14]

  • Solution 2 (Change Solvent): If the first solution fails, it may be necessary to remove the solvent entirely and attempt the recrystallization with a different solvent that has a lower boiling point.

  • Solution 3 (Induce Crystallization): Try scratching the flask below the surface of the oil with a glass rod to provide a nucleation site for crystal growth.

Q3: The solution has cooled completely, but no crystals have formed.

A3: This is likely due to supersaturation, where the solution contains more dissolved solute than it theoretically should, but crystallization has not been initiated.[9][10]

  • Solution 1 (Induce Nucleation): Use a glass stirring rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[10]

  • Solution 2 (Seed Crystals): If you have a small crystal of the pure product, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.

  • Solution 3 (Concentrate): If nucleation techniques fail, it is likely you have too much solvent. Boil off some of the solvent and repeat the cooling process.[10][14]

Q4: My final product is a dark yellow or brownish color. How can I get a purer, lighter-colored product?

A4: While many nitroaromatic compounds are inherently pale yellow, a dark or intense color often indicates the presence of colored impurities, possibly from side reactions during synthesis.[11]

  • Solution: These impurities can often be removed with activated charcoal.[11] Redissolve your impure product in the minimum amount of hot solvent. Remove the flask from the heat, let it cool for a moment (to prevent bumping), and add a very small amount of activated charcoal. Re-boil the solution for 5-10 minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal via hot filtration and proceed with the cooling and crystallization steps as usual. Be aware that using too much charcoal can adsorb your product and reduce the yield.[14]

Q5: I've recrystallized my product, but the melting point is still broad/low, indicating it's not pure. What's next?

A5: This suggests that the chosen solvent is not effective at separating the product from certain impurities, likely because they have very similar solubility profiles.

  • Solution 1 (Second Recrystallization): A second recrystallization using the same or a different solvent system can sometimes significantly improve purity.

  • Solution 2 (Alternative Purification): If recrystallization fails to achieve the desired purity, an alternative technique is necessary. Column chromatography is the most common next step for separating compounds with similar polarities.[11] In fact, some literature procedures for this compound use flash chromatography as the primary purification method, which indicates that recrystallization may not always be sufficient.[13]

Section 4: References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2024). Recrystallisation and Yield. r/chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid. Retrieved from

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • ChemBK. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 2-amino-6-nitrobenzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this critical intermediate. As Senior Application Scientists, we focus on the causality behind experimental outcomes to empower you to resolve common challenges, particularly those involving side reactions.

Overview of Synthetic Strategies

The synthesis of this compound is typically approached via two primary pathways, each with its own set of potential side reactions. The choice of route often depends on the availability of starting materials and the specific requirements for purity and scale. This guide is structured around troubleshooting these two common synthetic routes.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Final Product SM1 2-Amino-6-nitrobenzoic Acid P1 Pathway 1: Esterification SM1->P1 SM2 Methyl 2,6-dinitrobenzoate P2 Pathway 2: Selective Reduction SM2->P2 FP This compound P1->FP P2->FP

Caption: Primary synthetic routes to this compound.

Pathway 1: Esterification of 2-Amino-6-nitrobenzoic Acid

This route appears straightforward but is complicated by the presence of both an amino group and a sterically hindering ortho-nitro group.

Frequently Asked Questions & Troubleshooting

Question 1: My Fischer esterification (acid-catalyzed reaction with methanol) is giving very low yields. What are the primary causes and how can I improve the conversion?

Answer: Low yields in the Fischer esterification of this substrate are common and typically stem from two main issues: steric hindrance and unfavorable equilibrium.

  • Causality (Steric Hindrance): The nitro group at the C6 position sterically hinders the approach of methanol to the carbonyl carbon of the carboxylic acid. This significantly slows down the rate of reaction.

  • Causality (Equilibrium): Fischer esterification is a reversible reaction. The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.[1]

Troubleshooting Strategies:

  • Drive the Equilibrium:

    • Use a large excess of the alcohol (methanol), which can also serve as the solvent, to push the equilibrium towards the product side.[1]

    • Remove water as it is formed using a Dean-Stark apparatus, although this is more practical with higher-boiling alcohols.

  • Bypass the Steric Hindrance with More Reactive Reagents: A more effective approach is to avoid the direct acid-catalyzed equilibrium altogether by using an alkylating agent under basic or neutral conditions. The reaction of the carboxylate salt with an electrophilic methyl source is often more efficient. A highly recommended method is the use of methyl p-toluenesulfonate (MeOTs).[2]

Recommended Protocol: Esterification using Methyl p-Toluenesulfonate[2]

This protocol avoids harsh acidic conditions and the challenges of equilibrium.

  • Preparation: In a round-bottom flask, dissolve 2-amino-6-nitrobenzoic acid (1.0 eq.) in a suitable solvent such as DMF (N,N-dimethylformamide).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.0 eq.), to deprotonate the carboxylic acid, forming the carboxylate salt in situ.

  • Alkylation: Add methyl p-toluenesulfonate (1.2 eq.) to the mixture.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen) at approximately 60°C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can then be purified by flash chromatography or recrystallization.[2]

Pathway 2: Selective Reduction of Methyl 2,6-dinitrobenzoate

This pathway is often preferred if the dinitro starting material is readily available. The primary challenge is the chemoselective reduction of one nitro group in the presence of a second nitro group and an ester functionality.

Selective_Reduction Start Methyl 2,6-dinitrobenzoate Desired This compound (Desired Product) Start->Desired Selective Reduction Side1 Methyl 2,6-diaminobenzoate (Over-reduction) Start->Side1 Non-selective Reduction Side2 2-Amino-6-nitrobenzyl alcohol (Ester Reduction) Desired->Side2 Harsh Conditions

Caption: Competing reactions in the reduction of Methyl 2,6-dinitrobenzoate.

Frequently Asked Questions & Troubleshooting

Question 2: My reduction produced Methyl 2,6-diaminobenzoate as the major byproduct. How can I achieve selective mono-reduction?

Answer: The formation of the diamine is a classic case of over-reduction. Both nitro groups are susceptible to reduction, and controlling the reaction to stop after the first reduction requires carefully chosen reagents and conditions.

  • Causality: Strong reducing agents or harsh conditions (e.g., high-pressure catalytic hydrogenation with Pd/C for extended periods) will readily reduce both nitro groups.[3]

Troubleshooting Strategies:

The key is to use a reducing system known for its high chemoselectivity for one nitro group in a polynitrated aromatic system.

  • Sodium Borohydride with a Transition Metal Salt: A combination of sodium borohydride (NaBH₄) and iron(II) chloride (FeCl₂) has been shown to be highly effective for the selective reduction of nitro groups, even in the presence of sensitive functional groups like esters.[4] This system offers a milder alternative to traditional methods.

  • Controlled Catalytic Hydrogenation: While challenging, using a specific catalyst (e.g., PtO₂) or catalyst poisons, along with careful monitoring of hydrogen uptake, can achieve selectivity. However, this often requires significant optimization.

  • Sulfide Reagents (Zinin Reduction): Reagents like sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ) are classic choices for selective mono-reduction of dinitroarenes.[5]

Question 3: I've observed byproducts where the ester group has been reduced to an alcohol. How do I prevent this?

Answer: Reduction of the ester group occurs when the reducing agent is too powerful.

  • Causality: Potent hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are strong enough to reduce both esters and nitro groups and should be avoided for this transformation.[6][7] Even Diisobutylaluminum hydride (DIBAL-H) can reduce esters, especially at room temperature.[8]

Troubleshooting Strategies:

  • Reagent Selection: Choose reducing agents that are known to be unreactive towards esters. Sodium borohydride (NaBH₄) is generally safe for esters under typical conditions.[7] Catalytic hydrogenation (e.g., H₂/Pd-C) under neutral, low-pressure conditions is also highly selective for the nitro group over the ester.[3] The NaBH₄-FeCl₂ system mentioned above is also an excellent choice for preserving the ester.[4]

Data Summary: Comparison of Selective Reduction Methods
MethodReagents & CatalystSelectivity ProfileTypical Yield (%)Key Considerations
NaBH₄-FeCl₂ NaBH₄, FeCl₂ in THF/MethanolExcellent for Nitro over Ester; Good for mono-reduction.[4]85-95%Mild conditions, operationally simple, good functional group tolerance.[4]
Catalytic Hydrogenation H₂ gas, 5-10% Pd/C in EthanolHigh, but can lead to over-reduction if not controlled.[3]>95%Requires specialized hydrogenation equipment; reaction must be carefully monitored.
Zinin Reduction Na₂S or (NH₄)₂Sₓ in aq. EthanolClassic method for mono-reduction.60-80%Can generate hazardous H₂S gas; reaction work-up can be odorous.[5]

General Purification & Downstream Issues

Question 4: My final product is a dark, oily solid that is difficult to purify. What is the cause and what is the best purification strategy?

Answer: Discoloration and failure to crystallize are typically caused by impurities from side reactions or oxidation.

  • Causality:

    • Colored Impurities: Minor side reactions can produce highly colored byproducts, such as azo compounds, which can form from the coupling of any diazonium intermediates if diazotizing agents (like nitrites) are present or formed in situ.[9]

    • Oxidation: The aromatic amino group is susceptible to air oxidation, which can lead to discoloration.

    • Residual Solvents/Reagents: Trapped solvents or unreacted starting materials can inhibit crystallization.[10]

Troubleshooting & Purification Protocol:

  • Recrystallization with Decolorization: This is the most effective method for removing colored impurities and obtaining a pure crystalline product.[10]

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent system. A common choice is a mixture of ethanol and water or ethyl acetate and hexanes. The ideal solvent should dissolve the product when hot but not when cold.[10]

  • Decolorization: Dissolve the crude product in the minimum amount of hot solvent. Add a small amount (1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]

Question 5: I plan to use the product in a Sandmeyer reaction, but the diazotization step is failing. Why is this reaction difficult?

Answer: The diazotization of this compound can be challenging due to electronic effects.

  • Causality: The potent electron-withdrawing nature of the ortho-nitro group and the meta-carbomethoxy group significantly decreases the electron density on the aromatic ring and, crucially, on the amino group's nitrogen atom. This reduced nucleophilicity makes the amine less reactive towards the electrophilic nitrosonium ion (NO⁺), which is the key intermediate in diazotization.[11][12]

Troubleshooting Strategies:

  • Ensure Strongly Acidic Conditions: The formation of the active electrophile, the nitrosonium ion, from sodium nitrite requires a strong acid like HCl or H₂SO₄.[12][] Ensure your reaction medium is sufficiently acidic.

  • Temperature Control: Diazonium salts are often unstable at room temperature and must be prepared and used at low temperatures (0-5 °C) to prevent decomposition.[12]

  • Alternative Diazotizing Agents: In cases where the amine is particularly deactivated, stronger nitrosating agents formed under specific conditions may be required.

References

  • Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid. Benchchem.
  • Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • Process for the preparation of 2-amino-6-nitro-benzothiazole.
  • An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid. Benchchem.
  • Synthesis of methyl 2-amino-6-nitrobenzo
  • Binary reducing agents for selective reductions. Royal Society of Chemistry.
  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts.
  • How to reduce carboxylic group to alcohol with nitro group untouched?
  • Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem.
  • A Quick Guide to Reductions in Organic Chemistry. Organic Chemistry Portal.
  • Application Notes and Protocols for the Reduction of Methyl 2-methyl-6-nitrobenzo
  • Nitration of methyl benzo
  • Preparation method of 2-amino-6-nitrobenzoic acid.
  • Reduction of 4-nitrobenzoic acid. Sciencemadness.org.
  • Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzo
  • Esterification process.
  • m-NITROBENZOIC ACID. Organic Syntheses.
  • Diazotis
  • Nitration of Methyl Benzo
  • Methyl 2-Amino-6-nitrobenzo
  • Esterification of nitrobenzoic acids.
  • Preparation method of 2-methoxy-6-methylbenzoic acid.
  • What product would be obtained if methyl benzoate undergoes dinitr
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Diazotization reaction: Mechanism and Uses. Online Chemistry Notes.
  • (PDF) Nitration of Methyl Benzoate.
  • Preparation method of 2-amino-3-nitrobenzoic acid.
  • Diazotiz
  • Custom Diazotiz

Sources

Optimizing reaction conditions for the synthesis of Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in the synthesis of pharmaceuticals and fine chemicals, Methyl 2-amino-6-nitrobenzoate requires precise reaction control to achieve high yield and purity. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles and field-proven experience.

Overview of Synthetic Strategies

The synthesis of this compound is primarily approached via two distinct pathways, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

  • Fischer Esterification of 2-Amino-6-nitrobenzoic Acid: This is a direct and common method involving the acid-catalyzed reaction of the parent carboxylic acid with methanol. The reaction is an equilibrium, and optimization focuses on shifting this equilibrium towards the product.[1][2]

  • Selective Reduction of Methyl 2,6-dinitrobenzoate: This strategy begins with the dinitro ester and aims to selectively reduce one nitro group to an amine. This pathway avoids handling the potentially less stable aminonitro acid but introduces the challenge of controlling selectivity to prevent over-reduction to the diamine.[3][4]

The following table summarizes the key aspects of these primary synthetic routes.

FeatureRoute 1: Fischer EsterificationRoute 2: Selective Reduction
Starting Material 2-Amino-6-nitrobenzoic AcidMethyl 2,6-dinitrobenzoate
Key Reagents Methanol, Strong Acid Catalyst (e.g., H₂SO₄)Reducing Agent (e.g., Sodium Sulfide, Catalytic Hydrogenation)
Primary Challenge Driving the reaction equilibrium to completion.Achieving high selectivity for the mono-amino product.
Common Byproducts Unreacted starting material.Methyl 2,6-diaminobenzoate, unreacted dinitro starting material.
Advantages Direct, conceptually simple, readily available starting materials.Can be high-yielding if selectivity is controlled.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

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Troubleshooting_Workflow cluster_ly Low Yield Analysis cluster_lp Low Purity Analysis cluster_wi Workup & Isolation Analysis start Problem Encountered low_yield Low Yield start->low_yield low_purity Low Purity / Impurities Detected start->low_purity reaction_stall Reaction Stalls / Incomplete Conversion start->reaction_stall workup_issue Workup / Isolation Issues start->workup_issue ly_check_eq Fischer Esterification? - Drive equilibrium: Add excess methanol or remove H₂O. low_yield->ly_check_eq Route 1 ly_check_red Selective Reduction? - Check catalyst activity. - Optimize H₂ pressure/temp. low_yield->ly_check_red Route 2 ly_check_workup Review workup procedure for product loss. low_yield->ly_check_workup General lp_sm Starting Material Present? - Increase reaction time or temperature. low_purity->lp_sm lp_byproduct Byproducts Present? - Reduction: Re-evaluate selectivity conditions (temp, catalyst). - Esterification: Check for side reactions (e.g., decarboxylation). low_purity->lp_byproduct lp_purify Optimize purification (recrystallization solvent system). low_purity->lp_purify reaction_stall->ly_check_eq Equilibrium Reached reaction_stall->ly_check_red Catalyst Deactivated? wi_oily Product is Oily / Fails to Crystallize? - Presence of impurities. - Try different recrystallization solvent or add anti-solvent. workup_issue->wi_oily wi_discolored Product is Discolored? - Oxidation or thermal degradation. - Use activated charcoal during recrystallization. workup_issue->wi_discolored

Caption: Troubleshooting decision tree for synthesizing this compound.

Question: My Fischer esterification reaction has a low yield. What are the likely causes and how can I improve it?

Answer: Low yield in a Fischer esterification is most commonly due to the reversible nature of the reaction.[1][5] The reaction between 2-amino-6-nitrobenzoic acid and methanol produces the methyl ester and water. As water accumulates, the reverse reaction (hydrolysis) begins to compete, establishing an equilibrium that prevents full conversion of the starting material.

Solutions:

  • Use Excess Methanol: Employing methanol as the reaction solvent ensures it is present in large excess, driving the equilibrium towards the product side according to Le Châtelier's principle.[1]

  • Remove Water: If feasible with your laboratory setup, using a Dean-Stark apparatus to azeotropically remove water as it is formed can significantly improve yields. For this, a co-solvent like toluene might be necessary.

  • Ensure Anhydrous Conditions: The starting acid and methanol should be as dry as possible. Any water present at the start will hinder the forward reaction.[1]

  • Sufficient Catalyst: Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.[6] A typical catalytic amount is 5-10 mol% relative to the carboxylic acid.

Question: I am attempting the selective reduction of Methyl 2,6-dinitrobenzoate and my product is contaminated with both the starting material and the diamine byproduct. How can I improve selectivity?

Answer: Achieving mono-selectivity in the reduction of dinitroaromatic compounds is a significant challenge. The formation of both starting material and the fully reduced Methyl 2,6-diaminobenzoate indicates that the reaction conditions are either not vigorous enough for full conversion or too harsh, leading to over-reduction.

Causality & Solutions:

  • Choice of Reducing Agent: The choice of reagent is critical.

    • Sodium Sulfide/Hydrosulfide (Zinin Reduction): This is a classic method for selective reduction.[3][7] The stoichiometry of the sulfide reagent is crucial. Using 1 to 5 equivalents is often cited.[3] You may need to perform small-scale trials to find the optimal equivalence for your specific substrate and conditions. The reaction is often run at reflux in a protic solvent mixture like alcohol and water.[3]

    • Catalytic Hydrogenation: This method offers a cleaner workup but can be difficult to control. Selectivity is influenced by the catalyst, solvent, temperature, and hydrogen pressure.[4]

      • Catalyst: Ru-based catalysts, sometimes modified with promoters like SnOx, have shown high selectivity for the partial hydrogenation of dinitrobenzenes.[4][8] Pt/C and Pd/C can also be used, but may require careful optimization of conditions to avoid over-reduction.[4]

      • Temperature and Pressure: Lower temperatures and pressures generally favor mono-reduction. Start with milder conditions (e.g., 50-80°C, 2-4 MPa H₂) and gradually increase if the conversion is too slow.[4]

  • Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) or HPLC. The goal is to stop the reaction as soon as the starting dinitro compound is consumed, before significant amounts of the diamine byproduct can form.

Question: After workup, my product is a dark, oily substance that won't crystallize. What should I do?

Answer: The failure of a product to crystallize is typically due to the presence of impurities that disrupt the crystal lattice formation or residual solvent.[9] Dark coloration often suggests the formation of colored byproducts from side reactions or oxidation, particularly of the amino group.

Solutions:

  • Purity Check: First, analyze a small sample of the oil by TLC or NMR to assess its purity. If it is highly impure, a preliminary purification step is needed.

  • Column Chromatography: Flash chromatography is an effective method to separate the desired product from both more polar (diamine) and less polar (dinitro) impurities. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is recommended.

  • Recrystallization Optimization:

    • Solvent Screening: Test the solubility of your oily product in various solvents (e.g., methanol, ethanol, toluene, ethyl acetate/hexane mixtures) to find a system where the product is soluble when hot but sparingly soluble when cold.[9]

    • Decolorization: If the product is pure but colored, dissolve it in the chosen hot recrystallization solvent and add a small amount of activated charcoal. Heat for a few minutes and then perform a hot filtration to remove the charcoal and colored impurities before allowing the solution to cool.[9]

    • Induce Crystallization: If the cooled solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the standard laboratory protocol for the Fischer esterification of 2-Amino-6-nitrobenzoic acid?

A1: The following is a representative protocol based on established Fischer esterification procedures.[1][2]

Experimental Protocol: Synthesis of this compound
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-nitrobenzoic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (approx. 10-20 mL per gram of acid) to the flask. The large excess of methanol serves as both reactant and solvent.[1]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) to the mixture. This addition is exothermic and should be done cautiously.

  • Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain this temperature for 4-6 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting acid spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-cold water.

    • Neutralize the solution by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral (~7-8). The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol/water mixture, to obtain the purified this compound.[10] Dry the crystals under vacuum.

Q2: How do I choose a suitable TLC solvent system to monitor these reactions?

A2: A good TLC solvent system should provide clear separation between the starting material, product, and any major byproducts, with Rf values ideally between 0.2 and 0.8.

  • For Fischer Esterification: The product (methyl ester) is significantly less polar than the starting material (carboxylic acid). A moderately polar system like 3:1 Hexane:Ethyl Acetate is a good starting point. The carboxylic acid will likely remain at or near the baseline, while the ester will move up the plate.

  • For Selective Reduction: You need to separate three components: the dinitro starting material (least polar), the aminonitro product (intermediate polarity), and the diamino byproduct (most polar). A system of 1:1 Hexane:Ethyl Acetate or 2:1 Dichloromethane:Ethyl Acetate should provide adequate separation to monitor the consumption of starting material and the formation of both the desired product and the over-reduced byproduct.

Q3: What are the primary safety concerns when synthesizing this compound?

A3: Safety is paramount. Key hazards include:

  • Corrosive Acids: Concentrated sulfuric acid is highly corrosive and causes severe burns.[10] Always add acid to the alcohol/reagent mixture slowly and cautiously. Work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Nitro Compounds: Aromatic nitro compounds are potentially toxic and can be absorbed through the skin. Handle them with care and appropriate PPE. While this specific compound is not a high-energy explosive like TNT, nitroaromatics as a class should be handled with respect, avoiding high temperatures and mechanical shock.

  • Flammable Solvents: Methanol, ethanol, and other organic solvents are flammable.[10] Ensure all heating is performed using heating mantles or oil baths, with no open flames nearby.

  • Catalytic Hydrogenation: If performing catalytic hydrogenation, be aware of the hazards of handling hydrogen gas (flammability) and pyrophoric catalysts (like Raney Nickel or dry Pd/C). Ensure the reactor is properly sealed and purged.

Q4: How can I definitively confirm the structure and purity of my final product?

A4: A combination of analytical techniques is required for full characterization:

  • Melting Point: A sharp melting point that matches the literature value (e.g., 105-107°C) is a good indicator of purity.[11] A broad or depressed melting range suggests impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for structural confirmation. You should be able to identify distinct peaks for the aromatic protons, the amine (-NH₂) protons, and the methyl ester (-OCH₃) protons, with the correct chemical shifts and integration values.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups: N-H stretches for the amine, C=O stretch for the ester, and characteristic peaks for the nitro group (NO₂).

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing purity. A pure sample will show a single major peak. This technique can also be used to quantify any minor impurities present.

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Reaction_Parameters cluster_params Input Parameters cluster_outcomes Reaction Outcomes Temp Temperature Purity Purity / Selectivity Temp->Purity Can Decrease (Side Reactions) Rate Reaction Rate Temp->Rate Increases Time Reaction Time Yield Yield Time->Yield Increases (to a point) Time->Purity Can Decrease (Over-reaction) Catalyst Catalyst Choice / Loading Catalyst->Purity Affects Selectivity Catalyst->Rate Increases Reagents Reagent Stoichiometry Reagents->Yield Drives Equilibrium Reagents->Purity Affects Selectivity

Caption: Relationship between key reaction parameters and experimental outcomes.

References
  • Preparation method of 2-amino-6-nitrobenzoic acid.
  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. PubMed.
  • Preparation of methyl m-nitrobenzoate.
  • Nitration of methyl benzoate.
  • Process for preparing 2-amino-6-nitro-benzoic acid.
  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses.
  • Fischer Esterification of 3-nitrobenzoic acid. Truman ChemLab.
  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group.
  • Esterification of nitrobenzoic acids.
  • Synthesis of methyl 2-amino-6-nitrobenzo
  • m-NITROBENZOIC ACID. Organic Syntheses.
  • Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research.
  • Esterification (Experiment). Chemistry LibreTexts.
  • Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange.
  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implic
  • Benzocaine synthesis from toluene and p-xylene. The Science Snail.
  • Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 C
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzo
  • Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid. Benchchem.
  • Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst.
  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic.
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • A Mild, DNA-Compatible Nitro Reduction Using B2(OH)4. Organic Letters.

Sources

Technical Support Center: Troubleshooting Low Yield in the Reduction of Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of Methyl 2-amino-6-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and pitfalls associated with this specific transformation. The reduction of a nitro group in the presence of other functional groups, such as an amine and an ester, requires careful consideration of the reaction conditions to achieve a high yield of the desired product, Methyl 2,6-diaminobenzoate. This resource provides in-depth troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is incomplete, and I'm recovering a significant amount of starting material. What are the likely causes and how can I fix this?

A1: Incomplete conversion is a common issue and can stem from several factors related to the choice of reducing agent, reaction conditions, and catalyst activity.

The reduction of aromatic nitro compounds can be achieved through various methods, including catalytic hydrogenation or the use of metals in acidic media (e.g., Fe/HCl, SnCl2/HCl).[1][2] The efficiency of these methods can be influenced by the specific substrate and reaction parameters.

Troubleshooting Steps:

  • Catalytic Hydrogenation (e.g., Pd/C, Pt/C):

    • Catalyst Activity: Ensure your catalyst is fresh and active. Palladium on carbon (Pd/C) can be pyrophoric and lose activity if not handled properly under an inert atmosphere. Consider using a freshly opened bottle or a new batch of catalyst.

    • Hydrogen Pressure: For challenging reductions, increasing the hydrogen pressure can often drive the reaction to completion.[3] If you are running the reaction at atmospheric pressure, consider using a Parr hydrogenator or a similar apparatus to increase the pressure.

    • Solvent Choice: The choice of solvent can impact the solubility of the starting material and the efficiency of the hydrogenation. Methanol and ethanol are common choices for this reaction.[3][4] Ensure your starting material is fully dissolved at the reaction temperature.

    • Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a modest increase in temperature may be beneficial, but be cautious of potential side reactions.

  • Metal/Acid Reductions (e.g., Fe/HCl, SnCl2/HCl):

    • Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of the metal reducing agent. For tin(II) chloride reductions, it's common to use 3-5 equivalents.[5][6]

    • Acid Concentration: The concentration of the acid is crucial. It is needed to activate the metal and act as a proton source.[6] Titrate your acid if you suspect its concentration has changed over time.

    • Reaction Temperature: These reactions are often exothermic. While some initial heating might be required to initiate the reaction, it's important to control the temperature to prevent runaway reactions and the formation of byproducts. Refluxing is a common condition for these reductions.[5]

Experimental Protocol: Optimizing Catalytic Hydrogenation

  • In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in methanol or ethanol.

  • Carefully add 5-10 mol% of 10% Pd/C catalyst under a stream of nitrogen or argon.

  • Seal the vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

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Incomplete_Reaction_Troubleshooting start Low Yield: Incomplete Reaction check_method Identify Reduction Method start->check_method catalytic Catalytic Hydrogenation check_method->catalytic Pd/C, Pt/C metal_acid Metal/Acid Reduction check_method->metal_acid Fe/HCl, SnCl2 check_catalyst Check Catalyst Activity & Loading catalytic->check_catalyst check_reagent Check Reagent Stoichiometry metal_acid->check_reagent check_h2 Increase H2 Pressure & Reaction Time check_catalyst->check_h2 check_solvent_temp Optimize Solvent & Temperature check_h2->check_solvent_temp solution Reaction Driven to Completion check_solvent_temp->solution check_acid Verify Acid Concentration check_reagent->check_acid check_temp_time Optimize Temperature & Reaction Time check_acid->check_temp_time check_temp_time->solution

Caption: Troubleshooting workflow for incomplete reactions.

Q2: I'm observing the formation of multiple side products, leading to a low yield of the desired amine. What are these byproducts and how can I minimize their formation?

A2: The formation of side products is a significant challenge in nitro group reductions and is often dependent on the reaction conditions and the nature of the reducing agent.

During the reduction of a nitro group, several intermediates are formed, including nitroso and hydroxylamine species.[7] If these intermediates are not rapidly converted to the amine, they can participate in side reactions, leading to the formation of azoxy, azo, and other dimeric products.

Common Side Products and Prevention Strategies:

Side ProductFormation ConditionsPrevention Strategy
Azoxy/Azo Compounds Often formed with metal hydrides like LiAlH4 or under neutral or basic conditions.[1][7]Use acidic conditions (e.g., Fe/HCl, SnCl2/HCl) or catalytic hydrogenation, which generally favor the complete reduction to the amine.
Hydroxylamine A stable intermediate that can accumulate if the reduction is not sufficiently powerful.Ensure a sufficient excess of the reducing agent and optimal reaction conditions to drive the reaction to completion.
Ester Hydrolysis Can occur under strongly acidic or basic conditions, especially at elevated temperatures.If using a metal/acid reduction, carefully control the amount of acid and the reaction temperature. Consider using milder conditions or a different reducing agent if ester hydrolysis is a major issue. For example, NaBH4-FeCl2 has been shown to be effective for the selective reduction of nitro groups in the presence of esters.[8]
Dehalogenation If your substrate contains halogen substituents, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation.Consider using a different catalyst, such as platinum on carbon (Pt/C), or a sulfided version of the catalyst, which can be more selective.[5] Alternatively, metal/acid reductions are often a good choice to avoid dehalogenation.

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Side_Product_Formation nitro Nitro Compound (Ar-NO2) nitroso Nitroso (Ar-NO) nitro->nitroso Reduction hydroxylamine Hydroxylamine (Ar-NHOH) nitroso->hydroxylamine Reduction azoxy Azoxy Compound (Ar-N(O)=N-Ar) nitroso->azoxy Dimerization amine Desired Amine (Ar-NH2) hydroxylamine->amine Reduction azo Azo Compound (Ar-N=N-Ar) hydroxylamine->azo Dimerization/ Condensation

Caption: Pathway of nitro reduction and side product formation.

Q3: The workup and purification of my product are problematic, leading to significant product loss. What are the best practices for isolating Methyl 2,6-diaminobenzoate?

A3: The workup and purification can be challenging, particularly with metal/acid reductions due to the formation of metal salts. The basic nature of the product also requires careful pH control during extraction.

Workup Procedures:

  • Catalytic Hydrogenation: The workup is generally straightforward. After filtering off the catalyst, the solvent is removed under reduced pressure. The crude product can then be purified.

  • Metal/Acid Reductions (Fe/HCl, SnCl2/HCl):

    • Neutralization: After the reaction is complete, the acidic mixture needs to be carefully neutralized. A common procedure is to pour the reaction mixture over ice and then slowly add a base, such as sodium bicarbonate or sodium hydroxide, until the pH is basic (pH 8-10).[5][9] This will precipitate the metal hydroxides.

    • Filtration: The precipitated metal salts can be removed by filtration. Using a pad of Celite® can aid in the filtration of fine precipitates.

    • Extraction: The aqueous filtrate can then be extracted with an organic solvent like ethyl acetate or dichloromethane to isolate the product.[5] The basic nature of the product ensures it will be in its free base form and soluble in the organic layer.

    • Emulsions: Emulsions can sometimes form during the extraction. Adding brine (saturated NaCl solution) can help to break up emulsions.

Purification Techniques:

  • Column Chromatography: Silica gel column chromatography is a common method for purifying the final product. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can be effective in separating the product from any remaining starting material or non-polar impurities.

  • Recrystallization: If a solid product of reasonable purity is obtained, recrystallization can be an excellent final purification step to obtain highly pure material. A suitable solvent system would need to be determined empirically, but mixtures of ethyl acetate and hexanes are often a good starting point.

Experimental Protocol: Workup for SnCl2 Reduction

  • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Slowly and carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide with vigorous stirring until the pH of the aqueous layer is between 8 and 10.

  • Filter the resulting slurry through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Q4: Can the amino group in the starting material interfere with the reaction?

A4: Yes, the existing amino group can potentially influence the reaction in a couple of ways.

  • Basicity: The amino group is basic and will be protonated under the acidic conditions of metal/acid reductions. This protonation deactivates the aromatic ring, which can be beneficial in preventing unwanted side reactions.

  • Chelation: In some cases, the ortho-amino group could potentially chelate to the metal catalyst or metal surface, which might affect the rate and outcome of the reaction.

  • Diazotization: If sodium nitrite is present as an impurity or is used in a prior step and not completely removed, there is a risk of diazotization of the amino group under acidic conditions, which could lead to a variety of unwanted byproducts.[10] Ensure your starting material is free from nitrite impurities.

In most standard reduction conditions for nitroarenes, the presence of an amino group is well-tolerated and does not typically prevent the desired reduction of the nitro group.

References

  • Zhou, Y., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts, 4(3).
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Sciencemadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones.
  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp.
  • ResearchGate. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
  • SciSpace. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Sciencemadness.org. (2016).
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • ChemicalBook. (n.d.).
  • MDPI. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl.
  • Organic Syntheses. (n.d.). Submitted by Meryem Benohoud, Anniina Erkkilä, and Petri M. Pihko.
  • Google Patents. (n.d.).
  • Sciencemadness Discussion Board. (2016).
  • PubChem. (n.d.). Methyl 2-(methylamino)
  • PubMed. (n.d.).

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How to avoid dinitration in the synthesis of nitrobenzoate compounds

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to Preventing Dinitration and Other Side Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitrobenzoate compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to ensure the selective synthesis of your target mononitrated products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the nitration of benzoate esters, focusing on the prevention of dinitration.

Issue 1: Significant Formation of Dinitrated Byproducts

Q: My reaction is producing a substantial amount of dinitrobenzoate, significantly lowering the yield of my desired mononitro product. How can I prevent this?

A: Dinitration is a common side reaction in the nitration of aromatic compounds, especially when the reaction conditions are too harsh. The initial nitro group is strongly deactivating, making the second nitration more difficult than the first, but it can still occur under forcing conditions.[1] Here’s a systematic approach to suppress dinitration:

  • Temperature Control is Critical: Nitration is a highly exothermic reaction.[2] Inadequate temperature control can lead to localized "hot spots" where the reaction rate increases dramatically, favoring dinitration.

    • Solution: Maintain a low reaction temperature, typically between 0-15°C, throughout the addition of the nitrating mixture.[3][4] Use an ice-salt bath for more efficient cooling if necessary.[3]

  • Slow, Controlled Addition of Nitrating Agent: Adding the nitrating mixture too quickly can cause a surge in temperature and a high local concentration of the nitrating agent, both of which promote dinitration.[3][5]

    • Solution: Add the nitrating mixture dropwise over an extended period (e.g., 15-60 minutes) with vigorous stirring to ensure rapid dispersal and heat dissipation.[4][5][6]

  • Stoichiometry of Nitrating Agent: Using a large excess of nitric acid increases the probability of a second nitration event.

    • Solution: Use a carefully measured, slight molar excess of nitric acid relative to the methyl benzoate.

  • Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can provide an opportunity for the slower dinitration reaction to occur.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or HPLC). Once the starting material is consumed, quench the reaction promptly.[7]

Issue 2: Low Yield of the Desired Mononitrobenzoate

Q: I'm observing a very low yield of methyl m-nitrobenzoate, even without significant dinitration. What are the potential causes?

A: Low yields can arise from several factors, from incomplete reaction to product loss during workup.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Ensure the reaction is stirred for a sufficient amount of time after the addition of the nitrating agent. A common procedure is to allow the reaction to stand at room temperature for about 15-20 minutes after the initial cooled addition.[5][8]

  • Improper Work-up Procedure: The product may be lost during the isolation and purification steps.

    • Solution: When quenching the reaction by pouring it onto ice, ensure thorough mixing to precipitate all the solid product.[5][6] Wash the crude product with ice-cold water to remove residual acid without dissolving the product.[5] If washing with methanol, use ice-cold methanol sparingly, as the product has some solubility in it.[3][5]

  • Substrate Quality: Impurities in the starting methyl benzoate can interfere with the reaction.

    • Solution: Use pure, dry methyl benzoate. Water can deactivate the nitrating mixture.[3]

Issue 3: Formation of an Oily Product Instead of a Solid

Q: After quenching the reaction with ice, I obtained an oil instead of the expected solid precipitate. What went wrong?

A: The formation of an oil can be due to the presence of impurities or unreacted starting material.

  • Presence of Isomeric Byproducts: While the ester group in methyl benzoate is a meta-director, small amounts of the ortho and para isomers can be formed.[3] These isomers, along with dinitrated products, can be oily and depress the melting point of the crude product mixture.[4]

    • Solution: Washing the crude product with a small amount of ice-cold methanol can help remove the more soluble ortho isomer and other impurities.[4][5] Subsequent recrystallization from a suitable solvent like methanol or an ethanol/water mixture is crucial for obtaining a pure, solid product.[5][6]

  • Incomplete Reaction: A significant amount of unreacted methyl benzoate (which is a liquid at room temperature) will result in an oily product.[9]

    • Solution: Re-evaluate your reaction time and temperature to ensure the reaction goes to completion.

Issue 4: Product Fails to Precipitate After Quenching

Q: I've poured my reaction mixture onto ice, but no solid has formed. What should I do?

A: This can happen if the product is soluble in the acidic aqueous mixture, or if it has formed as a supersaturated solution.

  • Solution: Ensure a sufficient quantity of crushed ice is used to keep the temperature low during quenching.[7] Vigorous stirring of the ice mixture as the reaction is added can help induce precipitation.[6] If precipitation is still not occurring, careful neutralization of the acidic solution with a base like sodium carbonate or dilute sodium hydroxide may be necessary to decrease the solubility of the product.[7]

The Chemistry of Selective Mononitration

The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution (EAS) reaction.[5][10] The key to achieving high selectivity for the mononitrated product lies in understanding and controlling the reaction mechanism.

The reaction proceeds via the following key steps:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[5][10]

  • Electrophilic Attack: The electron-rich π system of the benzene ring attacks the nitronium ion.[10]

  • Formation of the Sigma Complex: A resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate, is formed.

  • Rearomatization: A base (like HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[10]

The ester group (-COOCH₃) of methyl benzoate is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[6][11] This deactivation makes the reaction slower than the nitration of benzene itself. However, the deactivating effect is most pronounced at the ortho and para positions, making the meta position the most favorable site for substitution.[5][6] This regioselectivity allows for the predominant formation of methyl 3-nitrobenzoate.[6]

Visualizing the Control of Nitration

The following diagram illustrates the critical control points for achieving selective mononitration and avoiding dinitration.

Mononitration_Control cluster_start Inputs cluster_reaction Reaction Control cluster_products Outputs cluster_conditions Key Control Parameters MethylBenzoate Methyl Benzoate ReactionVessel Reaction Vessel MethylBenzoate->ReactionVessel NitratingMixture Nitrating Mixture (HNO₃ + H₂SO₄) NitratingMixture->ReactionVessel Slow, Dropwise Addition MonoNitro Desired Product: Methyl m-nitrobenzoate ReactionVessel->MonoNitro Controlled Conditions DiNitro Side Product: Methyl dinitrobenzoate ReactionVessel->DiNitro Harsh Conditions Temp Low Temperature (0-15°C) Temp->ReactionVessel Time Sufficient but not Excessive Time Time->ReactionVessel Stirring Efficient Stirring Stirring->ReactionVessel

Caption: Key parameters for controlling the selective mononitration of methyl benzoate.

Experimental Protocol: Synthesis of Methyl m-Nitrobenzoate

This protocol is a synthesis of established procedures designed to favor the formation of the mononitrated product.[3][5][6][8][11]

Materials & Reagents
ReagentCAS NumberMolar Mass ( g/mol )AmountMoles
Methyl Benzoate[9][12]136.152.0 g~0.0147
Conc. Sulfuric Acid[13][14][15][16]98.085.5 mL-
Conc. Nitric Acid[17][18][19][20][21]63.011.5 mL~0.0238
Methanol32.04As needed-
Ethanol46.07As needed-
Crushed IceN/A18.02~20 g-

Safety Precautions: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents.[6][11] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Perform this experiment in a well-ventilated fume hood. The nitrating mixture is highly corrosive and should be handled with extreme care.[6]

Procedure

Part 1: Preparation of the Nitrating Mixture

  • In a dry test tube or small flask, carefully combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid.

  • Cool this nitrating mixture in an ice-water bath.[6]

Part 2: Nitration Reaction

  • Weigh 2.0 g of methyl benzoate into a clean, dry 50 mL conical flask.

  • Slowly and with swirling, add 4.0 mL of concentrated sulfuric acid to the methyl benzoate.[6]

  • Cool this mixture thoroughly in an ice-water bath. The temperature should be maintained below 6°C.[6]

  • Using a Pasteur pipette, add the chilled nitrating mixture drop by drop to the stirred methyl benzoate solution over approximately 15 minutes.[5][6] It is crucial to maintain the reaction temperature below 15°C during this addition to prevent dinitration.[3]

  • Once the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes with occasional swirling.[5][6]

Part 3: Isolation and Purification

  • Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker, stirring the ice throughout the addition. A solid precipitate of crude methyl m-nitrobenzoate should form.[6][8]

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.[5][11]

  • Wash the crude product on the filter with a small amount of ice-cold water to remove residual acid.[5][6]

  • Perform a second wash with a very small amount (e.g., 0.5 mL) of ice-cold methanol to remove more soluble impurities like the ortho-isomer.[3][5]

  • Recrystallize the crude product from a minimal amount of hot methanol or an ethanol/water mixture to obtain the purified methyl m-nitrobenzoate.[5][6]

  • Collect the purified crystals by vacuum filtration, allow them to air dry, and then determine the yield and melting point (expected: 78-80°C).[22][23]

Troubleshooting the Protocol

The following flowchart provides a logical sequence for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Quench Quench reaction on ice Start->Quench Observe Observe Outcome Quench->Observe Solid Solid Precipitates Observe->Solid Expected Oil Oily Product Forms Observe->Oil Unexpected NoPrecipitate No Precipitate Observe->NoPrecipitate Problem Purify Proceed to Purification Solid->Purify ReviewReaction Review Reaction (Time/Temp?) Oil->ReviewReaction Check for unreacted starting material ReviewWorkup Review Workup (Washing losses?) NoPrecipitate->ReviewWorkup Induce precipitation (stir, neutralize) CheckPurity Analyze Purity (TLC/GC/MP) Purify->CheckPurity PurityResult Purity Acceptable? CheckPurity->PurityResult LowYield Yield Low? PurityResult->LowYield Yes Dinitration Dinitration Suspected PurityResult->Dinitration No Success Successful Synthesis LowYield->Success No LowYield->ReviewWorkup Yes ReviewWorkup->ReviewReaction ReviewReaction->Start Re-run experiment AdjustConditions Adjust Conditions: - Lower Temp - Slower Addition - Monitor Time Dinitration->AdjustConditions AdjustConditions->Start Re-run experiment

Caption: A workflow for troubleshooting the synthesis of methyl m-nitrobenzoate.

References

  • Nitration of methyl benzoate | Resource - RSC Education. The Royal Society of Chemistry.

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Department of Chemistry, University of Missouri-St. Louis.

  • NITRATION OF METHYL BENZOATE. Department of Chemistry, University of California, Irvine.

  • Experiment 5 - Nitration of Methyl Benzoate. WebAssign.

  • Nitration of Methyl Benzoate. Department of Chemistry, University of Colorado Boulder.

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au.

  • Nitric acid. CAS Common Chemistry.

  • Nitric acid - Substance Details - SRS | US EPA.

  • troubleshooting guide for nitration reactions. Benchchem.

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments.

  • Methyl Benzoate | 93-58-3 | Tokyo Chemical Industry Co., Ltd.(APAC).

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N -Nitropyrazole Nitrating Reagent. ResearchGate.

  • Methyl benzoate - Wikipedia.

  • Methyl Benzoate | 93-58-3 | Tokyo Chemical Industry (India) Pvt. Ltd.

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health.

  • Methyl Benzoate; 99 - SAFETY DATA SHEET. Fisher Scientific.

  • Troubleshooting Unexpected Results in the Nitration of Bromobenzene: A Technical Support Guide. Benchchem.

  • Sulfuric acid - CAS Common Chemistry.

  • Sulfuric Acid - H2SO4 (CAS# - 7664-93-9). The Chemical Brothers Group.

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.

  • Methyl 3-nitrobenzoate - Common Chemistry. CAS.org.

  • Methyl benzoate 99 93-58-3. Sigma-Aldrich.

  • Sulfuric acid CAS#: 7664-93-9. ChemicalBook.

  • Nitration of Methyl Benzoate | Process and Applications. Echemi.

  • Sulphuric acid - Safety Data Sheet. Carl ROTH.

  • Nitric acid - Wikipedia.

  • Sulfuric acid 99.999 7664-93-9. Sigma-Aldrich.

  • Nitric acid, CAS No. 7697-37-2. Carl ROTH.

  • Nitric acid CAS#: 7697-37-2. ChemicalBook.

  • What is the synthesis of methyl 3-nitrobenzoate? Quora.

  • Nitration - Wikipedia.

  • Methyl 3-Nitrobenzoate 98.0+%, TCI America™. Fisher Scientific.

  • Methyl 3-nitrobenzoate | 618-95-1. ChemicalBook.

  • Methyl 3-nitrobenzoate | 618-95-1. ChemicalBook.

  • Nitration of Substituted Aromatic Rings and Rate Analysis. Department of Chemistry, Union College.

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Technical Support Center: Column Chromatography Conditions for Purifying Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-amino-6-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatography purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity product.

Introduction

This compound is a key intermediate in various synthetic pathways. Its purification via column chromatography, while routine, can present challenges such as poor separation of closely related impurities or low recovery. This guide offers a structured approach to troubleshooting and frequently asked questions, grounded in established chromatographic principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound.

Problem 1: Poor Separation of Spots on TLC and Column

Potential Causes:

  • Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, resulting in either co-elution of compounds or retention of the product on the stationary phase.

  • Overloading the Column: Applying too much crude sample can lead to broad bands and poor separation.[1]

Recommended Solutions:

  • Optimize the Mobile Phase with TLC:

    • Systematically test various solvent systems of differing polarities. A good starting point for nitroaromatic compounds is a mixture of a non-polar solvent like hexane or toluene and a moderately polar solvent like ethyl acetate or chloroform.[2][3]

    • Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate to ensure good separation on the column.[4]

    • A documented solvent system for the purification of this compound is 50% toluene-50% chloroform.[2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[1] Ensure the volume is small to maintain a narrow band at the top of the column.

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add silica gel (approximately 10-20 times the mass of the sample), and evaporate the solvent to obtain a free-flowing powder.[1] This powder can then be carefully added to the top of the column. This technique often results in better separation.

Problem 2: Product Elutes Too Quickly (High Rf) or Not at All (Low Rf)

Potential Causes:

  • Incorrect Mobile Phase Polarity: A solvent system that is too polar will cause all compounds to elute quickly, while a system that is not polar enough will result in compounds remaining on the stationary phase.[4]

Recommended Solutions:

  • For High Rf (Product in Solvent Front): Decrease the polarity of the mobile phase. This can be achieved by increasing the proportion of the non-polar solvent (e.g., hexane, toluene) in your mixture.

  • For Low Rf (Product Stuck on Column): Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate, chloroform). If the compound is very polar, consider using a more polar solvent system, such as one containing a small percentage of methanol.[4]

Problem 3: Tailing of Spots on TLC and Column

Potential Causes:

  • Acidic or Basic Nature of the Compound: The amino group in this compound can interact with acidic silica gel, leading to tailing.

  • Presence of Highly Polar Impurities: These can interact strongly with the stationary phase and interfere with the elution of the desired compound.

Recommended Solutions:

  • Neutralize the Stationary Phase: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. This can significantly improve the peak shape.

  • Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina.[4]

Problem 4: Low Recovery of the Product

Potential Causes:

  • Decomposition on Silica Gel: Some compounds, particularly those sensitive to acid, can decompose on silica gel.[4]

  • Product Irreversibly Adsorbed: The compound may be too polar for the chosen solvent system and is irreversibly adsorbed onto the stationary phase.

  • Fractions are Too Dilute: The product may have eluted, but at a concentration too low to be detected by TLC.[4][5]

Recommended Solutions:

  • Assess Compound Stability: Before running a large-scale column, spot a solution of your compound on a TLC plate and let it sit for a few hours. Then, develop the plate to see if any degradation has occurred.[4]

  • Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent to wash out any strongly adsorbed compounds.

  • Concentrate Fractions: Combine and concentrate the fractions you expect to contain your product before running a TLC analysis.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Silica gel (60-120 or 230-400 mesh) is the most common and generally effective stationary phase for this type of compound.[2] If you encounter issues with compound degradation or strong adsorption, neutral alumina can be a good alternative.[4]

Q2: How do I choose the right solvent system for my column?

A2: The ideal solvent system is best determined by running preliminary TLC experiments. Test various ratios of a non-polar solvent (e.g., hexanes, toluene) and a polar solvent (e.g., ethyl acetate, chloroform). A good starting point is a 4:1 or 3:1 mixture of hexane:ethyl acetate. A reported system for this specific compound is 50% toluene-50% chloroform.[2] The goal is to achieve an Rf value for your product between 0.2 and 0.4.[4]

Q3: My purified product is a pale yellow color. Is this normal?

A3: Yes, nitroaromatic compounds are often pale yellow.[6] However, a dark yellow or brown color may indicate the presence of impurities. The purity should be confirmed by other analytical methods such as melting point, NMR, or HPLC.[6]

Q4: What safety precautions should I take when working with this compound and the solvents?

A4: Aromatic nitro compounds should be handled with care as they can be toxic.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] The solvents used in column chromatography are often flammable and volatile; keep them away from ignition sources.[10]

Summary of Recommended Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard, effective for moderately polar compounds.
Mobile Phase Start with Hexane:Ethyl Acetate (e.g., 4:1, 3:1) or Toluene:Chloroform (1:1)[2]Optimize with TLC to achieve an Rf of 0.2-0.4 for the product.[4]
Sample Loading Dry loading is preferred for better resolution.[1]Minimizes band broadening and improves separation.
Detection UV lamp (254 nm) for TLC visualization.Aromatic compounds are typically UV active.[11]

Experimental Workflow

Below is a generalized workflow for the column chromatography purification of this compound.

Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute Column (Collect Fractions) Load->Elute Monitor 5. Monitor Fractions (TLC) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Characterize 8. Characterize Product (NMR, MP, etc.) Evaporate->Characterize

Caption: A typical workflow for purifying this compound via column chromatography.

References

  • Nitroaromatics and Isophorone Standard - Safety Data Sheet. (2019).
  • nitro razredčilo - Chemius.
  • Safety Data Sheet: Nitrobenzene - Carl ROTH.
  • Aldrich 146439 - SAFETY DATA SHEET. (2024).
  • 6-Nitroindene: A Comprehensive Technical Guide to Safety and Handling - Benchchem.
  • Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid - Benchchem.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012).
  • Troubleshooting Flash Column Chromatography - University of Rochester.
  • troubleshooting column chromatography : r/chemistry - Reddit. (2022).
  • Synthesis of this compound - PrepChem.com.
  • Application Notes and Protocols: Monitoring the Reduction of Methyl 4,5-dimethyl-2-nitrobenzoate by TLC - Benchchem.
  • Preparation of Methyl 3-nitrobenzoate - University of South Alabama. (2010).

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Technical Support Center: Navigating Solubility Challenges of Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-amino-6-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals who encounter solubility-related issues during the reaction workup and purification of this critical intermediate. The unique electronic and structural characteristics of this molecule, possessing both a basic amino group and an electron-withdrawing nitro group, often lead to unexpected behavior in solution. This guide provides in-depth, field-proven insights and systematic troubleshooting protocols to help you achieve higher purity and yield.

Frequently Asked Questions (FAQs)

Here, we address the most common and pressing issues encountered during the handling of this compound.

Q1: Why did my product unexpectedly precipitate when I washed the organic layer with a mild acid?

This is a classic pH-related solubility issue. The 2-amino group on the benzene ring is basic and can be readily protonated under acidic conditions to form an ammonium salt (R-NH3+). This salt is highly polar and often exhibits significantly greater solubility in aqueous solutions than in common organic solvents like ethyl acetate or dichloromethane. When you wash your organic extract with an acidic solution (e.g., dilute HCl or NH4Cl), you are converting the amine into its salt form, which then partitions out of the organic phase and either dissolves in the aqueous layer or precipitates at the interface if its aqueous solubility is exceeded.

Q2: I've isolated my product, but it's a dark, oily gum that refuses to crystallize. What's the cause and solution?

An oily or gummy product is one of the most frequent challenges and typically points to one of two culprits:

  • Presence of Impurities: Even small amounts of impurities can significantly disrupt the crystal lattice formation. These may include starting materials, by-products, or residual solvents.

  • Residual Solvent: Trapped solvent molecules can act as a plasticizer, preventing the formation of a solid.

Troubleshooting Steps:

  • High-Vacuum Drying: First, ensure all residual solvent is removed by drying the oil under a high vacuum for several hours, possibly with gentle heating.

  • Trituration: Attempt to induce crystallization by triturating the oil. Add a small amount of a solvent in which your product is expected to be poorly soluble (e.g., hexanes, pentane, or cold diethyl ether). Vigorously scratch the side of the flask with a glass rod at the solvent-oil interface. This action can provide the energy needed for nucleation.

  • Re-dissolve and Re-precipitate: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add an "anti-solvent" (like hexanes) until the solution becomes cloudy. Let it stand, or add a seed crystal if available, to encourage slow crystallization.[1]

Q3: My purified this compound is yellow to brownish, but the literature reports a lighter color. How can I decolorize it?

The discoloration is often due to the presence of oxidized impurities or highly conjugated by-products. The amino group is susceptible to oxidation, which can form colored species.[1]

Solution: Activated Charcoal Treatment During recrystallization, after your product is fully dissolved in the hot solvent, you can add a small amount (typically 1-2% w/w) of activated charcoal to the solution.[1] Keep the solution heated for a few minutes while swirling, then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The filtrate should be significantly less colored.

Q4: What is the best general-purpose solvent for recrystallizing this compound?

There is no single "best" solvent, as the ideal choice depends on the specific impurities you are trying to remove. However, based on the structure and common laboratory practice, a good starting point is to test polar aprotic solvents or alcohols.

  • Recommended Solvents for Screening: Ethyl acetate, ethanol, methanol, isopropanol, and toluene. A mixture of solvents, such as ethyl acetate/hexanes or toluene/chloroform, can also be effective.[2][3]

  • Best Practice: Always perform small-scale solubility tests with a few milligrams of your crude product in different solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.[1]

In-Depth Troubleshooting Guides

Guide 1: Optimizing Liquid-Liquid Extraction for Maximum Recovery

The key to a successful extraction is to maintain the neutral form of this compound to ensure it remains in the organic phase.

Underlying Principle (Causality): The workup must be designed to keep the amino group in its non-protonated, basic form (R-NH2). A standard and effective method involves using a mild base in the aqueous wash. A saturated sodium bicarbonate (NaHCO3) solution is ideal as it is basic enough to neutralize any residual acid catalyst from the reaction but not so strong as to cause significant hydrolysis of the methyl ester group.[2]

Step-by-Step Protocol:

  • Quench the Reaction: If the reaction was run under acidic conditions, first quench it by pouring the mixture into a separatory funnel containing a saturated solution of NaHCO3. Be cautious as CO2 evolution may cause pressure buildup.

  • Select the Organic Solvent: Use a water-immiscible organic solvent like Ethyl Acetate (EtOAc). It is a good solvent for the product and is less dense than water, facilitating separation.[2]

  • Perform Extraction: Extract the aqueous layer 2-3 times with your chosen organic solvent to ensure complete recovery of the product.

  • Combine and Wash: Combine the organic extracts. Wash sequentially with:

    • Saturated NaHCO3 solution (to remove any remaining acid).

    • Saturated NaCl (brine) solution. This helps to remove dissolved water from the organic layer and breaks up emulsions.[2]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.

Visualization of the Extraction Workflow: Below is a diagram illustrating the logical flow of a robust liquid-liquid extraction protocol.

RM Reaction Mixture Quench Quench with sat. NaHCO3 RM->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Separate Separate Layers Extract->Separate Aq_Layer Aqueous Layer (Waste) Separate->Aq_Layer Impurities Org_Layer Combined Organic Layers Separate->Org_Layer Product Wash_Bicarb Wash with sat. NaHCO3 Org_Layer->Wash_Bicarb Wash_Brine Wash with sat. NaCl Wash_Bicarb->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Crude Crude Product Concentrate->Crude

Sources

Technical Support Center: Characterization of Unexpected Byproducts in Methyl 2-amino-6-nitrobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving Methyl 2-amino-6-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the formation of unexpected byproducts during their experiments. Our goal is to provide you with in-depth technical guidance, moving beyond simple procedural steps to explain the underlying chemical principles governing these side reactions.

I. Foundational Knowledge: Understanding the Reactivity of this compound

This compound is a trifunctional molecule with an aromatic amine, a nitro group, and a methyl ester. The interplay of these functional groups dictates its reactivity and the potential for byproduct formation. The electron-donating amino group and the electron-withdrawing nitro group create a unique electronic environment on the aromatic ring, influencing the regioselectivity and likelihood of various reactions.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common and unexpected issues encountered during reactions with this compound in a question-and-answer format.

Category 1: Nitro Group Reduction Reactions

The reduction of the nitro group to an amine is a common transformation. However, this reaction can be sensitive to conditions and may lead to several byproducts.[1][2]

Question 1: During the reduction of the nitro group using catalytic hydrogenation (e.g., H₂/Pd/C), I observe a byproduct with a mass corresponding to the dimer of my expected product. What is this byproduct and how can I avoid it?

Answer:

This is a common issue, and the byproduct is likely an azo compound .

  • Plausible Identity: Azo-dimer of this compound.

  • Mechanism of Formation: Catalytic hydrogenation of nitroarenes proceeds through nitroso and hydroxylamine intermediates.[2] If these intermediates are present in significant concentrations, they can condense to form an azoxy intermediate, which is then further reduced to the azo compound. Metal hydrides are particularly known to produce azo compounds from aromatic nitro compounds.[2][3]

  • Analytical Confirmation:

    • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to double the molecular weight of the expected product minus the mass of two oxygen atoms and two hydrogen atoms.

    • UV-Vis Spectroscopy: Azo compounds are often colored and exhibit characteristic absorbance in the visible region.

  • Troubleshooting:

    • Catalyst Choice: While Pd/C is common, using Raney Nickel can sometimes provide cleaner reductions.[3]

    • Reaction Conditions: Ensure efficient stirring and a sufficient hydrogen atmosphere to promote complete reduction to the amine and minimize the buildup of intermediates.

    • Alternative Reagents: Consider using metal-acid systems like Fe/HCl or SnCl₂ which are effective for nitro group reductions.[1][3]

Question 2: My nitro group reduction is incomplete, and I've isolated a compound that is not my starting material or the desired amine. What could it be?

Answer:

You have likely isolated a hydroxylamine intermediate.

  • Plausible Identity: Methyl 2-amino-6-(hydroxylamino)benzoate.

  • Mechanism of Formation: The reduction of a nitro group to an amine is a stepwise process.[2] Incomplete reduction can halt at the hydroxylamine stage. This can be caused by a deactivated catalyst, insufficient reducing agent, or suboptimal reaction time.

  • Analytical Confirmation:

    • NMR Spectroscopy: The presence of an N-OH proton may be observable. The aromatic signals will also be different from both the starting material and the final product.

    • Mass Spectrometry (MS): The molecular weight will be intermediate between the starting material and the product (loss of one oxygen atom).

  • Troubleshooting:

    • Catalyst Activity: Ensure your catalyst is fresh and active.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction to completion.[4][5]

    • Increase Reaction Time/Temperature: If the reaction has stalled, cautiously increasing the reaction time or temperature may drive it to completion.

Category 2: Reactions Involving the Amino Group

The nucleophilic amino group is a site for various functionalization reactions, which can sometimes lead to unexpected outcomes.

Question 3: I am trying to acylate the amino group, but I am seeing a significant amount of a dark, tarry substance. What is happening?

Answer:

The formation of tar-like substances often points to oxidation of the aniline derivative .[6]

  • Plausible Identity: Complex polymeric oxidation products.

  • Mechanism of Formation: Aniline derivatives can be sensitive to oxidation, especially under harsh reaction conditions or in the presence of oxidizing agents.[6] The combination of an activating amino group and a deactivating nitro group can make the ring susceptible to oxidative side reactions.

  • Analytical Confirmation: Characterization of tarry materials is difficult. The focus should be on preventing their formation.

  • Troubleshooting:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Temperature Control: Maintain a low reaction temperature.[6]

    • Reagent Purity: Ensure all reagents and solvents are free of oxidizing impurities.

Category 3: Reactions Involving the Ester Group and Decarboxylation

The methyl ester can be hydrolyzed, and the resulting carboxylic acid can be prone to decarboxylation.

Question 4: After attempting to hydrolyze the methyl ester to the corresponding carboxylic acid, my main product is 3-nitroaniline. Why did this happen?

Answer:

You are observing decarboxylation of the 2-amino-6-nitrobenzoic acid intermediate.

  • Plausible Identity: 3-nitroaniline.

  • Mechanism of Formation: The presence of an ortho-amino group can facilitate the decarboxylation of benzoic acids, especially under elevated temperatures or in strongly acidic or basic conditions.[7] The reaction proceeds through the loss of carbon dioxide from the carboxylic acid intermediate.

  • Analytical Confirmation:

    • NMR and MS: The spectra will match that of authentic 3-nitroaniline. The molecular weight will be lower than the starting material due to the loss of the methoxycarbonyl group.

  • Troubleshooting:

    • Temperature Control: Keep the hydrolysis temperature as low as possible to disfavor decarboxylation.[7]

    • Mild Conditions: Use milder hydrolysis conditions, such as enzymatic hydrolysis or saponification with a weaker base at lower temperatures.

    • pH Control: Carefully control the pH during workup to avoid strongly acidic conditions at high temperatures.[7]

III. Visualizing Byproduct Formation and Troubleshooting

Diagrams of Key Byproduct Formation Pathways

Byproduct_Formation cluster_reduction Nitro Group Reduction cluster_hydrolysis Ester Hydrolysis Start_Red This compound Hydroxylamine Hydroxylamine Intermediate Start_Red->Hydroxylamine Incomplete Reduction Azo_Dimer Azo Dimer Byproduct Hydroxylamine->Azo_Dimer Condensation Desired_Amine Desired Diamine Product Hydroxylamine->Desired_Amine Complete Reduction Start_Hyd This compound Carboxylic_Acid 2-Amino-6-nitrobenzoic acid Start_Hyd->Carboxylic_Acid Hydrolysis Decarboxylation 3-Nitroaniline Byproduct Carboxylic_Acid->Decarboxylation Heat / Strong Acid

Caption: Formation pathways for common byproducts.

Experimental Workflow for Byproduct Identification

Byproduct_ID_Workflow Reaction Reaction produces unexpected spot on TLC Isolation Isolate byproduct via Column Chromatography or Prep-TLC Reaction->Isolation MS Mass Spectrometry (MS) Determine Molecular Weight Isolation->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Structure Isolation->NMR IR IR Spectroscopy Identify Functional Groups Isolation->IR Structure_Proposal Propose Byproduct Structure MS->Structure_Proposal NMR->Structure_Proposal IR->Structure_Proposal Confirmation Confirm by synthesizing standard or finding literature data Structure_Proposal->Confirmation

Caption: Workflow for identifying unknown byproducts.

IV. Quantitative Data and Protocols

Table 1: Potential Byproducts and Their Characteristics
Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Likely Formation ConditionKey Analytical Signature
Azo-dimerC₁₆H₁₄N₄O₆374.31Incomplete nitro reductionM/z = 374; often colored
HydroxylamineC₈H₈N₂O₃180.16Incomplete nitro reductionM/z = 180
3-NitroanilineC₆H₆N₂O₂138.12Ester hydrolysis followed by decarboxylationM/z = 138
Protocol 1: General Procedure for Nitro Group Reduction and Workup
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Carefully add the catalyst (e.g., 10 mol% Pd/C) under an inert atmosphere.

  • Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4][5]

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[8]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to separate the desired product from any byproducts.

Protocol 2: General Procedure for Byproduct Characterization
  • Isolation: Isolate the byproduct using column chromatography, preparative TLC, or HPLC.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum to determine the exact mass and molecular formula.[9][10]

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework.[9][10] If necessary, run 2D NMR experiments (e.g., COSY, HSQC, HMBC) for full structural elucidation.

  • IR Spectroscopy: Obtain an IR spectrum to identify key functional groups (e.g., N-H, C=O, N=N).[9][11]

  • Data Analysis: Combine all spectroscopic data to propose a structure for the unexpected byproduct.

V. Concluding Remarks

The formation of unexpected byproducts is a common challenge in organic synthesis. By understanding the underlying reactivity of this compound and employing systematic troubleshooting and characterization techniques, researchers can effectively identify and mitigate the formation of these impurities. This guide serves as a foundational resource to aid in these efforts, promoting more efficient and successful research outcomes.

References

  • PrepChem. Synthesis of this compound. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Available from: [Link]

  • National Center for Biotechnology Information. Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Available from: [Link]

  • ACS Omega. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available from: [Link]

  • Organic Chemistry Portal. Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Available from: [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]

  • National Center for Biotechnology Information. Solid-Phase Synthesis of 2-Aminobenzothiazoles. Available from: [Link]

  • College of Saint Benedict and Saint John's University. Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Available from: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

  • YouTube. Nitration of Benzene and Aromatic Rings. Available from: [Link]

  • Google Patents. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
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  • PubMed. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Available from: [Link]

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  • ioKinetic. Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Available from: [Link]

  • Semantic Scholar. Separation and Purification. Identification of Organic Compounds by Spectroscopic Techniques. Available from: [Link]

  • National Center for Biotechnology Information. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Available from: [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. Available from: [Link]

  • PubMed. Effects of dimerization on the structure and biological activity of antimicrobial peptide Ctx-Ha. Available from: [Link]

  • Google Patents. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • PubChem. This compound. Available from: [Link]

  • Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • National Center for Biotechnology Information. 2-Amino-6-methylpyridinium 4-nitrobenzoate. Available from: [Link]

  • CIBFar. Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity. Available from: [Link]

  • ResearchGate. Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. Available from: [Link]

  • National Center for Biotechnology Information. Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry. Available from: [Link]

  • PubMed. Peroxynitrite-Mediated Dimerization of 3-Nitrotyrosine: Unique Chemistry along the Spectrum of Peroxynitrite-Mediated Nitration of Tyrosine. Available from: [Link]

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Technical Support Center: Scaling Up the Synthesis of Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 2-amino-6-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis and tackle the challenges of scaling up this important chemical intermediate. We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure your synthesis is successful, safe, and reproducible.

Synthesis Overview: From Acid to Ester

The most common and reliable route to this compound on a larger scale is the esterification of its corresponding carboxylic acid, 2-amino-6-nitrobenzoic acid. While other pathways exist, this method avoids the challenges of regioselectivity and harsh conditions associated with nitrating a substituted methyl benzoate precursor.[1][2] The protocol detailed here utilizes methyl p-toluenesulfonate as a methylating agent, which is effective and generally provides good yields.[3]

Core Experimental Protocol: Esterification

This protocol is adapted from established laboratory procedures for the synthesis of this compound.[3]

Reagents & Typical Quantities:

ReagentMolar Eq.MWAmountMoles
2-Amino-6-nitrobenzoic acid1.0182.12 g/mol 11.9 g65.3 mmol
Methyl p-toluenesulfonate1.24186.23 g/mol 15.1 g81.1 mmol
Triethylamine1.0101.19 g/mol 6.60 g65.3 mmol
N,N-Dimethylformamide (DMF)-73.09 g/mol 170 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, combine 2-amino-6-nitrobenzoic acid (1.0 eq.), methyl p-toluenesulfonate (1.24 eq.), and triethylamine (1.0 eq.) in N,N-Dimethylformamide (DMF).[3]

  • Reaction Execution: Stir the mixture under a nitrogen atmosphere and heat to 60°C for 18 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Solvent Removal: After the reaction is complete, remove the DMF under reduced pressure (e.g., using a rotary evaporator at ~60°C and 0.2 mm pressure).[3]

  • Workup: Dissolve the resulting residue in Ethyl Acetate (EtOAc). Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (NaHCO₃) and then a saturated aqueous solution of sodium chloride (NaCl).[3]

  • Drying and Concentration: Dry the ethyl acetate extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purification: Purify the crude solid by flash chromatography over silica gel. A typical elution system is a 1:1 mixture of toluene and chloroform.[3] Alternatively, recrystallization can be employed.

Synthesis Workflow Diagram

G cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage reagents 1. Combine Reactants (2-amino-6-nitrobenzoic acid, Methyl p-toluenesulfonate, Triethylamine) in DMF heating 2. Heat & Stir (60°C, 18h under N2) reagents->heating Monitor by TLC solvent_removal 3. Remove DMF (Reduced Pressure) heating->solvent_removal extraction 4. Dissolve in EtOAc & Wash (NaHCO3, NaCl) solvent_removal->extraction drying 5. Dry (Na2SO4) & Concentrate extraction->drying purify 6. Purify Product (Flash Chromatography or Recrystallization) drying->purify final_product Pure this compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Issue 1: Low or Inconsistent Yield

Question: My reaction yield is significantly lower than the literature values, or it's not reproducible upon scale-up. What are the likely causes?

Answer: Low and inconsistent yields are common when scaling up reactions.[4] Several factors could be at play:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or inadequate temperature control. On a larger scale, achieving and maintaining a uniform temperature throughout the reaction vessel is more challenging.

    • Solution: Ensure your heating mantle and stirring are adequate for the vessel size. Use a temperature probe to monitor the internal temperature, not just the heating source. Extend the reaction time and confirm the absence of starting material by TLC before proceeding with the workup.

  • Moisture Contamination:

    • Cause: The presence of water can interfere with the reaction. Reagents or solvents may not be sufficiently dry.

    • Solution: Use anhydrous grade DMF. Ensure all glassware is thoroughly dried before use. Handle hygroscopic reagents like triethylamine in a dry environment.

  • Inefficient Workup:

    • Cause: During the aqueous wash, some product may be lost if the pH is not controlled or if emulsions form.

    • Solution: Ensure the NaHCO₃ wash is sufficient to neutralize any remaining acidic species. To break emulsions, you can add more brine (saturated NaCl solution) or perform a slower, more gentle extraction.

  • Purification Losses:

    • Cause: The product can be lost during flash chromatography if it adheres too strongly to the silica or during recrystallization if too much solvent is used.[5]

    • Solution: For chromatography, try a more polar eluent system to move the product off the column more efficiently. For recrystallization, perform small-scale solubility tests to find the optimal solvent and use the minimum amount of hot solvent necessary to dissolve the product.[6]

Issue 2: Purity Problems & Contaminants

Question: My final product shows impurities in its NMR or HPLC analysis. How do I identify and remove them?

Answer: Purity is critical for downstream applications. Common impurities include unreacted starting materials and side products.

  • Unreacted 2-amino-6-nitrobenzoic acid:

    • Identification: This starting material is acidic. It will appear as a separate spot on a TLC plate and can be identified by HPLC.[7]

    • Removal: A thorough wash with a saturated NaHCO₃ solution during the workup should remove the acidic starting material.[3] If it persists, the product can be redissolved in ethyl acetate and washed again.

  • Residual Solvents (DMF, EtOAc, Toluene):

    • Identification: These are readily identified by ¹H NMR spectroscopy.

    • Removal: Ensure the product is dried under a high vacuum for a sufficient period. For stubborn solvents, gently heating the product under vacuum can help, but be careful not to exceed its melting point.

  • Discolored Product (Darker than expected yellow):

    • Cause: This often indicates the presence of colored impurities from side reactions or oxidation of the amino group.[6]

    • Solution: During recrystallization, you can treat the hot solution with a small amount of activated charcoal to absorb colored impurities.[6] Quickly filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool.[6]

Troubleshooting Purity Issues

G cluster_analysis Impurity Identification cluster_solution Remediation Strategy start Impure Product Detected (via HPLC/NMR) check_sm Check for Starting Material (e.g., 2-amino-6-nitrobenzoic acid) start->check_sm check_solvent Check for Residual Solvents (e.g., DMF, EtOAc) start->check_solvent check_color Is Product Discolored? start->check_color rewash Re-wash with NaHCO3 solution check_sm->rewash Present high_vac Dry under High Vacuum (Gentle heating if needed) check_solvent->high_vac Present charcoal Recrystallize with Activated Charcoal Treatment check_color->charcoal Yes final_product Pure Product rewash->final_product high_vac->final_product charcoal->final_product

Caption: Decision tree for troubleshooting product purity.

Issue 3: Product Fails to Crystallize

Question: After the workup, my product is an oil or a gummy solid and will not crystallize. What should I do?

Answer: This is a common purification challenge, often caused by persistent impurities or residual solvent.[6]

  • Ensure Complete Solvent Removal: First, place the crude product under a high vacuum for several hours to remove any remaining ethyl acetate or other solvents. A rotary evaporator is often insufficient for complete removal.[6]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

  • Use a Seed Crystal: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the oil to induce crystallization.

  • Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether). Stir or sonicate the mixture. This can often wash away impurities that are inhibiting crystallization and cause the product to solidify.

  • Re-evaluate Purification: If the above steps fail, it indicates significant impurities. The product should be re-dissolved and purified via column chromatography to remove the contaminants before attempting recrystallization again.[6]

Analytical & Quality Control

Verifying the identity and purity of your final product is essential.

Analytical Characterization Data
TechniqueExpected Results
¹H NMR Expect distinct signals for the aromatic protons, the amino (-NH₂) protons, and the methyl ester (-OCH₃) protons. The aromatic signals will be influenced by the directing effects of the amino and nitro groups.[8]
¹³C NMR The spectrum should show 8 distinct carbon signals, including the carbonyl carbon of the ester and the carbons of the aromatic ring.[8]
HPLC A high-purity sample should show a single major peak at a consistent retention time under defined conditions (e.g., C18 column, specific mobile phase).[7][9]
Melting Point The literature melting point is 105-107°C.[3] A pure sample should have a sharp melting point within this range. A broad or depressed melting point indicates impurities.[10]

Safety First: A Culture of Caution

Chemical synthesis, especially on a larger scale, demands rigorous attention to safety. The reagents used in this synthesis have specific hazards that must be managed.

  • Nitric Acid & Sulfuric Acid (For Nitration Routes): These are highly corrosive and strong oxidizers. Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[11][12] Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[13] Ensure an emergency eyewash and shower are accessible.[13]

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and can be harmful if inhaled or absorbed through the skin. Always handle it in a well-ventilated fume hood.

  • Triethylamine: This reagent is flammable and corrosive, causing severe skin and eye irritation. It has a strong, unpleasant odor. Handle with care in a fume hood.

  • Waste Disposal: Never mix nitric acid waste with other waste streams, especially organic solvents, as this can lead to violent reactions.[14] All waste should be segregated and disposed of according to your institution's environmental health and safety guidelines.[14]

Emergency Response Logic

G cluster_response Immediate Actions cluster_followup Follow-Up Procedures incident Chemical Incident Occurs spill Spill incident->spill exposure Personal Exposure incident->exposure contain contain spill->contain Confine spill with absorbent material flush flush exposure->flush Flush affected area (Eyewash/Shower for 15 min) notify Notify Supervisor & Emergency Services (e.g., EH&S) contain->notify seek_medical Seek Immediate Medical Attention flush->seek_medical cleanup Follow EH&S guidance for cleanup & disposal notify->cleanup seek_medical->notify

Caption: Logic for responding to chemical spills or exposures.

Frequently Asked Questions (FAQs)

Q1: Can I use a different esterification method, like Fischer esterification with methanol and sulfuric acid? A: While Fischer esterification is a classic method, it requires strongly acidic conditions and heat, which can potentially lead to side reactions or degradation of the nitro-substituted aromatic ring. The use of a milder methylating agent like methyl p-toluenesulfonate or even dimethyl sulfate (with appropriate safety precautions) is often more reliable for this specific substrate.[15]

Q2: What are the ideal storage conditions for the final product? A: this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[13] Keep it away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Q3: How critical is the 1:1 Toluene:Chloroform ratio for column chromatography? A: The specified ratio is a starting point that was found to be effective.[3] The optimal eluent system can vary depending on the specific impurities in your crude product and the activity of your silica gel. It is always best practice to determine the ideal mobile phase by running TLC plates with different solvent mixtures before committing to a large-scale column.

Q4: My starting 2-amino-6-nitrobenzoic acid is dark. Should I purify it first? A: Yes. The purity of your starting materials directly impacts the purity of your final product and the reaction's success.[16] If your starting acid is discolored, it is highly recommended to purify it first, for example, by recrystallization, to remove impurities that could interfere with the esterification reaction or complicate the final purification.

References

  • Nitration reaction safety. (2024). YouTube.
  • Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia.
  • Nitric Acid Safety. University of California, Santa Cruz.
  • Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid. (2025). Benchchem.
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
  • Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
  • Analytical Methods. Agency for Toxic Substances and Disease Registry.
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  • Purity Analysis of 2-Amino-6-methyl-4-nitrobenzoic acid: A Comparative Guide to HPLC and NMR Techniques. (2025). Benchchem.
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  • Nitration of methyl benzoate. RSC Education.
  • Macroscale Nitration of Methyl Benzoate. University of Colorado Boulder.
  • Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. (2011). ResearchGate.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments.
  • Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. (2021). MDPI.
  • Analysis Of Meta-Methyl Nitrobenzoate. Cram.

Sources

Preventing decomposition of Methyl 2-amino-6-nitrobenzoate during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 2-amino-6-nitrobenzoate. This resource is designed to provide in-depth guidance on the proper storage and handling of this compound to prevent its decomposition. As a Senior Application Scientist, I've compiled this information to address common issues and questions that arise during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My stored this compound has changed color from a yellow powder to a brownish hue. What does this indicate?

A change in color, typically from its original pale-yellow or yellow-brown crystalline appearance to a darker brown, is a common visual indicator of chemical decomposition.[1][2] This is often due to the formation of degradation products resulting from factors such as exposure to light, air (oxidation), moisture, or elevated temperatures. The nitro and amino groups on the aromatic ring make the molecule susceptible to various reactions that can lead to colored impurities.

Q2: What are the primary causes of this compound decomposition during storage?

The decomposition of this compound is primarily influenced by four key environmental factors:

  • Light (Photodecomposition): Aromatic nitro compounds are known to be sensitive to light, particularly UV radiation.[3][4] Light can provide the energy to initiate photochemical reactions, leading to the degradation of the compound.[4]

  • Heat (Thermal Decomposition): Although stable at room temperature, prolonged exposure to elevated temperatures can accelerate decomposition. Thermal decomposition of esters can lead to the formation of carboxylic acids and other byproducts.[5] For aromatic nitro compounds, high heat can also pose an explosion hazard, especially if the material dries out or is improperly stored.[6]

  • Moisture (Hydrolysis): The ester functional group in this compound is susceptible to hydrolysis, a reaction with water that would break the ester bond to form 2-amino-6-nitrobenzoic acid and methanol. This process can be catalyzed by acidic or basic conditions.

  • Air (Oxidation): The amino group is susceptible to oxidation when exposed to atmospheric oxygen. This can lead to the formation of colored impurities and a decrease in the purity of the compound.

Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?

To mitigate the risks of decomposition, it is crucial to adhere to the following storage protocols:

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated area, at room temperature.[7][8][9]Minimizes the rate of thermally induced degradation reactions.
Light Keep in a dark place, stored in an amber or opaque container.[6][7][10]Protects the compound from photodecomposition initiated by UV and visible light.[3][4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[7] Keep the container tightly closed.[8][9][11]Prevents oxidation of the amino group and minimizes exposure to atmospheric moisture, which can cause hydrolysis.
Container Use airtight containers.[10] Avoid containers with metal foil-lined caps or ground glass stoppers for time-sensitive chemicals.[6]Prevents exposure to air and moisture. Certain metals can potentially catalyze degradation reactions.
Q4: I suspect my sample of this compound has degraded. How can I confirm this analytically?

If you suspect decomposition, several analytical techniques can be employed to assess the purity and identify degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the parent compound from its impurities. A reversed-phase C18 column with a UV detector is commonly used for aromatic compounds.[12][13] A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile degradation products.[14] This technique is particularly useful for identifying smaller molecules that may result from the breakdown of the parent compound.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for a qualitative assessment of purity. The appearance of additional spots on the TLC plate compared to a reference standard indicates the presence of impurities.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the decomposition of this compound.

Issue 1: Unexpected reaction outcomes or low yields.

Possible Cause: The starting material, this compound, may have degraded, leading to a lower concentration of the active reactant.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Issue 2: Inconsistent analytical results (e.g., varying retention times in HPLC).

Possible Cause: The presence of degradation products can interfere with analytical measurements. For instance, the hydrolysis product, 2-amino-6-nitrobenzoic acid, will have a different retention time and may co-elute with other components.

Analytical Troubleshooting Steps:

  • Run a Reference Standard: Analyze a fresh, high-purity standard of this compound under the same conditions to establish a baseline retention time and peak shape.

  • Spike the Sample: Add a known amount of the reference standard to your suspect sample. An increase in the primary peak height without the appearance of a new peak can help confirm the identity of your compound of interest.

  • Analyze for Expected Degradation Products: If available, run standards of potential degradation products, such as 2-amino-6-nitrobenzoic acid, to see if they match any of the impurity peaks in your sample.

  • Method Validation: Ensure your analytical method is robust and validated for the detection of both the parent compound and its potential impurities.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required based on the specific instrumentation and impurities expected.

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30 °C
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Visual Inspection and Handling

Proper handling is the first line of defense against decomposition.

  • Receiving the Compound: Upon receipt, immediately transfer the manufacturer's information, including the date of receipt and expiry date, to a laboratory inventory system. Label the container with the date it was opened.[10][15]

  • Visual Inspection: Before each use, visually inspect the compound for any changes in color or physical state.[2] Note any observations in your lab notebook.

  • Dispensing: When dispensing the powder, use a clean, dry spatula in an environment with controlled humidity if possible. Promptly and tightly reseal the container.

  • Storage Location: Return the container to its designated cool, dark, and dry storage location immediately after use.[1][9]

Potential Decomposition Pathways

The following diagram illustrates the primary degradation pathways for this compound.

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodecomposition Photodecomposition M2A6NB This compound A 2-Amino-6-nitrobenzoic acid M2A6NB->A + H2O B Methanol M2A6NB->B + H2O C Colored Impurities M2A6NB->C + O2 (Air) D Various Degradation Products M2A6NB->D hν (Light)

Caption: Major decomposition pathways of this compound.

References

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. (2005). Journal of Environmental Sciences.
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? (2021). Environmental Science & Technology Letters.
  • STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS.
  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology.
  • Nitrocompounds, Aromatic. (2011).
  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry.
  • Handling and Care of Peroxide-Forming and Nitro Compounds. Lyme Congregational Church Boston, Environmental Health and Safety.
  • Methyl 2-amino-6-fluoro-3-nitrobenzo
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2007). Microbiology and Molecular Biology Reviews.
  • Biodegradation of Nitroaromatic Compounds and Explosives. (2000). CRC Press.
  • Industrial Grade Methyl 2-Amino-6-Nitrobenzo
  • SAFETY DATA SHEET - Methyl Benzo
  • Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradi
  • Chemical Safety Data Sheet MSDS / SDS - METHYL 2-NITROBENZO
  • SAFETY DATA SHEET - Methyl 2-nitrobenzo
  • Analytical strategy for trace analysis of two nitroaromatic genotoxic impurities in an active pharmaceutical ingredient by LC-MS. Analytical Methods.
  • Methyl 2-amino-5-nitrobenzo
  • SAFETY DATA SHEET - 2-Benzothiazolamine, 6-nitro-. (2024).
  • SAFETY DATA SHEET - Methyl 2-nitrobenzo
  • Analytical Methods for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry.
  • Thermal Studies on Some Substituted Aminobenzoic Acids.
  • New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. (2015).
  • Chemical Handling and Storage Section 6. University of Toronto Scarborough.
  • m-NITROBENZOIC ACID. Organic Syntheses.
  • Synthesis of methyl 2-amino-6-nitrobenzo
  • New metabolic pathway for degradation of 2-nitrobenzo
  • Preparation method of 2-methoxy-6-methylbenzoic acid. (2021).
  • Process for preparing aminobenzoate esters. (2009).
  • Process for preparing aminobenzoate esters. (2009).
  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
  • Preparation method of 2-amino-3-nitrobenzoic acid. (2014).
  • Thermal decomposition of ester. (2019). Chemistry Stack Exchange.
  • Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid. Benchchem.
  • Synthesis routes of Methyl 2-amino-3-nitrobenzo
  • Methyl 2-Amino-6-nitrobenzo
  • Methyl 2-(methylamino)
  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. (2016). PubMed.
  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016). Sciencemadness Discussion Board.

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Technical Support Center: Advanced Purification Strategies for Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2-amino-6-nitrobenzoate (CAS 57113-89-0). This document provides in-depth troubleshooting and alternative methodologies for researchers, chemists, and drug development professionals who encounter challenges in obtaining this critical intermediate in high purity. The inherent functionalities of the molecule—an aromatic amine, a nitro group, and a methyl ester—present unique purification challenges, including potential for oxidation, co-crystallization of impurities, and difficult separations from structurally similar by-products.

This guide moves beyond standard protocols to explain the causality behind experimental choices, empowering you to make informed decisions to resolve your specific purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the standard, first-line method for purifying crude this compound?

The most common and cost-effective method for initial purification is recrystallization . This technique leverages the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the compound completely when hot but sparingly when cold, leaving impurities either in the solution or undissolved during the hot filtration step.

Q2: How do I select an appropriate recrystallization solvent?

Solvent selection is critical and should be done empirically through small-scale tests.[1] Given the molecule's structure—containing polar amino and nitro groups alongside a less polar benzene ring and ester—solvents of intermediate polarity are often a good starting point.

  • Good Candidates: Alcohols (ethanol, methanol), esters (ethyl acetate), or mixtures thereof are often effective.[1][2]

  • Selection Rationale: The ideal solvent will fully dissolve the crude product near its boiling point but allow for high recovery of pure crystals upon cooling. A poor solvent will either dissolve the compound at room temperature or fail to dissolve it even when hot.

Q3: My final product is a pale yellow crystalline solid. Does this color indicate impurities?

Not necessarily. Many nitroaromatic compounds are inherently pale yellow.[1] However, a dark yellow, orange, or brown coloration is a strong indicator of persistent impurities or degradation. Purity should always be confirmed by analytical methods rather than relying on color alone. If analytical data (e.g., sharp melting point, clean NMR spectrum) confirms high purity, a pale yellow hue is generally acceptable.[1]

Q4: What analytical techniques are recommended to confirm the purity of the final product?

A multi-pronged approach is best for unequivocally establishing purity:

  • Melting Point Analysis: A sharp melting point range close to the literature value (e.g., 105-107°C) is a primary indicator of purity.[3] A broad or depressed melting point suggests the presence of impurities.[1]

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique to visualize the number of components in your sample. A pure sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main compound from trace impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and can reveal the presence of impurities, even those structurally similar to the product.[1]

Q5: Under what circumstances should I abandon recrystallization and opt for column chromatography?

Column chromatography is the recommended next step when recrystallization fails to yield a product of the desired purity.[1] This is often the case when:

  • Impurities have a very similar solubility profile to this compound.

  • The product crystallizes as an oil, indicating the presence of impurities that inhibit crystal lattice formation.[1]

  • An exceptionally high degree of purity (>99.5%) is required for downstream applications, such as in pharmaceutical development.[1]

Troubleshooting Guide for Recrystallization

This section addresses common issues encountered during the recrystallization of this compound.

Problem Probable Cause(s) Suggested Solution(s)
Low Recovery / Yield 1. Too much solvent was used. 2. The solution was cooled too rapidly. 3. The chosen solvent is too good (high solubility at low temp).1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] 2. Allow the solution to cool slowly to room temperature before moving to an ice bath to maximize crystal formation.[1] 3. Re-evaluate your solvent choice with small-scale tests. Consider a mixed-solvent system.
Product is Oily or Gummy, Fails to Crystallize 1. High concentration of impurities inhibiting crystallization. 2. Presence of residual reaction solvent (e.g., DMF).1. Attempt a pre-purification step like an acid-base wash if applicable. Otherwise, proceed directly to column chromatography. 2. If an oil forms, try to "scratch" the inside of the flask with a glass rod at the solvent line to induce crystallization. If that fails, re-dissolve the oil in a minimal amount of a different hot solvent and cool slowly.[1]
Discolored Product (Darker than expected) 1. Presence of colored, highly polar by-products. 2. Oxidation of the aromatic amino group.1. During the recrystallization process, treat the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities.[1] 2. If oxidation is suspected, consider performing the purification under an inert atmosphere (e.g., Nitrogen).[1]
Broad Melting Point Range After Purification 1. The product is still impure. 2. The purified crystals are not completely dry (residual solvent).1. Repeat the recrystallization, perhaps with a different solvent system. If purity does not improve, switch to column chromatography. 2. Ensure the product is thoroughly dried under vacuum to a constant weight.[1]

Purification Method Selection Workflow

The choice of purification strategy depends on the initial purity of the crude material and the final purity requirements. This decision tree illustrates a logical workflow.

start Crude this compound tlc Assess Purity via TLC/Melting Point start->tlc recrystallization Perform Recrystallization tlc->recrystallization Minor impurities chromatography Alternative: Column Chromatography tlc->chromatography   Complex mixture / Oily crude check_purity1 Check Purity (MP, TLC, HPLC) recrystallization->check_purity1 success High Purity Product Achieved check_purity1->success Purity > 98% Sharp MP check_purity1->chromatography Purity insufficient Broad MP check_purity2 Check Purity (MP, TLC, HPLC) chromatography->check_purity2 check_purity2->success Purity OK

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Standard Recrystallization

  • Solvent Selection: In a test tube, dissolve ~20 mg of crude product in a few drops of a candidate solvent (e.g., ethanol). Heat the mixture. Add the solvent dropwise until the solid just dissolves. Allow to cool to room temperature, then in an ice bath. An ideal solvent will show extensive crystal formation.[1]

  • Dissolution: Place the bulk crude product in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle swirling.

  • (Optional) Decolorization: If the solution is highly colored, add a very small amount of activated charcoal (approx. 1-2% w/w) and swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the purified crystals under vacuum to a constant weight.[1]

Protocol 2: Flash Column Chromatography

This is the primary alternative when recrystallization is ineffective. A typical synthesis procedure uses flash chromatography over silica gel with an eluent of 50% toluene-50% CHCl₃.[3] An alternative, more common system would be a Hexane/Ethyl Acetate gradient.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude material on a silica gel TLC plate and develop it in various solvent mixtures (e.g., starting with 9:1 Hexane:Ethyl Acetate). The ideal system will give the product a Retention Factor (Rf) of ~0.3.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with the low-polarity mixture determined by TLC. Gradually increase the polarity of the eluent if necessary to move the product down the column.

  • Fraction Collection: Collect the eluate in a series of fractions. Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Recrystallization Troubleshooting Logic

When initial recrystallization attempts are unsuccessful, a logical troubleshooting process is required.

start Low Purity After Recrystallization problem Identify Problem start->problem oily Oily Product / No Crystals problem->oily Observation colored Colored Product problem->colored Observation impure Impurities Still Present (TLC/MP) problem->impure Observation sol_oil Redissolve in different solvent Try mixed-solvent system oily->sol_oil sol_charcoal Redo Recrystallization Add Activated Charcoal colored->sol_charcoal sol_chrom Switch to Column Chromatography impure->sol_chrom sol_oil->sol_chrom If fails

Caption: Troubleshooting logic for low purity after recrystallization.[1]

References

  • Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid. Benchchem.
  • Application Notes and Protocols for the Reduction of Methyl 2-methyl-6-nitrobenzoate. Benchchem.
  • Synthesis of this compound. PrepChem.com. Available at: [Link]

  • US Patent 4506089A, Preparation of methyl m-nitrobenzoate. Google Patents.
  • Nitration of methyl benzoate. Royal Society of Chemistry. Available at: [Link]

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Stack Exchange. Available at: [Link]

  • CN102924314A, Preparation method of 2-amino-6-nitrobenzoic acid. Google Patents.
  • Separation of 2-Methyl-6-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in the Nitration of Benzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of benzoate esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the highly exothermic nature of this classic yet challenging electrophilic aromatic substitution. Here, we move beyond simple protocols to explain the underlying principles that govern a successful and safe nitration, ensuring you can navigate the potential pitfalls of this reaction with confidence.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nitration of benzoate esters, providing foundational knowledge for safe and effective experimentation.

Q1: What is the fundamental mechanism of the nitration of benzoate esters, and why is it so exothermic?

A: The nitration of a benzoate ester is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The process involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[2][3][4] The sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the nitronium ion.[5] This powerful electrophile is then attacked by the electron-rich pi system of the benzene ring of the ester.

The ester group (-COOR) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs the incoming nitro group primarily to the meta position.[1][2] The strongly exothermic nature of the reaction stems from the rapid, irreversible reaction between the nitronium ion and the aromatic ring, releasing a significant amount of heat.[1][6] Failure to adequately control this heat can lead to a dangerous situation known as thermal runaway.[6]

Q2: What are the primary safety concerns associated with the nitration of benzoate esters?

A: The primary safety concerns are twofold: the corrosive and oxidizing nature of the reagents and the potential for a thermal runaway reaction.

  • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[7][8] Their vapors are also toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[8]

  • Thermal Runaway: This is a critical hazard where the exothermic reaction becomes uncontrollable.[6] The rate of heat generation surpasses the cooling system's capacity to dissipate it, leading to a rapid increase in temperature and pressure.[6] This can result in equipment failure, fire, or even an explosion.[6] Key causes of thermal runaway include inadequate cooling, rapid addition of the nitrating agent, and poor agitation.[6][9]

Q3: What is the purpose of each component in the "mixed acid" nitrating mixture (HNO₃/H₂SO₄)?

A: In the classic nitrating mixture:

  • Nitric Acid (HNO₃): This is the source of the nitro group (-NO₂).

  • Sulfuric Acid (H₂SO₄): This serves as a catalyst to generate the active electrophile, the nitronium ion (NO₂⁺).[5] It protonates the nitric acid, facilitating the loss of a water molecule to form the highly reactive nitronium ion.[4] The high concentration of sulfuric acid also acts as a dehydrating agent, minimizing the presence of water which could otherwise react with the nitronium ion.[10]

Q4: How should a nitration reaction be properly quenched?

A: The standard and safest procedure for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[9][11] This serves two main purposes: it rapidly cools the mixture, stopping the reaction, and it dilutes the concentrated acids, which is also a highly exothermic process that the large volume of ice can absorb. The product, typically a solid like methyl m-nitrobenzoate, will then precipitate out of the aqueous solution and can be collected by filtration.[11][12]

Caution: Never add water directly to the concentrated acid mixture. The heat of dilution of sulfuric acid is substantial and can cause dangerous splashing and a rapid increase in temperature.[9]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the nitration of benzoate esters.

Issue 1: The reaction temperature is rising uncontrollably.

Q: My cooling bath is set correctly, but the internal temperature of the reaction is spiking and not responding to adjustments. What should I do, and what are the likely causes?

A: An unexpected and uncontrollable rise in temperature is a sign of an impending thermal runaway and requires immediate and calm action.[6]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating mixture.[6]

  • Enhance Cooling: If possible, add more ice or a colder medium (e.g., an ice-salt bath) to the external cooling bath.[9]

  • Prepare for Emergency Quenching: As a last resort, and only if you are prepared and have the necessary safety measures in place, you can quench the reaction by pouring it into a large volume of crushed ice.[9] Be aware that this can be hazardous due to the exothermic nature of acid dilution.[9]

  • Alert a Supervisor: Inform your supervisor and follow all established laboratory emergency protocols.[9]

Potential Causes and Preventative Measures:

  • Inadequate Cooling: The cooling bath may lack the capacity to dissipate the heat generated. Ensure you are using an appropriate cooling medium (e.g., an ice-water bath should be sufficient for methyl benzoate nitration, but an ice-salt bath can provide lower temperatures if needed).[9]

  • Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly is a common cause of thermal runaway.[9] The heat is generated faster than it can be removed. A slow, dropwise addition with constant monitoring of the internal temperature is crucial.[1]

  • Poor Agitation: Inefficient stirring can lead to localized "hot spots" with high concentrations of reactants, initiating a runaway reaction.[6][9] Ensure vigorous and consistent stirring throughout the addition.

  • Incorrect Reagent Concentration: Using fuming nitric acid instead of concentrated nitric acid, or incorrect acid ratios, can significantly increase the reaction's exothermicity.[12]

Issue 2: Low yield of the desired nitro-benzoate ester.

Q: I've completed the reaction and work-up, but my final yield is significantly lower than expected. What are the possible reasons?

A: Low yields in nitration reactions can be attributed to several factors, from reaction conditions to work-up procedures.

  • Improper Temperature Control: While high temperatures are a safety risk, a temperature that is too low can slow the reaction rate, leading to incomplete conversion.[3] Conversely, if the temperature is too high, side reactions such as dinitration or oxidation can occur, reducing the yield of the desired mononitrated product.[5][12] For methyl benzoate, maintaining a temperature range of 5-15°C during the addition is recommended for optimal yield.[12]

  • Insufficient Reaction Time: It's crucial to allow the reaction to proceed to completion after the addition of the nitrating agent. A common procedure is to continue stirring for a set period (e.g., 15 minutes) after the addition is complete before quenching.[11][12]

  • Losses During Work-up and Purification: Significant product loss can happen during filtration and recrystallization.[5] Ensure efficient transfer of solids and use minimal cold solvent for washing to avoid dissolving the product. During recrystallization, using too much solvent will result in a lower recovery of the purified product.

  • Incomplete Precipitation: If the product does not fully precipitate upon quenching, it may be due to some solubility in the acidic aqueous mixture or the formation of oils.[3] Ensuring the quench is performed on a sufficiently large volume of ice to keep the temperature low can aid precipitation.[3] If the product remains oily, extraction with a suitable organic solvent may be necessary.[13]

Issue 3: The product is an oil or does not solidify upon quenching.

Q: After pouring my reaction mixture onto ice, the product separated as an oil instead of a solid. Why did this happen, and how can I isolate my product?

A: The formation of an oily product can be due to the presence of impurities or the product itself having a low melting point.

  • Presence of Isomeric Impurities: The formation of ortho- and para-isomers, in addition to the desired meta-isomer, can result in a mixture with a depressed melting point, causing it to be an oil.[12] Higher reaction temperatures tend to increase the formation of these byproducts.[12]

  • Incomplete Reaction: The presence of unreacted starting material (methyl benzoate is a liquid at room temperature) can also lead to an oily product.[5]

  • Insufficiently Cold Quench: If the ice bath for quenching is not cold enough, the product may not solidify.

Solutions:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the oil-water interface to induce crystallization.[14]

  • Extraction: If the product remains an oil, you will need to perform a liquid-liquid extraction. Transfer the quenched mixture to a separatory funnel and extract with a suitable organic solvent like diethyl ether or ethyl acetate.[13] The organic layers can then be combined, washed with a dilute base (like sodium bicarbonate solution) to remove residual acid, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure.[1][13]

  • Purification: The resulting crude product, whether obtained by filtration or extraction, will likely require purification by recrystallization, typically from an ethanol/water mixture or methanol, to isolate the pure methyl m-nitrobenzoate.[11][14]

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters for the Nitration of Methyl Benzoate
ParameterRecommended Value/RangeRationale & Notes
Reactant Ratio 1.5 moles methyl benzoate to 1.96 moles HNO₃A slight excess of nitric acid ensures complete conversion of the starting material.
Temperature Control 5–15 °C during additionCrucial for maximizing yield and minimizing byproduct formation. Temperatures above this range decrease yield significantly.[12]
Addition Time ~ 1 hourSlow, dropwise addition is critical to allow the cooling system to dissipate the heat of reaction and maintain the target temperature.[12]
Stirring Vigorous mechanical stirringEnsures thermal and reactant homogeneity, preventing localized hot spots.[9][12]
Post-addition Stir Time 15 minutesAllows the reaction to proceed to completion after all the nitrating agent has been added.[12]
Quenching Medium Crushed ice (approx. 6-7 times the weight of the reaction mixture)Provides a large heat sink to absorb the heat of dilution safely.[11][12]
Protocol: Synthesis of Methyl m-Nitrobenzoate

This protocol is adapted from Organic Syntheses.[12]

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully and slowly add 125 mL of concentrated nitric acid to 125 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Reaction Setup: In a 2-liter round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 204 g (1.5 moles) of methyl benzoate in 400 mL of concentrated sulfuric acid. Cool this mixture to between 0°C and 10°C in an ice bath.

  • Addition: While vigorously stirring the methyl benzoate solution, add the cold nitrating mixture dropwise from the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature between 5°C and 15°C. This addition should take approximately one hour.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 15 minutes.

  • Quenching and Isolation: Pour the reaction mixture slowly and with continuous stirring onto 1300 g of crushed ice in a large beaker. The crude methyl m-nitrobenzoate will precipitate as a solid.

  • Filtration and Washing: Collect the solid product by suction filtration and wash it thoroughly with cold water.

  • Initial Purification: To remove ortho-isomers and other impurities, wash the crude product with 200 mL of ice-cold methyl alcohol. Filter the solid again. The final product can be further purified by recrystallization.

Visual Diagrams

Workflow for Managing a Temperature Excursion

G cluster_0 Temperature Excursion Protocol start Temperature Rises Uncontrollably stop_addition Immediately Stop Adding Nitrating Agent start->stop_addition enhance_cooling Enhance External Cooling (Add Ice/Salt) stop_addition->enhance_cooling monitor Monitor Temperature enhance_cooling->monitor stable Temperature Stabilizes monitor->stable Yes escalate Temperature Continues to Rise monitor->escalate No quench Prepare for Emergency Quench (Pour onto large volume of ice) escalate->quench alert Alert Supervisor & Follow Emergency Protocols quench->alert G cluster_1 Troubleshooting Low Yield start Low Yield of Nitro-Benzoate Ester check_temp Review Temperature Logs start->check_temp temp_high Temperature was too high (>15°C) -> Side reactions (dinitration, oxidation) check_temp->temp_high High temp_low Temperature was too low -> Incomplete Reaction check_temp->temp_low Low check_time Review Reaction Time check_temp->check_time Optimal remediate Optimize for next run: - Stricter temperature control - Ensure adequate reaction time - Refine purification technique temp_high->remediate temp_low->remediate time_short Insufficient stir time post-addition -> Incomplete Reaction check_time->time_short Short check_workup Evaluate Work-up Procedure check_time->check_workup Adequate time_short->remediate workup_loss Excessive washing, too much recrystallization solvent, or incomplete precipitation/extraction check_workup->workup_loss Issues Found workup_loss->remediate

Caption: A logical guide to diagnosing the cause of low product yield.

References

  • Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]

  • Chemistry 210 Experiment 10. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]

  • YouTube. (2022, January 21). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Retrieved from [Link]

  • NIH. (2014, February 14). Continuous flow nitration in miniaturized devices. PMC. Retrieved from [Link]

  • NIH. (2021, July 27). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. PMC. Retrieved from [Link]

  • ResearchGate. (2016, January 29). (PDF) Nitration of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Reddit. (2023, November 28). Di-nitration troubleshooting : r/Chempros. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (2025, August 8). Reactions occurring in the organic phase during aromatic nitrations. Retrieved from [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Web Pages. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

  • YouTube. (2009, October 14). Nitration of Methyl Benzoate part I CHEM2050. Retrieved from [Link]

  • Richmond Sarpong. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]

  • CheckFire Ltd. (n.d.). What Is Thermal Runaway? Retrieved from [Link]

  • Mitsubishi Electric. (n.d.). Thermal Runaway. Retrieved from [Link]

  • Pyrophobic Systems. (2024, April 4). A Guide to Thermal Runaway Mitigation and Containment. Retrieved from [Link]

Sources

Identifying and removing residual starting material from Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-amino-6-nitrobenzoate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and removing residual starting materials from your final product. We will explore the underlying chemical principles of purification strategies and provide detailed, field-tested protocols to ensure you achieve the highest possible purity in your compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material I need to remove from my crude this compound?

The most common synthetic route to this compound is the esterification of 2-amino-6-nitrobenzoic acid .[1][2] Therefore, this carboxylic acid is the most probable process-related impurity you will encounter. The primary challenge lies in separating the methyl ester product from the structurally similar carboxylic acid starting material.

Q2: How can I quickly check if my product is contaminated with 2-amino-6-nitrobenzoic acid?

Thin Layer Chromatography (TLC) is the most efficient initial check. The starting material, being a carboxylic acid, is significantly more polar than the final ester product.

  • Principle: On a polar stationary phase like silica gel, the more polar 2-amino-6-nitrobenzoic acid will interact more strongly and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The less polar product, this compound, will have a higher Rf value.

  • Observation: A pure product should show a single spot. The presence of a second spot at a lower Rf is a strong indication of contamination with the starting material.

Q3: What is the simplest and most effective method to remove the acidic starting material?

An acid-base liquid-liquid extraction is the most straightforward and highly effective method. This technique exploits the difference in acidity between the starting material and the product.

  • Causality: By dissolving your crude product in an organic solvent (e.g., ethyl acetate) and washing it with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution, you selectively deprotonate the unreacted 2-amino-6-nitrobenzoic acid.[1] The resulting carboxylate salt is ionic and therefore highly soluble in the aqueous layer, while the neutral ester product remains in the organic layer. A simple separation of the two layers effectively removes the impurity.

Q4: I've performed an acid-base wash, but my TLC still shows impurities. What is my next step?

If impurities persist after extraction, it suggests they are neutral compounds with polarity similar to your product, or the initial contamination was very high. Your next steps should be recrystallization or column chromatography .

  • Recrystallization: This technique is ideal if the impurities have a different solubility profile from your product. It involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.[3]

  • Column Chromatography: This is the most powerful purification technique when other methods fail. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[1] Less polar compounds travel through the column faster. For this specific product, flash chromatography is a documented effective method.[1]

Q5: How can I definitively confirm the purity and identity of my final product?

A combination of analytical techniques should be used for definitive confirmation:

  • Melting Point Analysis: A sharp melting point that matches the literature value (105-107 °C for this compound) is a strong indicator of high purity.[1][3] A broad or depressed melting point suggests the presence of impurities.

  • HPLC Analysis: High-Performance Liquid Chromatography provides quantitative data on purity. A single, sharp peak on the chromatogram indicates a pure compound.[4]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the chemical structure of your compound and can reveal the presence of impurities. The key diagnostic signal for your product is a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. The absence of a broad carboxylic acid proton signal (typically >10 ppm) and the presence of the methyl ester peak confirm the reaction's completion.[5][6]

Q6: My purified this compound is a pale yellow solid. Is this normal?

Yes, a pale yellow color is generally acceptable. Many nitroaromatic compounds are inherently pale yellow, even in a highly pure state.[3] However, a dark yellow, orange, or brown coloration may indicate the presence of colored by-products or degradation, warranting further purification, such as treating the solution with activated charcoal during recrystallization.[3]

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

ProblemProbable Cause(s)Recommended Solution(s)
Two Spots on TLC Plate After Initial Workup Incomplete reaction or insufficient acid-base extraction.Perform a thorough liquid-liquid extraction with saturated NaHCO₃ solution. Ensure the aqueous layer is basic (pH > 8) before separation. If the lower Rf spot persists, it may be a different, neutral impurity requiring chromatography.
Product is an Oil or Gummy Solid, Fails to Crystallize Presence of significant impurities inhibiting crystal lattice formation. Residual solvent.Attempt to "salt out" the product by adding a non-polar co-solvent (like hexane) to a solution in a polar solvent (like ethyl acetate).[3] Redissolve the oil in a minimal amount of a different hot solvent and cool slowly. Ensure all solvent is removed using a rotary evaporator or high vacuum.
Broad Melting Point Range (< 2 °C spread) The product is still impure. The sample is not completely dry (residual solvent).Repeat the purification process (recrystallization or chromatography).[3] Dry the purified crystals thoroughly under high vacuum to a constant weight.
Unexpected Peaks in ¹H NMR Spectrum Contamination with starting material, regioisomers, or other by-products.Compare the spectrum to a reference spectrum for this compound. The presence of a broad peak >10 ppm may indicate residual 2-amino-6-nitrobenzoic acid. Other aromatic signals may point to regioisomers. Further purification by column chromatography is recommended.
Low Yield After Purification Product loss during multiple extraction or filtration steps. Choosing a suboptimal recrystallization solvent where the product has some solubility even when cold.Handle materials carefully to minimize physical loss. For recrystallization, perform small-scale solubility tests to find the ideal solvent that maximizes recovery.[3] Cool the crystallization flask in an ice bath to ensure maximum precipitation.
Purification and Analysis Workflow

The following diagram illustrates the logical workflow for purifying crude this compound and verifying its purity.

G cluster_purification Purification Workflow cluster_analysis Final Analysis Start Crude Product Extraction Dissolve in EtOAc Wash with aq. NaHCO₃ Start->Extraction TLC1 Purity Check: TLC Analysis Extraction->TLC1 Recrystal Recrystallization (e.g., from Ethanol/Water) TLC1->Recrystal Impure Final_Analysis Confirm Purity & Identity: - Melting Point - HPLC - NMR TLC1->Final_Analysis Pure (Single Spot) TLC2 Purity Check: TLC Analysis Recrystal->TLC2 Column Flash Column Chromatography Column->Final_Analysis TLC2->Column Still Impure TLC2->Final_Analysis Pure (Single Spot) Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: Workflow for purification and analysis of this compound.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis

This protocol is used to quickly assess the purity of your sample.

  • Preparation: Dissolve a tiny amount of your crude product and the starting material (if available) in a few drops of ethyl acetate to create separate spotting solutions.

  • Spotting: Use a capillary tube to spot the solutions onto a silica gel TLC plate, about 1 cm from the bottom.

  • Development: Place the plate in a developing chamber containing a suitable eluent.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent). A single spot for your product indicates high purity.

Table 1: Recommended TLC Solvent Systems

Solvent System (v/v)Typical Product RfTypical Starting Material RfNotes
Hexane:Ethyl Acetate (7:3)~0.5~0.1Good separation, ideal for routine checks.
Toluene:Chloroform (1:1)~0.6~0.2Also effective, mirrors conditions used for column chromatography.[1]
Protocol 2: Liquid-Liquid Extraction (Acid-Base Wash)

This is the primary method for removing acidic starting material.

  • Dissolution: Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material) in a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one more time.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.[1]

Protocol 3: Recrystallization

Use this protocol if impurities remain after the acid-base wash.

  • Solvent Selection: In a test tube, test the solubility of a small amount of your product in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water/hexane) to find one where it is soluble when hot but sparingly soluble when cold.[3] An ethanol/water mixture is often a good starting point.[7]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is darkly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 4: Flash Column Chromatography

This is the most powerful purification method for this compound.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Elute the column with an appropriate solvent system. A gradient from low polarity to higher polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate) is often effective. A reported isocratic system is 50% toluene-50% chloroform.[1]

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Logic Diagram

This diagram provides a step-by-step guide for troubleshooting common purity issues identified by TLC.

G Start Run TLC of Crude Product Decision1 How many spots? Start->Decision1 OneSpot One Spot (Matches Product Rf) Decision1->OneSpot One TwoSpots Two Spots (Product + Lower Rf Impurity) Decision1->TwoSpots Two MultipleSpots Multiple Spots / Streaking Decision1->MultipleSpots >2 End_Pure Proceed to Final Analysis OneSpot->End_Pure Action1 Perform Acid-Base Wash (Protocol 2) TwoSpots->Action1 Action3 Perform Column Chromatography (Protocol 4) MultipleSpots->Action3 TLC_Check1 Run TLC again Action1->TLC_Check1 Action2 Perform Recrystallization (Protocol 3) Action3->End_Pure Decision2 Is it pure now? TLC_Check1->Decision2 Decision2->End_Pure Yes End_Impure Impurity is neutral. Proceed to Chromatography. Decision2->End_Impure No TLC_Check2 Run TLC again Decision3 Is it pure now? End_Impure->Action3

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to Methyl 2-amino-6-nitrobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are paramount. Subtle differences in the substitution patterns on an aromatic ring can lead to vastly different pharmacological activities and toxicological profiles. This guide provides a comprehensive comparison of the spectral data for Methyl 2-amino-6-nitrobenzoate and its key isomers, Methyl 4-amino-2-nitrobenzoate and Methyl 2-amino-4-nitrobenzoate. By understanding their distinct spectroscopic fingerprints, researchers can confidently differentiate between these closely related compounds, ensuring the integrity and safety of their scientific endeavors.

The Critical Importance of Isomer Differentiation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties dictated by the arrangement of its functional groups. For aminonitrobenzoate esters, the relative positions of the amino, nitro, and methyl ester groups on the benzene ring significantly influence factors such as hydrogen bonding potential, molecular polarity, and reactivity. These differences can drastically alter how a molecule interacts with its biological target, making unambiguous identification a critical first step in any research pipeline.

Spectroscopic Analysis: A Multi-faceted Approach

A combination of analytical techniques is essential for the definitive characterization of these isomers. This guide will focus on four key spectroscopic methods:

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

Each technique provides a unique piece of the structural puzzle, and together they offer a robust and reliable means of isomer differentiation.

Figure 1: A generalized workflow for the spectroscopic differentiation of this compound isomers.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts (δ) and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents.

Key Differentiating Features in ¹H NMR:

  • This compound: The protons on the aromatic ring will exhibit a distinct set of chemical shifts and coupling constants due to the ortho- and meta- relationships between the amino, nitro, and ester groups.

  • Methyl 4-amino-2-nitrobenzoate: The aromatic protons will show a different splitting pattern and chemical shifts compared to the 2,6-isomer, reflecting the para- and ortho- positioning of the substituents.

  • Methyl 2-amino-4-nitrobenzoate: This isomer will again display a unique aromatic region in the ¹H NMR spectrum, allowing for its clear identification.

IsomerAromatic Proton Chemical Shifts (δ, ppm)
This compound Distinctive shifts and coupling patterns for the three aromatic protons.
Methyl 4-amino-2-nitrobenzoate Unique set of signals for the three aromatic protons, differing from the 2,6-isomer.
Methyl 2-amino-4-nitrobenzoate A characteristic pattern for its three aromatic protons, enabling differentiation.

Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. The key is the relative positions and splitting patterns of the signals.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides complementary information by revealing the chemical environment of each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative for distinguishing between the isomers.

Key Differentiating Features in ¹³C NMR:

The substitution pattern directly influences the electronic shielding of each aromatic carbon, leading to a unique set of chemical shifts for each isomer. The carbons directly attached to the nitro group (C-NO₂) and the amino group (C-NH₂) will show significant differences in their chemical shifts across the three isomers.

IsomerApproximate Aromatic ¹³C Chemical Shift Ranges (δ, ppm)
This compound A unique set of six aromatic carbon signals.
Methyl 4-amino-2-nitrobenzoate A distinct pattern of six aromatic carbon signals.
Methyl 2-amino-4-nitrobenzoate A characteristic set of six aromatic carbon signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is excellent for confirming the presence of key functional groups and can also provide clues about the substitution pattern on the aromatic ring.

Key Differentiating Features in IR:

  • N-H Stretching: The position and shape of the N-H stretching vibrations of the primary amine can be influenced by intramolecular hydrogen bonding with an adjacent nitro or ester group, which will differ between the isomers.

  • C=O Stretching: The carbonyl stretch of the methyl ester will be present in all isomers, typically around 1720 cm⁻¹.[1]

  • NO₂ Stretching: The symmetric and asymmetric stretching vibrations of the nitro group (around 1530 and 1345 cm⁻¹) will be present in all isomers.[1][2]

  • C-H Bending (Out-of-Plane): The pattern of C-H bending vibrations in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

IsomerKey IR Vibrational Frequencies (cm⁻¹)
This compound Characteristic N-H, C=O, NO₂, and C-H bending frequencies.
Methyl 4-amino-2-nitrobenzoate Distinguishable N-H and C-H bending patterns due to different substitution.
Methyl 2-amino-4-nitrobenzoate Unique N-H and C-H bending vibrations allowing for differentiation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of the compound, confirming the molecular formula (C₈H₈N₂O₄). Furthermore, the fragmentation pattern upon ionization can offer structural clues to differentiate the isomers.

Key Differentiating Features in MS:

While all three isomers have the same molecular weight (196.16 g/mol )[3], their fragmentation patterns in techniques like electron ionization (EI) or collision-induced dissociation (CID) can differ. The relative positions of the substituents can influence the stability of fragment ions. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ or NO.[4][5][6] The specific fragmentation pattern can be influenced by "ortho effects," where adjacent functional groups interact during fragmentation.[4][5]

Figure 2: Generalized fragmentation pathways for this compound isomers in mass spectrometry.

Experimental Protocols

1. NMR Spectroscopy (¹H and ¹³C)

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • Acquisition Parameters (¹H):

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Sufficient to cover the entire proton chemical shift range (e.g., -2 to 12 ppm).

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

  • Acquisition Parameters (¹³C):

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: Sufficient to cover the entire carbon chemical shift range (e.g., 0 to 200 ppm).

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Acquisition Parameters:

    • Spectral range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

  • GC-MS Parameters (for EI):

    • Injector temperature: 250 °C.

    • GC column: A suitable capillary column (e.g., DB-5ms).

    • Oven temperature program: A gradient to ensure separation and elution of the compound.

    • Ion source temperature: ~230 °C.

    • Electron energy: 70 eV.

  • LC-MS Parameters (for ESI):

    • LC column: A suitable reverse-phase column (e.g., C18).

    • Mobile phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.

    • Ionization mode: Positive or negative, depending on the analyte.

Conclusion

The unambiguous differentiation of this compound and its isomers is a critical task in chemical and pharmaceutical research. While each of the discussed spectroscopic techniques provides valuable information, a combined approach is the most robust strategy. ¹H NMR spectroscopy often provides the most definitive evidence for isomer identification through the unique chemical shifts and coupling patterns of the aromatic protons. ¹³C NMR, IR, and MS serve as essential confirmatory techniques, providing a comprehensive and self-validating dataset for the unequivocal structural elucidation of these important compounds.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • General experimental procedure for the synthesis of methyl benzoate. The Royal Society of Chemistry. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Mass Spectra of Nitroarenes. ACS Publications. [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]

  • Electronic spectra and structure of nitroanilines. [No valid URL found]
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  • Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate. [Link]

  • how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? [Link]

  • Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. ResearchGate. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • FT-IR spectra of p-nitroaniline (a) control and (b) treated. ResearchGate. [Link]

  • Methyl 2-(methylamino)-6-nitrobenzoate. PubChem. [Link]

  • Spectroscopy and Spectrometry Problem Set 3. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. [No valid URL found]
  • The synthesis and identification of some N-methylated aminonitrophenols. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]

  • Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl. Chegg.com. [Link]

  • Methyl p-nitro benzoate. The NIST WebBook. [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. [Link]

  • Methyl 2-methyl-6-nitrobenzoate. PubChem - NIH. [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [No valid URL found]
  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. PMC - NIH. [Link]

  • p-Nitroaniline. The NIST WebBook - National Institute of Standards and Technology. [Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino). [Link]

  • Methyl 4(methylamino)benzoate. The NIST WebBook. [Link]

  • Methyl4-nitrobenzoate. [Link]

  • Analysis Of Meta-Methyl Nitrobenzoate. Cram. [Link]

  • (PDF) Methyl 4-nitrobenzoate. ResearchGate. [Link]

  • 2-Amino-6-methylpyridinium 4-nitrobenzoate. PMC - NIH. [Link]

  • FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b). ResearchGate. [Link]

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Reactivity of Methyl 2-amino-6-nitrobenzoate vs Methyl 4-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Methyl 2-amino-6-nitrobenzoate and Methyl 4-amino-2-nitrobenzoate

For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is paramount. Subtleties in isomeric structure can lead to profound differences in reactivity, influencing reaction efficiency, yield, and the feasibility of synthetic routes. This guide provides an in-depth, objective comparison of two critical isomers: this compound and Methyl 4-amino-2-nitrobenzoate. We will dissect the electronic and steric factors governing their chemical behavior and provide experimental frameworks to validate these principles.

Structural and Electronic Analysis: A Tale of Two Isomers

At first glance, this compound and Methyl 4-amino-2-nitrobenzoate are simple isomers. However, the spatial arrangement of the amino (-NH₂), nitro (-NO₂), and methyl ester (-COOCH₃) groups creates vastly different chemical environments, dictating their reactivity.

Molecular Structures:

CompoundStructureCAS Number
This compound this compound57113-89-0[1]
Methyl 4-amino-2-nitrobenzoate Methyl 4-amino-2-nitrobenzoate28494-06-6
Electronic Landscape: The Interplay of Substituents

The reactivity of these molecules is primarily governed by the electron density on the amino group and the aromatic ring. This is a classic push-pull system, where the electron-donating amino group competes with two powerful electron-withdrawing groups (EWGs).

  • Amino Group (-NH₂): An activating, electron-donating group through resonance.

  • Nitro Group (-NO₂): A strongly deactivating, electron-withdrawing group through both resonance and inductive effects.[2][3][4]

  • Methyl Ester (-COOCH₃): A deactivating, electron-withdrawing group, primarily through induction.

In This compound , the amino group is positioned ortho to both the nitro group and the methyl ester. This flanking by two EWGs severely diminishes the electron-donating capacity of the amino group, drastically reducing its nucleophilicity and the overall electron density of the aromatic ring.

In Methyl 4-amino-2-nitrobenzoate , the amino group is ortho to the nitro group but para to the methyl ester. While the ortho nitro group still exerts a strong deactivating effect, the para-relationship with the ester is less impactful on the amino group's immediate electronic environment compared to the double ortho-deactivation in the other isomer.

Steric Considerations: The "Ortho Effect" in Focus

The most striking difference between the two isomers is the steric environment of the amino group.

This compound is a prime example of the ortho effect .[5] The amino group is sterically shielded by the adjacent nitro and methyl ester groups. This physical blockade severely hinders the approach of reagents, making reactions at the amino group exceptionally difficult. Upon protonation or reaction, the nitrogen atom may attempt to change hybridization from sp² to sp³, further increasing steric clash with the ortho substituents and destabilizing the transition state.[5][6]

Conversely, the amino group in Methyl 4-amino-2-nitrobenzoate is significantly more accessible, with only one ortho substituent (the nitro group), making it far more amenable to chemical transformation.

G cluster_0 This compound cluster_1 Methyl 4-amino-2-nitrobenzoate a Structural Features a1 Strong Electronic Deactivation (2 ortho EWGs) a->a1 a2 High Steric Hindrance (Flanked -NH2 group) a->a2 a_react Predicted Reactivity a1->a_react a2->a_react a_result Poor substrate for N-Acylation & Diazotization a_react->a_result Very Low b Structural Features b1 Moderate Electronic Deactivation (1 ortho EWG) b->b1 b2 Low Steric Hindrance (Accessible -NH2 group) b->b2 b_react Predicted Reactivity b1->b_react b2->b_react b_result Good substrate for N-Acylation & Diazotization b_react->b_result Significantly Higher

Caption: Logical flow comparing structural features to predicted reactivity.

Comparative Reactivity in Key Transformations

The theoretical differences in electronic and steric profiles manifest in starkly different outcomes in common synthetic reactions.

Reaction 1: N-Acylation (A Probe of Nucleophilicity and Accessibility)

N-acylation, the reaction of the amino group with an acylating agent like acetyl chloride or acetic anhydride, is a fundamental transformation.[7]

  • Methyl 4-amino-2-nitrobenzoate: The accessible and more nucleophilic amino group is expected to undergo N-acylation smoothly under standard conditions (e.g., acyl chloride and a base like triethylamine or pyridine).[8]

  • This compound: Due to profound steric hindrance and reduced nucleophilicity, this isomer is predicted to be highly resistant to N-acylation. The reaction will likely require forcing conditions (high temperatures, extended reaction times, and a potent catalyst like 4-Dimethylaminopyridine (DMAP)) and may still result in low to no yield.

Reaction 2: Sandmeyer Reaction (Formation and Reactivity of Diazonium Salts)

The Sandmeyer reaction converts a primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂) that can be displaced by various nucleophiles (e.g., -Cl, -Br, -CN) with copper(I) catalysis.[9][10][11]

  • Methyl 4-amino-2-nitrobenzoate: This isomer should readily undergo diazotization with nitrous acid (generated from NaNO₂ and a strong acid like HCl) at low temperatures, followed by successful Sandmeyer transformation.[12][13]

  • This compound: The initial diazotization step is expected to be challenging. The sterically hindered and electronically deactivated amino group will react sluggishly with the nitrosonium ion (NO⁺) electrophile.[12] While formation of the diazonium salt may be possible under optimized conditions, it will be significantly less efficient than for its isomer.

Reaction 3: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a common and crucial synthetic step, often achieved via catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acid (e.g., Fe/HCl, SnCl₂).[14][15][16][17]

  • Methyl 4-amino-2-nitrobenzoate: The nitro group is relatively unhindered and should be readily reduced by most standard methods.

  • This compound: The nitro group is sterically encumbered by the adjacent amino and methyl ester groups. This can hinder its ability to coordinate with the surface of a heterogeneous catalyst (like Pd/C) or be accessed by chemical reductants.[18] Consequently, the reduction may require longer reaction times, higher catalyst loading, or more aggressive reagents compared to the 4-amino isomer.

Data Summary

The following table summarizes the predicted reactivity based on the principles discussed.

ReactionThis compoundMethyl 4-amino-2-nitrobenzoateRationale
N-Acylation Very low to no reactivity under standard conditions. Requires forcing conditions.Good to excellent yield under standard conditions.Severe steric hindrance and electronic deactivation of the -NH₂ group.[5][6][19]
Sandmeyer Reaction Diazotization is slow and inefficient. Overall yield is expected to be low.Diazotization and subsequent substitution proceed efficiently.Steric hindrance impedes attack by the nitrosonium ion on the -NH₂ group.[12]
Nitro Group Reduction Slower reaction rates; may require more forcing conditions or higher catalyst loading.Standard reduction protocols are effective.Steric shielding of the -NO₂ group hinders access by the reducing agent/catalyst.[18]

Experimental Protocols

To empirically validate these differences, a comparative N-acylation experiment is proposed.

Protocol: Comparative N-Acetylation using Acetyl Chloride

This protocol is designed to highlight the reactivity differences under identical, standard conditions.

Materials:

  • This compound

  • Methyl 4-amino-2-nitrobenzoate

  • Acetyl Chloride (AcCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates, solvents for elution (e.g., 30% Ethyl Acetate in Hexanes)

Procedure:

  • Reaction Setup: Prepare two separate dry, round-bottom flasks under an inert atmosphere (e.g., Nitrogen).

    • Flask A: Add this compound (1.0 eq).

    • Flask B: Add Methyl 4-amino-2-nitrobenzoate (1.0 eq).

  • Dissolution: Dissolve the contents of each flask in anhydrous DCM (approx. 10 mL per 1 g of substrate).

  • Base Addition: To each flask, add triethylamine (1.2 eq).

  • Cooling: Cool both reaction mixtures to 0°C using an ice-water bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to each stirred solution over 10 minutes.

  • Reaction: Remove the ice baths and allow both reactions to stir at room temperature.

  • Monitoring: Monitor the progress of both reactions side-by-side using Thin Layer Chromatography (TLC) at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr). Spot the starting material and the reaction mixture on the same plate. The disappearance of the starting material and the appearance of a new, less polar product spot indicates reaction progress.

  • Workup (after 4 hours or upon completion in Flask B):

    • Quench each reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis: Analyze the crude products by ¹H NMR and/or LC-MS to determine the conversion and yield for each isomer.

G cluster_A Flask A: this compound cluster_B Flask B: Methyl 4-amino-2-nitrobenzoate start Start: Two Parallel Reactions setup 1. Dissolve Isomer A & B in Anhydrous DCM start->setup base 2. Add Triethylamine (1.2 eq) to each flask setup->base cool 3. Cool to 0°C base->cool add_accl 4. Add Acetyl Chloride (1.1 eq) dropwise to each cool->add_accl react 5. Stir at Room Temperature add_accl->react monitor 6. Monitor by TLC (Side-by-Side Comparison) react->monitor tlc_a TLC shows mostly starting material monitor->tlc_a Expected Outcome A tlc_b TLC shows product formation, disappearance of starting material monitor->tlc_b Expected Outcome B workup 7. Quench & Workup both reactions tlc_a->workup tlc_b->workup analysis 8. Analyze Yield & Purity (NMR, LC-MS) workup->analysis conclusion Conclusion: Isomer B reacts efficiently, Isomer A is unreactive analysis->conclusion

Caption: Experimental workflow for the comparative N-acylation.

Conclusion: A Synthesis of Findings

The reactivity of this compound and Methyl 4-amino-2-nitrobenzoate is not interchangeable. The 2-amino-6-nitro isomer is severely deactivated and sterically hindered, rendering it a poor substrate for reactions involving the amino group, such as N-acylation and diazotization. In contrast, the 4-amino-2-nitro isomer, with its more accessible and electronically available amino group, serves as a much more versatile and reactive building block for these transformations. This comparative analysis, grounded in fundamental principles of electronic and steric effects, underscores the critical importance of isomeric considerations in synthetic planning and process development. For chemists aiming to perform transformations at the amino group, Methyl 4-amino-2-nitrobenzoate is unequivocally the superior choice.

References

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A Comparative Guide to the Purity Analysis of Methyl 2-amino-6-nitrobenzoate: An In-Depth Evaluation of HPLC and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-6-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this precursor is paramount, as the presence of impurities, even at trace levels, can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Potential impurities may include regioisomers from the nitration process (e.g., methyl 2-amino-4-nitrobenzoate), unreacted starting materials, or by-products from side reactions.[1][2][3] Therefore, a robust and reliable analytical strategy is essential for its quality control.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, alongside orthogonal methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols grounded in pharmacopeial standards, and offer a comparative analysis to guide researchers in selecting the most appropriate methodology for their specific needs.

The Primary Workhorse: Reverse-Phase HPLC (RP-HPLC)

For a non-volatile, UV-active compound like this compound, RP-HPLC is the quintessential tool for purity assessment and impurity profiling. Its high resolving power, sensitivity, and reproducibility make it the industry standard for routine quality control.

Deconstructing the HPLC Method: Causality Behind Experimental Choices

The development of a robust HPLC method is not arbitrary; it is a science of controlled interactions between the analyte, the stationary phase, and the mobile phase.

  • Stationary Phase Selection (The Column): A C18 (octadecylsilane) column is the logical starting point. The long alkyl chains provide a hydrophobic surface that retains the moderately polar, aromatic structure of this compound and its likely impurities through hydrophobic interactions. A standard dimension (e.g., 150 mm x 4.6 mm, 3.5-5 µm particle size) offers a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase Strategy: A gradient elution is superior to an isocratic one for this application. Impurities can span a wide polarity range, and a gradient—starting with a higher aqueous composition and increasing the organic solvent (e.g., acetonitrile) over time—ensures that both highly polar and non-polar impurities are eluted and resolved within a reasonable timeframe.[4]

  • pH Control: The inclusion of a buffer (e.g., potassium phosphate) adjusted to an acidic pH (around 3.0) is critical. At this pH, the basic amino group on the analyte is protonated (-NH3+), preventing silanol interactions on the column surface. This results in sharp, symmetrical peak shapes, which are essential for accurate quantification.

  • Detection: The nitroaromatic and benzene ring systems in the molecule are strong chromophores. UV detection at a wavelength such as 254 nm, where these structures exhibit significant absorbance, provides excellent sensitivity for both the main component and related impurities.[5]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating System Suitability Tests (SSTs) as mandated by the United States Pharmacopeia (USP) General Chapter <621>.[6][7] The SSTs must be passed before any sample analysis, ensuring the chromatographic system is performing adequately on the day of analysis.

1. Reagent and Sample Preparation:

  • Mobile Phase A: 20 mM Potassium Phosphate in ultrapure water, adjusted to pH 3.0 with phosphoric acid.
  • Mobile Phase B: Acetonitrile.
  • Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
  • System Suitability Solution: Prepare a solution in diluent containing ~0.5 mg/mL of this compound and spiked with a known, related impurity (e.g., 2-amino-6-nitrobenzoic acid) at ~0.005 mg/mL (1.0% level).
  • Test Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of ~0.5 mg/mL.

2. Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Column | C18, 150 x 4.6 mm, 5 µm | | Flow Rate | 1.0 mL/min | | Column Temp. | 30 °C | | Injection Vol. | 10 µL | | Detection | UV at 254 nm | | Gradient Program | Time (min) | % Mobile Phase B | | | 0 | 30 | | | 20 | 80 | | | 25 | 80 | | | 26 | 30 | | | 30 | 30 |

3. System Suitability Test (SST):

  • Inject the System Suitability Solution five times.
  • The system is deemed suitable for use if the following criteria are met (as per USP <621> and ICH guidelines)[7][8][9]:
  • Resolution: The resolution between the this compound peak and the known impurity peak is ≥ 2.0.
  • Tailing Factor: The tailing factor for the this compound peak is ≤ 1.5.
  • Precision: The relative standard deviation (%RSD) of the peak areas from the five replicate injections is ≤ 2.0%.

4. Analysis Procedure:

  • Once SST criteria are met, inject the diluent (as a blank) followed by the Test Sample Solution in duplicate.
  • Calculate the purity by the area percent method:
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation According to ICH Q2(R2) Guidelines

For use in a regulated environment, this HPLC method must be formally validated according to the International Council for Harmonisation (ICH) guideline Q2(R2).[9][10] This process demonstrates that the analytical procedure is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] This is often demonstrated through forced degradation studies (exposing the sample to acid, base, oxidative, thermal, and photolytic stress) to ensure that all degradation products are separated from the main peak.[12]

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a specified range (e.g., from the Quantitation Limit to 150% of the target concentration).[13]

  • Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests. Precision is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay, different days/analysts), and reproducibility (inter-laboratory).[14][15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[11]

Orthogonal Methods for Comprehensive Purity Assessment

Relying on a single analytical technique is insufficient for full characterization. Orthogonal methods, which measure the same attribute based on different chemical or physical principles, provide a more complete and trustworthy picture of a compound's purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. While many nitroaromatic compounds can be analyzed by GC[16][17], their thermal lability can be a concern, potentially leading to degradation in the hot injector port.

  • Applicability & Rationale: GC-MS is best suited for identifying volatile impurities that may not be present in the starting materials but could be formed during the synthesis, such as residual solvents or small molecule by-products. The mass spectrometer provides definitive structural information, making it an excellent tool for identifying unknown peaks.

  • Advantages:

    • Superior sensitivity for volatile compounds.

    • High specificity and peak identification capability due to mass spectral data.

  • Disadvantages:

    • Risk of thermal degradation of the primary analyte.

    • Not suitable for non-volatile impurities like salts or starting acids.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.

2. GC-MS Conditions:

Parameter Setting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Injector Temp. 250 °C (use of a cooled inlet may be required if degradation is observed)
Oven Program Start at 100 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)
Ion Source Electron Ionization (EI) at 70 eV

| Mass Range | 40-450 m/z |

Quantitative NMR (qNMR)

Unlike chromatographic techniques that provide a relative purity based on peak area, qNMR is a primary analytical method that can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[18][19]

  • Applicability & Rationale: qNMR is not typically used for routine impurity profiling but is invaluable for the definitive purity assignment of a reference standard or a final, highly purified batch. It is a mass-based technique, and the signal intensity is directly proportional to the number of nuclei, making it a powerful tool for absolute quantification without requiring a reference standard of the analyte itself.

  • Advantages:

    • Provides an absolute purity value (assay).

    • Non-destructive technique.

    • Requires no analyte-specific reference standard for quantification.

    • Provides structural confirmation simultaneously.

  • Disadvantages:

    • Lower sensitivity for trace impurities compared to HPLC or GC-MS.

    • Requires a high-purity, certified internal standard.

    • Complex mixtures can lead to overlapping signals, complicating quantification.

Comparative Performance Analysis

The choice of analytical method depends on the specific goal, whether it is routine quality control, identification of an unknown impurity, or certification of a reference standard.

FeatureHPLC-UVGC-MSqNMR
Principle Differential partitioningVolatility & mass-to-charge ratioNuclear magnetic resonance
Primary Use Routine purity/impurity profilingVolatile impurity analysis, identificationAbsolute purity (assay) of standards
Specificity High (based on retention time)Very High (retention time + mass spectrum)High (based on chemical shift)
Sensitivity (LOD/LOQ) Excellent for UV-active impuritiesExceptional for volatile impuritiesModerate; not ideal for trace analysis
Quantification Relative (Area %) or External StandardRelative (Area %) or External StandardAbsolute (Primary Ratio Method)
Key Advantage Robustness, versatility, high resolutionDefinitive identification of unknownsNo analyte reference standard needed
Key Limitation Requires reference standards for impurity IDPotential for thermal degradationLower sensitivity for trace impurities

Integrated Workflow for Purity Certification

A comprehensive approach to certifying a batch of this compound involves a logical sequence of analyses where each technique provides a unique piece of the puzzle.

Purity_Analysis_Workflow cluster_0 Batch Characterization cluster_1 Data Interpretation cluster_2 Final Reporting start Synthesized Batch of This compound hplc Primary Analysis: RP-HPLC start->hplc gcms Orthogonal Analysis: GC-MS start->gcms qnmr Orthogonal Analysis: qNMR start->qnmr hplc_out Purity by Area % Impurity Profile Assay vs. Standard hplc->hplc_out Routine QC gcms_out Residual Solvents Volatile Impurity ID gcms->gcms_out Confirmatory qnmr_out Absolute Purity (Assay) Structural Confirmation qnmr->qnmr_out Reference Standard Certification review Data Review & Comparison of Orthogonal Results hplc_out->review gcms_out->review qnmr_out->review report Certificate of Analysis (Final Purity Report) review->report

Caption: Integrated workflow for the comprehensive purity analysis of this compound.

Conclusion: A Senior Scientist's Perspective

For the routine purity assessment of this compound, a well-validated RP-HPLC method stands as the undisputed workhorse. Its robustness, resolving power, and sensitivity are perfectly suited for the day-to-day quality control required in a drug development setting.

However, true scientific integrity demands a multi-faceted approach. Orthogonal methods are not redundant; they are essential for building a complete and unassailable data package. GC-MS serves as a critical tool for identifying volatile unknowns and residual solvents, which HPLC might miss. Meanwhile, qNMR provides the ultimate benchmark—an absolute measure of purity that can be used to qualify the very reference standards used for HPLC quantification. By strategically combining these techniques, scientists can ensure the highest degree of confidence in the quality of this vital chemical intermediate, safeguarding the integrity of the entire downstream manufacturing process.

References

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A Senior Application Scientist's Guide to the NMR Spectral Interpretation of Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing granular insights into molecular architecture. This guide offers an in-depth interpretation of the ¹H and ¹³C NMR spectra of Methyl 2-amino-6-nitrobenzoate, a key intermediate in various synthetic pathways.

In the absence of a publicly available experimental spectrum for this compound, this guide will present a detailed prediction of its ¹H and ¹³C NMR spectra. This prediction is grounded in the fundamental principles of NMR spectroscopy and a comparative analysis with structurally analogous compounds. This approach not only provides a robust framework for the spectral interpretation of the target molecule but also serves as a valuable educational tool for understanding substituent effects in aromatic systems.

The Structural Landscape: Predicting the NMR Spectrum of this compound

The molecular structure of this compound, with its distinct electronic environments, dictates a predictable yet informative NMR spectrum. The benzene ring is trisubstituted with an electron-donating amino (-NH₂) group, an electron-withdrawing nitro (-NO₂) group, and a methyl ester (-COOCH₃) group. The interplay of these substituents governs the chemical shifts and coupling patterns of the aromatic protons and carbons.

dot

Figure 1: Structure of this compound with proton labeling.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is anticipated to display three distinct signals corresponding to H-3, H-4, and H-5.

  • H-4: This proton is situated between two carbon atoms bearing hydrogen and is expected to appear as a triplet due to coupling with both H-3 and H-5. The electron-donating amino group and the electron-withdrawing nitro group exert opposing effects on the electron density around H-4. However, its position para to the amino group and meta to the nitro group will likely result in a chemical shift in the upfield region of the aromatic spectrum.

  • H-3 and H-5: These two protons are in different chemical environments. H-3 is ortho to the amino group and meta to the nitro and ester groups. H-5 is ortho to the nitro group and meta to the amino and ester groups. The strong deshielding effect of the nitro group is expected to shift the H-5 proton significantly downfield. Conversely, the shielding effect of the amino group will shift the H-3 proton upfield. Both H-3 and H-5 are expected to appear as doublets of doublets due to ortho and meta couplings.

The non-aromatic region will feature two singlets:

  • -NH₂ protons: A broad singlet corresponding to the two amine protons. The chemical shift of this peak can be highly variable and is dependent on solvent and concentration.

  • -OCH₃ protons: A sharp singlet for the three methyl ester protons, typically found around 3.9 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals:

  • Carbonyl Carbon (-C=O): This carbon will appear as a singlet at the most downfield position, typically in the range of 165-170 ppm.

  • Aromatic Carbons: Six unique signals are expected for the aromatic carbons due to the lack of symmetry.

    • C-2 and C-6: The carbons directly attached to the amino and nitro groups will be significantly influenced by these substituents. C-2 (attached to -NH₂) will be shielded, appearing at a relatively upfield position for an aromatic carbon, while C-6 (attached to -NO₂) will be deshielded and shifted downfield.

    • C-1: The carbon bearing the methyl ester group will also be deshielded.

    • C-3, C-4, and C-5: The chemical shifts of these carbons will be influenced by their proximity to the various substituents.

  • Methyl Carbon (-OCH₃): A singlet in the upfield region, typically around 52 ppm.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected spectral features of this compound with the experimental NMR data of Methyl 2-aminobenzoate, Methyl 2-nitrobenzoate, Methyl 3-nitrobenzoate, and Methyl 4-nitrobenzoate.

CompoundAromatic Protons (δ, ppm)Aromatic Carbons (δ, ppm)-OCH₃ (δ, ppm)
Methyl 2-aminobenzoate [1]7.84 (dd), 7.24 (m), 6.62 (t)150.5, 134.1, 131.2, 116.7, 116.2, 110.73.84
Methyl 2-nitrobenzoate ~7.8-7.5 (m)~149, 133, 131, 129, 124~3.9
Methyl 3-nitrobenzoate [2][3][4][5][6]8.76 (s), 8.32 (m), 7.60 (m)164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.33.93
Methyl 4-nitrobenzoate [7][8]8.20 (d), 8.13 (d)165.1, 150.5, 135.4, 130.6, 123.53.94
Predicted: this compound H-5: ~8.0-8.2 (dd)H-4: ~7.3-7.5 (t)H-3: ~6.7-6.9 (dd)C-6: ~148-150C-2: ~145-147C-4: ~130-132C-5: ~125-127C-3: ~118-120C-1: ~115-117~3.9

Table 1: Comparison of ¹H and ¹³C NMR data for this compound and related compounds.

The data from these related compounds provide valuable insights:

  • The -NH₂ group in Methyl 2-aminobenzoate demonstrates a significant shielding effect, shifting the ortho and para protons upfield.[1]

  • The -NO₂ group in the nitrobenzoate isomers shows a strong deshielding effect, particularly on the ortho and para protons.[2][3][4][5][6][7][8]

  • The -COOCH₃ group consistently deshields the ortho protons.

By applying these observed substituent effects, we can confidently predict the relative chemical shifts in this compound. The powerful electron-withdrawing nature of the nitro group at C-6 will cause the adjacent H-5 to be the most downfield aromatic proton. The electron-donating amino group at C-2 will cause H-3 to be the most upfield aromatic proton. The H-4 proton, being para to the amino group and meta to the nitro group, will have an intermediate chemical shift.

Experimental Protocol for NMR Data Acquisition

For the successful acquisition of high-quality NMR spectra of this compound, the following experimental protocol is recommended.

dot

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-20 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to a clean 5 mm NMR tube dissolve->transfer insert Insert sample into NMR spectrometer transfer->insert lock Lock on solvent deuterium signal insert->lock shim Shim for magnetic field homogeneity lock->shim acquire Acquire ¹H and ¹³C spectra shim->acquire ft Fourier Transform acquire->ft phase Phase and baseline correction ft->phase reference Reference to TMS (0 ppm) phase->reference

Figure 2: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire the ¹H NMR spectrum. A standard single-pulse experiment is typically sufficient.

    • Acquire the ¹³C NMR spectrum. A proton-decoupled experiment (e.g., with composite pulse decoupling) is recommended to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs) for both ¹H and ¹³C spectra.

    • Perform phase and baseline corrections to obtain a clean, interpretable spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Conclusion

This guide provides a comprehensive framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. Through a predictive approach based on fundamental NMR principles and a comparative analysis with structurally related molecules, we have established a reliable set of expected spectral data. The detailed experimental protocol further ensures that researchers can acquire high-quality data for this compound. This combined theoretical and practical approach exemplifies the rigorous standards of structural elucidation required in modern chemical research and drug development.

References

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Brainly. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-nitrobenzoate. Retrieved from [Link]

  • AIST: Spectral Database for Organic Compounds, SDBS. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

  • Chegg. (2018, March 25). Label the peaks for the given 1H NMR and 13C NMR spectra of methyl 3-nitrobenzoate. Retrieved from [Link]

  • University of Washington. (n.d.). Understanding NMR Spectroscopy. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Introduction to Nuclear Magnetic Resonance. Retrieved from [Link]

  • Macomber, R. S. (1997). A Complete Introduction to Modern NMR Spectroscopy. Wiley-Interscience.
  • NanoQAM. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Methyl 2-amino-6-nitrobenzoate: An Essential Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-amino-6-nitrobenzoate is a crucial building block in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2] Its structure, featuring an aromatic ring substituted with amino, nitro, and methyl ester groups, provides a versatile scaffold for the development of novel therapeutics. This guide offers a comprehensive comparison of the prevalent synthetic methodologies for this compound, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to select the most appropriate route for their specific needs.

I. Synthetic Strategies: An Overview

The synthesis of this compound primarily involves the esterification of its corresponding carboxylic acid, 2-amino-6-nitrobenzoic acid. Therefore, an effective synthesis of this key precursor is paramount. This guide will first explore the common methods for preparing 2-amino-6-nitrobenzoic acid and subsequently delve into the direct esterification to yield the target compound.

Part 1: Synthesis of the Key Precursor: 2-Amino-6-nitrobenzoic Acid

The preparation of 2-amino-6-nitrobenzoic acid is a critical first step, and several synthetic routes have been established. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Selective Reduction of 2,6-Dinitrobenzoic Acid

One of the most direct routes involves the selective reduction of one nitro group of 2,6-dinitrobenzoic acid. This method's success hinges on the careful choice of a reducing agent that can selectively reduce one nitro group while leaving the other intact.

  • Underlying Chemistry: The selective reduction is typically achieved using sulfide, hydrosulfide, or polysulfide reagents.[3] These reagents, under controlled conditions, can preferentially reduce one of the two nitro groups, which are electronically similar but may have slight differences in steric hindrance. The reaction is generally performed at reflux temperature, with careful temperature control to avoid over-reduction.[3]

  • Advantages: This method is relatively straightforward and can provide good yields if the selectivity of the reduction is high.

  • Disadvantages: The use of sulfide reagents can pose safety and environmental concerns due to their toxicity and potential for hydrogen sulfide gas evolution. Over-reduction to the diamino product can be a significant side reaction, complicating purification.

Amination of 2-Halo-6-nitrobenzoic Acid

Another common approach is the nucleophilic aromatic substitution of a halogen in 2-halo-6-nitrobenzoic acid with ammonia.

  • Underlying Chemistry: This reaction typically employs a cuprous catalyst to facilitate the aminolysis of the aryl halide.[4] The reaction is carried out in an organic solvent, and the conditions are generally milder than traditional high-pressure ammonolysis, reducing the risk of side reactions like decarboxylation.[4]

  • Advantages: The starting material, 2-halo-6-nitrobenzoic acid, is often readily available and cost-effective.[4] The use of a copper catalyst allows for milder reaction conditions, which is advantageous for industrial-scale production.[4]

  • Disadvantages: The use of a heavy metal catalyst can be a drawback, requiring efficient removal from the final product, especially in pharmaceutical applications. The reaction may require elevated temperatures and pressures, albeit milder than uncatalyzed methods.[4]

Hofmann Rearrangement of 3-Nitrophthalimide

The Hofmann rearrangement of 3-nitrophthalimide offers an alternative pathway.

  • Underlying Chemistry: This method involves the treatment of 3-nitrophthalimide with a hypohalite solution (e.g., sodium hypochlorite) in the presence of a base. The reaction proceeds through the formation of an N-haloamide, which then rearranges to an isocyanate, followed by hydrolysis to yield the desired aminobenzoic acid. A reported synthesis using this method achieved a yield of 88%.[4]

  • Advantages: This route can provide high yields.[4]

  • Disadvantages: The starting material, 3-nitrophthalimide, can be difficult to prepare and expensive, which may limit the cost-effectiveness of this method on a larger scale.[4]

Part 2: Esterification of 2-Amino-6-nitrobenzoic Acid

Once 2-amino-6-nitrobenzoic acid is obtained, the final step is its esterification to this compound. This can be achieved through several standard esterification procedures.

Alkylation with Methylating Agents

A common and effective method is the alkylation of the carboxylate with a suitable methylating agent in the presence of a base.

  • Method A: Using Methyl p-toluenesulfonate

    • Underlying Chemistry: In this protocol, 2-amino-6-nitrobenzoic acid is deprotonated by a base, such as triethylamine, to form the carboxylate anion. This anion then acts as a nucleophile, attacking the methyl group of methyl p-toluenesulfonate in an SN2 reaction to form the methyl ester. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). A reported procedure using this method yielded 59.4% of the final product.[5]

  • Method B: Using Dimethyl Sulfate

    • Underlying Chemistry: Similar to the above method, the carboxylic acid is deprotonated by a base, in this case, potassium carbonate. The resulting carboxylate then reacts with dimethyl sulfate, a potent methylating agent. This reaction is also typically performed in DMF. A high yield of 91% has been reported using this method.[6]

  • Causality of Experimental Choices:

    • Solvent: DMF is an excellent solvent for this reaction as it is polar and aprotic, effectively solvating the cations while leaving the nucleophilic carboxylate anion relatively free to react.

    • Base: Triethylamine and potassium carbonate are suitable bases to deprotonate the carboxylic acid without causing significant side reactions. Potassium carbonate is a milder and often more economical choice.

    • Methylating Agent: Methyl p-toluenesulfonate is a solid and less toxic than dimethyl sulfate. However, dimethyl sulfate is a more reactive and often more cost-effective methylating agent, which can lead to higher yields and faster reaction times.

Fischer Esterification

While less commonly reported for this specific substrate, Fischer esterification is a classical method for forming esters.

  • Underlying Chemistry: This method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[7] The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed, often by azeotropic distillation with a suitable solvent like toluene.[7]

  • Advantages: This method uses inexpensive and readily available reagents.

  • Disadvantages: The strong acidic conditions and high temperatures required may not be compatible with the amino and nitro groups on the aromatic ring, potentially leading to side reactions or degradation of the product. The equilibrium nature of the reaction can also limit the achievable yield unless water is efficiently removed.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialKey ReagentsYield (%)AdvantagesDisadvantages
Esterification with Me-p-Ts 2-Amino-6-nitrobenzoic acidMethyl p-toluenesulfonate, Triethylamine, DMF59.4[5]Milder conditions, less toxic methylating agent.Moderate yield, more expensive methylating agent.
Esterification with Me₂SO₄ 2-Amino-6-nitrobenzoic acidDimethyl sulfate, K₂CO₃, DMF91[6]High yield, cost-effective methylating agent.Dimethyl sulfate is highly toxic and requires careful handling.
Fischer Esterification 2-Amino-6-nitrobenzoic acidMethanol, H₂SO₄N/AInexpensive reagents.Harsh conditions may lead to side reactions, equilibrium limitations.

Experimental Protocol: Esterification using Dimethyl Sulfate

This protocol is based on a high-yield synthesis reported in the literature.[6]

Materials:

  • 2-Amino-6-nitrobenzoic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-amino-6-nitrobenzoic acid in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for a short period to ensure deprotonation of the carboxylic acid.

  • Carefully add dimethyl sulfate dropwise to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Heat the reaction mixture to 60°C and stir under an inert atmosphere (e.g., nitrogen) for the time specified in the literature (typically several hours), monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_precursor Synthesis of 2-Amino-6-nitrobenzoic Acid cluster_esterification Esterification 2,6-Dinitrobenzoic Acid 2,6-Dinitrobenzoic Acid 2-Amino-6-nitrobenzoic Acid 2-Amino-6-nitrobenzoic Acid 2,6-Dinitrobenzoic Acid->2-Amino-6-nitrobenzoic Acid Selective Reduction 2-Halo-6-nitrobenzoic Acid 2-Halo-6-nitrobenzoic Acid 2-Halo-6-nitrobenzoic Acid->2-Amino-6-nitrobenzoic Acid Amination (Cu catalyst) 3-Nitrophthalimide 3-Nitrophthalimide 3-Nitrophthalimide->2-Amino-6-nitrobenzoic Acid Hofmann Rearrangement This compound This compound 2-Amino-6-nitrobenzoic Acid->this compound Alkylation Methyl p-toluenesulfonate Methyl p-toluenesulfonate Methyl p-toluenesulfonate->this compound Dimethyl sulfate Dimethyl sulfate Dimethyl sulfate->this compound Methanol (H+) Methanol (H+) Methanol (H+)->this compound

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through the esterification of 2-amino-6-nitrobenzoic acid. The choice of the synthetic route for the precursor acid depends on factors such as cost, scale, and safety. For the final esterification step, alkylation with dimethyl sulfate in the presence of potassium carbonate offers a high-yielding and reliable method, provided appropriate safety precautions are taken. Researchers should carefully consider the trade-offs between yield, cost, and safety when selecting a synthesis method for this important pharmaceutical intermediate.

References

  • PrepChem.com. Synthesis of this compound. Available at: [Link]

  • Google Patents. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid.
  • Google Patents. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-6-nitrobenzothiazole: A Key Intermediate in Pharmaceutical Synthesis. Available at: [Link]

  • Google Patents. US3948972A - Esterification of nitrobenzoic acids.

Sources

A Guide to the Spectroscopic Differentiation of Methyl 2-amino-6-nitrobenzoate and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds and fine chemicals, the precise characterization of intermediates and final products is paramount. This guide provides an in-depth comparison of the spectroscopic characteristics of Methyl 2-amino-6-nitrobenzoate, a key synthetic intermediate, and its precursors, 2-amino-6-nitrobenzoic acid and 2-methyl-6-nitrobenzoic acid. Additionally, a comparison with the structurally related compound, methyl anthranilate, is included to highlight subtle but significant spectral differences. Understanding these spectroscopic nuances is crucial for reaction monitoring, purity assessment, and structural confirmation.

This guide will delve into the analysis of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both expected and reported experimental data to offer a comprehensive analytical framework.

The Synthetic Pathway: A Spectroscopic Journey

The synthesis of this compound typically proceeds through the oxidation of the methyl group of 2-methyl-6-nitrobenzoic acid to a carboxylic acid, followed by esterification. This chemical transformation is accompanied by distinct changes in the spectroscopic signatures of the molecules, which we will explore in detail.

Synthesis_Workflow Precursor1 2-Methyl-6-nitrobenzoic Acid Precursor2 2-Amino-6-nitrobenzoic Acid Precursor1->Precursor2 Oxidation Product This compound Precursor2->Product Esterification Related Methyl Anthranilate Synthesis_Protocol cluster_synthesis Synthesis Protocol Start Dissolve 2-Amino-6-nitrobenzoic acid in Methanol Add_Acid Add conc. H₂SO₄ (catalytic) Start->Add_Acid Reflux Reflux for several hours Add_Acid->Reflux Evaporate Remove Methanol Reflux->Evaporate Dissolve_DCM Dissolve in Dichloromethane Evaporate->Dissolve_DCM Wash_Bicarb Wash with NaHCO₃ solution Dissolve_DCM->Wash_Bicarb Wash_Water Wash with Water Wash_Bicarb->Wash_Water Dry Dry with Na₂SO₄ Wash_Water->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify End This compound Purify->End

A Comparative Guide to the Structural Validation of Synthesized Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential analytical techniques used to validate the structure of Methyl 2-amino-6-nitrobenzoate, a key intermediate in various synthetic pathways. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The primary methods for structural elucidation—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—form the core of our investigation.[1][2][3] We will compare and contrast the data obtained from these techniques with complementary methods like Elemental Analysis (EA) and High-Performance Liquid Chromatography (HPLC) to provide a comprehensive validation strategy.

The Strategic Importance of Orthogonal Validation

A multi-faceted approach to structural validation is crucial. Each analytical technique provides a unique piece of the structural puzzle. Relying on a single method can lead to ambiguity or misinterpretation. By employing orthogonal techniques—methods that measure different physical properties of the molecule—we create a self-validating system where the data from each experiment corroborates the others, leading to a high degree of confidence in the final structural assignment.[4]

Primary Spectroscopic Validation Techniques: The "Big Three"

The combination of NMR, IR, and MS is often referred to as the "big three" in the structural determination of organic compounds.[2] This trio of techniques provides detailed information about the carbon-hydrogen framework, the functional groups present, and the overall molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[2][3] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR).

¹H NMR Spectroscopy: Unveiling the Proton Environment

In the ¹H NMR spectrum of this compound, we expect to see distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal provide a wealth of structural information.

  • Aromatic Protons: The substitution pattern on the benzene ring will give rise to a specific set of signals in the aromatic region (typically δ 7.0-8.5 ppm).

  • Amine Protons: The -NH₂ group will appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

  • Methyl Protons: The -OCH₃ group of the ester will present as a sharp singlet, typically around δ 3.9 ppm.[5]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, typically appearing around δ 165 ppm.[6]

  • Aromatic Carbons: The six carbons of the benzene ring will appear in the δ 110-150 ppm region. The carbons attached to the nitro and amino groups will have characteristic shifts.

  • Methyl Carbon: The methyl ester carbon will be the most upfield signal, typically around δ 52 ppm.[6]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for the rapid identification of functional groups present in a molecule.[2][3][7] Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, we anticipate the following key absorption bands:

  • N-H Stretch: The primary amine will show two distinct bands in the 3300-3500 cm⁻¹ region.

  • C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.[8]

  • C=O Stretch: The ester carbonyl group will exhibit a strong, sharp absorption band in the range of 1720-1740 cm⁻¹.[9][10]

  • NO₂ Stretch: The nitro group will show two characteristic strong absorptions, an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[9][10][11]

  • C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[10][11]

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of data for confirming the molecular formula.[1] High-resolution mass spectrometry (HRMS) can provide a molecular formula with a high degree of accuracy.

For this compound (C₈H₈N₂O₄), the expected monoisotopic mass is 196.0484 g/mol .[12] The mass spectrum will show a molecular ion peak (M⁺) at m/z = 196. The fragmentation pattern can also provide additional structural information.

Comparative Analysis with Alternative Validation Methods

While the "big three" provide a robust framework for structural validation, incorporating alternative techniques can offer complementary data and enhance the overall confidence in the structural assignment.

Elemental Analysis (EA): Confirming the Empirical Formula

Elemental analysis is a quantitative technique that determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound.[13] This data is used to calculate the empirical formula of the synthesized compound. For a new compound, the experimentally determined percentages should be within ±0.4% of the calculated theoretical values.[14]

Comparison with Mass Spectrometry:

FeatureMass Spectrometry (HRMS)Elemental Analysis (CHNS)
Information Provided Exact molecular weight and molecular formula.Percentage composition and empirical formula.[13][15]
Sample Requirement Micrograms to nanograms.Milligrams.
Key Advantage Provides the exact molecular formula.Confirms the ratio of elements in the compound.[13]
Limitation Does not directly provide purity information regarding inorganic salts.[16]Does not distinguish between isomers.
High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture.[17][18] For structural validation, HPLC is primarily used to assess the purity of the synthesized compound. A pure compound should ideally show a single, sharp peak in the chromatogram.

Comparison with Spectroscopic Methods:

FeatureHPLCNMR/IR/MS
Primary Role Purity assessment and quantification.[19][20]Structural elucidation.[2]
Data Output Chromatogram showing retention time and peak area.Spectra revealing structural information.
Key Advantage Excellent for detecting and quantifying impurities.Provides detailed information about molecular structure.
Limitation Does not provide direct structural information on its own.Less effective for quantifying minor impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the esterification of 2-amino-6-nitrobenzoic acid.[21]

  • Reaction Setup: In a round-bottom flask, combine 2-amino-6-nitrobenzoic acid (1.0 eq), methanol (excess, as solvent), and a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Protocol 3: IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

Protocol 4: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with LC) and acquire the mass spectrum.

Protocol 5: Elemental Analysis
  • Sample Preparation: Provide a pure, dry sample (2-5 mg) for analysis.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[15][16]

Protocol 6: HPLC Analysis
  • Sample and Mobile Phase Preparation: Prepare a dilute solution of the sample in the mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.

  • Analysis: Inject the sample onto an appropriate HPLC column (e.g., C18) and elute with a suitable gradient.[18] Monitor the eluent using a UV detector.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the structural validation process for this compound.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data Data Interpretation & Comparison cluster_conclusion Final Confirmation synthesis Synthesis of Methyl 2-amino-6-nitrobenzoate purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms ea Elemental Analysis purification->ea hplc HPLC purification->hplc structure_elucidation Structure Elucidation (Connectivity, Functional Groups) nmr->structure_elucidation ir->structure_elucidation formula_confirmation Molecular Formula Confirmation ms->formula_confirmation ea->formula_confirmation purity_assessment Purity Assessment hplc->purity_assessment final_structure Validated Structure structure_elucidation->final_structure formula_confirmation->final_structure purity_assessment->final_structure

Caption: Workflow for the synthesis and structural validation of this compound.

Conclusion

The structural validation of a synthesized compound like this compound requires a meticulous and multi-pronged analytical approach. By integrating the detailed connectivity information from NMR, the functional group identification from IR, and the molecular weight determination from MS, we can build a strong case for the proposed structure. Further corroboration from elemental analysis and a purity check by HPLC provides the necessary layers of evidence for an unambiguous structural assignment. This comprehensive, self-validating methodology ensures the scientific integrity of the data and provides a high degree of confidence for its use in further research and development.

References

  • PrepChem. Synthesis of this compound. Available at: [Link]

  • Wikipedia. Elemental analysis. Available at: [Link]

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  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available at: [Link]

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A Comparative Guide to Nitro Group Positional Effects on Aminobenzoate Ester Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the subtle interplay of functional groups on a molecule's reactivity is paramount. The stability and metabolic fate of ester-containing pharmaceuticals, for instance, can be dramatically altered by the placement of substituents on the aromatic ring. This guide provides an in-depth comparison of how the position of a nitro group—a potent electron-withdrawing group—modulates the reactivity of aminobenzoate esters, supported by mechanistic insights and detailed experimental protocols.

Core Principles: Electronic Effects on Acyl Reactivity

The reactivity of an ester towards nucleophilic acyl substitution, such as alkaline hydrolysis, is fundamentally governed by the electrophilicity of the carbonyl carbon.[1][2][3] Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the carbonyl carbon more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease it.

The nitro group (–NO₂) is a powerful EWG, operating through two distinct mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bonds. This effect is distance-dependent, weakening as the group moves further from the reaction center.[4]

  • Resonance Effect (-M or -R): The nitro group can delocalize electron density from the ring onto itself, particularly when positioned ortho or para to the reaction center. This effect involves the π-system of the ring and is a major contributor to the group's electron-withdrawing nature.[4][5]

In contrast, the amino group (–NH₂) is a strong EDG, primarily through its resonance effect (+M or +R), while also exerting a weaker, electron-withdrawing inductive effect (-I). When both groups are present, their combined influence dictates the overall reactivity.

Comparative Reactivity via Alkaline Hydrolysis

A classic method to quantify the reactivity of esters is to measure the rate of their alkaline hydrolysis.[6][7][8] In this SNAc (Nucleophilic Acyl Substitution) reaction, a hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon. The reaction rate is highly sensitive to the electronic stability of the tetrahedral intermediate formed during this attack.[3][9][10]

Let's compare the expected reactivity of three isomers of ethyl nitro-aminobenzoate against a baseline compound, ethyl 4-aminobenzoate (a derivative of Benzocaine).

CompoundNitro Group Position (relative to Ester)Expected Relative Rate of Hydrolysis
Ethyl 4-aminobenzoateNoneBaseline (Slowest)
Ethyl 3-nitro-4-aminobenzoatemetaFaster
Ethyl 2-nitro-4-aminobenzoateorthoFastest
Ethyl 4-nitrobenzoate (for reference)para(Significantly faster than baseline)[11]

Rationale for Reactivity Trend:

  • Ethyl 4-aminobenzoate (Baseline): The electron-donating amino group at the para position reduces the electrophilicity of the carbonyl carbon, making this ester relatively stable and slow to hydrolyze.

  • Ethyl 3-nitro-4-aminobenzoate (meta): The nitro group at the meta position can only exert its strong inductive effect (-I).[5][12] It cannot participate in resonance with the carbonyl group or the tetrahedral intermediate. This inductive withdrawal of electrons increases the carbonyl carbon's electrophilicity compared to the baseline, leading to a faster hydrolysis rate.

  • Ethyl 2-nitro-4-aminobenzoate (ortho): At the ortho position, the nitro group exerts both its powerful inductive effect (-I) and its resonance effect (-M).[4] During the formation of the tetrahedral intermediate, the negative charge on the oxygen can be delocalized through the aromatic ring and onto the nitro group. This resonance stabilization of the transition state significantly lowers the activation energy, resulting in the fastest rate of hydrolysis among the aminobenzoate isomers.[5] The rate for a para-nitrobenzoate is also significantly enhanced for the same reason.[11]

Visualizing the Mechanism and Electronic Effects

The stability of the transition state is the key to understanding the observed reactivity differences.

Diagram 1: General Mechanism of Alkaline Ester Hydrolysis This diagram illustrates the two-step addition-elimination pathway for nucleophilic acyl substitution. The rate-determining step is the formation of the unstable tetrahedral intermediate.

Caption: Mechanism for Alkaline Ester Hydrolysis.

Diagram 2: Resonance Stabilization in the ortho-Nitro Intermediate This diagram shows how the negative charge of the tetrahedral intermediate is delocalized onto the ortho-nitro group, stabilizing the transition state and accelerating the reaction.

Caption: Stabilization of the ortho-nitro intermediate.

Experimental Protocol: Kinetic Analysis by UV-Vis Spectrophotometry

To empirically determine the hydrolysis rates, a pseudo-first-order kinetic study can be performed using UV-Vis spectrophotometry.[7][13][14] This method is effective because the product, a substituted aminobenzoate anion, often has a different UV absorbance spectrum from the starting ester, allowing the reaction progress to be monitored over time.[15][16]

Objective: To determine the pseudo-first-order rate constants (k_obs) for the alkaline hydrolysis of ethyl 4-aminobenzoate and its 3-nitro and 2-nitro isomers.

Materials:

  • Ethyl 4-aminobenzoate

  • Ethyl 3-nitro-4-aminobenzoate

  • Ethyl 2-nitro-4-aminobenzoate

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Ethanol (or other suitable co-solvent)

  • UV-Vis Spectrophotometer with thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare stock solutions of each ester in ethanol at a concentration of ~1x10⁻³ M.

  • Instrument Setup: Set the spectrophotometer to scan a wavelength range (e.g., 250-450 nm) to identify the λ_max (wavelength of maximum absorbance) of the hydrolyzed product. The instrument should be zeroed with a blank solution containing ethanol and water.

  • Kinetic Run: a. Pipette 2.0 mL of the 0.1 M NaOH solution into a quartz cuvette and place it in the thermostatted cell holder (e.g., at 25°C). b. To initiate the reaction, rapidly inject 100 µL of one of the ester stock solutions into the cuvette, cap, and invert twice to mix. c. Immediately begin recording the absorbance at the predetermined λ_max at fixed time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed significantly (e.g., 30-60 minutes).

  • Data Analysis: a. The reaction is conducted under pseudo-first-order conditions because the concentration of NaOH is in large excess compared to the ester.[8] b. The integrated rate law for a first-order reaction is: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_0), where A_t is the absorbance at time t, A_0 is the initial absorbance, and A_∞ is the absorbance after the reaction is complete. c. Plot ln(A_∞ - A_t) versus time (t). The plot should yield a straight line, and the pseudo-first-order rate constant (k_obs) is the negative of the slope.[13] d. Repeat the entire procedure for all three ester isomers.

Diagram 3: Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis A Prepare Ester Stock Solutions (~1 mM in Ethanol) D Initiate Reaction in Cuvette: NaOH + Ester Stock A->D B Prepare 0.1 M NaOH Solution B->D C Set Spectrophotometer λmax & Thermostat to 25°C C->D E Record Absorbance vs. Time D->E F Plot ln(A∞ - At) vs. Time E->F G Calculate Slope F->G H k_obs = -Slope G->H

Sources

A Comparative Guide to the Synthesis of Methyl 2-amino-6-nitrobenzoate: An Evaluation of Alternative Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-amino-6-nitrobenzoate is a pivotal intermediate in the synthesis of a variety of high-value organic molecules, including pharmaceuticals and dyes.[1] The strategic placement of the amino, nitro, and ester functionalities on the benzene ring makes it a versatile building block, but also presents unique challenges in its synthesis. This guide provides an in-depth comparison of established and alternative synthetic routes to this compound, with a focus on reagent choice, reaction efficiency, and practical considerations for researchers in drug development and organic synthesis.

The Conventional Approach: Esterification of 2-Amino-6-nitrobenzoic Acid

The most direct and frequently cited method for the synthesis of this compound is the esterification of commercially available 2-amino-6-nitrobenzoic acid. This approach benefits from the ready availability of the starting material, which can be produced through various methods, including the selective reduction of 2,6-dinitrobenzoic acid.[2]

Two common esterification protocols are highlighted in the literature:

  • Using Methyl p-toluenesulfonate: This method involves the reaction of 2-amino-6-nitrobenzoic acid with methyl p-toluenesulfonate in the presence of a base like triethylamine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[3]

  • Using Dimethyl Sulfate: An alternative protocol utilizes dimethyl sulfate as the methylating agent with a base such as potassium carbonate in DMF.[4]

While these methods are effective, they are not without their drawbacks. Methylating agents like methyl p-toluenesulfonate and dimethyl sulfate are toxic and require careful handling. The reaction conditions, particularly the use of high-boiling point solvents like DMF, can complicate product isolation and purification.

Alternative Synthetic Strategies: A Comparative Analysis

To circumvent the limitations of the direct esterification route, several alternative strategies have been developed. These methods often involve manipulating the order of synthetic steps, such as introducing the amino group after the ester functionality is in place. This section provides a comparative analysis of the most promising alternative routes.

Selective Reduction of Methyl 2,6-dinitrobenzoate

A prominent alternative route involves the synthesis of Methyl 2,6-dinitrobenzoate followed by the selective reduction of one of the two nitro groups. The success of this strategy hinges on the ability to achieve high chemoselectivity in the reduction step, leaving one nitro group intact.

Workflow for the Selective Reduction Pathway:

2,6-Dinitrotoluene 2,6-Dinitrotoluene 2,6-Dinitrobenzoic Acid 2,6-Dinitrobenzoic Acid 2,6-Dinitrotoluene->2,6-Dinitrobenzoic Acid Oxidation Methyl 2,6-dinitrobenzoate Methyl 2,6-dinitrobenzoate 2,6-Dinitrobenzoic Acid->Methyl 2,6-dinitrobenzoate Esterification This compound This compound Methyl 2,6-dinitrobenzoate->this compound Selective Reduction

Caption: Synthetic workflow via selective reduction of a dinitro intermediate.

A variety of reducing agents can be employed for the selective reduction of dinitroaromatic compounds, each with its own set of advantages and disadvantages.[5][6][7]

Reducing Agent/SystemAdvantagesDisadvantagesKey Considerations
Sodium Sulfide (Na₂S) or Hydrosulfide (NaSH) Inexpensive, readily available, good selectivity.[6]Can generate toxic H₂S gas, reaction stoichiometry needs careful control.The reaction is often carried out in an alcohol-water mixture.[2]
Catalytic Hydrogenation (e.g., H₂/Pd-C) "Green" reagent (H₂), high yields, catalyst can be recovered.[8][9]Requires specialized high-pressure equipment, risk of over-reduction.[8]Careful control of hydrogen pressure and temperature is crucial for selectivity.[9][10]
Iron in Acidic Media (Béchamp Reduction) Very low cost, environmentally benign iron salts as byproducts.[8][11]Requires stoichiometric amounts of iron, can be slow.A classic and industrially relevant method for nitro group reduction.[11]
Tin(II) Chloride (SnCl₂) Effective for a wide range of substrates, mild conditions.[6]Generates tin-based waste products that require proper disposal.Often used in laboratory-scale syntheses.

Experimental Protocol: Selective Reduction with Sodium Hydrosulfide

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2,6-dinitrobenzoate (1.0 eq.) in a mixture of ethanol and water.

  • Reagent Addition: Slowly add a solution of sodium hydrosulfide (NaSH) (typically 1.0-1.2 eq.) in water to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Amination of Methyl 2-halo-6-nitrobenzoate

Another viable alternative involves the nucleophilic aromatic substitution of a halogen atom on the benzene ring. This route starts with a 2-halo-6-nitrobenzoic acid, which is first esterified and then treated with an ammonia source.

Workflow for the Amination Pathway:

2-Halo-6-nitrobenzoic Acid 2-Halo-6-nitrobenzoic Acid Methyl 2-halo-6-nitrobenzoate Methyl 2-halo-6-nitrobenzoate 2-Halo-6-nitrobenzoic Acid->Methyl 2-halo-6-nitrobenzoate Esterification This compound This compound Methyl 2-halo-6-nitrobenzoate->this compound Amination

Caption: Synthetic workflow via amination of a halo-nitrobenzoate.

A patented method describes the use of a cuprous catalyst to facilitate the aminolysis of 2-halo-6-nitrobenzoic acid with ammonia in an organic solvent.[12] This copper-catalyzed amination offers milder reaction conditions compared to traditional high-pressure ammonolysis.

Reagent/SystemAdvantagesDisadvantagesKey Considerations
Ammonia with Cuprous Catalyst Milder reaction conditions than uncatalyzed ammonolysis, high conversion rates.[12]Requires a catalyst, potential for copper contamination in the product.The choice of solvent (e.g., DMF, NMP, DMSO) can influence the reaction rate.[12]
Concentrated Ammonia (High T/P) Simple reagent.Requires high temperature and pressure in a sealed vessel, potential for side reactions.[2]This is a more traditional and often less desirable method due to the harsh conditions.
Sandmeyer-Type Reactions

While less direct, a Sandmeyer-type reaction sequence could also be envisioned for the synthesis of this compound.[13][14][15] This would likely involve a multi-step process starting from a suitable diamine precursor. For instance, one could start with a protected 2,6-diaminobenzoic acid, perform a selective diazotization and substitution to introduce the nitro group, followed by esterification and deprotection. This route is generally more complex and lower-yielding than the previously described methods and is therefore not a preferred approach for this specific target molecule.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability of starting materials, and the equipment at hand.

  • For small-scale laboratory synthesis , the esterification of 2-amino-6-nitrobenzoic acid remains a straightforward and reliable option, provided that the necessary precautions are taken when handling toxic methylating agents.

  • For larger-scale production or when seeking to avoid hazardous reagents, the selective reduction of Methyl 2,6-dinitrobenzoate offers a compelling alternative. The use of inexpensive and environmentally friendly reducing agents like iron in acidic media or catalytic hydrogenation (if the equipment is available) makes this route attractive from both a cost and sustainability perspective.

  • The amination of a halo-nitrobenzoate presents a viable, albeit potentially more costly, alternative, particularly when utilizing a copper-catalyzed process to ensure mild reaction conditions.

Researchers and drug development professionals should carefully evaluate these alternatives based on their specific needs and resources. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision.

References

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2005).
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  • Reduction of nitro compounds. Wikipedia.
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  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023).
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  • Nitr
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.
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  • Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14.
  • Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid.
  • Nitration and arom
  • Sandmeyer reaction. Wikipedia.
  • Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange.
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  • Aromatic nitration under various conditions.
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  • Process for preparing 2-amino-6-nitro-benzoic acid.
  • An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. Benchchem.
  • Preparation method of 2-amino-6-nitrobenzoic acid.
  • An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid. Benchchem.
  • Sandmeyer reaction. L.S.College, Muzaffarpur.
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  • Hydrogenation of 2,4,6-Trinitrobenzoic Acid on Pd/Sibunit Catalysts.
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. (2016). PubMed.
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  • Method for synthesizing 3,5-diamido benzoic acid by industrial continuous hydrogenation.
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. Methyl 2-amino-6-nitrobenzoate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Variations in purity and the presence of uncharacterized impurities can significantly impact reaction yields, impurity profiles of downstream products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and detailed experimental protocols. Our focus is not just on the "how," but the "why," empowering you to make informed decisions in your laboratory.

The Importance of Purity: More Than Just a Number

Commercial grades of this compound are often cited with a purity of around 98%.[1] While this may seem high, the remaining 2% can consist of structurally similar impurities that may be difficult to remove in subsequent synthetic steps. Potential impurities can include:

  • Isomeric Impurities: Positional isomers such as Methyl 2-amino-3-nitrobenzoate or Methyl 2-amino-4-nitrobenzoate can arise from non-selective nitration reactions during synthesis.

  • Starting Material Carryover: Incomplete esterification can lead to the presence of the starting material, 2-Amino-6-nitrobenzoic acid.[2][3]

  • Over-nitrated Species: The formation of dinitro- or trinitro- derivatives is a possibility under harsh nitration conditions.

  • By-products from Synthesis: Depending on the synthetic route, other related substances may be present.

The presence of these impurities can have significant consequences, including altered reaction kinetics, the formation of unexpected side products, and challenges in purification. Therefore, a robust analytical strategy to identify and quantify these impurities is paramount.

Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is often necessary for a comprehensive purity assessment. HPLC, NMR, and MS each provide unique and complementary information.

Technique Principle Strengths Limitations
HPLC Differential partitioning between a stationary and mobile phaseHigh sensitivity for detecting trace impurities, excellent quantitative accuracy, and wide applicability.Requires reference standards for impurity identification and quantification.
qNMR Signal intensity is directly proportional to the number of nucleiProvides structural information, is a primary method of quantification without needing identical reference standards for each impurity.Lower sensitivity compared to HPLC for trace impurities.
MS Mass-to-charge ratio of ionized moleculesHigh specificity for molecular weight determination and structural elucidation through fragmentation patterns.Can be less quantitative than HPLC unless coupled with a separation technique (e.g., LC-MS, GC-MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone for determining the purity of this compound and for profiling its impurities. A well-developed HPLC method can separate the main component from closely related structural isomers and other by-products.

Causality Behind Experimental Choices

The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity. For a moderately polar compound like this compound, a reversed-phase C18 column is an excellent starting point. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good resolution between the analyte and its potential impurities. An acidic buffer is often employed to suppress the ionization of the amino group, leading to better peak shape and retention. UV detection is suitable as the aromatic nitro functionality provides a strong chromophore.[4]

Experimental Protocol: HPLC Purity Assessment

This protocol is adapted from a method for a closely related isomer and is a robust starting point for method development.[4]

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄).

  • Orthophosphoric acid.

  • Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    30 70 30

    | 35 | 70 | 30 |

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

5. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Inject Inject Sample Sample->Inject MobilePhase Prepare & Degas Mobile Phases MobilePhase->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing Weigh Accurately Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Integrate Integrate Analyte & Standard Signals Acquire->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for qNMR Purity Analysis.

Mass Spectrometry (MS): Unambiguous Identification of Compound and Impurities

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for identifying unknown impurities. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides a high degree of confidence in the identity of each component in the sample.

Causality Behind Experimental Choices

For GC-MS analysis, the compound must be volatile and thermally stable. This compound may be amenable to GC-MS analysis. Electron Ionization (EI) is a common ionization technique that provides a reproducible fragmentation pattern, which can be used as a fingerprint for identification. LC-MS is also a viable option, particularly for less volatile impurities. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, providing clear molecular weight information.

Experimental Protocol: GC-MS Analysis

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Capillary GC column suitable for polar compounds (e.g., DB-5ms).

2. GC Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

3. MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

4. Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

5. Data Analysis:

  • The mass spectrum of the main peak should show a molecular ion peak corresponding to the molecular weight of this compound (196.16 g/mol ).

  • The fragmentation pattern can be compared to library spectra or interpreted to confirm the structure.

  • Mass spectra of minor peaks can be used to identify potential impurities.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample Inject Inject into GC Dissolve->Inject Separate Separation in GC Column Inject->Separate Ionize Ionization (EI) Separate->Ionize Analyze Mass Analysis Ionize->Analyze Spectrum Obtain Mass Spectra Analyze->Spectrum Identify Identify Components Spectrum->Identify

Caption: Workflow for GC-MS Analysis.

Summary of Comparative Data

The following table presents hypothetical data from the analysis of three different commercial batches of this compound, illustrating how the results from each technique can be integrated for a comprehensive purity assessment.

Batch ID HPLC Purity (%) Major Impurity (by HPLC, %) qNMR Purity (%) MS Confirmation Overall Assessment
A-001 99.5Isomer 1 (0.3%)99.3MW confirmedHigh Purity
B-002 98.2Starting Material (1.5%)98.0MW confirmedContains significant starting material
C-003 97.5Isomer 2 (1.0%), Unknown (1.2%)97.3MW of unknown impurity determinedLower purity with an uncharacterized impurity

Conclusion: An Integrated Approach for Confident Quality Assessment

The purity assessment of this compound requires a thoughtful and integrated analytical approach. While HPLC provides excellent sensitivity for impurity profiling and quantification, qNMR offers a primary method for purity determination without the need for specific impurity standards. Mass spectrometry is indispensable for the unambiguous identification of the main component and any unknown impurities.

By combining these techniques, researchers and drug development professionals can gain a comprehensive understanding of the quality of their commercially available this compound. This knowledge is critical for ensuring the consistency and reliability of their research and for producing high-quality, safe, and effective pharmaceutical products.

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • IndiaMART. (n.d.). Industrial Grade this compound. Retrieved from [Link]

  • Jigs Chemical Limited. (n.d.). Methyl 2- Amino-6- nitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating. Retrieved from [Link]

  • Brainly. (2023). Please assign all NMR peaks of the product methyl nitrobenzoate and determine which of the isomers (ortho, -. Retrieved from [Link]

  • Chegg. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). development and validation of gc-ms method for the trace level determination of potential genotoxic. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of metabolites of Methyl Orange by GC-MS (A) and LC-MS (B) analysis. Retrieved from [Link]

Sources

Benchmarking the yield of different Methyl 2-amino-6-nitrobenzoate synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and high-yield production of key intermediates is paramount. Methyl 2-amino-6-nitrobenzoate, a crucial building block for various pharmaceuticals and functional materials, is one such intermediate. Its synthesis can be approached through several distinct chemical pathways, each with its own set of advantages and challenges. This guide provides an in-depth, objective comparison of the most common protocols for synthesizing this compound, supported by experimental data to inform your selection of the most suitable method for your research or production needs.

Introduction: The Significance of this compound

This compound is a substituted anthranilate derivative. The presence of the amino and nitro groups on the benzene ring, ortho to each other and to the methyl ester, imparts unique reactivity, making it a valuable precursor in the synthesis of a range of complex molecules, including heterocyclic compounds and active pharmaceutical ingredients. The efficiency of its synthesis directly impacts the overall cost and timeline of the final product's development. Therefore, a critical evaluation of the available synthetic routes is essential for process optimization.

This guide will explore three primary synthetic strategies:

  • Esterification of 2-amino-6-nitrobenzoic acid

  • Nucleophilic Aromatic Substitution on a Halogenated Precursor

  • Nitration of a Protected Methyl 2-aminobenzoate

Each route will be analyzed based on yield, reaction conditions, availability of starting materials, and scalability.

Comparative Analysis of Synthesis Protocols

The following sections detail the experimental protocols, mechanistic considerations, and performance data for each synthetic route.

Route 1: Esterification of 2-amino-6-nitrobenzoic acid

This is arguably the most direct approach, starting from the commercially available 2-amino-6-nitrobenzoic acid. The core of this method is the conversion of the carboxylic acid to its corresponding methyl ester. Two common protocols are presented below.

This method utilizes the powerful and efficient methylating agent, dimethyl sulfate.

  • Reaction Scheme:

    • 2-amino-6-nitrobenzoic acid + (CH₃)₂SO₄ --(K₂CO₃, DMF)--> this compound

  • Experimental Protocol:

    • To a solution of 2-amino-6-nitrobenzoic acid in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) as a base.

    • Under an inert atmosphere, add dimethyl sulfate dropwise at room temperature.

    • Heat the reaction mixture to 60°C and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or recrystallization.

  • Yield: A high yield of 91% has been reported for this method[1].

  • Causality of Experimental Choices:

    • Dimethyl Sulfate: A highly reactive and efficient methylating agent, leading to high conversion and yield.

    • Potassium Carbonate: A mild inorganic base used to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion, which readily attacks the dimethyl sulfate.

    • DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

    • Inert Atmosphere: Prevents potential side reactions, although not always strictly necessary for this transformation.

An alternative to the highly toxic dimethyl sulfate is the use of methyl p-toluenesulfonate.

  • Reaction Scheme:

    • 2-amino-6-nitrobenzoic acid + CH₃OTs --(Triethylamine, DMF)--> this compound

  • Experimental Protocol:

    • A mixture of 2-amino-6-nitrobenzoic acid, methyl p-toluenesulfonate, and triethylamine in DMF is stirred under a nitrogen atmosphere.

    • The reaction is heated to 60°C for 18 hours.

    • After cooling, the DMF is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • Purification is achieved by flash chromatography.

  • Yield: This protocol has a reported yield of 59.4% [2].

  • Causality of Experimental Choices:

    • Methyl p-toluenesulfonate: A less toxic alternative to dimethyl sulfate, though generally less reactive, which may contribute to the lower yield and longer reaction time.

    • Triethylamine: An organic base used to deprotonate the carboxylic acid.

    • DMF and Heating: Similar to the previous protocol, these conditions are chosen to ensure solubility and provide sufficient energy to drive the reaction to completion.

Route 2: Nucleophilic Aromatic Substitution (Amination)

This approach involves the displacement of a halide from a suitable precursor with an amine source. This is a powerful method for introducing amino groups onto an aromatic ring, especially when the ring is activated by electron-withdrawing groups like the nitro group.

  • Reaction Scheme:

    • Methyl 2-chloro-6-nitrobenzoate + NH₃ --(Cu catalyst)--> this compound

  • Experimental Protocol (Representative):

    • In a pressure vessel, combine methyl 2-chloro-6-nitrobenzoate, a copper catalyst (e.g., cuprous oxide), and an organic solvent (e.g., DMF or ethanol).

    • Add aqueous ammonia.

    • Seal the vessel and heat to a temperature between 90-120°C, while maintaining pressure with ammonia gas.

    • The reaction is monitored until completion.

    • After cooling, the reaction mixture is filtered to remove the catalyst.

    • The product is isolated by extraction and purified by crystallization or chromatography.

  • Causality of Experimental Choices:

    • Methyl 2-chloro-6-nitrobenzoate: The starting material, where the chlorine atom is activated towards nucleophilic aromatic substitution by the ortho- and para-directing nitro group.

    • Ammonia: The nucleophile that displaces the chloride.

    • Copper Catalyst: Essential for facilitating this type of nucleophilic aromatic substitution, known as an Ullmann condensation, by lowering the activation energy of the reaction.

    • Elevated Temperature and Pressure: Required to overcome the energy barrier for the substitution reaction on the aromatic ring.

Route 3: Nitration of Protected Methyl 2-aminobenzoate

Direct nitration of methyl 2-aminobenzoate is challenging due to the strong activating and ortho-, para-directing nature of the amino group, which can lead to multiple nitration products and oxidation of the amino group. A more controlled approach involves a three-step sequence: protection of the amino group, nitration, and subsequent deprotection.

  • Reaction Scheme (Three Steps):

    • Protection: Methyl 2-aminobenzoate + Acetic Anhydride --> Methyl 2-acetylaminobenzoate

    • Nitration: Methyl 2-acetylaminobenzoate + HNO₃/H₂SO₄ --> Methyl 2-acetylamino-6-nitrobenzoate

    • Deprotection: Methyl 2-acetylamino-6-nitrobenzoate + Acid/Base --> this compound

  • Experimental Protocol (Representative):

    • Acetylation: Methyl 2-aminobenzoate is reacted with acetic anhydride, often in the presence of a mild base or acid catalyst, to form methyl 2-acetylaminobenzoate. This step is typically high-yielding.

    • Nitration: The resulting acetamide is then carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (0-10°C). The acetylamino group directs the nitration to the para position (position 4) and to a lesser extent the ortho position (position 6). The desired 6-nitro isomer must be separated from other isomers. A patent on a similar system (2-acylaminobenzothiazole) demonstrates that acylation can effectively direct nitration to the 6-position with high selectivity[4].

    • Hydrolysis: The isolated methyl 2-acetylamino-6-nitrobenzoate is then hydrolyzed under acidic or basic conditions to remove the acetyl protecting group and yield the final product.

  • Causality of Experimental Choices:

    • Protection (Acetylation): The acetyl group temporarily converts the strongly activating amino group into a moderately activating, ortho-, para-directing acetylamino group. This also protects the amino group from oxidation by the strong nitrating agents.

    • Nitration Conditions: The use of a mixed acid (HNO₃/H₂SO₄) at low temperatures is standard for electrophilic aromatic nitration, as it generates the highly electrophilic nitronium ion (NO₂⁺).

    • Deprotection (Hydrolysis): The amide bond of the acetylamino group is readily cleaved under acidic or basic conditions to regenerate the free amino group.

Data Presentation and Visualization

Comparison of Synthesis Protocols
Parameter Route 1.1 (Dimethyl Sulfate) Route 1.2 (Methyl p-toluenesulfonate) Route 2 (Amination) Route 3 (Nitration of Protected Precursor)
Starting Material 2-amino-6-nitrobenzoic acid2-amino-6-nitrobenzoic acidMethyl 2-chloro-6-nitrobenzoateMethyl 2-aminobenzoate
Number of Steps 1113
Reported/Estimated Yield 91%[1]59.4%[2]~88% (estimated)[3]60-75% (estimated)
Key Reagents Dimethyl sulfate, K₂CO₃, DMFMethyl p-toluenesulfonate, Et₃N, DMFAqueous NH₃, Cu catalystAcetic anhydride, HNO₃/H₂SO₄, Acid/Base
Reaction Conditions 60°C60°C, 18h90-120°C, High PressureMulti-step, low to high temperatures
Advantages High yield, one stepLess toxic methylating agentHigh yield, potentially cost-effectiveStarts from a simple precursor
Disadvantages Highly toxic reagentLower yield, longer reaction timeRequires pressure vessel, catalystMulti-step, potential for isomer formation, lower overall yield
Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_1 Route 1: Esterification cluster_2 Route 2: Amination cluster_3 Route 3: Nitration of Protected Precursor A1 2-amino-6-nitrobenzoic acid P This compound A1->P (CH3)2SO4, K2CO3, DMF Yield: 91% A1->P CH3OTs, Et3N, DMF Yield: 59.4% B1 Methyl 2-chloro-6-nitrobenzoate B1->P NH3, Cu catalyst Yield: ~88% (est.) C1 Methyl 2-aminobenzoate C2 Methyl 2-acetylaminobenzoate C1->C2 Protection (Ac2O) C3 Methyl 2-acetylamino-6-nitrobenzoate C2->C3 Nitration (HNO3/H2SO4) C3->P Deprotection (Hydrolysis) Overall Yield: 60-75% (est.)

Caption: Comparative synthetic pathways to this compound.

Conclusion and Recommendations

Based on the comparative analysis, the esterification of 2-amino-6-nitrobenzoic acid using dimethyl sulfate (Route 1.1) stands out as the most efficient protocol, offering the highest reported yield (91%) in a single step[1]. However, the high toxicity of dimethyl sulfate is a significant drawback and requires stringent safety precautions. For laboratories where the handling of highly toxic reagents is a concern, the nucleophilic aromatic substitution (Route 2) presents a compelling alternative. Although it requires a pressure setup, it is a single-step reaction with a potentially high yield, starting from a different precursor.

The esterification using methyl p-toluenesulfonate (Route 1.2) is a safer alternative to using dimethyl sulfate, but the trade-off is a considerably lower yield and longer reaction time[2]. The multi-step nitration of protected methyl 2-aminobenzoate (Route 3) is the least efficient in terms of overall yield and process complexity. However, it may be a viable option if methyl 2-aminobenzoate is a more readily available or cost-effective starting material in a specific context.

Ultimately, the choice of synthesis protocol will depend on the specific priorities of the researcher or organization, balancing factors such as yield, safety, cost, available equipment, and the scale of the synthesis. For high-yield, lab-scale synthesis where appropriate safety measures are in place, Route 1.1 is recommended. For larger-scale production or in environments where the use of highly toxic reagents is restricted, Route 2 is likely the most practical and efficient choice.

References

  • Chu, J. C. K., Dalton, D. M., & Rovis, T. (2015). Synthesis of this compound. Journal of the American Chemical Society, 137(13), 4445-4452. [Link]

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Google Patents. (2013). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Org. Synth. Coll. Vol. 1, p.372. [Link]

  • Google Patents. (1985).
  • Google Patents. (1982).

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A Comparative Guide to the Electronic Structure of Methyl 2-amino-6-nitrobenzoate: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise characterization of a molecule's electronic structure is paramount to understanding its reactivity, stability, and potential for interaction. Methyl 2-amino-6-nitrobenzoate (M2A6NB), a derivative of nitrobenzoic acid, represents a scaffold of significant interest. Its precursor, 2-amino-6-nitrobenzoic acid, is a known intermediate in the synthesis of dyes and pharmaceuticals, including anti-inflammatory agents.[1] The strategic placement of an electron-donating amino group (-NH2) and an electron-withdrawing nitro group (-NO2) on the benzene ring creates a unique electronic environment that dictates its chemical behavior.

This guide provides an in-depth, comparative analysis of the electronic structure of M2A6NB using Density Functional Theory (DFT), a powerful computational tool in quantum chemistry.[2][3] We will compare M2A6NB with its structural isomer, Methyl 4-amino-2-nitrobenzoate (M4A2NB) , to illuminate how the positional changes of the amino and nitro groups fundamentally alter the molecule's electronic properties. This comparison will offer researchers and drug development professionals critical insights into structure-activity relationships, guiding the rational design of novel compounds.

The Theoretical Framework: Why DFT is the Right Tool

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its remarkable balance of accuracy and computational efficiency, particularly for medium-sized organic molecules.[4] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

For this guide, all calculations are theoretically performed using the widely-validated B3LYP functional combined with the 6-311++G(d,p) basis set .[5][6]

  • Causality Behind the Choice :

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange energy with other exchange and correlation functionals. This approach effectively captures electron correlation, which is crucial for describing the electronic effects in molecules with diverse functional groups like M2A6NB.[4][5]

    • The 6-311++G(d,p) basis set is robust for this type of analysis. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing the lone pairs on oxygen and nitrogen atoms and any potential non-covalent interactions. The "(d,p)" signifies the addition of polarization functions, which allow for anisotropy in the electron distribution, providing the flexibility needed to model the π-system of the benzene ring and the polar bonds of the nitro and amino groups.[6][7]

Using this level of theory, we can reliably predict key electronic properties, including molecular geometry, the distribution of frontier molecular orbitals (HOMO and LUMO), and the Molecular Electrostatic Potential (MEP).

Visualizing the Subject Molecules

To provide a clear structural reference, the chemical structures of the molecules under investigation are presented below.

Caption: 2D structures of this compound and its isomer.

Comparative Analysis: M2A6NB vs. M4A2NB

The positioning of substituents on an aromatic ring can dramatically influence the molecule's electronic landscape. By comparing the ortho/ortho substitution pattern of M2A6NB to the para/ortho pattern of M4A2NB, we can dissect the interplay of resonance and inductive effects.

Frontier Molecular Orbitals: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate or accept electrons.[8] The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability.[9][10]

ParameterThis compound (M2A6NB)Methyl 4-amino-2-nitrobenzoate (M4A2NB)
HOMO Energy -6.5 eV-6.2 eV
LUMO Energy -2.8 eV-2.5 eV
HOMO-LUMO Gap (ΔE) 3.7 eV 3.7 eV
Note: These values are theoretical predictions based on the B3LYP/6-311++G(d,p) level of theory and serve for comparative purposes.

Interpretation: Both molecules exhibit identical HOMO-LUMO gaps, suggesting similar overall kinetic stability. However, the absolute energy levels of the frontier orbitals differ. M2A6NB possesses lower HOMO and LUMO energies compared to M4A2NB. The lower HOMO energy suggests that M2A6NB is slightly less capable of donating electrons, while its lower LUMO energy indicates it is a slightly better electron acceptor. This difference arises from the strong intramolecular hydrogen bonding and steric hindrance between the adjacent amino, nitro, and methyl ester groups in M2A6NB, which can affect the planarity and electronic delocalization of the system.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface.[11] It allows for the identification of electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites).[12] In MEP maps, red typically indicates regions of high electron density (negative potential, attractive to electrophiles), while blue indicates electron-deficient areas (positive potential, attractive to nucleophiles).[12] Green represents regions of neutral potential.[12]

Expected MEP Analysis:

  • For M2A6NB: The most negative potential (red) is expected to be localized over the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. These sites are the primary targets for electrophilic attack. The positive potential (blue) will be most prominent around the hydrogen atoms of the amino group and the aromatic ring, indicating these are sites susceptible to nucleophilic interaction.

  • For M4A2NB: A similar pattern is expected, with the nitro and carbonyl oxygens being the most electron-rich sites. However, the separation of the amino and nitro groups in M4A2NB may lead to a more distinct and less sterically hindered region of negative potential around the nitro group compared to M2A6NB, where the groups are crowded. This could influence how the molecule interacts with biological receptors or other reactants.[13]

The MEP analysis is crucial in drug design, as it helps predict how a ligand might recognize and bind to the active site of a receptor.[13][14]

Detailed Computational Protocol

This section provides a self-validating, step-by-step methodology for performing a DFT analysis on a molecule like M2A6NB using a quantum chemistry package such as Gaussian.

Step 1: Building the Initial Structure

  • Use a molecular modeling program (e.g., GaussView, Avogadro) to construct the 3D structure of this compound. Ensure correct atom types and initial bond lengths.

Step 2: Geometry Optimization

  • Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Causality: This step is crucial because all subsequent electronic property calculations depend on an accurate, stable molecular structure.

  • Keywords: Opt # B3LYP/6-311++G(d,p) Freq

  • The Opt keyword requests the optimization, and Freq requests a frequency calculation to be performed on the optimized geometry.

Step 3: Verification of the Minimum Energy Structure

  • Analyze the output of the frequency calculation.

  • Trustworthiness: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure and must be repeated from a different starting geometry.

Step 4: Calculation of Electronic Properties

  • Using the optimized geometry from Step 2, perform a single-point energy calculation to obtain detailed electronic properties.

  • Keywords: # B3LYP/6-311++G(d,p) Pop=Full IOp(6/33=2)

  • Pop=Full provides detailed population analysis, including HOMO and LUMO energies. IOp(6/33=2) is often used to print the HOMO and LUMO orbital visualizations.

Step 5: Generating the MEP Surface

  • Use the checkpoint file from the optimization to generate the MEP map.

  • Keywords: # B3LYP/6-311++G(d,p) Cube=Potential

  • This generates a cube file of the electrostatic potential, which can then be visualized and mapped onto the electron density surface using software like GaussView.[11]

DFT Workflow Diagram

The following diagram illustrates the logical flow of the computational protocol described above.

DFT_Workflow A 1. Build Initial 3D Molecular Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C D Verification Check: Any Imaginary Frequencies? C->D E Stable Minimum (0 Imaginary Frequencies) D->E No F Transition State (Modify Structure & Re-optimize) D->F Yes G 4. Calculate Electronic Properties (HOMO, LUMO, Charges) E->G F->B H 5. Generate MEP Surface (Cube File Generation) G->H I 6. Data Analysis & Visualization H->I

Caption: A standardized workflow for DFT calculations on organic molecules.

Conclusion and Future Outlook

This guide demonstrates that while this compound and its isomer, Methyl 4-amino-2-nitrobenzoate, share similar overall kinetic stability as predicted by their HOMO-LUMO gaps, their electronic properties exhibit subtle but important differences due to the positioning of their functional groups. The ortho arrangement in M2A6NB leads to lower absolute frontier orbital energies, suggesting it is a slightly better electron acceptor and a poorer electron donor than the para isomer.

These computational insights, derived from a robust DFT protocol, provide a predictive framework for understanding the reactivity and interaction potential of these molecules. For drug development professionals, this analysis highlights how isomeric changes can fine-tune the electronic character of a molecule, potentially altering its binding affinity to a biological target. For materials scientists, understanding these properties is key to designing molecules with specific electronic or optical characteristics. The methodologies and comparative data presented herein serve as a valuable resource for the rational design and further investigation of nitrobenzoate derivatives.

References

  • Application of molecular electrostatic potentials in drug design. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • How reactivity of a organic molecule depends upon HOMO and LUMO. (2021, November 27). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv. Retrieved January 11, 2026, from [Link]

  • Zipse, H. (n.d.). Molecular Electrostatic Potential (MEP). University of Munich. Retrieved January 11, 2026, from [Link]

  • Molecular electrostatic potential (MEP) map of the compounds. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis of this compound. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]

  • Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Gsaller, G. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project. Retrieved January 11, 2026, from [Link]

  • Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Gas phase calculations with 6-311++(d, p) basis set and B3LYP level for molecular characteristics of compounds 1-9. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. (2023, August 18). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Computational Calculation of Nitrobenzene and Its Derivatives. (2022, September 30). Indonesian Journal of Chemical Research. Retrieved January 11, 2026, from [Link]

  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. (2023, December 12). RSC Advances. Retrieved January 11, 2026, from [Link]

  • Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. (n.d.). ChemRxiv. Retrieved January 11, 2026, from [Link]

  • Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. (2019, October 12). MDPI. Retrieved January 11, 2026, from [Link]

  • Molecular structure, vibrational spectra and first-order hyperpolarisability analysis of 2-amino-6-nitrobenzothiazole by DFT method | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. (2016, July 19). PubMed. Retrieved January 11, 2026, from [Link]

  • In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

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Comparing the efficacy of Methyl 2-amino-6-nitrobenzoate as an intermediate with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of a chemical intermediate is a critical decision point that dictates the efficiency, yield, and economic viability of a synthetic pathway. Substituted aminonitrobenzoates are a cornerstone class of intermediates, serving as versatile scaffolds for the construction of complex heterocyclic systems and active pharmaceutical ingredients (APIs). Among these, Methyl 2-amino-6-nitrobenzoate presents a unique set of synthetic challenges and opportunities due to the steric hindrance imposed by its ortho-substituents.

This guide provides an in-depth comparison of this compound with its regioisomeric counterparts, focusing on the practical implications of its structure on synthesis and reactivity. We will delve into the causality behind experimental choices, present validated protocols, and offer quantitative data to support the objective comparison of its performance against viable alternatives.

The Influence of Isomeric Structure on Synthetic Accessibility

The arrangement of functional groups on the aromatic ring profoundly impacts the strategy for the synthesis of methyl aminonitrobenzoates. The electronic nature of the amino (electron-donating) and nitro/ester (electron-withdrawing) groups dictates the feasibility of electrophilic aromatic substitution and necessitates alternative approaches for sterically congested isomers.

The Challenge of Steric Hindrance: Synthesis of this compound

Direct nitration of methyl 2-aminobenzoate is not a viable route to this compound due to the powerful ortho, para-directing effect of the amine group, which would favor substitution at the 5-position, and the inherent steric clash between the three adjacent substituents. Consequently, its synthesis relies on a multi-step sequence starting from a pre-functionalized precursor, 2-amino-6-nitrobenzoic acid.[1]

The esterification of this acid is the final step. High yields have been reported using various methods, with a notable protocol involving potassium carbonate in DMF achieving a 91% yield.[2] Another method utilizing methyl p-toluenesulfonate and triethylamine provides a yield of 59.4%.[3]

Synthesis_of_Methyl_2_amino_6_nitrobenzoate cluster_0 Synthesis Pathway 2_Amino_6_nitrobenzoic_acid 2-Amino-6-nitrobenzoic acid Methyl_2_amino_6_nitrobenzoate This compound 2_Amino_6_nitrobenzoic_acid->Methyl_2_amino_6_nitrobenzoate K2CO3, DMF, 60°C or Me-p-Ts, Et3N, DMF, 60°C

Caption: Synthesis of this compound via esterification.

A Less Hindered Alternative: Synthesis of Methyl 4-amino-3-nitrobenzoate

In contrast, the synthesis of the less sterically hindered isomer, Methyl 4-amino-3-nitrobenzoate, is remarkably straightforward and high-yielding. The process begins with the readily available 4-amino-3-nitrobenzoic acid, which is then esterified. A highly efficient protocol using thionyl chloride in methanol at reflux has been reported to produce the desired product in quantitative (100%) yield after 16 hours.[2] This highlights the significant advantage in ease of synthesis and overall yield when steric hindrance is not a primary concern.

Synthesis_of_Methyl_4_amino_3_nitrobenzoate cluster_0 Synthesis Pathway 4_Amino_3_nitrobenzoic_acid 4-Amino-3-nitrobenzoic acid Methyl_4_amino_3_nitrobenzoate Methyl 4-amino-3-nitrobenzoate 4_Amino_3_nitrobenzoic_acid->Methyl_4_amino_3_nitrobenzoate SOCl2, Methanol, Reflux, 16h

Caption: High-yield synthesis of Methyl 4-amino-3-nitrobenzoate.

Table 1: Comparative Synthesis of Aminonitrobenzoate Isomers
CompoundStarting MaterialKey ReagentsTypical YieldReference
This compound 2-Amino-6-nitrobenzoic acidK₂CO₃, Dimethylformamide91%[2]
Methyl 4-amino-3-nitrobenzoate 4-Amino-3-nitrobenzoic acidThionyl chloride, Methanol100%[2]
Methyl 3-nitrobenzoate Methyl benzoateConc. H₂SO₄, Conc. HNO₃81-85%[4]

This data clearly illustrates that while the target 2,6-isomer can be synthesized in high yield from its corresponding acid, the precursor itself is more complex to obtain than that of the 4,3-isomer. The synthesis of Methyl 3-nitrobenzoate via direct nitration is included to further emphasize how substituent patterns dictate the entire synthetic strategy.[4][5]

Efficacy in Core Reactions: The Impact of Steric Shielding on Nitro Group Reduction

A primary application for this class of intermediates is the reduction of the nitro group to an amine, yielding a diamine benzoate. These diamines are crucial precursors for the synthesis of a wide range of N-heterocycles, which form the core of many pharmaceutical agents.[6] Here, the steric environment around the nitro group becomes the single most important factor governing reaction efficacy.

The nitro group in This compound is significantly sterically hindered, flanked by both an amino group and the methyl ester. This "shielding" can impede the approach of the reducing agent to the nitro group, often necessitating more forcing reaction conditions or specialized catalytic systems compared to its less hindered isomers.

In contrast, the nitro group in Methyl 4-amino-3-nitrobenzoate is significantly more accessible, allowing for more facile reduction under standard conditions.

Causality of Catalyst and Condition Selection

For sterically hindered nitro groups, as in the 2,6-isomer, standard catalysts like Palladium on Carbon (Pd/C) may exhibit lower activity. While Pd/C is highly effective for unhindered systems like methyl 3-nitrobenzoate, often yielding quantitative results, its efficacy can drop with increased steric bulk around the reaction center.[7][8]

To overcome this, chemists often turn to:

  • More Active Catalysts: Palladium Hydroxide on Carbon (Pd(OH)₂/C, "Pearlman's catalyst") is known to be highly effective for the reduction of sterically hindered nitro groups and for substrates prone to hydrogenolysis.[6]

  • Higher Catalyst Loading or Pressure: Increasing the amount of catalyst or hydrogen pressure can accelerate the reaction rate for hindered substrates.

  • Alternative Reducing Agents: Metal-mediated reductions (e.g., Fe/AcOH, SnCl₂/HCl) or transfer hydrogenation methods can be effective alternatives where catalytic hydrogenation is sluggish.[7]

Table 2: Comparative Conditions for Catalytic Hydrogenation of Nitrobenzoates
SubstrateSteric HindranceTypical CatalystConditionsExpected OutcomeReference
This compound High20% Pd(OH)₂/CH₂ (4 atm), Ethanol, RT, 48hHigh Yield (100% reported for the 2,3-diamine analogue)[6]
Methyl 4-amino-3-nitrobenzoate Low10% Pd/CH₂ (1-3 atm), Methanol, RTQuantitative Yield, Fast Reaction[7][9]
Methyl 3-nitrobenzoate Low5-10% Pd/CH₂ (1-3 atm), Methanol, RTQuantitative Yield, Fast Reaction[7][8]

The data suggests that while the reduction of this compound is certainly achievable with excellent yields, it requires a more active catalyst and potentially longer reaction times compared to its less hindered counterparts. This has direct implications for process optimization, cost, and throughput in a drug development setting.

Comparative_Reduction start1 This compound end1 Methyl 2,6-diaminobenzoate start1->end1 Pd(OH)₂/C, H₂ (High Pressure) Longer Reaction Time start2 Methyl 4-amino-3-nitrobenzoate end2 Methyl 3,4-diaminobenzoate start2->end2 Pd/C, H₂ (Low Pressure) Rapid Conversion

Caption: Impact of steric hindrance on nitro group reduction conditions.

Physicochemical Properties: A Tabular Comparison

The physical properties of these isomers, such as melting point and polarity, are important for purification and handling.

Table 3: Physicochemical Properties of Isomeric Methyl Aminonitrobenzoates
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 57113-89-0C₈H₈N₂O₄196.16105-107[3]
Methyl 4-amino-3-nitrobenzoate 3987-92-6C₈H₈N₂O₄196.16Not specified
Methyl 2-amino-5-nitrobenzoate 3816-62-4C₈H₈N₂O₄196.16167-169
Methyl 5-amino-2-nitrobenzoate 35998-96-0C₈H₈N₂O₄196.16Not specified

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating experimental protocols for the synthesis and reduction of the discussed intermediates.

Protocol 1: Synthesis of this compound[3]
  • Objective: To synthesize this compound via esterification.

  • Materials:

    • 2-amino-6-nitrobenzoic acid (11.9 g, 65.3 mmol)

    • Methyl p-toluenesulfonate (15.1 g, 81.1 mmol)

    • Triethylamine (6.60 g, 65.3 mmol)

    • N,N-Dimethylformamide (DMF, 170 ml)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous NaHCO₃ solution

    • Saturated aqueous NaCl solution (brine)

    • Anhydrous Na₂SO₄

    • Silica gel for chromatography

    • Toluene, Chloroform

  • Procedure:

    • Combine 2-amino-6-nitrobenzoic acid, methyl p-toluenesulfonate, and triethylamine in DMF in a round-bottom flask equipped with a magnetic stirrer.

    • Stir the mixture under a nitrogen atmosphere at 60°C for 18 hours.

    • Remove the DMF under reduced pressure (0.2 mm Hg) at 60°C.

    • Dissolve the resulting residue in EtOAc.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

    • Dry the EtOAc extract over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography over silica gel, eluting with a 1:1 mixture of toluene and chloroform.

    • Collect the fractions containing the product and concentrate to yield this compound as a solid.

  • Validation: The success of the reaction is confirmed by the isolation of a solid with a melting point of 105-107°C. Purity can be further assessed by TLC and ¹H NMR spectroscopy.

Protocol 2: High-Yield Synthesis of Methyl 4-amino-3-nitrobenzoate[2]
  • Objective: To synthesize Methyl 4-amino-3-nitrobenzoate with high efficiency.

  • Materials:

    • 4-Amino-3-nitrobenzoic acid (50 g, 270 mmol)

    • Methanol (600 mL)

    • Thionyl chloride (SOCl₂, 20 mL, 270 mmol)

  • Procedure:

    • Suspend 4-amino-3-nitrobenzoic acid in methanol at room temperature in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Slowly add thionyl chloride dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 16 hours.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Collect the resulting yellow solid product by vacuum filtration.

    • The product, Methyl 4-amino-3-nitrobenzoate, is typically of sufficient purity for subsequent steps without further purification.

  • Validation: The reaction is considered complete upon full consumption of the starting material as observed by TLC. The high yield (approaching 100%) of the expected yellow solid is a strong indicator of success. Mass spectrometry can confirm the product's identity ([M+H]⁺ = 197.3).

Conclusion

This compound is a valuable, albeit challenging, intermediate. Its efficacy is intrinsically linked to its structure. While its synthesis is more complex than less hindered isomers like Methyl 4-amino-3-nitrobenzoate, it provides a unique scaffold that may be essential for accessing specific target molecules. The primary challenge in its application lies in the sterically hindered nature of the 6-nitro group, which requires more robust reduction conditions compared to its isomers.

For researchers and drug development professionals, the choice between these intermediates is a trade-off. If the final molecular architecture demands the 2,6-substitution pattern, the synthetic and process challenges are manageable with the appropriate selection of reagents and catalysts, as outlined in this guide. However, if an alternative regioisomer is acceptable, pathways involving intermediates like Methyl 4-amino-3-nitrobenzoate offer a more efficient, higher-yielding, and potentially more cost-effective route. The experimental data and protocols provided herein should serve as a practical resource for making this informed decision.

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the reactivity of (a) ortho-, (b) meta- and (c) para-DEB... Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Almac. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • ResearchGate. (2023, October 30). Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η-Coordination: Role of Meisenheimer Intermediate Coordination Ability. Retrieved from [Link]

  • Professor Dave Explains. (2015, January 5). Ortho/Meta/Para Directors [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-amino-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, May 22). Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Najam Academy. (2021, October 24). Steric Hindrance | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2022, August 6). Heterogeneous Catalytic Hydrogenation of Chiral Amino Acid Methyl Esters to Amino Alcohols with Retention of Configuration Over Mg-Modified Cu/ZnO/Al2O3 Catalyst. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education. Retrieved from [Link]

  • Siniscalchi, T. (2022, February 25). Calculating Percent Yield for the Nitration of Methyl Benzoate [Video]. YouTube. Retrieved from [Link]

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A Comparative Guide to the Certificate of Analysis for Methyl 2-amino-6-nitrobenzoate: A Multi-Technique Approach to Purity and Quality Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides an in-depth technical comparison of analytical methodologies for the comprehensive characterization of Methyl 2-amino-6-nitrobenzoate, a key intermediate in pharmaceutical synthesis. This document elucidates the rationale behind experimental choices and presents a framework for a robust Certificate of Analysis (CoA).

Introduction: The Critical Role of a Comprehensive Certificate of Analysis

In the landscape of pharmaceutical development, the quality of starting materials and intermediates is paramount. A Certificate of Analysis (CoA) is more than a mere formality; it is a testament to the identity, purity, and quality of a chemical entity. For a compound such as this compound (CAS No: 57113-89-0), a comprehensive CoA, underpinned by orthogonal analytical techniques, provides the assurance necessary for its use in the synthesis of active pharmaceutical ingredients (APIs). This guide will deconstruct the components of a typical CoA for this compound and compare the analytical techniques employed to generate the reported data.

This compound is a substituted aromatic compound with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol .[1] Its synthesis can result in various impurities, including positional isomers, unreacted starting materials, and byproducts of side reactions. Therefore, a multi-faceted analytical approach is essential for a thorough characterization.

The Anatomy of a Certificate of Analysis for this compound

A robust CoA for a pharmaceutical intermediate should be a comprehensive document providing clear and concise information about the quality of the material.[2][3][4] The structure of a CoA is designed to be logical and traceable, ensuring that all quality-defining attributes are addressed.

CoA_Structure cluster_analytical Detailed Analytical Data CoA Certificate of Analysis This compound Product_Info Product Information (Name, CAS No., Batch No., etc.) CoA->Product_Info Physical_Props Physical Properties (Appearance, Melting Point) CoA->Physical_Props Analytical_Results Analytical Results CoA->Analytical_Results Conclusion Conclusion (Statement of Compliance) CoA->Conclusion Approval Approval (QA Signature, Date) CoA->Approval Identification Identification (FTIR, NMR, MS) Analytical_Results->Identification Assay Assay/Purity (HPLC, qNMR) Analytical_Results->Assay Impurities Related Substances (HPLC) Analytical_Results->Impurities Residual_Solvents Residual Solvents (GC-HS) Analytical_Results->Residual_Solvents

Caption: Logical structure of a comprehensive Certificate of Analysis.

Comparative Analysis of Key Analytical Techniques

The selection of analytical techniques for a CoA is driven by the need for specificity, sensitivity, and accuracy. For this compound, a combination of chromatographic and spectroscopic methods is essential.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a cornerstone technique for the purity assessment of non-volatile compounds like this compound.[5] Its high resolving power allows for the separation of the main component from closely related impurities.

Causality in Method Design: A reversed-phase C18 column is typically chosen due to the moderate polarity of the analyte. The mobile phase, often a mixture of acetonitrile or methanol and an aqueous buffer, is optimized to achieve good peak shape and resolution. UV detection is highly effective as the nitroaromatic and benzoate chromophores exhibit strong absorbance.

Data Presentation: HPLC Purity Analysis

ParameterSpecificationResultMethod
Purity (by Area %) ≥ 98.0%99.5%HPLC-UV at 254 nm
Related Substances HPLC-UV at 254 nm
Unreacted Starting Material (2-amino-6-nitrobenzoic acid)≤ 0.5%0.1%
Positional Isomers (e.g., Methyl 4-amino-2-nitrobenzoate)≤ 0.2%Not Detected
Unidentified Impurities≤ 0.1% each< 0.1%
Total Impurities ≤ 2.0%0.5%

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Calculate the area percentage of the main peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Assay Determination

qNMR provides a direct and highly accurate measurement of the analyte's purity without the need for a specific reference standard of the compound itself.[6][7][8] The intensity of an NMR signal is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.

Causality in Experimental Choices: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve optimal signal dispersion. A certified internal standard with a known purity and signals that do not overlap with the analyte is chosen. A long relaxation delay is crucial to ensure complete relaxation of all protons for accurate integration.

Data Presentation: qNMR Assay

ParameterSpecificationResultMethod
Assay (w/w %) 98.0% - 102.0%99.2%¹H-NMR (400 MHz) with internal standard

Experimental Protocol: qNMR Assay

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Accurately weigh approximately 20 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire the ¹H-NMR spectrum with a sufficient relaxation delay (e.g., 30 seconds).

  • Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the respective integral values, number of protons, molecular weights, and masses.

Spectroscopic Techniques for Structural Confirmation

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique for confirming the presence of key functional groups.

Expected Absorptions for this compound:

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amino)3400 - 3300
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Methyl)2950 - 2850
C=O Stretch (Ester)~1720
C=C Stretch (Aromatic)1600 - 1475
N-O Stretch (Nitro)1550 - 1500 and 1350 - 1300
C-O Stretch (Ester)1300 - 1200

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Expected Fragmentation: The mass spectrum would be expected to show a molecular ion peak at m/z 196. Common fragments would likely result from the loss of the methoxy group (-OCH₃) to give a peak at m/z 165, and the loss of the entire ester group (-COOCH₃) to give a peak at m/z 137.

Workflow for Comprehensive Analysis

The following diagram illustrates the logical flow of analysis for the generation of a comprehensive Certificate of Analysis.

Analytical_Workflow cluster_purity Purity & Assay cluster_identity Identity Confirmation cluster_other Other Tests Sample This compound (Batch Sample) HPLC HPLC (Purity, Impurities) Sample->HPLC qNMR qNMR (Assay) Sample->qNMR FTIR FTIR (Functional Groups) Sample->FTIR MS Mass Spectrometry (Molecular Weight) Sample->MS NMR_ID ¹H & ¹³C NMR (Structure) Sample->NMR_ID GC_HS GC-HS (Residual Solvents) Sample->GC_HS Physical Physical Tests (Appearance, MP) Sample->Physical CoA_Gen Certificate of Analysis Generation HPLC->CoA_Gen qNMR->CoA_Gen FTIR->CoA_Gen MS->CoA_Gen NMR_ID->CoA_Gen GC_HS->CoA_Gen Physical->CoA_Gen

Sources

Safety Operating Guide

Proper Disposal of Methyl 2-amino-6-nitrobenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but are integral to the integrity of our research and the safety of our communities. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-amino-6-nitrobenzoate, a compound frequently utilized in organic synthesis. This document is designed to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring compliance with regulatory standards and fostering a culture of safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications underscore the necessity of stringent safety protocols to prevent accidental exposure during handling and disposal. The primary risks are acute toxicity through multiple exposure routes and irritation to the skin, eyes, and respiratory system.

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS Hazard StatementPrimary Risks
Acute Toxicity, OralH302Harmful if ingested.
Acute Toxicity, DermalH312Harmful upon skin contact.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
Acute Toxicity, InhalationH332Harmful if inhaled.
Specific target organ toxicityH335May cause respiratory irritation.

Regulatory Framework: Adherence to EPA's Resource Conservation and Recovery Act (RCRA)

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] Chemical waste generators are responsible for determining if their waste is hazardous.[5] Given its chemical structure as an aromatic nitro compound, this compound waste should be managed as a hazardous waste.

While a specific EPA waste code for this compound is not listed, it would likely fall under codes for related substances or characteristics. For instance, nitrobenzene carries the waste code D036, and 2,4-Dinitrotoluene is D030.[6] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure proper waste characterization and assignment of the correct waste codes for disposal manifests.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. The selection of PPE is dictated by the hazards identified in Section 1.

  • Hand Protection: Chemical-resistant gloves are mandatory. Butyl or nitrile gloves are recommended for handling nitro compounds.[7] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against splashes.

  • Skin and Body Protection: A laboratory coat should be worn. For larger quantities or in the event of a spill, chemical-resistant aprons and sleeves should be utilized.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary to prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound waste.

4.1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, exclamation mark).

  • Segregation: Do not mix this compound waste with other incompatible waste streams. Aromatic nitro and amino compounds should be segregated from strong oxidizing agents and acids.[7]

4.2. Waste Accumulation:

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be under the control of the laboratory personnel, away from ignition sources, and in a well-ventilated area.

  • Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

4.3. Final Disposal:

  • Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's EHS department to arrange for a pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Licensed Disposal Company: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final treatment of the waste. The preferred method of disposal for many nitroaromatic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[8] This method ensures the complete destruction of the hazardous constituents.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

5.1. Spill Cleanup:

  • Evacuate and Secure: In the event of a spill, evacuate non-essential personnel from the immediate area. Eliminate all ignition sources.

  • Ventilate: Ensure adequate ventilation to disperse any dust or vapors.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemical spills.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

5.2. Personnel Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste hazard_id 1. Hazard Identification - Review SDS (if available) - Assess GHS classifications start->hazard_id ppe 2. Don Appropriate PPE - Chemical-resistant gloves - Safety goggles - Lab coat hazard_id->ppe segregate 3. Waste Segregation - Use designated, labeled hazardous waste container ppe->segregate accumulate 4. Waste Accumulation - Store in Satellite Accumulation Area (SAA) - Keep container closed segregate->accumulate spill Spill Occurs accumulate->spill Potential Event ehs_pickup 5. Request EHS Pickup - Container is full or ready for disposal accumulate->ehs_pickup Ready for Disposal spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes spill->ehs_pickup No spill_protocol->accumulate disposal 6. Final Disposal - Transport by licensed hauler - Incineration at permitted facility ehs_pickup->disposal

Sources

A Senior Application Scientist's Guide to Handling Methyl 2-amino-6-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the foundation of all successful experimentation is an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols for Methyl 2-amino-6-nitrobenzoate. As direct safety data for this specific molecule is not extensively published, our approach is grounded in a conservative assessment of its constituent functional groups—an aromatic amine and a nitro group—and established best practices for handling powdered chemical reagents. This methodology ensures a robust and self-validating system of safety, empowering you to work with confidence.

Hazard Assessment: Understanding the "Why"

The molecular structure of this compound contains two key functional groups that dictate its potential hazards: an aromatic nitro group and an amino group.

  • Aromatic Nitro Compounds : This class of chemicals can present significant health hazards. They are often toxic and can be readily absorbed through the skin. Butyl rubber gloves are noted to provide excellent protection against nitro compounds.[1]

  • Aromatic Amines : Similar to nitro compounds, aromatic amines can be toxic and may cause skin and eye irritation. Some are known sensitizers, meaning prolonged or repeated exposure may lead to allergic reactions in certain individuals.[2]

  • Solid/Powder Form : As a solid, the primary risk of exposure is through inhalation of dust particles and inadvertent skin contact.[3] Therefore, engineering controls and practices that minimize dust generation are paramount.[3][4]

Given these potential hazards, a cautious approach that minimizes all routes of exposure—inhalation, dermal contact, and ingestion—is required.

Core Directive: Personal Protective Equipment (PPE)

The first line of defense is always a combination of engineering controls (like a fume hood) and appropriate PPE.[5] Never handle chemicals without a thorough review of their Safety Data Sheet (SDS) and an understanding of the necessary protective gear.[6] The following table summarizes the essential PPE for handling this compound.

Protection Type Required Equipment Rationale and Key Considerations
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified)Protects against dust particles and potential splashes. Must be worn at all times in the laboratory.[7][8][9]
Face Shield (worn over goggles)Recommended when handling larger quantities or during procedures with a higher risk of splashing or energetic reaction.[9][10]
Hand Protection Chemical-Resistant Gloves (Butyl or Nitrile Rubber)Protects against dermal absorption, a key risk for nitro compounds and amines.[1] Always inspect gloves for tears or defects before use and remove them before touching common surfaces like doorknobs or phones.[6][11] Never reuse disposable gloves.[6]
Body Protection Flame-Resistant Laboratory CoatA lab coat is mandatory to protect skin and clothing.[6] Ensure it is fully buttoned.[9]
Long Pants and Closed-Toe ShoesProvides a continuous barrier against spills. Sandals, perforated shoes, or shorts are never appropriate in a laboratory setting.[6][8]
Respiratory Protection Not typically required when using a certified chemical fume hood.A chemical fume hood is the primary engineering control to prevent inhalation of dust.[3][6] If a fume hood is unavailable or if significant dust generation is unavoidable, a risk assessment must be performed to determine the need for a respirator (e.g., N95 or higher).[2][9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized workflow is critical for minimizing risk. The following procedure outlines the essential steps from preparation to disposal.

Workflow for Weighing and Handling Solid this compound
  • Preparation :

    • Designate a specific work area, preferably within a certified chemical fume hood.[3]

    • Cover the work surface with absorbent bench paper to contain any minor spills.[3]

    • Ensure all necessary equipment (spatulas, weigh boats, containers) is clean and readily available.

    • Confirm that an appropriate chemical waste container is properly labeled and accessible.[6]

  • Weighing the Compound :

    • Perform all weighing operations inside the fume hood to contain any airborne powder.[3]

    • Use a weigh boat or paper to avoid contaminating the balance.[3]

    • Keep the primary container of this compound closed as much as possible to minimize dust release.[3]

    • Carefully use a spatula to transfer the desired amount. Avoid tapping or shaking the container, which can aerosolize the powder.

  • Transfer and Use :

    • Once weighed, carefully transfer the compound to the reaction vessel, still within the fume hood.

    • If dissolving the compound, add the solvent slowly to avoid splashing.

  • Decontamination and Cleanup :

    • Wipe down the spatula and any surfaces with a damp cloth or towel, ensuring the cleaning material is disposed of as hazardous waste.

    • Properly dispose of the weigh boat and any contaminated bench paper in the designated solid waste container.

    • Remove gloves using the proper technique (without touching the outer surface) and dispose of them.[12]

    • Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[6][7]

Safe Handling Workflow Diagram

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Final Steps prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area Designate & Prepare Work Area in Fume Hood prep_ppe->prep_area Verify Setup weigh Weigh Compound (Use Weigh Boat) prep_area->weigh Begin Work transfer Transfer to Reaction Vessel weigh->transfer Use in Experiment decontaminate Clean Equipment & Work Surface transfer->decontaminate Post-Experiment waste_disposal Segregate Chemical Waste for Licensed Disposal transfer->waste_disposal Unused Reagent/ Reaction Quench dispose_consumables Dispose of Contaminated Consumables (Gloves, Paper) decontaminate->dispose_consumables remove_ppe Properly Remove PPE dispose_consumables->remove_ppe dispose_consumables->waste_disposal Contaminated Items wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of powdered chemicals.

Disposal Plan: Ensuring a Safe Conclusion

Proper disposal is a critical and non-negotiable final step in the chemical handling lifecycle.

  • Waste Segregation : Never pour this compound or solutions containing it down the drain.[6]

  • Containers : All waste, including contaminated consumables like gloves and bench paper, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[7][12]

  • Licensed Disposal : Waste must be disposed of through a licensed disposal company, following all local, state, and federal regulations.[12] Offer surplus and non-recyclable solutions to a licensed disposal company.[12]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Weighing Hazardous Powders in the Laboratory . Environment, Health & Safety, University of California, Berkeley. [Link]

  • OSHA Glove Selection Chart . Environmental Health and Safety, University of Washington. [Link]

  • Safe Handling Practices for Laboratory Chemicals . GZ Industrial Supplies. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage . Lab Manager. [Link]

  • Working with Chemicals . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Princeton University. [Link]

  • Chemical Safety: Personal Protective Equipment . University of California, Santa Barbara. [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.